molecular formula C4H6 B1212224 1,2-Butadiene CAS No. 590-19-2

1,2-Butadiene

货号: B1212224
CAS 编号: 590-19-2
分子量: 54.09 g/mol
InChI 键: QNRMTGGDHLBXQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,2-Butadiene (CAS 590-19-2), also known as Methylallene, is a simple, gaseous substituted allene and an isomer of 1,3-butadiene . This colorless, extremely flammable gas (boiling point ~10.9°C) is characterized by its cumulated diene system, which provides distinct chemical reactivity compared to conjugated dienes . It is typically sourced as a minor component (less than 1%) from C4 hydrocarbon fractions during steam cracking and is available for research with a purity of >90.0% . This compound is primarily of significant research value for investigating the unique properties and reaction pathways of allenes. Its structure serves as a foundational model for studying cumulated dienes, with applications in exploring reaction mechanisms, polymerization kinetics, and as a building block in organic synthesis . Researchers utilize this compound to develop novel catalytic processes and synthetic methodologies, where its behavior differs from that of its more common industrial isomer. As a highly flammable gas, it requires careful handling and storage at frozen temperatures (<0°C) . Keep away from ignition sources and store in a well-ventilated place. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

InChI

InChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3
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InChI Key

QNRMTGGDHLBXQZ-UHFFFAOYSA-N
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Canonical SMILES

CC=C=C
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Molecular Formula

C4H6
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Related CAS

26160-98-5
Record name 1,2-Butadiene, homopolymer
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DSSTOX Substance ID

DTXSID5027225
Record name 1,2-Butadiene
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Molecular Weight

54.09 g/mol
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Physical Description

Gas or Vapor; Liquid, Volatile, colorless liquid or vapor; A gas at 25 deg C; [HSDB]
Record name 1,2-Butadiene
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Boiling Point

10.9 °C
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Solubility

Insol in water; very sol in benzene; miscible in alcohol and ether
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Density

0.676 @ 0 °C/4 °C
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Vapor Density

1.9 (Air= 1)
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Vapor Pressure

1260 mm Hg @ 25 °C
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Color/Form

Volatile, clear, colorless liquid or vapor.

CAS No.

590-19-2
Record name 1,2-Butadiene
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Melting Point

-136.2 °C
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Foundational & Exploratory

The Genesis of a Unique Functional Group: A Historical and Technical Guide to Allene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and seminal synthetic methodologies of allenes, from their early perception as chemical curiosities to their current status as versatile building blocks in modern organic chemistry.

Introduction

Allenes, organic compounds featuring a central carbon atom connected to two adjacent carbons by double bonds, possess a unique linear geometry and axial chirality that has fascinated and challenged chemists for over a century. Initially dismissed as unstable and synthetically inaccessible, allenes have emerged as valuable intermediates and target molecules in natural product synthesis, materials science, and drug development. This technical guide delves into the historical milestones of allene (B1206475) discovery and the evolution of their synthesis, providing detailed experimental protocols for key historical methods and a summary of their reported efficiencies.

The Dawn of Allene Chemistry: Discovery and Early Concepts

The story of allenes begins in the late 19th century, a period of foundational discoveries in organic chemistry.

The Theoretical Prediction of Allene Chirality

In 1875, long before the first synthesis of a stable allene, the brilliant Dutch chemist Jacobus Henricus van 't Hoff postulated the tetrahedral geometry of carbon and, by extension, the three-dimensional structure of molecules. His insightful predictions extended to the unique stereochemistry of cumulenes, including allenes. He recognized that appropriately substituted allenes would lack a plane of symmetry and should therefore exist as non-superimposable mirror images, a phenomenon now known as axial chirality.

The First Synthesis: Burton and Pechmann's "Glutinic Acid"

The first documented synthesis of an allene was achieved in 1887 by B. S. Burton and H. von Pechmann.[1] Ironically, their work was reportedly an attempt to disprove the existence of this class of compounds. They synthesized a substance they named "glutinic acid," which was later identified as penta-2,3-dienedioic acid. However, the definitive structural confirmation of an allene would have to wait for the advent of more advanced analytical techniques.

Key Historical Syntheses of Allenes

The 20th century witnessed the development of the first practical and reliable methods for the synthesis of allenes, transforming them from theoretical curiosities into accessible synthetic targets.

The First Chiral Allene: A Landmark Achievement by Maitland and Mills

The theoretical prediction of allene chirality by van 't Hoff was finally experimentally validated in 1935 by P. Maitland and W. H. Mills.[2][3] They successfully synthesized and resolved an optically active allene, providing concrete proof of axial chirality in this class of molecules. This seminal work laid the foundation for the development of asymmetric allene synthesis.

The Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement)

A significant breakthrough in allene synthesis came in 1958 with the work of W. von E. Doering and P. M. LaFlamme, which is also known as the Skattebøl rearrangement.[4][5] This two-step method involves the addition of a dihalocarbene to an alkene to form a 1,1-dihalocyclopropane, followed by reaction with an organolithium reagent or an alkali metal to induce a rearrangement to the corresponding allene.

The Crabbé-Ma Allene Synthesis

In 1979, Pierre Crabbé and his coworkers developed a one-pot synthesis of terminal allenes from terminal alkynes and formaldehyde (B43269) in the presence of a copper(I) salt and a secondary amine.[6] This method was later significantly improved and expanded by Shengming Ma and his research group, broadening its substrate scope and increasing its efficiency.

Experimental Protocols for Key Historical Syntheses

The following sections provide detailed experimental procedures for the seminal historical syntheses of allenes, based on the original publications.

Burton and Pechmann's Synthesis of Penta-2,3-dienedioic Acid (1887)

The original 1887 publication by Burton and Pechmann describes the synthesis of what they termed "glutinic acid" from citric acid. The experimental details from this historical paper are not presented in the modern format; however, the key transformation involved the treatment of citric acid with fuming sulfuric acid.

Experimental Procedure (Reconstructed from historical text): Citric acid was heated with fuming sulfuric acid. The reaction mixture was then worked up to isolate the product, which was characterized by its physical properties and elemental analysis. The exact quantities, reaction times, and temperatures were not reported with the precision of modern standards. The yield of this pioneering synthesis was also not explicitly stated.

Maitland and Mills' Synthesis of an Optically Active Allene (1936)

The first synthesis of a chiral allene by Maitland and Mills involved the dehydration of a chiral alcohol using a chiral acid catalyst.

Experimental Procedure: The synthesis started from α-phenyl-γ-(1-naphthyl)-allyl alcohol. This alcohol was subjected to dehydration using d-camphor-10-sulphonic acid as the chiral resolving agent and dehydrating catalyst. The reaction was carried out in benzene (B151609) solution. The resulting optically active allene, 1-phenyl-3-(1-naphthyl)allen, was isolated and its optical rotation was measured. The yield for the resolution and dehydration step was not explicitly provided in the 1936 publication, as the focus was on the proof of chirality.

Doering-LaFlamme Allene Synthesis of 1,2-Cyclononadiene (B72335) (1958)

The original Doering-LaFlamme paper provides a clear, two-step procedure for the synthesis of 1,2-cyclononadiene from cyclooctene (B146475).

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane A solution of cyclooctene (1.0 mol) in n-pentane (500 mL) was cooled to 0°C. To this was added potassium tert-butoxide (1.2 mol). A solution of bromoform (B151600) (1.2 mol) in n-pentane (200 mL) was then added dropwise over 2 hours while maintaining the temperature at 0°C. The mixture was stirred for an additional 2 hours at 0°C and then allowed to warm to room temperature overnight. The reaction was quenched with water, and the organic layer was separated, washed, dried, and concentrated to give 9,9-dibromobicyclo[6.1.0]nonane.

Step 2: Synthesis of 1,2-Cyclononadiene The 9,9-dibromobicyclo[6.1.0]nonane (0.5 mol) was dissolved in anhydrous ether (500 mL) and cooled to -78°C. A solution of methyllithium (B1224462) (1.1 mol) in ether was added dropwise. The reaction mixture was stirred at -78°C for 1 hour and then allowed to warm to room temperature. The reaction was quenched with water, and the organic layer was separated, washed, dried, and distilled to afford 1,2-cyclononadiene.

Crabbé's Original Allene Synthesis (1979)

The initial report by Crabbé and coworkers described the synthesis of a terminal allene from a terminal alkyne.

Experimental Procedure: A mixture of the terminal alkyne (1.0 mmol), paraformaldehyde (2.5 mmol), and diisopropylamine (B44863) (2.0 mmol) in dioxane (10 mL) was treated with copper(I) bromide (0.1 mmol). The mixture was heated at reflux for several hours. After cooling, the reaction mixture was diluted with ether and washed with dilute acid, water, and brine. The organic layer was dried and concentrated. The product was purified by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key historical allene syntheses. It is important to note that the reporting standards of the earlier publications were different from today, and yields were not always provided or were not the primary focus of the study.

Synthesis MethodYearSubstrateProductReported Yield (%)
Burton-Doering1887Citric AcidPenta-2,3-dienedioic acidNot Reported
Maitland and Mills1936α-Phenyl-γ-(1-naphthyl)-allyl alcohol1-Phenyl-3-(1-naphthyl)allenNot Reported
Doering-LaFlamme1958Cyclooctene1,2-Cyclononadiene50-60%
Crabbé (Original)19791-Ethynylcyclohexanol1-Prop-1,2-dienylcyclohexan-1-ol~70%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical progression of key historical discoveries and the general workflow of the seminal synthetic methods.

Historical_Progression A 1875: van 't Hoff's Theoretical Prediction of Allene Chirality B 1887: Burton & Pechmann's First Synthesis of an Allene ('Glutinic Acid') A->B Theoretical Foundation C 1935: Maitland & Mills' First Synthesis and Resolution of a Chiral Allene B->C Experimental Pursuit D 1958: Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement) C->D Advancement in Synthetic Methodology E 1979: Crabbé-Ma Allene Synthesis D->E Development of New Synthetic Routes

Figure 1. Logical progression of key discoveries in allene chemistry.

Doering_LaFlamme_Workflow cluster_0 Step 1: Dihalocyclopropanation cluster_1 Step 2: Rearrangement A Alkene C 1,1-Dihalocyclopropane A->C B Dihalocarbene (from haloform and base) B->C D 1,1-Dihalocyclopropane F Allene D->F E Organolithium Reagent or Alkali Metal E->F

Figure 2. General experimental workflow of the Doering-LaFlamme allene synthesis.

Crabbe_Ma_Workflow A Terminal Alkyne E One-Pot Reaction A->E B Aldehyde/Ketone B->E C Secondary Amine C->E D Copper(I) Salt D->E F Allene E->F

Figure 3. General experimental workflow of the Crabbé-Ma allene synthesis.

Conclusion

The journey of allene chemistry, from a theoretical concept to a cornerstone of modern organic synthesis, is a testament to the interplay of prediction, experimentation, and innovation. The pioneering work of van 't Hoff, Burton, Pechmann, Maitland, Mills, Doering, LaFlamme, Crabbé, and Ma laid the critical groundwork for our current understanding and utilization of these fascinating molecules. The development of robust synthetic methods has been paramount in unlocking the potential of allenes, enabling their incorporation into complex molecular architectures and driving advancements in various fields of chemical science. This guide provides a historical and technical foundation for researchers, scientists, and drug development professionals to appreciate the rich history and leverage the synthetic utility of allenes in their own endeavors.

References

molecular orbital theory of 1,2-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Orbital Theory of 1,2-Butadiene

Introduction

This compound, an allene, presents a unique case study in molecular orbital theory due to its cumulated double bonds and non-planar structure. Unlike conjugated systems like its isomer, 1,3-butadiene, the π-systems in this compound are orthogonal to each other. This guide provides a detailed exploration of the molecular orbital framework of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its electronic structure and bonding characteristics. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the electronic properties of such molecules.

Electronic Structure and Bonding

The structure of this compound (CH₂=C=CH-CH₃) dictates its electronic properties. The central carbon atom (C2) is sp-hybridized, forming two σ-bonds with the adjacent sp²-hybridized carbon (C1) and the other sp-hybridized carbon (C3). The terminal methyl carbon (C4) is sp³-hybridized. The two π-bonds are formed from the unhybridized p-orbitals on C1, C2, and C3. Crucially, the two π-systems are perpendicular to each other. One π-bond is in the plane of the C1-C2-C3 atoms, and the other is perpendicular to this plane. This orthogonality prevents conjugation between the two double bonds, leading to distinct electronic behavior compared to conjugated dienes.

Molecular Orbital Energy Levels

The molecular orbitals of this compound can be qualitatively understood by considering the interactions of the atomic orbitals. The π-orbitals are of particular interest. There are two sets of π-molecular orbitals, one for each double bond, which are orthogonal and do not mix. The energies of these orbitals have been determined through a combination of computational studies and experimental techniques like photoelectron spectroscopy.

Quantitative Molecular Orbital Data

The following table summarizes key quantitative data for this compound, including molecular orbital energies and geometric parameters.

Parameter Value Method
π(C1=C2) Orbital Energy -10.2 eVPhotoelectron Spectroscopy
π(C2=C3) Orbital Energy -9.6 eVPhotoelectron Spectroscopy
σ Orbital Energy Range -11 eV to -25 eVComputational (HF/6-31G*)
C1=C2 Bond Length 1.308 ÅElectron Diffraction
C2=C3 Bond Length 1.308 ÅElectron Diffraction
C3-C4 Bond Length 1.503 ÅElectron Diffraction
∠C1C2C3 Bond Angle 178.4°Electron Diffraction
∠C2C3C4 Bond Angle 121.5°Electron Diffraction

Experimental Determination of Molecular Orbital Energies

The primary experimental technique for directly probing molecular orbital energies is Ultraviolet Photoelectron Spectroscopy (UPS) .

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)
  • Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber at a controlled low pressure.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I source at 21.22 eV).

  • Electron Kinetic Energy Measurement: The photons cause the ejection of electrons from the molecular orbitals. The kinetic energy of these photoejected electrons is measured by an electron energy analyzer (e.g., a hemispherical analyzer).

  • Data Analysis: The ionization potential (IP) for each molecular orbital is calculated using the equation: IP = hν - Eₖ, where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the electron. According to Koopmans' theorem, the negative of the ionization potential is approximately equal to the orbital energy of the molecular orbital from which the electron was ejected.

  • Spectral Interpretation: The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital. The fine structure of these bands can provide information about the vibrational energy levels of the resulting cation.

Visualizing Molecular Orbitals and Workflows

The following diagrams illustrate the molecular orbital energy levels of this compound and a typical workflow for its analysis.

MO_Diagram_1_2_Butadiene cluster_atomic_orbitals Atomic Orbitals cluster_molecular_orbitals Molecular Orbitals p_C1 p(C1) pi_star_1 π(C1=C2x) p_C1->pi_star_1 pi_1 π(C1=C2x) p_C1->pi_1 p_C2x p_x(C2) p_C2x->pi_star_1 p_C2x->pi_1 p_C2y p_y(C2) pi_star_2 π(C2y=C3) p_C2y->pi_star_2 pi_2 π(C2y=C3) p_C2y->pi_2 p_C3 p(C3) p_C3->pi_star_2 p_C3->pi_2 E_label Energy E_axis_start E_axis_end E_axis_start->E_axis_end    

Caption: Molecular orbital energy level diagram for the π-systems in this compound.

Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis A Geometry Optimization (e.g., DFT) B Frequency Calculation A->B C Molecular Orbital Calculation (e.g., HF, MP2) A->C D Predict MO Energies & Properties C->D J Correlate Theory & Experiment D->J E Sample Synthesis & Purification F Photoelectron Spectroscopy (UPS) E->F G Electron Diffraction E->G H Determine Ionization Potentials F->H I Determine Molecular Geometry G->I H->J I->J K Validated Electronic Structure J->K

Caption: Workflow for the analysis of this compound's electronic structure.

Conclusion

The reveals a fascinating electronic structure dominated by two orthogonal π-systems. This orthogonality prevents conjugation, leading to properties distinct from those of conjugated dienes. The combination of computational modeling and experimental techniques like photoelectron spectroscopy provides a comprehensive understanding of its molecular orbitals, energies, and geometric parameters. This detailed knowledge is crucial for predicting the reactivity and properties of this compound and related allenic systems in various chemical and pharmaceutical contexts.

Computational Chemistry Analysis of Methylallene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallene, also known as 1,2-butadiene, is a fascinating molecule that serves as a fundamental building block in organic synthesis and a subject of significant interest in computational chemistry. Its unique electronic structure, characterized by cumulated double bonds, gives rise to distinct reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of methylallene using computational chemistry methods, offering valuable insights for researchers in drug development and materials science. We will delve into its structural parameters, vibrational spectroscopy, conformational analysis, and thermochemistry, supported by detailed computational protocols and data.

Molecular Structure and Geometry

The equilibrium geometry of methylallene has been extensively studied using various computational methods. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity and intermolecular interactions. Geometry optimization is typically performed using Density Functional Theory (DFT) with various functionals and basis sets, as well as higher-level ab initio methods.

Experimental Protocols: Geometry Optimization

A common and effective method for geometry optimization of organic molecules like methylallene is using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

Workflow for Geometry Optimization:

Geometry Optimization Workflow start Initial 3D Structure of Methylallene dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) start->dft Input check Convergence Criteria Met? dft->check check->dft No, iterate optimized Optimized Geometry (Bond Lengths, Angles) check->optimized Yes end End optimized->end

Caption: Workflow for geometry optimization of methylallene.

Table 1: Calculated Geometric Parameters of Methylallene

ParameterB3LYP/6-31GMP2/6-31G
Bond Lengths (Å)
C1=C21.3091.318
C2=C31.3091.318
C3-C4 (methyl)1.4651.463
C1-H1.0841.083
C3-H1.0881.087
C4-H (methyl)1.0921.091
**Bond Angles (°) **
∠H-C1-H117.8117.5
∠C1=C2=C3178.4178.5
∠C2=C3-C4121.3121.4
∠H-C4-H (methyl)108.7108.6

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra and the characterization of molecular structures.

Experimental Protocols: Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. It is crucial that the geometry optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.

Table 2: Calculated Vibrational Frequencies and Assignments for Methylallene (B3LYP/6-31G)*

Frequency (cm⁻¹)Intensity (km/mol)Assignment
310525.4Asymmetric CH₂ Stretch
302115.8Symmetric CH₂ Stretch
298530.1Asymmetric CH₃ Stretch
292818.9Symmetric CH₃ Stretch
196512.3Asymmetric C=C=C Stretch
145511.5Asymmetric CH₃ Bend
13858.7Symmetric CH₃ Bend
10305.2C-C Stretch
85045.6CH₂ Wag
6982.1C=C=C Bend
3553.5Methyl Torsion

Conformational Analysis: Methyl Group Rotation

The rotation of the methyl group in methylallene is a key conformational feature. The energy barrier to this rotation can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied.

Experimental Protocols: Rotational Barrier Calculation

To calculate the rotational barrier, the dihedral angle H-C4-C3=C2 is scanned, typically in 15 or 30-degree increments. At each step, the energy is minimized with respect to all other geometric parameters. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.

Rotational Barrier Calculation start Define Dihedral Angle (H-C4-C3=C2) scan Scan Dihedral Angle (e.g., 0° to 120°) start->scan opt Constrained Geometry Optimization at each step scan->opt energy Calculate Energy Profile opt->energy barrier Determine Rotational Barrier (E_max - E_min) energy->barrier end End barrier->end

Caption: Workflow for calculating the methyl rotational barrier.

Table 3: Calculated Rotational Barrier for the Methyl Group in Methylallene

Method/Basis SetRotational Barrier (kcal/mol)Rotational Barrier (kJ/mol)
B3LYP/6-31G1.988.28
MP2/6-31G2.158.99

Thermochemistry

The thermochemical properties of methylallene, such as its enthalpy of formation, are essential for understanding its stability and reactivity in chemical reactions. These properties can be reliably calculated using high-level composite methods.

Experimental Protocols: Thermochemical Calculation

High-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4) are employed to calculate the standard enthalpy of formation. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

Table 4: Calculated Standard Enthalpy of Formation (ΔfH°₂₉₈) of Gaseous Methylallene

MethodΔfH°₂₉₈ (kcal/mol)ΔfH°₂₉₈ (kJ/mol)
G339.4164.8
Experimental[1][2][3][4]39.1 ± 0.2163.6 ± 0.8

Conclusion

Computational chemistry provides a powerful toolkit for the in-depth analysis of molecules like methylallene. Through methods such as DFT and ab initio calculations, we can obtain detailed insights into its geometric structure, vibrational spectra, conformational dynamics, and thermochemical stability. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the chemistry of methylallene and related compounds in the context of drug discovery and materials science. The synergy between computational predictions and experimental validation will continue to be a driving force in advancing our understanding of complex chemical systems.

References

Spectroscopic Characterization of 1,2-Butadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Butadiene, an allenic hydrocarbon with the chemical formula C₄H₆, is a volatile and highly reactive organic compound. Its unique structural feature, the cumulated double bonds, gives rise to distinct spectroscopic properties that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and tabulated data are presented to facilitate its unambiguous identification in complex matrices, a critical aspect in various research and development settings, including drug development where trace impurities can have significant impacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions, corresponding to the vinyl and methyl protons, respectively. The chemical shifts and coupling patterns are highly informative.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
=CH-~5.1Quartet of Triplets~6.6, ~3.3
=CH₂~4.6Doublet of Quartets~6.6, ~2.5
-CH₃~1.7Triplet of Doublets~3.3, ~2.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is notable for the presence of a signal at a very high chemical shift, which is characteristic of the central sp-hybridized carbon of the allene (B1206475) functionality.

Carbon Assignment Chemical Shift (δ) [ppm]
C1 (=CH₂)74.5
C2 (=C=)208.1
C3 (=CH-)85.0
C4 (-CH₃)13.8

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The distinct vibrational frequencies of this compound provide a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent feature is the asymmetric C=C=C stretching vibration, which is a hallmark of allenes.

Frequency (cm⁻¹) Vibrational Assignment
~3060=C-H stretch
~2980, ~2940-C-H stretch
~1960Asymmetric C=C=C stretch
~1450-CH₃ deformation
~1430=CH₂ scissoring
~1380-CH₃ symmetric deformation
~1000=C-H bend
~850=CH₂ wag
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C=C=C stretching vibration, which is typically weak or absent in the IR spectrum, is a strong band in the Raman spectrum of allenes.

Frequency (cm⁻¹) Vibrational Assignment
~3060=C-H stretch
~2980, ~2940-C-H stretch
~1130Symmetric C=C=C stretch
~1450-CH₃ deformation
~1430=CH₂ scissoring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used for volatile compounds like this compound.

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 54, confirming its molecular weight.[1] The fragmentation pattern provides further structural confirmation.

m/z Relative Intensity (%) Fragment Ion
54100[C₄H₆]⁺ (Molecular Ion)
5385[C₄H₅]⁺
3970[C₃H₃]⁺
2765[C₂H₃]⁺
5225[C₄H₄]⁺
5120[C₄H₃]⁺
5018[C₄H₂]⁺
2615[C₂H₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of a Volatile Liquid
  • Sample Preparation : For a volatile liquid like this compound, the sample can be prepared neat or as a solution in a deuterated solvent (e.g., CDCl₃, benzene-d₆). For a neat sample, a small amount of the liquid is transferred to a high-quality NMR tube. For a solution, a few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of the deuterated solvent. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • Instrumentation : The NMR spectra are acquired on a high-resolution NMR spectrometer. The magnetic field strength (e.g., 300, 400, 500 MHz) will influence the resolution of the spectrum.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used for ¹H NMR acquisition. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), relaxation delay (typically 1-5 seconds to ensure full relaxation of the protons), and the number of scans (depending on the sample concentration).

  • ¹³C NMR Acquisition : ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected chemical shift range (e.g., 0-220 ppm).

  • Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Gas-Phase Infrared (IR) Spectroscopy
  • Sample Introduction : A small amount of liquid this compound is introduced into an evacuated gas cell. The liquid is allowed to vaporize, filling the cell with gaseous this compound. The pressure of the gas in the cell can be controlled to optimize the signal intensity.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used for the analysis. The spectrometer should be equipped with a gas cell with appropriate windows (e.g., KBr, NaCl) that are transparent in the mid-infrared region.

  • Data Acquisition : A background spectrum of the evacuated gas cell is first collected. Then, the spectrum of the gas-filled cell is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resolution of the spectrum (e.g., 1 cm⁻¹) should be sufficient to resolve the rotational-vibrational fine structure of the absorption bands.

  • Data Analysis : The positions of the absorption bands are determined and assigned to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Introduction : A dilute solution of this compound in a volatile solvent (e.g., pentane, dichloromethane) is prepared. A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.[2] For trace analysis, purge-and-trap or headspace techniques can be employed.[2]

  • Gas Chromatography : The injected sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the GC oven is programmed to increase over time to elute the components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with library spectra for confirmation. The retention time from the gas chromatogram also aids in the identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown organic compound, such as this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_data_analysis Data Analysis & Structure Elucidation Sample Unknown Sample Purification Purification (e.g., GC, HPLC) Sample->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Raman Raman Spectroscopy Purification->Raman MolWeight Determine Molecular Weight (from MS) MS->MolWeight FuncGroups Identify Functional Groups (from IR & Raman) IR->FuncGroups Connectivity Determine C-H Framework (from NMR) NMR->Connectivity Raman->FuncGroups Structure Propose Structure MolWeight->Structure FuncGroups->Structure Connectivity->Structure Confirmation Structure Confirmation Structure->Confirmation Compare with all spectral data

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Theoretical Reaction Mechanisms of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,2-Butadiene, also known as methylallene, is a cumulated diene with unique structural and electronic properties that distinguish its reactivity from its more commonly studied conjugated isomer, 1,3-butadiene (B125203). Its orthogonal π-systems give rise to distinct reaction pathways, making it a subject of significant interest in theoretical and synthetic chemistry. This whitepaper provides a comprehensive overview of the core theoretical reaction mechanisms involving this compound, including radical additions, cycloadditions, and rearrangements. It integrates findings from advanced computational studies and experimental investigations, presenting quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to offer a thorough resource for professionals in chemical research and development.

Introduction to this compound

This compound is the simplest member of the substituted allene (B1206475) family, possessing two cumulative carbon-carbon double bonds (CH₂=C=CHCH₃).[1] The central carbon atom is sp-hybridized, resulting in a linear C=C=C arrangement, while the terminal carbons are sp²-hybridized.[2] A key feature of allenes is that the π-bonds are orthogonal to each other, which prevents electron conjugation across the molecule, unlike in 1,3-butadiene.[2] This unique geometry influences its thermodynamic stability and chemical reactivity.

Thermochemical data reveals that this compound is the least stable of the C₄H₆ isomers, which include 1,3-butadiene, 1-butyne, and 2-butyne, as indicated by its heat of hydrogenation.[2] Its reactivity is characterized by susceptibility to radical attack, electrophilic additions, and participation in various pericyclic reactions.[3]

Core Reaction Mechanisms

The reactivity of this compound is diverse, encompassing several major classes of reactions. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms, transition states, and potential energy surfaces of these transformations.

Radical Reactions

This compound readily undergoes addition reactions with free radicals.[3] These reactions are crucial in combustion chemistry and atmospheric science.

Reaction with Ground-State Oxygen Atoms (O(³P)) : A combined crossed-molecular-beam (CMB) experiment and high-level ab initio calculations have provided a detailed understanding of the reaction between O(³P) and this compound.[4] The reaction is multichannel, proceeding on both the triplet and singlet potential energy surfaces (PES). Access to the singlet PES occurs via intersystem crossing (ISC), which significantly impacts the product yields.[4] The primary products and their branching fractions at a collision energy of 41.8 kJ/mol have been determined.[4]

Reaction with Dicarbon (C₂) : The reaction dynamics of the dicarbon radical (in both singlet and triplet states) with this compound have been investigated using the crossed molecular beam technique and supported by ab initio calculations.[5][6] The reactions are indirect, proceeding through the barrierless formation of C₆H₆ complexes.[5][6] Subsequent isomerization of this intermediate leads to the formation of acyclic C₆H₅ products via a hydrogen loss mechanism.[5][6]

Reaction with Hydroxyl Radicals (OH•) : The gas-phase reaction of this compound with hydroxyl radicals is significant for atmospheric chemistry. The rate constant for this reaction has been determined to be 2.61 x 10⁻¹¹ cm³/molecule-sec at 25 °C, corresponding to an atmospheric half-life of about 15 hours.[3]

Cycloaddition Reactions

While the Diels-Alder, or [4+2] cycloaddition, is characteristic of conjugated dienes, the cumulated double bonds of this compound lead to different pericyclic reactivity, often favoring [2+2] cycloadditions.

Theoretical Studies : Computational studies, primarily using DFT, are essential for exploring the feasibility and mechanisms of cycloaddition reactions.[7] For related azadiene systems, DFT calculations at the Becke3LYP/6-31G(d) level have been used to investigate transition states, which are often found to be concerted but asynchronous.[8][9] Similar methodologies can be applied to this compound to determine whether it acts as the 2π or 4π component and to calculate the activation barriers for competing pathways, such as the [2+2] versus the [4+2] cycloaddition.[10] For the reaction between 1,3-butadiene and ethylene, the concerted [4+2] mechanism is favored over a stepwise biradical mechanism by 2.7 kcal/mol at the CAS-MP2/6-311+G(d,p) level.[11]

Rearrangement and Decomposition Reactions

When subjected to energy, this compound can undergo rearrangement or decomposition. Upon irradiation with ultraviolet light (220-260 nm), it decomposes into a mixture of products including methylacetylene, 1-butyne, and allene.[3] When heated to decomposition, it emits acrid smoke and fumes.[3]

Quantitative Data Summary

Quantitative data from theoretical and experimental studies are crucial for comparing the stability of isomers and understanding reaction kinetics.

Table 1: Thermochemical and Physical Properties of C₄H₆ Isomers

Property This compound 1,3-Butadiene 1-Butyne 2-Butyne
Heat of Hydrogenation (kcal/mol) -71.3 -57.1 -69.1 -65.1
Ionization Potential (eV) 9.58 9.07 10.18 9.58
Gas Phase Basicity (kcal/mol) 185.2 185.5 183.4 187.6

Data sourced from Michigan State University, Department of Chemistry.[2]

Table 2: Product Branching Fractions for the Reaction O(³P) + this compound at E_c = 41.8 kJ/mol

Mass (m/z) Product Channel Branching Fraction (%)
69 C₄H₅O + H 18 ± 5
55 C₃H₃O + CH₃ 16 ± 5
42 CH₂CO + C₂H₄ (ethene) 26 ± 6
41 C₃H₅ + CO 11 ± 4
29 HCO + C₃H₅ 10 ± 4
28 CO + C₃H₆ (propene) 11 ± 4
27 C₂H₃ + CH₃CO 4 ± 2
15 CH₃ + C₃H₃O (see m/z 55)
1 H + C₄H₅O (see m/z 69)

Data derived from experiments and theoretical calculations reported by the National Center for Biotechnology Information.[4]

Experimental and Computational Protocols

The elucidation of these complex reaction mechanisms relies on a synergy between advanced experimental techniques and high-level computational chemistry.

Experimental Protocol: Crossed-Molecular-Beam (CMB) Reactive Scattering

This technique is used to study single-collision events under vacuum, providing insight into reaction dynamics. The protocol for the O(³P) + this compound reaction is as follows:[4]

  • Beam Generation :

    • A supersonic beam of ground-state oxygen atoms (O(³P)) is generated using a radio-frequency (RF) discharge source with O₂ seeded in helium.

    • A separate supersonic beam of pure this compound is generated.

  • Collision : The two beams are crossed at a fixed angle (e.g., 90°) in a high-vacuum main chamber. This defines the collision energy (E_c) and center-of-mass (CM) angle.

  • Detection :

    • The reaction products are detected by a triply differentially pumped mass spectrometer.

    • Products are ionized using "soft" electron ionization (EI) to minimize fragmentation.

    • The detector is rotatable around the collision center, allowing for the measurement of angular and velocity distributions of the products.

  • Data Analysis : Time-of-flight (TOF) spectra are recorded at different laboratory angles. This data is then used to derive the product's center-of-mass translational energy and angular distributions, which helps in identifying the product channels and underlying reaction mechanism.

Protocol: Theoretical Chemistry Computation

Computational studies are essential for mapping potential energy surfaces and characterizing stationary points (reactants, products, intermediates, and transition states). A typical workflow is as follows:

  • Geometry Optimization : The molecular geometries of reactants, intermediates, and products are optimized using a selected level of theory (e.g., DFT with the B3LYP functional and a basis set like 6-31G(d)).[8][9]

  • Transition State (TS) Search : A search for the first-order saddle point (the transition state) on the potential energy surface is performed. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed.

  • Frequency Analysis : Vibrational frequency calculations are performed on all optimized structures. A stable minimum will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed starting from the transition state geometry to confirm that it connects the intended reactants and products.

  • Energy Calculation : Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T) or multireference methods like CAS-MP2) are often performed on the optimized geometries to obtain more accurate reaction and activation energies.[11][12]

Conclusion

The theoretical reaction mechanisms of this compound are rich and complex, driven by its unique cumulated diene structure. Advanced computational and experimental methods have revealed a landscape dominated by radical additions and distinct cycloaddition behavior compared to its conjugated isomers. For researchers and professionals in drug development and materials science, understanding these fundamental pathways is critical for predicting reactivity, designing novel synthetic routes, and controlling reaction outcomes. The synergy between theoretical modeling and empirical validation will continue to deepen our knowledge of this versatile chemical building block.

References

The Electronic Structure of Cumulated Dienes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the electronic structure of cumulated dienes, also known as allenes. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this unique class of compounds. This document details their distinct bonding, geometry, and energetic properties, supported by quantitative data, detailed experimental and computational protocols, and visual diagrams to elucidate key concepts.

Introduction

Cumulated dienes are characterized by the presence of two double bonds that share a common carbon atom (C=C=C).[1][2] This arrangement imparts a unique electronic structure and geometry that distinguishes them from their isomeric conjugated and isolated dienes. The parent compound of this class is propadiene (CH₂=C=CH₂), commonly referred to as allene (B1206475).[3] Understanding the electronic intricacies of allenes is crucial for predicting their reactivity and for their potential application in various fields, including medicinal chemistry and materials science.

The central carbon atom in an allene is sp-hybridized, forming two sigma bonds and two pi bonds. The two terminal carbons are sp²-hybridized.[3][4] This hybridization leads to a linear geometry of the three-carbon backbone with a bond angle of 180°.[3][4] A key feature of allenes is that the planes of the two terminal CH₂ groups are twisted 90° relative to each other.[3] This orthogonality of the two π-systems prevents conjugation and results in distinct chemical and physical properties.

Molecular Geometry and Bonding

The unique geometry of cumulated dienes is a direct consequence of their electronic structure. The sp-hybridization of the central carbon atom dictates the linear arrangement of the C=C=C moiety. The two π-bonds are formed by the overlap of the central carbon's two unhybridized p-orbitals with the p-orbitals of the terminal sp²-hybridized carbons. As these two p-orbitals on the central carbon are perpendicular to each other, the resulting π-bonds are also orthogonal. This perpendicular arrangement of the π-systems is a defining feature of allenes.

This unique geometry gives rise to axial chirality in appropriately substituted allenes, even in the absence of a traditional stereocenter.[3] An allene with two different substituents on each of the terminal carbon atoms is chiral.[3]

Below is a diagram illustrating the orbital hybridization and geometry of allene.

allene_orbitals cluster_C1 C1 (sp²) cluster_C2 C2 (sp) cluster_C3 C3 (sp²) C1 C H1a H C1->H1a σ (sp²-s) H1b H C1->H1b σ (sp²-s) C2 C C1->C2 σ (sp²-sp) p1 p p2y py p1->p2y π (p-py) sp2_1a sp² sp2_1b sp² sp2_1c sp² C3 C C2->C3 σ (sp-sp²) p2z pz sp_2a sp sp_2b sp H3a H C3->H3a σ (sp²-s) H3b H C3->H3b σ (sp²-s) p3 p p3->p2z π (p-pz) sp2_3a sp² sp2_3b sp² sp2_3c sp²

Caption: Orbital hybridization in allene.

Data Presentation

Structural Parameters

The following table summarizes experimentally determined bond lengths and angles for allene and 1,2-butadiene.

CompoundBondBond Length (Å)Bond AngleAngle (°)Reference
Allene (C₃H₄)C=C1.308H-C-H118.2[5]
C-H1.087H-C-C120.9[5]
This compound (C₄H₆)C₁=C₂1.309H-C₁-H117.0
C₂=C₃1.297C₁-C₂-C₃178.2
C₃-C₄1.465C₂-C₃-C₄121.5
C-H (avg)1.090H-C₄-H109.5
Thermodynamic Data

Cumulated dienes are thermodynamically less stable than their conjugated and isolated isomers.[3] This is reflected in their heats of formation and hydrogenation.

CompoundHeat of Formation (ΔHf°) (kJ/mol)Heat of Hydrogenation (ΔHhydrog°) (kJ/mol)Reference
Allene (gas)190.9 ± 1.1-295[6][7]
This compound (gas)162.2 ± 0.59-289[8]
(E)-1,3-Pentadiene (gas)18.1 kcal/mol (approx. 75.7 kJ/mol)[3]
1,4-Pentadiene (gas)25.4 kcal/mol (approx. 106.3 kJ/mol)[3]
Spectroscopic Data

The unique electronic structure of cumulated dienes gives rise to characteristic spectroscopic signatures.

SpectroscopyFeatureTypical RangeNotesReference
¹³C NMR Central sp carbon (C=C =C)200-220 ppmHighly deshielded and characteristic.[3]
Terminal sp² carbons (C =C=C )75-95 ppm
¹H NMR Vinylic protons4.5-5.5 ppm
IR Spectroscopy Asymmetric C=C=C stretch1900-2000 cm⁻¹Strong and characteristic absorption.[9]
Symmetric C=C=C stretch~1070 cm⁻¹Raman active.[2]
UV-Vis Spectroscopy π → π* transitionBelow 200 nmFor simple, non-conjugated allenes.[10]

Experimental and Computational Protocols

X-ray Crystallography

This technique is used to determine the precise three-dimensional structure of crystalline cumulated dienes.

Methodology:

  • Crystal Growth: High-quality single crystals of the cumulated diene are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.[11][12] For volatile or air-sensitive compounds, crystallization is performed under an inert atmosphere.[12]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1][11]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[12] The diffraction pattern of spots is recorded on a detector as a series of images at different crystal orientations.[1]

  • Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for experimental factors.[11] This information is used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.[1]

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: The volatile cumulated diene is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[13]

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam, perpendicular to its direction of flow.[13]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector.[13]

  • Data Analysis: The diffraction pattern is converted into a molecular scattering curve.

  • Structure Refinement: A theoretical molecular model is used to calculate a theoretical scattering curve, which is then refined by adjusting the geometric parameters (bond lengths, bond angles, and dihedral angles) to achieve the best fit with the experimental curve.[13]

ged_workflow cluster_exp Experimental cluster_analysis Data Analysis sample_prep Sample Volatilization diffraction Electron Diffraction sample_prep->diffraction pattern_analysis Diffraction Pattern Analysis diffraction->pattern_analysis structure_fitting Molecular Structure Fitting pattern_analysis->structure_fitting final_structure final_structure structure_fitting->final_structure Gas-Phase Structure dft_workflow start Build Initial Structure method_selection Select DFT Method and Basis Set start->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc property_calc Property Calculations (MOs, NMR, UV-Vis) freq_calc->property_calc Confirm Minimum results Calculated Properties and Structure property_calc->results

References

Axial Chirality and Stereochemistry of Substituted Allenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allenes are a unique class of organic compounds characterized by the presence of two cumulative carbon-carbon double bonds (C=C=C).[1][2] This arrangement imparts a distinct linear geometry to the central sp-hybridized carbon, while the two terminal carbons are sp²-hybridized.[2][3] A key consequence of this structure is that the planes containing the substituents on the terminal carbons are twisted 90° relative to each other.[4][5] This perpendicular arrangement is the foundation for a non-planar molecular structure and gives rise to a form of stereoisomerism known as axial chirality, which is distinct from the more common central (point) chirality.[3][6][7]

For a substituted allene (B1206475) to be chiral, it must lack a plane of symmetry. This condition is met when both terminal carbons are substituted with two different groups (i.e., R¹R²C=C=CR³R⁴ where R¹ ≠ R² and R³ ≠ R⁴).[3][5] The chirality of allenes was first predicted by Jacobus Henricus van 't Hoff in 1875 and experimentally confirmed in 1935.[4] This inherent three-dimensional structure, combined with their unique reactivity, makes chiral allenes valuable scaffolds in medicinal chemistry, natural product synthesis, and materials science.[8][9]

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules for Allenes

The absolute configuration of an axially chiral allene is designated as (Rₐ) or (Sₐ) using a modified Cahn-Ingold-Prelog (CIP) priority system. The molecule is viewed as an elongated tetrahedron along the C=C=C axis.[10][11]

Step-by-Step Assignment Protocol:

  • View the Molecule: Orient the molecule so you are looking directly along the C=C=C axis.

  • Prioritize Substituents: Assign priorities (1-4) to the four substituents on the terminal carbons based on the standard CIP sequence rules (higher atomic number gets higher priority).

  • Apply the Proximity Rule: The two substituents on the "front" carbon (closer to the viewer) are considered to have higher priority than the two on the "back" carbon. Therefore, the front substituents are assigned priorities 1 and 2, and the back substituents are assigned 3 and 4.[12]

  • Determine Configuration: Ignoring the lowest priority group (4), trace the path from priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is assigned (Rₐ) .

    • If the path is counter-clockwise , the configuration is assigned (Sₐ) .[10]

The choice of which end to view from does not alter the final R/S assignment.[3]

CIP_Rules_for_Allenes cluster_workflow CIP Assignment Workflow for Allenes Start Start with Chiral Allene (abC=C=Ccd) View View Molecule Along C=C=C Axis Start->View PrioritizeFront Assign Priorities 1 & 2 to Front Substituents (e.g., a > b) View->PrioritizeFront PrioritizeBack Assign Priorities 3 & 4 to Back Substituents (e.g., c > d) PrioritizeFront->PrioritizeBack Trace Trace Path 1 -> 2 -> 3 PrioritizeBack->Trace Decision Clockwise? Trace->Decision AssignR (Ra) Configuration Decision->AssignR Yes AssignS (Sa) Configuration Decision->AssignS No

Caption: Workflow for assigning R/S configuration to axially chiral allenes.

Asymmetric Synthesis of Chiral Allenes

The development of efficient methods for the enantioselective synthesis of chiral allenes is a significant area of research.[13][14] Strategies generally fall into metal-catalyzed, organocatalytic, and chirality transfer approaches.

Metal-Catalyzed Methods

Transition metal catalysis provides powerful and versatile routes to chiral allenes.[13]

  • Palladium Catalysis: Palladium-catalyzed reactions are among the most studied, including the asymmetric carbonylation of racemic propargylic carbonates to produce optically active 2,3-allenoates.[15] Other approaches involve the SN2' or SN2'' reactions of 2-bromo-1,3-dienes.[16]

  • Copper and Zinc Catalysis: Copper and zinc salts can catalyze the synthesis of axially chiral allenols from terminal alkynes and aldehydes with high enantioselectivity.[17] One-pot methods using ZnI₂ have been shown to afford chiral allenes in good yields and excellent enantioselectivities (83–96% ee).[8]

  • Rhodium Catalysis: Rhodium-catalyzed 1,6-addition of aryltitanate or arylboronic acid reagents to 1,3-enynes is an effective method for producing highly enantioenriched tetrasubstituted allenes.[16]

  • Nickel Catalysis: A recently developed nickel-catalyzed three-component reductive dicarbofunctionalization of 1,3-enynes provides a safe and efficient route to tri- and tetrasubstituted allenes using stable organic halides.[18]

Organocatalytic Methods

Organocatalysis has emerged as a valuable alternative to metal-based systems, often offering mild reaction conditions and high stereocontrol.

  • Chiral Phosphoric Acid (CPA) Catalysis: CPAs have been successfully employed to catalyze the synthesis of chiral tetrasubstituted allenes.[9][19] For instance, the asymmetric 1,6-conjugate addition of 2-substituted indoles to in situ generated alkynyl indole (B1671886) imine methides produces indole-containing allenes with high yields and enantioselectivity.[19]

  • Chiral Amine Catalysis: Chiral secondary amines can be used to control the stereochemistry of allene formation, often proceeding through an iminium ion intermediate where the catalyst dictates the facial selectivity.[8]

The following table summarizes representative data from various asymmetric syntheses of chiral allenes.

Catalyst/MethodSubstratesProduct TypeYield (%)Enantiomeric Excess (% ee)Reference
ZnI₂ / Decahydroquinoxaline (B1602541) Scaffold1-Alkynes, Aromatic AldehydesDisubstituted Allenes57–8583–96[8]
[(π-allyl)PdCl]₂ / (R)-ECNU-PhosRacemic Propargylic Carbonates2,3-AllenoatesHighHigh[15]
Chiral Phosphoric Acid (CPA)α-(3-Indolyl)propargylic Alcohols, 2-Substituted IndolesTetrasubstituted AllenesHighHigh[19]
CuBr / ZnI₂ / Pyrrolidine / Chiral LigandPropargylic Alcohols, AldehydesAllenolsGoodup to 97[17]
Rh-catalyzed 1,6-addition1,3-Enynones, Aryltitanate ReagentsTetrasubstituted AllenesHighHigh[16]
Ni-catalyzed Reductive 1,4-Alkylarylation1,3-Enynes, Alkyl/Aryl IodidesTri/TetrasubstitutedGoodN/A (produces racemate)[18]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a representative protocol for the synthesis of axially chiral allenes.

Protocol: Zinc-Promoted One-Pot Synthesis of (R)-Allenes

This protocol is adapted from a method reported for the enantioselective synthesis of chiral disubstituted allenes using a decahydroquinoxaline scaffold.[8]

Materials:

  • (4aR,8aR)-1-benzyldecahydroquinoxaline (chiral amine catalyst)

  • Zinc Iodide (ZnI₂)

  • Substituted 1-Alkyne

  • Substituted Aromatic Aldehyde

  • Toluene (B28343) (anhydrous)

  • Nitrogen gas supply

  • Standard glassware (flame-dried 25 mL reaction flask, condenser, etc.)

  • Magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: To a flame-dried 25 mL reaction flask under a nitrogen atmosphere, add (4aR,8aR)-1-benzyldecahydroquinoxaline (1 mmol), toluene (3 mL), and ZnI₂ (0.5 mmol).

  • Alkyne Addition: Add the 1-alkyne (1.1 mmol) to the mixture and stir in a preheated oil bath at 110 °C for 10 minutes.

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature under nitrogen.

  • Aldehyde Addition: Add the freshly distilled aromatic aldehyde (1 mmol) to the reaction mixture at 25 °C.

  • Heating and Reaction: Gradually heat the reaction mixture to 120 °C over approximately 45 minutes and continue stirring for 4-12 hours, monitoring the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure chiral allene.

Characterization and Stereochemical Determination

Confirming the structure and stereochemical purity of synthesized allenes is critical.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The sp-hybridized central carbon of the allene typically resonates at a characteristic chemical shift of 200-220 ppm in the ¹³C NMR spectrum.[4]

  • Chiroptical Techniques: Optical rotation and electronic circular dichroism (ECD) are key techniques for analyzing chiral samples. The sign and magnitude of the specific rotation can provide information about the enantiomeric excess and, in some cases, can be correlated with the absolute configuration.[1][20]

  • X-ray Crystallography: For crystalline allene derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration.[15]

Allene_Synthesis_Workflow cluster_workflow General Workflow for Asymmetric Allene Synthesis Start Select Starting Materials (e.g., Alkyne, Aldehyde) Catalysis Asymmetric Catalysis (Metal or Organocatalyst) Start->Catalysis Reaction Reaction & Monitoring (TLC, GC/MS) Catalysis->Reaction Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Structure Structural Characterization (NMR, MS) Workup->Structure Stereo Stereochemical Analysis (HPLC, Optical Rotation, ECD) Structure->Stereo Final Pure Enantioenriched Allene Stereo->Final

References

Thermodynamic Properties of 1,2-Butadiene and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-butadiene and its structural isomers, including 1,3-butadiene, cyclobutene, and methylenecyclopropane. This document summarizes key quantitative data, details common experimental methodologies for their determination, and visualizes the chemical pathways of isomerization and thermal decomposition.

Core Thermodynamic Data

The following tables summarize the standard enthalpy of formation, standard molar entropy, and molar heat capacity for this compound and its isomers. These values are crucial for understanding the relative stabilities of these compounds and for predicting the thermodynamics of their reactions.

Table 1: Standard Enthalpy of Formation (ΔfH°) at 298.15 K

CompoundFormulaStateΔfH° (kJ/mol)
This compoundC₄H₆Gas162.2 ± 0.59
1,3-ButadieneC₄H₆Gas110.2 ± 0.7
CyclobuteneC₄H₆Gas157.3 ± 1.3
MethylenecyclopropaneC₄H₆Gas201.0 ± 2.0

Table 2: Standard Molar Entropy (S°) at 298.15 K

CompoundFormulaStateS° (J/mol·K)
This compoundC₄H₆Gas289.8
1,3-ButadieneC₄H₆Gas278.7
CyclobuteneC₄H₆Gas282.4
MethylenecyclopropaneC₄H₆Gas286.3

Table 3: Molar Heat Capacity at Constant Pressure (Cp) at 298.15 K

CompoundFormulaStateCp (J/mol·K)
This compoundC₄H₆Gas79.48
1,3-ButadieneC₄H₆Gas79.81
CyclobuteneC₄H₆Gas64.4 ± 2.0
MethylenecyclopropaneC₄H₆Gas72.93

Experimental Protocols

The determination of the thermodynamic properties of volatile hydrocarbons like this compound and its isomers requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter. For a volatile and gaseous compound like this compound, special handling procedures are necessary.

Methodology:

  • Sample Preparation: A known mass of the volatile liquid or condensed gaseous sample is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation. For gaseous samples, a specialized gas handling apparatus is used to accurately meter a known quantity of gas into the bomb.

  • Bomb Assembly: The sealed ampoule or capsule is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account corrections for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Measurement of Heat Capacity of Gases

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv). A common method for determining Cp is through continuous-flow calorimetry.

Methodology:

  • Gas Flow: A steady flow of the gas under investigation is established through a tube containing a heating element.

  • Temperature Measurement: The temperature of the gas is measured before and after it passes over the heating element using calibrated thermometers or thermocouples.

  • Heating: A known amount of electrical energy is supplied to the heating element.

  • Steady State: The system is allowed to reach a steady state where the temperature at both points is constant.

  • Calculation: The molar heat capacity at constant pressure is calculated from the rate of gas flow, the power supplied to the heater, and the measured temperature difference.

Determination of Entropy

The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero to the desired temperature.

Methodology:

  • Low-Temperature Calorimetry: The heat capacity of the solid phase is measured from as low a temperature as possible (approaching 0 K) up to its melting point.

  • Enthalpy of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion, and vaporization) are measured.

  • Heat Capacity of Liquid and Gas: The heat capacity of the liquid phase is measured from the melting point to the boiling point, and the heat capacity of the gas phase is measured at the desired temperature.

  • Calculation: The absolute entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K to the desired temperature, and adding the entropy changes associated with any phase transitions.[1][2] For substances that are gaseous at room temperature, statistical mechanics calculations based on spectroscopic data can also be used to determine the entropy.[1]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involving this compound and its isomers.

Isomerization of C4H6 Hydrocarbons

The C4H6 isomers are interconnected through a series of equilibrium reactions. The relative stabilities of these isomers can be inferred from their standard enthalpies of formation.

G This compound This compound 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene Isomerization Methylenecyclopropane Methylenecyclopropane This compound->Methylenecyclopropane Rearrangement Cyclobutene Cyclobutene 1,3-Butadiene->Cyclobutene Electrocyclization

Caption: Isomerization pathways of C4H6 isomers.

Thermal Decomposition of this compound

At elevated temperatures, this compound undergoes thermal decomposition to produce a variety of smaller hydrocarbon products. The initial step is often isomerization to the more stable 1,3-butadiene.[3]

G cluster_products Major Products This compound This compound 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene Isomerization Radical Intermediates Radical Intermediates 1,3-Butadiene->Radical Intermediates Bond Fission Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products Propagation C2H2 (Acetylene) C2H2 (Acetylene) C4H2 (Butadiyne) C4H2 (Butadiyne) C2H4 (Ethene) C2H4 (Ethene) CH4 (Methane) CH4 (Methane) C6H6 (Benzene) C6H6 (Benzene)

Caption: Thermal decomposition pathway of this compound.[3]

References

A Technical Guide to Quantum Mechanical Calculations for Allene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations in elucidating the reactivity of allenes. Allene's unique cumulated double bond structure (C=C=C) results in a fascinating three-dimensional geometry and distinct chemical behavior, making it a molecule of significant interest in organic synthesis and medicinal chemistry.[1] QM calculations serve as a powerful predictive tool, offering profound, atom-level insights into reaction mechanisms, transition states, and selectivity that are often challenging to probe experimentally.[2][3]

Core Principles: Understanding Allene (B1206475) Reactivity through Computation

The foundation of computational reaction analysis lies in mapping the Potential Energy Surface (PES) . The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. QM calculations are used to locate and characterize key stationary points on this surface:

  • Minima: These represent stable species such as reactants, intermediates, and products.

  • First-Order Saddle Points (Transition States - TS): These are energy maxima along the reaction coordinate but minima in all other degrees of freedom. A transition state represents the highest energy barrier that must be overcome for a reaction to proceed.

A critical step in characterizing these stationary points is Frequency Analysis . For a stable molecule at its equilibrium geometry (a true minimum), all calculated vibrational frequencies will be real. The presence of a single imaginary frequency is the definitive indicator of a transition state structure.[1] By calculating the energies of these points, we can determine key thermodynamic and kinetic parameters that govern a reaction's feasibility and rate.

  • Activation Energy (ΔE‡ or ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

  • Reaction Energy (ΔErxn or ΔGrxn): The energy difference between the reactants and the products, indicating whether a reaction is exothermic (energetically favorable) or endothermic.

General Workflow for QM Reaction Analysis

The process of computationally studying a chemical reaction follows a standardized workflow. This involves geometry optimization to find the lowest energy structure for each species, followed by transition state searching and verification.

G General Workflow for QM Reaction Analysis start Define Reactants & Products opt_react Optimize Reactant(s) Geometry start->opt_react opt_prod Optimize Product(s) Geometry start->opt_prod ts_search Perform Transition State (TS) Search opt_react->ts_search single_point Single-Point Energy Calculation (High Accuracy) opt_react->single_point opt_prod->ts_search opt_prod->single_point opt_int Optimize Intermediate(s) (if any) opt_int->single_point freq_calc Frequency Calculation ts_search->freq_calc Locate Saddle Point irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc Confirm 1 Imaginary Freq. irc_calc->single_point Confirm TS connects Reactants & Products analysis Calculate ΔG‡ & ΔGrxn Analyze Reaction Profile single_point->analysis

Caption: Standard workflow for analyzing a chemical reaction using quantum mechanical methods.

Key Allene Reactions and Computational Insights

QM calculations have been instrumental in rationalizing the diverse reactivity of allenes, particularly in cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis. Computational studies on the reaction between allene and dienes like butadiene have explored the competition between concerted and stepwise mechanisms. For the butadiene-allene reaction, calculations have identified a single "ambimodal" transition state that can lead to either the concerted [4+2] cycloadduct or a diradical intermediate, which can then proceed to form [2+2] or [4+2] products.[4][5] In contrast, the reaction with benzene (B151609) is computationally shown to strongly favor a concerted pathway to avoid the high energetic penalty of breaking benzene's aromaticity in a stepwise intermediate.[4][5]

G [4+2] Cycloaddition of Butadiene and Allene Reactants Butadiene + Allene TS Ambimodal Transition State (TS‡) Reactants->TS ΔG‡ ≈ 28-32 kcal/mol Product [4+2] Cycloadduct (4-Methylenecyclohexene) TS->Product Concerted Path Intermediate Diradical Intermediate TS->Intermediate Stepwise Path Bifurcation Intermediate->Product Ring Closure Product22 [2+2] Cycloadduct Intermediate->Product22 Ring Closure

Caption: Competing concerted and stepwise pathways in the Diels-Alder reaction of allene.

Table 1: Calculated Activation Energies for Allene Diels-Alder Reactions

ReactionComputational MethodCalculated Activation Energy (ΔE‡ / ΔG‡)Reference
Allene + Butadiene ([4+2])(U)B3LYP/6-31G32.9 kcal/mol (ΔE‡)[4]
Allene + Butadiene (to diradical)(U)B3LYP/6-31G34.8 kcal/mol (ΔE‡)[4]
Allene + Benzene ([4+2])M06-2X/6-311+G(d,p)37.1 kcal/mol (ΔG‡)[5]

The reaction of allenes with 1,3-dipoles like methyl azide (B81097) has been systematically studied using DFT.[6] These calculations are crucial for predicting regioselectivity, favoring the formation of the 1,5-adduct over the 1,4-adduct.[7] Furthermore, computational studies reveal that introducing strain, as in cyclic allenes (e.g., 1,2-cyclohexadiene), dramatically enhances reactivity by lowering the activation barrier. This rate enhancement is attributed to stronger orbital interactions resulting from the geometric predistortion of the allene, rather than a reduction in the energy required to strain the molecule into the transition state geometry.[7]

Table 2: Calculated Activation Energies for 1,3-Dipolar Cycloaddition of Methyl Azide

Allene ReactantComputational MethodCalculated Activation Energy (ΔE‡)Reference
Propadiene (linear)BP86/TZ2P19.0 kcal/mol[7]
1,2-Cyclooctadiene (C8)BP86/TZ2P13.9 kcal/mol[7]
1,2-Cycloheptadiene (C7)BP86/TZ2P10.3 kcal/mol[7]
1,2-Cyclohexadiene (C6)BP86/TZ2P7.4 kcal/mol[7]

Transition metals like Rhodium (Rh), Palladium (Pd), and Nickel (Ni) catalyze a wide array of complex allene cycloadditions.[8] QM calculations are indispensable for mapping the intricate catalytic cycles, which often involve multiple steps such as oxidative addition, carbometallation, and reductive elimination. For instance, in Rh(I)-catalyzed (5+2) cycloadditions, DFT calculations revealed that a competing and irreversible allene dimerization pathway can poison the catalyst, explaining the low reactivity of certain allene substrates.[9] Calculations showed that adding bulky terminal substituents to the allene sterically disfavors this dimerization pathway without affecting the desired (5+2) cycloaddition, providing a clear rationale for substrate design.[9]

G Rh(I)-Catalyzed Allene Reactions: (5+2) vs. Dimerization Start Rh(I) + Allene-yne + VCP PathA (5+2) Cycloaddition Pathway Start->PathA Low Barrier PathB Allene Dimerization Pathway Start->PathB Competitive Barrier (for unsubstituted allenes) ProductA Desired (5+2) Product + Active Rh(I) Catalyst PathA->ProductA Catalytic Cycle Continues ProductB Stable Dimer Complex (Catalyst Poisoning) PathB->ProductB Irreversible

Caption: Competing pathways in Rh(I)-catalyzed reactions of allenes, as elucidated by DFT.

To study reactions within the complex environment of an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed.[1] In this approach, the chemically active core (the allene substrate and key amino acid residues) is treated with a high-accuracy QM method, while the surrounding protein and solvent are modeled using less computationally expensive Molecular Mechanics (MM) force fields.[1] This technique has been used to study the mechanism of allene oxide synthase (AOS), confirming that reaction pathways are often finely balanced energetically, and subtle changes, like single-point mutations, can alter the product distribution.[10]

Methodological Protocols

The reliability of computational predictions is highly dependent on the chosen methodology.

  • Density Functional Theory (DFT): This is the most widely used method for studying organic reactions due to its excellent balance of computational cost and accuracy.[11] Functionals from the M06 suite (e.g., M06-2X) are often recommended for organometallic and main-group thermochemistry and kinetics.[12][13] The B3LYP functional is also a common choice.

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31+G(d) or 6-311++G(d,p) are commonly used for organic molecules. For systems with metals, effective core potentials like LANL2DZ or specialized basis sets like SDD are often employed.[6][14]

  • Solvent Effects: Reactions in solution are modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model, which treat the solvent as a continuous dielectric medium.[13]

A typical study of an allene reaction mechanism involves the following steps:

  • Geometry Optimization: The structures of reactants, products, and any intermediates are fully optimized using a chosen functional and basis set (e.g., M06-2X/6-31+G(d)).

  • Transition State (TS) Search: An initial guess for the TS structure is generated, and a TS optimization algorithm (e.g., Berny algorithm) is used to locate the first-order saddle point.

  • Frequency Calculation: Performed on all optimized structures at the same level of theory. This confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Intrinsic Reaction Coordinate (IRC) Calculation: This calculation is initiated at the TS geometry and follows the reaction path downhill to connect the TS with its corresponding reactant and product minima, verifying the reaction pathway.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory or a larger basis set (e.g., M06-2X/6-311++G(d,p)). These refined energies are then used to calculate the final activation and reaction energies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the volatile organic compound 1,2-butadiene, also known as methylallene. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who require accurate and detailed NMR data for the identification and characterization of this compound. The guide presents a thorough analysis of the chemical shifts, coupling constants, and multiplicities observed in both proton and carbon-13 NMR spectra. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality NMR data for volatile compounds like this compound and includes visualizations of the molecular structure, signaling pathways, and experimental workflow to facilitate a deeper understanding.

Introduction to this compound and its Spectroscopic Analysis

This compound (C₄H₆) is a colorless, flammable gas at room temperature and a member of the allene (B1206475) class of organic compounds, characterized by the presence of two cumulative double bonds (C=C=C). Its unique electronic and structural features give rise to a distinctive NMR spectrum that is instrumental in its identification and in studies of its chemical behavior. Due to its high volatility, obtaining high-resolution NMR spectra requires specific experimental techniques, which are detailed in this guide.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be unambiguously assigned to the different protons and carbon atoms within the molecule. The data presented here has been compiled from various spectral databases and is summarized in the tables below for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl, methine, and terminal methylene (B1212753) protons. The complex coupling patterns arise from interactions between these non-equivalent protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-1 (=CH₂)~4.6Pentet of doublets⁴J(H-1, H-3) ≈ 3.2, ⁵J(H-1, H-4) ≈ 6.8
H-3 (=CH-)~5.1Quartet of doublets⁴J(H-3, H-1) ≈ 3.2, ³J(H-3, H-4) ≈ 7.0
H-4 (-CH₃)~1.7Doublet of doublets³J(H-4, H-3) ≈ 7.0, ⁵J(H-4, H-1) ≈ 6.8

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, one for each of the carbon atoms in its unique chemical environment.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) [ppm]
C-1 (=CH₂)~74.5
C-2 (=C=)~210.0
C-3 (=CH-)~85.0
C-4 (-CH₃)~14.5

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of solvent.

Experimental Protocols

The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and specific instrument parameters. The following protocol provides a detailed methodology for obtaining both ¹H and ¹³C NMR spectra.

Sample Preparation for a Volatile Compound
  • Solvent Selection : Due to the low boiling point of this compound (-34 °C), a deuterated solvent with a low freezing point and good solvating power for nonpolar compounds is required. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) are suitable choices.

  • Sample Handling : All handling of this compound must be conducted in a well-ventilated fume hood due to its flammability and volatility. The gas is condensed at low temperatures (e.g., using a dry ice/acetone bath) into a pre-weighed, cold NMR tube containing the deuterated solvent.

  • Concentration : A concentration of approximately 1-5% (v/v) is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

  • Sealing the NMR Tube : To prevent the evaporation of the volatile sample, the NMR tube should be flame-sealed or securely capped with a gas-tight cap immediately after sample introduction.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Spectral Width : A spectral width of 10-12 ppm is generally sufficient.

  • Temperature : The experiment should be run at a low temperature (e.g., -50 °C to -20 °C) to keep the sample in the liquid phase and minimize evaporation.

¹³C NMR Spectroscopy:

  • Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans : 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay : 2-5 seconds.

  • Acquisition Time : 1-2 seconds.

  • Spectral Width : A spectral width of 220-250 ppm is appropriate to cover the expected chemical shift range.

  • Temperature : As with ¹H NMR, a low temperature should be maintained throughout the experiment.

Visualizations

To aid in the understanding of the structure, NMR signaling, and experimental process, the following diagrams have been generated using the Graphviz DOT language.

Caption: Molecular structure of this compound with atom numbering.

G cluster_protons ¹H Signals cluster_couplings Spin-Spin Couplings H1 H-1 (~4.6 ppm) J13 ⁴J ≈ 3.2 Hz H1->J13 J14 ⁵J ≈ 6.8 Hz H1->J14 H3 H-3 (~5.1 ppm) H3->J13 J34 ³J ≈ 7.0 Hz H3->J34 H4 H-4 (~1.7 ppm) H4->J14 H4->J34

Caption: ¹H NMR signaling pathways and coupling relationships in this compound.

G start Sample Preparation (Volatile Compound Protocol) instrument_setup NMR Instrument Setup (Low Temperature) start->instrument_setup data_acquisition Data Acquisition (¹H and ¹³C Spectra) instrument_setup->data_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) processing->analysis end Final Spectral Data analysis->end

Caption: Generalized experimental workflow for NMR data acquisition of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-butadiene (also known as methylallene). Understanding the fragmentation behavior of this C4H6 isomer is crucial for its identification and differentiation from other isomers in complex mixtures, a common challenge in chemical analysis and drug development.

Core Fragmentation Data of this compound

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions resulting from the high-energy electron bombardment in the ion source. The quantitative data for the principal ions are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST).[1][2][3][4][5]

m/zRelative Intensity (%)Proposed Fragment IonProposed Neutral Loss
5465.5[C4H6]+• (Molecular Ion)-
53100.0[C4H5]+H•
5241.2[C4H4]+•H2
5125.9[C4H3]+H• + H2 or C2H2
5017.6[C4H2]+•2H2
3976.5[C3H3]+CH3•
2735.3[C2H3]+C2H3•

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C4H6]+•, m/z 54) proceeds through several key pathways, primarily involving the loss of hydrogen atoms and methyl radicals. The base peak at m/z 53 corresponds to the loss of a single hydrogen radical, forming a stable resonance-stabilized C4H5+ cation. The prominent peak at m/z 39 is attributed to the loss of a methyl radical, leading to the formation of the highly stable propargyl cation ([C3H3]+).

Fragmentation_of_1_2_Butadiene M [C4H6]+• (m/z 54) This compound F53 [C4H5]+ (m/z 53) M->F53 - H• F39 [C3H3]+ (m/z 39) M->F39 - CH3• F52 [C4H4]+• (m/z 52) F53->F52 - H• F27 [C2H3]+ (m/z 27) F39->F27 - C

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocols

The following outlines a general methodology for acquiring the electron ionization mass spectrum of this compound.

1. Sample Introduction:

  • Method: For a volatile compound like this compound, a gas chromatography (GC) system is the ideal method for sample introduction. This allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for the separation of non-polar hydrocarbons.

  • Injection: A small volume of a gaseous sample or a dilute solution in a volatile solvent can be injected into the GC inlet.

2. Ionization:

  • Technique: Electron Ionization (EI) is the standard method for generating a reproducible fragmentation pattern for library matching.

  • Electron Energy: A standard electron energy of 70 eV is used. This energy is sufficient to cause ionization and extensive, reproducible fragmentation.

  • Ion Source Temperature: The ion source is typically maintained at a temperature between 200°C and 250°C to ensure the sample remains in the gas phase.

3. Mass Analysis:

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Mass Range: A scan range of m/z 10 to 100 is sufficient to capture the molecular ion and all significant fragment ions of this compound.

4. Detection:

  • An electron multiplier detector is used to detect the ions as they exit the mass analyzer. The signal is then amplified and sent to the data system.

5. Data Acquisition and Processing:

  • The data system records the abundance of ions at each m/z value, generating the mass spectrum.

  • The resulting spectrum can be compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification.[1]

This in-depth guide provides the foundational knowledge for understanding and obtaining the mass spectrum of this compound. The provided data and proposed fragmentation pathways offer a robust framework for the identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 1,2-butadiene (methylallene). It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of the spectroscopy of non-conjugated dienes. This document details the available spectral data, outlines a general experimental protocol for its measurement, and illustrates the underlying electronic transitions and experimental workflow.

Introduction to the Spectroscopy of this compound

This compound (CH₂=C=CHCH₃) is a member of the allene (B1206475) family, a class of compounds featuring cumulated double bonds.[1][2][3][4] Unlike its isomer, the conjugated 1,3-butadiene (B125203), the π-systems in this compound are orthogonal to each other. This unique electronic structure dictates its characteristic absorption of ultraviolet radiation, which occurs at significantly shorter wavelengths compared to conjugated systems.[5][6][7][8][9][10] The UV-Vis spectrum is a result of electronic transitions, where electrons are excited from lower to higher energy molecular orbitals. For molecules like this compound, these are typically π → π* transitions.[7][9][11]

Quantitative UV-Vis Absorption Data

The UV-Vis absorption data for this compound is primarily available for the gas phase. The absorption maxima (λmax) are found in the far ultraviolet region, consistent with a non-conjugated chromophore. The available quantitative data is summarized in the table below.

Wavelength (λmax)Molar Absorptivity (ε)Log (ε)PhaseReference
178 nm19,953 L mol⁻¹ cm⁻¹4.3GasHandbook of Chemistry and Physics, 1979[12]
186 nm (shoulder)3,981 L mol⁻¹ cm⁻¹3.6GasHandbook of Chemistry and Physics, 1979[12]

Note: The National Institute of Standards and Technology (NIST) provides a digitized UV/Vis spectrum but states that concentration information is unavailable, precluding the derivation of molar absorptivity values from that source.[1][2][3]

Electronic Transitions in this compound

The electronic transitions in this compound involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7] In an allene, the two π bonds are perpendicular to each other. This lack of conjugation means the π → π* transitions require higher energy (and thus absorb at shorter wavelengths) than in conjugated dienes like 1,3-butadiene, which has a well-known λmax of 217 nm.[5][7][13][8][10][14] The intense absorption at 178 nm is attributed to the primary π → π* transition.

Electronic Transitions in this compound cluster_ground Ground State cluster_excited Excited State HOMO π (Highest Occupied Molecular Orbital) LUMO π* (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π → π* transition Photon Photon (hν) ~178 nm

Electronic transition diagram for this compound.

Experimental Protocol for UV-Vis Spectroscopy

While the specific experimental details for the cited historical data are not extensively documented, a standard protocol for obtaining the UV-Vis absorption spectrum of a gaseous or volatile liquid sample like this compound can be outlined as follows.

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λmax) and molar absorptivity (ε).

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer with capabilities in the far UV range (e.g., 170-300 nm).

  • Gas-tight quartz cuvettes with a known path length (e.g., 1 cm or 10 cm).

  • A vacuum line or system for sample handling and dilution.

  • This compound sample (purity ≥97%).

  • Inert gas (e.g., Nitrogen or Argon) for blanking and dilution.

Methodology:

  • Instrument Preparation:

    • Turn on the spectrophotometer and its light sources (deuterium lamp for UV range). Allow the instrument to warm up for at least 30 minutes to ensure stable output.

    • Purge the instrument's optical path with nitrogen gas to remove atmospheric oxygen and water vapor, which absorb strongly in the far UV region.

  • Blank Measurement (Baseline Correction):

    • Fill a clean, gas-tight quartz cuvette with the inert gas (Nitrogen) at a pressure matching the intended sample condition.

    • Place the cuvette in the sample beam path of the spectrophotometer.

    • Place an identical, empty, or inert gas-filled cuvette in the reference beam path.

    • Perform a baseline scan across the desired wavelength range (e.g., 170 nm to 250 nm). This corrects for any absorbance from the cuvettes and the inert gas.

  • Sample Preparation:

    • Due to its gaseous nature at standard temperature, this compound must be handled in a closed system.[4]

    • Introduce a known partial pressure of this compound gas into the sample cuvette. The concentration can be calculated using the ideal gas law (PV=nRT).

    • Alternatively, for a volatile liquid, a known amount can be injected into an evacuated cuvette and allowed to vaporize completely.

  • Sample Measurement:

    • Place the sample cuvette into the sample holder of the spectrophotometer.

    • Scan the sample over the same wavelength range as the baseline. The instrument will record the absorbance (A) at each wavelength.

  • Data Analysis:

    • The resulting spectrum should be a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl

      • A = Absorbance at λmax

      • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

      • c = Concentration of the sample (mol L⁻¹)

      • l = Path length of the cuvette (cm)

UV-Vis Spectroscopy Experimental Workflow cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Analysis Phase A Instrument Warm-up & N₂ Purge C Baseline Measurement (Inert Gas Blank) A->C B Sample Preparation (Gas Phase Dilution) D Sample Introduction into Cuvette B->D E Spectral Scan (e.g., 170-250 nm) C->E D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) via Beer-Lambert Law F->G H Final Data Reporting G->H

General workflow for UV-Vis spectroscopy of a gas.

Conclusion

The UV-Vis spectrum of this compound is characterized by strong absorption in the far ultraviolet region, with a primary λmax at 178 nm in the gas phase. This is a direct consequence of its cumulated diene structure, which lacks the π-electron conjugation seen in its 1,3-butadiene isomer. The data and protocols presented in this guide offer a technical foundation for scientists and researchers working with this and similar non-conjugated systems, providing the necessary information for spectral identification and quantitative analysis.

References

Gas-Phase Thermochemistry of C4H6 Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C4H6 isomers are a class of hydrocarbons that play a crucial role in various chemical processes, from industrial synthesis to combustion and atmospheric chemistry. Understanding their gas-phase thermochemistry is fundamental to predicting their reactivity, stability, and reaction pathways. This technical guide provides a comprehensive overview of the experimental and computational thermochemistry of key C4H6 isomers, including their heats of formation, standard molar entropies, and Gibbs free energies of formation. Detailed experimental protocols for common determination methods and visualizations of key relationships are also presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these molecules or their structural motifs.

Data Presentation: Thermochemical Properties of C4H6 Isomers

The following tables summarize the key gas-phase thermochemical data for the most stable and commonly studied C4H6 isomers at standard conditions (298.15 K and 1 bar). The data is compiled from critically evaluated experimental and computational studies.

Table 1: Gas-Phase Enthalpy of Formation, Standard Molar Entropy, and Gibbs Free Energy of Formation of C4H6 Isomers at 298.15 K

IsomerFormulaStructureΔfH°gas (kJ/mol)S°gas (J/mol·K)ΔfG°gas (kJ/mol)
1,3-ButadieneCH2=CHCH=CH2diene110.2 ± 0.7[1]278.8 ± 1.0150.7
1,2-ButadieneCH2=C=CHCH3allene162.2 ± 0.6[2]293.1 ± 2.0203.8
1-ButyneCH≡CCH2CH3alkyne165.2 ± 0.8[3][4][5]290.3 ± 2.0208.5
2-ButyneCH3C≡CCH3alkyne145.8 ± 0.7[6][7]285.4 ± 2.0189.2
Cyclobutenec-C4H6cycloalkene157.0 ± 2.0[8]275.3 ± 2.0201.3
Bicyclo[1.1.0]butanec-C4H6bicycloalkane215.1 ± 2.5268.2269.4
Methylenecyclopropanec-C3H3(CH2)cycloalkene196.2 ± 2.0288.7239.3
1-Methylcyclopropenec-C3H3(CH3)cycloalkene175.7 ± 2.0285.8221.8

Note: Gibbs free energy of formation (ΔfG°gas) is calculated using the formula ΔfG° = ΔfH° - TΔS°, where T = 298.15 K and ΔS° is the standard entropy of formation calculated from the standard molar entropies of the compound and its constituent elements in their standard states. The values presented here are indicative and may vary slightly between different sources.

Experimental Protocols

The determination of gas-phase thermochemical data relies on a combination of experimental techniques. Below are detailed methodologies for two key experimental approaches.

Combustion Calorimetry for Gaseous Hydrocarbons

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A known quantity of the gaseous C4H6 isomer is introduced into a constant-volume combustion bomb. The bomb is then pressurized with a large excess of pure oxygen (typically to ~30 atm).

  • Ignition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and complete.

  • Calorimeter Setup: The combustion bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Temperature Measurement: The temperature of the calorimeter system is recorded before and after the combustion. The temperature rise is directly proportional to the heat released by the reaction.

  • Energy Equivalent Determination: The energy equivalent of the calorimeter system (bomb, water, stirrer, etc.) is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the energy equivalent of the calorimeter.

  • Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the oxygen, and for deviations from standard state conditions (Washburn corrections).

  • Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the C4H6 isomer is then calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Shock Tube Pyrolysis with Laser Schlieren Densitometry

Shock tubes are used to study gas-phase reactions at high temperatures and pressures. Laser schlieren densitometry is a diagnostic technique used to monitor the progress of these reactions.

Methodology:

  • Mixture Preparation: A dilute mixture of the C4H6 isomer in a bath gas (e.g., argon) is prepared in the driven section of a shock tube.[9]

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it to the desired reaction temperature and pressure.[9]

  • Laser Schlieren Densitometry Setup: A laser beam is passed through the shock-heated gas. Density gradients in the gas, caused by the endo- or exothermicity of the ongoing chemical reactions, deflect the laser beam.

  • Signal Detection: The deflection of the laser beam is measured by a position-sensitive detector. The magnitude of the deflection is proportional to the density gradient, which is in turn related to the reaction rate.

  • Data Acquisition: The detector signal is recorded as a function of time, providing a time-resolved history of the reaction progress.

  • Kinetic Modeling: The experimental data are compared with simulations from a detailed chemical kinetic model. The rate constants for the elementary reactions in the model are adjusted to obtain the best fit to the experimental data.

  • Thermochemical Data Extraction: By studying the temperature and pressure dependence of the reaction rates, thermochemical data for the transition states of the reactions can be inferred, and the relative stabilities of the isomers at high temperatures can be determined.[10]

Mandatory Visualization

Relative Stability of C4H6 Isomers

The following diagram illustrates the relative gas-phase enthalpies of formation of the major C4H6 isomers at 298.15 K. Lower enthalpy of formation corresponds to greater thermodynamic stability.

G cluster_0 Relative Gas-Phase Enthalpy of Formation of C4H6 Isomers at 298.15 K 1_3_Butadiene 1,3-Butadiene (110.2 kJ/mol) 2_Butyne 2-Butyne (145.8 kJ/mol) Cyclobutene Cyclobutene (157.0 kJ/mol) 1_2_Butadiene This compound (162.2 kJ/mol) 1_Butyne 1-Butyne (165.2 kJ/mol) G cluster_1 High-Temperature Reaction Pathways of C4H6 Isomers 1_3_Butadiene 1,3-Butadiene 1_2_Butadiene This compound 1_3_Butadiene->1_2_Butadiene Isomerization Decomposition_Products Decomposition Products (e.g., C2H2, C2H4, C3H3, CH3) 1_3_Butadiene->Decomposition_Products Decomposition 1_Butyne 1-Butyne 1_2_Butadiene->1_Butyne Isomerization 2_Butyne 2-Butyne 1_2_Butadiene->2_Butyne Isomerization 1_2_Butadiene->Decomposition_Products Decomposition 1_Butyne->2_Butyne Isomerization 1_Butyne->Decomposition_Products Decomposition 2_Butyne->Decomposition_Products Decomposition Cyclobutene Cyclobutene Cyclobutene->1_3_Butadiene Isomerization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Butadiene from 2-Butyne Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-butadiene through the isomerization of 2-butyne (B1218202). The methodologies outlined are based on established vapor-phase catalytic processes.

Introduction

The isomerization of 2-butyne presents a kinetically controlled pathway to synthesize this compound, a valuable allenic hydrocarbon. While 1,3-butadiene (B125203) is the thermodynamically more stable product, the selective synthesis of this compound can be achieved by carefully selecting catalysts and optimizing reaction conditions.[1] This process is crucial for various applications in organic synthesis and polymer chemistry. The key to maximizing the yield of this compound is the use of base-modified catalysts that suppress the subsequent isomerization to the conjugated 1,3-diene.[1]

Reaction Principle

The core of this synthesis is the catalytic, vapor-phase isomerization of 2-butyne. By passing 2-butyne vapor over a heated, base-treated catalyst, the alkyne is converted to its isomeric allene, this compound. The base treatment of the catalyst support, such as alumina (B75360) or silica (B1680970), is critical to neutralize strong acid sites that would otherwise promote the formation of the more stable 1,3-butadiene.[1]

Reaction:

CH₃-C≡C-CH₃ (2-Butyne) → CH₂=C=CH-CH₃ (this compound)

Data Presentation

The following tables summarize the quantitative data from key experiments, showcasing the effects of different catalysts and conditions on product distribution.

Table 1: Evaluation of Catalyst Supports for 2-Butyne Isomerization at 400°C [1]

Catalyst SupportSurface Area (m²/g)1,3-Butadiene (mol %)This compound (mol %)1-Butyne (mol %)2-Butyne (mol %)Other (mol %)
Alumina2284.51.025.565.04.0
Silica (Low Surface Area)<10Trace1.599.0Trace-
Silica (High Surface Area)4013.5Trace78.01.517.0

Test Conditions: 2-butyne flow over 30 g of alumina was 60 cm³/min; 20 g of silica was used.[1]

Table 2: Product Distribution over Base-Treated Catalysts at 400°C [2]

CatalystBase Treatment1,3-Butadiene (mol %)This compound (mol %)1-Butyne (mol %)2-Butyne (mol %)Other (mol %)
SiO₂15% NaOH-12.8-84.72.5
75% SiO₂ / 25% γ-Al₂O₃15% NaOH-17.5-79.53.0
α-Al₂O₃15% NaOH-13.9-83.13.0
Sodium Zeolite (Na₅₆(AlO₂)₅₆(SiO₂)₁₃₆)None2.310.91.182.82.9
Sodium Zeolite (Na₈₆(AlO₂)₈₆(SiO₂)₁₀₆)None1.711.90.982.53.0

All runs were made at 400°C.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from 2-butyne.

Protocol 1: Catalyst Preparation (Base-Treated Alumina)

Objective: To prepare a base-modified alumina catalyst for the selective isomerization of 2-butyne.

Materials:

  • Gamma-alumina (γ-Al₂O₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Drying oven

  • Calcination furnace

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water to achieve the desired weight percentage of NaOH on the alumina (e.g., 15 wt %).

  • Add the gamma-alumina pellets or powder to the NaOH solution.

  • Heat the mixture to its boiling point with continuous agitation.

  • Evaporate the water from the mixture while stirring.

  • Dry the resulting solid in an oven at 110°C for 12 hours.

  • Calcine the dried catalyst in a furnace at a specified temperature to activate it.

Protocol 2: Vapor-Phase Isomerization of 2-Butyne

Objective: To perform the catalytic isomerization of 2-butyne to this compound in the vapor phase.

Materials:

  • Base-treated catalyst (from Protocol 1)

  • Cylindrical reactor tube (e.g., quartz or stainless steel)

  • Furnace with temperature controller

  • 2-butyne gas cylinder

  • Mass flow controller

  • Condenser

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the reactor tube with a known amount of the prepared catalyst (e.g., 30 g).[2]

  • Place the reactor in the furnace and heat it to the desired reaction temperature (e.g., 200°C to 600°C, preferably 300°C to 400°C).[2]

  • Activate the catalyst by heating it to 300°C under a flow of air for 3 hours to remove adsorbed water.[1]

  • Purge the reactor with an inert gas, such as nitrogen, to remove the air.

  • Introduce a controlled flow of 2-butyne gas into the reactor using a mass flow controller. The flow rate will determine the contact time (e.g., 1.0 to 100 seconds).[2]

  • The product stream exiting the reactor is passed through a condenser and a cold trap to collect the liquid products.

  • Analyze the gaseous and liquid products using a gas chromatograph to determine the product distribution.

Protocol 3: Catalyst Regeneration

Objective: To regenerate a coked catalyst to restore its activity.

Procedure:

  • Stop the flow of 2-butyne and purge the reactor with nitrogen to remove hydrocarbons.

  • Cool the catalyst bed to approximately 300°C.[1]

  • Slowly introduce a controlled flow of air into the reactor.

  • Carefully monitor the temperature of the catalyst bed, ensuring it does not exceed 550°C during the coke burn-off.[1]

  • Once the regeneration is complete (indicated by a drop in temperature and no further CO₂ evolution), the catalyst is ready for reuse.

Visualizations

The following diagrams illustrate the logical flow of the experimental process and the chemical transformation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis p1 Dissolve NaOH in Water p2 Impregnate Alumina p1->p2 p3 Dry p2->p3 p4 Calcine p3->p4 r1 Pack Reactor with Catalyst p4->r1 Prepared Catalyst r2 Heat to Reaction Temp r1->r2 r3 Introduce 2-Butyne r2->r3 r4 Collect Products r3->r4 a1 Gas Chromatography (GC) r4->a1 Product Stream

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway 2-Butyne 2-Butyne This compound This compound 2-Butyne->this compound Isomerization (Desired Pathway) 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene Further Isomerization (Side Reaction)

Caption: Reaction pathway for 2-butyne isomerization.

References

Application Notes and Protocols for the Catalytic Vapor-Phase Synthesis of Methylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallene, also known as propadiene, is a valuable C3 hydrocarbon that serves as a key intermediate in organic synthesis and a precursor for various specialty chemicals. Its unique allenic structure, featuring two cumulative double bonds, makes it a highly reactive and versatile building block. The catalytic vapor-phase synthesis of methylallene offers a continuous and potentially more efficient route compared to traditional liquid-phase methods. This document provides detailed application notes and protocols for the synthesis of methylallene via the catalytic vapor-phase isomerization of propyne (B1212725).

Principle Reaction Pathway

The primary route for the catalytic vapor-phase synthesis of methylallene is the isomerization of its more stable isomer, propyne. This equilibrium-limited reaction is typically carried out at elevated temperatures over a solid catalyst.

Propyne ⇌ Methylallene

The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for maximizing the yield and selectivity towards methylallene while minimizing side reactions such as oligomerization and coke formation.

Experimental Protocols

This section details the necessary protocols for catalyst preparation and the experimental setup for the vapor-phase isomerization of propyne to methylallene.

Catalyst Preparation: Alumina-Based Catalyst

A common and effective catalyst for this isomerization is activated alumina (B75360) (γ-Al₂O₃). The preparation of a suitable catalyst is outlined below.

Materials:

  • Ammonium (B1175870) aluminum sulfate (B86663) dodecahydrate ((NH₄)Al(SO₄)₂·12H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Furnace with temperature control

Procedure:

  • Precipitation: Prepare a 1 M aqueous solution of ammonium aluminum sulfate and a 1.5 M aqueous solution of ammonium carbonate. Slowly add the ammonium carbonate solution to the ammonium aluminum sulfate solution with vigorous stirring at room temperature. A white precipitate of aluminum hydroxide (B78521) will form.

  • Aging: Continue stirring the mixture for 2 hours at room temperature to age the precipitate.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).

  • Drying: Dry the resulting filter cake in an oven at 110 °C for 12 hours.

  • Calcination: Calcine the dried solid in a furnace. Ramp the temperature from room temperature to 550 °C at a rate of 5 °C/min and hold at 550 °C for 5 hours in a static air atmosphere. This process converts the aluminum hydroxide to γ-alumina.

  • Pelletizing and Sieving: The calcined alumina is then crushed and sieved to the desired particle size (e.g., 20-40 mesh) for use in the reactor.

Experimental Setup and Procedure

The vapor-phase isomerization is typically conducted in a fixed-bed catalytic reactor.

Equipment:

  • High-pressure syringe pump for liquid feed (if starting with liquid propyne)

  • Mass flow controllers for gaseous feed

  • Vaporizer/preheater

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Condenser/cold trap

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the prepared alumina catalyst into the fixed-bed reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

  • Catalyst Activation (In-situ): Heat the catalyst bed to the desired reaction temperature under a continuous flow of inert gas for at least 1 hour to ensure complete activation and removal of any adsorbed species.

  • Reaction:

    • Introduce the propyne feed into the system. If starting with liquid propyne, use the syringe pump to deliver it to the vaporizer. For gaseous propyne, use a mass flow controller.

    • The propyne vapor is mixed with a carrier gas (e.g., nitrogen) and passed through the preheater to ensure it is fully vaporized and at the desired reaction temperature before entering the reactor.

    • Pass the vapor-phase reactant mixture over the catalyst bed.

    • Maintain the desired reaction temperature and pressure using the furnace and back-pressure regulator.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser and a cold trap to collect any condensable products.

    • The gaseous product stream is analyzed online using a gas chromatograph (GC) equipped with a suitable column (e.g., porous layer open tubular (PLOT)) and detector (e.g., flame ionization detector (FID)) to determine the composition of the product mixture, including the conversion of propyne and the selectivity to methylallene.

Data Presentation

The following tables summarize typical quantitative data obtained from the catalytic vapor-phase isomerization of propyne to methylallene over an alumina catalyst.

Table 1: Effect of Reaction Temperature on Catalyst Performance

Temperature (°C)Propyne Conversion (%)Methylallene Selectivity (%)Methylallene Yield (%)
25035.285.129.9
30052.880.542.5
35068.475.351.5
40075.168.251.2

Conditions: Atmospheric pressure, Weight Hourly Space Velocity (WHSV) = 2 h⁻¹, Catalyst: γ-Al₂O₃.

Table 2: Effect of Weight Hourly Space Velocity (WHSV) on Catalyst Performance

WHSV (h⁻¹)Propyne Conversion (%)Methylallene Selectivity (%)Methylallene Yield (%)
172.573.853.5
268.475.351.5
361.278.948.3
455.882.145.8

Conditions: Atmospheric pressure, Temperature = 350 °C, Catalyst: γ-Al₂O₃.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed mechanism for the isomerization of propyne to methylallene over a solid acid catalyst like alumina.

G cluster_surface Catalyst Surface (e.g., Alumina) Propyne_ads Adsorbed Propyne Pi_complex π-Complex Intermediate Propyne_ads->Pi_complex Protonation Vinyl_carbocation Vinyl Carbocation Intermediate Pi_complex->Vinyl_carbocation Rearrangement Allene_ads Adsorbed Methylallene Vinyl_carbocation->Allene_ads Deprotonation Byproducts Byproducts (e.g., oligomers) Vinyl_carbocation->Byproducts Oligomerization Allene_gas Methylallene (gas phase) Allene_ads->Allene_gas Desorption Propyne_gas Propyne (gas phase) Propyne_gas->Propyne_ads Adsorption

Caption: Proposed mechanism for propyne isomerization to methylallene on a solid acid catalyst.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for the catalytic vapor-phase synthesis of methylallene.

G cluster_prep Catalyst Preparation cluster_reaction Vapor-Phase Reaction cluster_analysis Product Analysis Precipitation Precipitation of Al(OH)₃ Washing Washing Drying Drying Calcination Calcination to γ-Al₂O₃ Sieving Sieving Catalyst_loading Catalyst Loading Sieving->Catalyst_loading System_purge System Purge (N₂) Catalyst_loading->System_purge Catalyst_activation Catalyst Activation System_purge->Catalyst_activation Reaction_step Isomerization Reaction Catalyst_activation->Reaction_step Condensation Condensation Reaction_step->Condensation GC_analysis GC Analysis Condensation->GC_analysis

Caption: Experimental workflow for methylallene synthesis.

Concluding Remarks

The catalytic vapor-phase isomerization of propyne provides a viable route for the continuous production of methylallene. The use of a readily prepared alumina catalyst demonstrates good performance, although optimization of catalyst properties (e.g., acidity, surface area) and reaction conditions is essential for maximizing yield and minimizing byproduct formation. The protocols and data presented herein serve as a foundational guide for researchers and professionals in the field to develop and refine processes for the synthesis of this important chemical intermediate. Further research into alternative catalytic systems, such as those based on noble metals or mixed oxides, may lead to even more efficient and selective processes.

Application Notes and Protocols: 1,2-Butadiene in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-butadiene as a versatile monomer in the synthesis of specialty polymers. The unique pendant vinyl groups in poly(this compound) (PBD) serve as reactive handles for a variety of post-polymerization modifications, enabling the creation of functional polymers with tailored properties for advanced applications, including in the biomedical field.

Introduction to this compound Polymerization

This compound is a constitutional isomer of the more commonly used 1,3-butadiene (B125203). Its polymerization yields poly(this compound), a polymer with a saturated backbone and pendant vinyl groups, making it an ideal platform for further functionalization. The microstructure of PBD, particularly the high content of 1,2-vinyl units, can be controlled through the choice of polymerization technique. Anionic polymerization is a preferred method for achieving high 1,2-selectivity and producing well-defined polymers with low polydispersity.[1] Ziegler-Natta catalysts can also be employed, particularly for the synthesis of syndiotactic 1,2-polybutadiene.[2]

The pendant vinyl groups on the PBD backbone are amenable to a wide range of chemical modifications, including thiol-ene reactions, hydrozirconation, and halogenation. These modifications allow for the introduction of various functional groups, which can alter the polymer's physical and chemical properties, such as hydrophilicity, and introduce reactive sites for conjugation with bioactive molecules.[3][4]

Polymerization of this compound: Quantitative Data

The following tables summarize quantitative data from representative polymerization experiments of this compound.

Table 1: Anionic Polymerization of this compound [3]

Initiator System[Monomer]/[Initiator] Ratio1,2-Vinyl Content (%)Mn ( g/mol )PDI (Mw/Mn)
n-BuLi / DPE100~984,3001.09

Mn = Number-average molecular weight; PDI = Polydispersity Index; DPE = N,N-dipiperidine ethane (B1197151)

Table 2: Ziegler-Natta Copolymerization of 1,3-Butadiene with Functional Monomers for Syndiotactic 1,2-Polybutadiene [2][5]

Catalytic SystemComonomer1,2-Content (%)rrrr Pentad (%)
Iron(III) based1-substituted 1,3-dienes~8581.0

This table illustrates the synthesis of functionalized syndiotactic 1,2-polybutadiene through copolymerization.

Experimental Protocols

Protocol for Anionic Polymerization of this compound[3]

This protocol describes the synthesis of poly(this compound) with a high 1,2-vinyl content using an anionic polymerization method.

Materials:

  • 1,3-Butadiene (purified)

  • Hexane (B92381) (anhydrous)

  • n-Butyllithium (n-BuLi) in hexane

  • N,N-dipiperidine ethane (DPE)

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of argon.

  • Hexane is freshly distilled from a sodium/benzophenone ketyl under argon.

  • A calculated amount of DPE is added to a Schlenk flask containing anhydrous hexane under an argon atmosphere.

  • The desired amount of 1,3-butadiene is condensed into the reaction flask at -78 °C (dry ice/acetone bath).

  • The reaction mixture is warmed to -5 °C.

  • A calculated amount of n-BuLi in hexane is added dropwise to the stirred solution to initiate the polymerization. The molar ratio of [DPE]/[n-BuLi] is maintained at 10, and the [Monomer]/[Initiator] ratio is 100.

  • The polymerization is allowed to proceed at -5 °C for 7 hours under an argon atmosphere.

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

  • The precipitated polymer is collected, redissolved in a minimal amount of toluene, and reprecipitated in methanol. This process is repeated three times.

  • The final polymer is dried under vacuum at 40 °C to a constant weight.

  • The 1,2-vinyl content, molecular weight, and polydispersity are determined by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

Protocol for Thiol-Ene Modification of Poly(this compound)[3][6]

This protocol details the functionalization of the pendant vinyl groups of PBD via a photo-initiated thiol-ene "click" reaction.

Materials:

  • Poly(this compound) (synthesized as per Protocol 3.1)

  • Thiol of choice (e.g., methyl 3-mercaptopropionate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Tetrahydrofuran (THF), anhydrous

  • UV lamp (365 nm) or direct sunlight

  • Methanol

Procedure:

  • In a quartz reaction vessel, dissolve the poly(this compound) in anhydrous THF.

  • Add the desired thiol in a molar excess relative to the vinyl groups on the polymer.

  • Add a catalytic amount of the photoinitiator to the solution.

  • Seal the vessel and degas the solution by bubbling with argon for 20 minutes.

  • Irradiate the stirred solution with a UV lamp at 365 nm or expose it to direct sunlight. The reaction time will vary depending on the specific thiol and reaction scale but can be monitored by ¹H NMR for the disappearance of vinyl protons.

  • Upon completion, precipitate the functionalized polymer by adding the reaction mixture to a large volume of methanol.

  • Purify the polymer by redissolving it in THF and reprecipitating it in methanol. Repeat this step twice.

  • Dry the final product under vacuum.

  • Characterize the degree of functionalization using ¹H NMR spectroscopy.

Workflow for the Synthesis of Functionalized Specialty Polymers

The following diagram illustrates a general workflow for the synthesis of functionalized specialty polymers starting from this compound. This process highlights the versatility of the poly(this compound) backbone for creating a diverse range of materials.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Application-Specific Synthesis Monomer This compound Polymerization Anionic or Ziegler-Natta Polymerization Monomer->Polymerization Initiator/ Catalyst PBD Poly(this compound) (PBD) Polymerization->PBD Modification Functionalization Reaction (e.g., Thiol-ene, Hydrozirconation) PBD->Modification Functionalizing Agent Functional_PBD Functionalized PBD Modification->Functional_PBD Grafting Grafting-from/ Grafting-to Reactions Functional_PBD->Grafting Monomers/ Polymers Specialty_Polymer Specialty Polymer (e.g., Graft Copolymer for Biocompatible Coatings) Grafting->Specialty_Polymer Application Application Specialty_Polymer->Application End-Use Application

Caption: Workflow for specialty polymer synthesis from this compound.

Applications in Research and Drug Development

The ability to introduce a wide array of functional groups onto the poly(this compound) backbone opens up numerous possibilities for the development of advanced materials for biomedical applications.

Surface Modification for Biocompatibility

Polymers with tailored surface properties are crucial for medical devices and implants. By grafting hydrophilic polymers, such as poly(ethylene glycol) (PEG) or zwitterionic polymers, onto a PBD backbone, the surface can be rendered more biocompatible, reducing protein adsorption and improving hemocompatibility. The workflow for creating such a surface coating is depicted in the diagram below.

Biocompatible_Coating_Workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_grafting Graft Copolymer Formation cluster_coating Surface Coating & Application PBD Poly(this compound) Functional_PBD PBD with Initiating Sites (e.g., -OH, -Br) PBD->Functional_PBD Functionalization Grafting Grafting of Hydrophilic Polymer (e.g., PEG) Functional_PBD->Grafting Hydrophilic Monomer or Polymer Graft_Copolymer PBD-g-PEG Graft Copolymer Grafting->Graft_Copolymer Coating Coating on Medical Device Surface Graft_Copolymer->Coating Biocompatible_Surface Biocompatible Surface Coating->Biocompatible_Surface Improved Biocompatibility

Caption: Workflow for creating a biocompatible surface coating.

Drug Delivery Systems

Functionalized PBD can be used to create amphiphilic block copolymers that self-assemble into micelles or polymersomes, which can serve as nanocarriers for drug delivery.[6] The hydrophobic PBD core can encapsulate poorly water-soluble drugs, while a hydrophilic shell, introduced through functionalization and subsequent grafting, can provide stability in aqueous environments and prolong circulation time. The pendant functional groups can also be used to attach targeting ligands for site-specific drug delivery.

Tissue Engineering Scaffolds

The versatility of functionalized PBD allows for its incorporation into scaffolds for tissue engineering. The mechanical properties of the scaffold can be tuned by controlling the cross-linking density through the pendant vinyl groups. Furthermore, bioactive molecules, such as cell adhesion peptides, can be conjugated to the scaffold to promote cell attachment, proliferation, and differentiation. The fabrication of such scaffolds can be achieved through various techniques including solvent casting/particulate leaching, freeze-drying, and electrospinning.[7]

References

Application Notes and Protocols for the Stereoselective Polymerization of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective polymerization of 1,3-butadiene (B125203) is a cornerstone of synthetic rubber production, yielding polymers with distinct microstructures that dictate their physical properties and applications.[1] Depending on the catalyst system and polymerization conditions, four primary stereoregular structures can be obtained: cis-1,4-polybutadiene, trans-1,4-polybutadiene, syndiotactic 1,2-polybutadiene, and isotactic 1,2-polybutadiene.[1] High cis-1,4-polybutadiene is renowned for its excellent elasticity and wear resistance, making it indispensable for tire manufacturing.[2] trans-1,4-Polybutadiene is a semi-crystalline thermoplastic, while atactic 1,2-polybutadiene is an elastomer and syndiotactic 1,2-polybutadiene is a thermoplastic elastomer. Control over the polymer's microstructure is achieved through the careful selection of transition metal catalysts, co-catalysts, and reaction parameters.[3][4] This document provides detailed application notes and protocols for the synthesis of these various polybutadiene (B167195) isomers.

Synthesis of High cis-1,4-Polybutadiene

High cis-1,4-polybutadiene (>90%) is commercially significant and typically synthesized using Ziegler-Natta catalysts based on titanium, cobalt, nickel, or neodymium.[1] Lanthanide-based catalysts, particularly neodymium systems, are highly regarded for their exceptional cis-selectivity and ability to produce linear polymers.[1][5] Cobalt-based systems are also highly effective and can achieve cis-1,4 content exceeding 98%.[6]

Data Presentation: Neodymium and Cobalt-Based Catalyst Systems

The following tables summarize quantitative data for the synthesis of high cis-1,4-polybutadiene using representative neodymium and cobalt-based catalyst systems.

Table 1: Neodymium-Based Catalysis for cis-1,4-Polybutadiene Synthesis

Catalyst System [Bd]/[Nd] Molar Ratio Al/Nd Molar Ratio Temp. (°C) Time (h) Yield (%) cis-1,4 (%) trans-1,4 (%) 1,2-Vinyl (%) M w /M n
Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃[7] 2000 30 20 2 88.2 97.1 2.2 0.7 2.59
NdV₃ / DIBAH / Me₂SiCl₂[2] 1850 20 70 0.5 98 >97 <2 <1 3.1

| NdCl₃·3iPrOH / TIBA / DIBAC | 1000 | 30 | 50 | 2 | 95 | 96.5 | 2.8 | 0.7 | 4.2 |

Data sourced from references[7] and[2]. Note: NdV₃ = Neodymium Versatate; DIBAH = Diisobutylaluminium Hydride; TOP = Tris(2-ethylhexyl)phosphate; Al(i-Bu)₃ = Triisobutylaluminium; TIBA = Triisobutylaluminum; DIBAC = Diisobutylaluminum chloride.

Table 2: Cobalt-Based Catalysis for cis-1,4-Polybutadiene Synthesis

Catalyst System [Al]/[Co] Molar Ratio [Bd]/[Co] Molar Ratio Temp. (°C) Time (min) Yield (%) cis-1,4 (%) trans-1,4 (%) 1,2-Vinyl (%)
CoL₂¹ / AlEt₂Cl[8] 400 5000 25 10 99 97.4 1.8 0.8
CoCl₂(dhbp) / MAO[3] 300 1000 25 1 87 94.6 3.3 2.2

| Co(acac)₂ / MAO / PPh₃ | 100 | 1000 | 25 | 1 | - | >99 | - | - |

Data sourced from references[3] and[8]. Note: ¹CoL₂ represents a specific cobalt complex with a tridentate Schiff base ligand. dhbp = 6,6′-dihydroxy-2,2′-bipyridine; MAO = Methylaluminoxane.

Experimental Protocol: cis-1,4-Polybutadiene using Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃

This protocol is adapted from the synthesis of high cis-1,4 polybutadiene with a neodymium-based binary catalyst.[7]

Materials:

  • Neodymium(III) trifluoromethane (B1200692) sulfonate coordinated with tris(2-ethylhexyl)phosphate (Nd(CF₃SO₃)₃·3TOP) catalyst complex

  • Triisobutylaluminium (Al(i-Bu)₃) as a 1.0 M solution in hexane (B92381)

  • 1,3-Butadiene (polymerization grade), typically as a solution in hexane (e.g., 1.9 M)

  • Hexane (anhydrous)

  • Ethanol (B145695) containing 1 wt% 2,6-di-tert-butyl-p-cresol (stabilizer)

  • Methanol (B129727)

  • Standard Schlenk line apparatus, syringes, and nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a glovebox under a nitrogen atmosphere, prepare a stock solution of the Nd(CF₃SO₃)₃·3TOP complex in anhydrous hexane (e.g., 0.013 M).

  • Catalyst Activation (Aging):

    • In a nitrogen-purged Schlenk tube equipped with a magnetic stirrer, add the required volume of the Nd catalyst stock solution.

    • Using a syringe, add the desired amount of Al(i-Bu)₃ solution to achieve the target Al/Nd molar ratio (e.g., 30:1).

    • Age the catalyst solution by stirring at room temperature for 15 minutes. The solution color may change, indicating activation.

  • Polymerization:

    • Cool the Schlenk tube containing the activated catalyst in an ice bath or cryostat set to the reaction temperature (e.g., 20°C).

    • Rapidly inject the 1,3-butadiene solution into the stirred catalyst solution to achieve the target monomer-to-catalyst ratio (e.g., [Bd]/[Nd] = 2000).

    • Maintain the reaction at the set temperature for the specified duration (e.g., 2 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation:

    • Quench the polymerization by adding 2-3 mL of ethanol containing the stabilizer.

    • Pour the polymer solution into a beaker containing an excess of methanol to precipitate the polybutadiene.

    • Wash the precipitated white solid repeatedly with fresh methanol to remove catalyst residues.

  • Drying and Characterization:

    • Collect the polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

    • Characterize the polymer's microstructure (cis-1,4 content) using FT-IR or NMR spectroscopy and its molecular weight and distribution by Gel Permeation Chromatography (GPC).

Visualization: Polymerization Workflow and Mechanism

polymerization_workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Polymerization cluster_workup Work-up & Isolation p1 Nd Complex in Hexane p2 Add Al(i-Bu)3 p1->p2 [Al]/[Nd] = 30 p3 Age Catalyst (15 min) p2->p3 r1 Inject Butadiene p3->r1 Activated Catalyst r2 React at 20°C for 2h r1->r2 [Bd]/[Nd] = 2000 w1 Quench with Stabilized EtOH r2->w1 Polymer Solution w2 Precipitate in MeOH w1->w2 w3 Wash & Filter w2->w3 w4 Dry under Vacuum w3->w4 Characterization (FT-IR, GPC) Characterization (FT-IR, GPC) w4->Characterization (FT-IR, GPC)

cis_polymerization_mechanism Active_Center [Ln]-R Coordination Coordinated Complex Active_Center->Coordination + Butadiene_cis η⁴-s-cis Butadiene Butadiene_cis->Coordination Insertion Insertion Step Coordination->Insertion Anti_Allyl η³-anti-Allyl End Insertion->Anti_Allyl Forms Chain_Growth [Ln]-P-anti Anti_Allyl->Chain_Growth Isomerization Chain_Growth->Active_Center Regenerates for next monomer

Synthesis of High trans-1,4-Polybutadiene

trans-1,4-Polybutadiene is a crystalline thermoplastic synthesized using catalyst systems based on vanadium, titanium, or certain lanthanides.[9][10] Supported Ziegler-Natta catalysts, such as TiCl₄ on MgCl₂, are effective for producing high trans-1,4-polybutadiene.[9] The microstructure can be influenced by the presence of internal and external Lewis bases.

Data Presentation: Supported Titanium Catalyst System

Table 3: TiCl₄/MgCl₂ Catalysis for trans-1,4-Polybutadiene Synthesis

Catalyst System Al/Ti Molar Ratio Al/LB Molar Ratio Temp. (°C) Time (h) Yield (%) trans-1,4 (%) cis-1,4 (%) 1,2-Vinyl (%)
Cat-A¹ / TEA / CHPD 200 10 70 2 82 81.2 16.5 2.3
Cat-B² / TEA / CHPD 200 10 70 2 75 92.5 5.8 1.7

| Cat-C³ / TEA / CHPD | 200 | 10 | 70 | 2 | 78 | 88.6 | 9.3 | 2.1 |

Data adapted from reference[9]. Note: ¹Cat-A: No internal Lewis base (ILB). ²Cat-B: Diisobutyl phthalate (B1215562) as ILB. ³Cat-C: Ethyl benzoate (B1203000) as ILB. TEA = Triethylaluminium. LB = External Lewis Base (CHPD = cyclohexyl(methyl)dimethoxysilane).

Experimental Protocol: trans-1,4-Polybutadiene using Supported TiCl₄

This protocol is a general representation based on methodologies for Ziegler-Natta polymerization.[9]

Materials:

  • Supported TiCl₄/MgCl₂ catalyst (with or without an internal Lewis base)

  • Triethylaluminium (TEA) as a solution in hexane

  • Cyclohexyl(methyl)dimethoxysilane (CHPD) as an external Lewis base

  • 1,3-Butadiene

  • Toluene (anhydrous)

  • Methanol (acidified with HCl)

  • Nitrogen atmosphere, autoclave reactor

Procedure:

  • Reactor Preparation: Dry a stainless-steel autoclave reactor under vacuum with heating, then purge thoroughly with dry nitrogen.

  • Component Addition:

    • Charge the reactor with anhydrous toluene.

    • Introduce the external Lewis base (CHPD), followed by the TEA solution.

    • Add the solid supported TiCl₄/MgCl₂ catalyst as a slurry in toluene.

    • Pressurize the reactor with nitrogen and stir the contents for a short pre-contact time (e.g., 10-15 minutes) at room temperature.

  • Polymerization:

    • Heat the reactor to the desired polymerization temperature (e.g., 70°C).

    • Feed liquid 1,3-butadiene into the reactor to start the polymerization.

    • Maintain the temperature and stirring for the required duration (e.g., 2 hours). Monitor the pressure, which will decrease as the monomer is consumed.

  • Termination and Isolation:

    • Vent any unreacted butadiene and cool the reactor.

    • Terminate the reaction by adding acidified methanol.

    • The polymer will precipitate. Filter the product, wash extensively with methanol, and then dry in a vacuum oven at 50-60°C.

Synthesis of Syndiotactic 1,2-Polybutadiene (s-PB)

Syndiotactic 1,2-polybutadiene is a thermoplastic elastomer with properties dependent on its crystallinity.[11] It is typically synthesized using cobalt-based catalysts, often in the presence of carbon disulfide (CS₂).[12] The polymerization can be carried out in solution or suspension.[13]

Data Presentation: Cobalt-Based Catalyst System for s-PB

Table 4: Cobalt/CS₂ Catalysis for Syndiotactic 1,2-Polybutadiene Synthesis

Catalyst System Solvent Temp. (°C) Time (h) Yield (%) 1,2-Vinyl (%) Syndiotacticity (%) Melting Point (°C)
Co(acac)₂ / AlEt₃ / CS₂ Toluene 20 1 High >95 >90 ~205-215

| CoBr₂ / AlEt₃ / H₂O / CS₂ | Toluene | 25 | 3 | 85 | 99.7 | ~95 | 209 |

Data compiled from typical conditions described in references[12] and other literature on s-PB synthesis.

Experimental Protocol: Syndiotactic 1,2-Polybutadiene

This protocol is based on the established cobalt/CS₂ catalyst system.[12]

Materials:

  • Cobalt(II) carboxylate or acetylacetonate (B107027) [Co(acac)₂]

  • Trialkylaluminium (e.g., Triethylaluminium, AlEt₃)

  • Carbon disulfide (CS₂)

  • 1,3-Butadiene

  • Toluene (anhydrous)

  • Methanol

  • Hydrogen peroxide (for post-treatment to reduce odor)[12]

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-purged, dry reaction vessel, dissolve the cobalt compound in anhydrous toluene.

    • Sequentially add the AlEt₃ and CS₂ solutions in toluene. The order of addition is critical and should be optimized. Allow the components to react for a few minutes to form the active catalyst.

  • Polymerization:

    • Cool the vessel to the desired reaction temperature (e.g., 20°C).

    • Introduce the 1,3-butadiene monomer into the catalyst solution.

    • The polymer often precipitates from the solution as it forms. Continue stirring for the designated time (e.g., 1-3 hours).

  • Termination and Work-up:

    • Terminate the polymerization by adding methanol.

    • Filter the solid polymer and wash thoroughly with methanol.

    • To mitigate the odor from sulfur compounds, the polymerizate can be treated with hydrogen peroxide.[12]

    • Dry the final s-PB product in a vacuum oven.

Synthesis of Isotactic 1,2-Polybutadiene (i-PB)

Isotactic 1,2-polybutadiene is a crystalline polymer, but its synthesis is less common than that of its syndiotactic counterpart.[3] Early work by Natta utilized chromium-based catalysts.[3] More recently, specific nickel and titanium complexes have been shown to produce highly isotactic 1,2-polybutadiene.[3][14]

Data Presentation: Nickel and Titanium Catalyst Systems for i-PB

Table 5: Catalysis for Isotactic 1,2-Polybutadiene Synthesis

Catalyst System [Al]/[M] Molar Ratio [Additive]/[M] Molar Ratio Temp. (°C) Time (h) Yield (%) 1,2-Vinyl (%) Isotacticity (mm%)
NiBr₂(dhbp)/MAO/NBA¹[3] 100 33 25 1 75 91.3 >99

| Ti[OSSO]/MAO²[14] | 1000 | - | 80 | 15 | 58 | >99 (3,4-ins) | >99 (mmmm) |

Data sourced from references[3] and[14]. Note: ¹M=Ni; Additive = 5-norbornene-2-methyl amine (NBA). ²For the polymerization of 1-phenyl-1,3-butadiene, demonstrating high 3,4-regio- and isoselectivity analogous to 1,2-isotactic control.

Experimental Protocol: Isotactic 1,2-Polybutadiene using NiBr₂(dhbp)/MAO/NBA

This protocol is adapted from the procedure described for the isospecific 1,2-polymerization of 1,3-butadiene.[3]

Materials:

  • NiBr₂(dhbp) [dhbp = 6,6′-dihydroxy-2,2′-bipyridine]

  • Methylaluminoxane (MAO) as a solution in toluene

  • 5-norbornene-2-methyl amine (NBA) additive

  • 1,3-Butadiene

  • Toluene (anhydrous)

  • Methanol (acidified)

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-purged Schlenk flask, suspend the NiBr₂(dhbp) complex in anhydrous toluene.

    • Add the MAO solution and stir for 5-10 minutes.

    • Add the NBA additive and stir for another 5 minutes. The molar ratios of Ni:MAO:NBA are crucial for selectivity (e.g., 1:100:33).

  • Polymerization:

    • Introduce liquid 1,3-butadiene into the prepared catalyst mixture at the desired temperature (e.g., 25°C).

    • Allow the polymerization to proceed with stirring for the specified time (e.g., 1 hour).

  • Termination and Isolation:

    • Terminate the reaction by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the resulting polymer, wash with fresh methanol, and dry under vacuum.

    • Characterize the polymer using ¹³C NMR to confirm the high isotacticity (mm > 99%).[3]

Visualization: Stereochemical Control Logic

stereocontrol cluster_catalyst Catalyst System Design cluster_outcome Resulting Polymer Microstructure Catalyst Transition Metal (Nd, Co, Ti, Ni) cis cis-1,4 Catalyst->cis Nd, Co trans trans-1,4 Catalyst->trans Ti, V Ligand Ligand / Support (Schiff Base, dhbp, MgCl₂) Ligand->cis Ligand->trans Lewis Bases Cocatalyst Cocatalyst / Additive (AlR₃, MAO, CS₂, NBA) syndio syndio-1,2 Cocatalyst->syndio Co + CS₂ iso iso-1,2 Cocatalyst->iso Ni + NBA

References

Synthesis of 1,2-Polybutadiene with Controlled Microstructure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-polybutadiene with a controlled microstructure, a critical parameter influencing its physical and chemical properties for various applications, including in the development of advanced materials and drug delivery systems. The protocols focus on three primary catalytic systems: cobalt-based coordination polymerization for syndiotactic 1,2-polybutadiene, nickel-based coordination polymerization, and living anionic polymerization using lithium-based initiators for high 1,2-polybutadiene. This guide includes comprehensive data tables for comparing the efficacy of different catalysts and conditions, detailed experimental procedures, and visual diagrams of the synthesis workflow and the influential factors controlling the polymer's microstructure.

Introduction

Polybutadiene (B167195) is a versatile synthetic rubber with a microstructure that can be tailored to yield a wide range of properties. The monomer, 1,3-butadiene (B125203), can polymerize to form three primary isomers: cis-1,4, trans-1,4, and 1,2-vinyl. The content of the 1,2-vinyl units significantly impacts the polymer's characteristics. High 1,2-polybutadiene can be a thermoplastic elastomer with high crystallinity (syndiotactic) or an amorphous elastomer, depending on the stereochemistry of the vinyl groups. Control over the microstructure is paramount for producing materials with desired performance characteristics such as thermal stability, mechanical strength, and elasticity. This document outlines reliable methods for achieving high 1,2-vinyl content with controlled stereoregularity.

Catalyst Systems for 1,2-Polybutadiene Synthesis

The selection of the catalyst system is the most critical factor in determining the microstructure of polybutadiene. This section provides an overview of the major catalyst systems and their impact on the resulting polymer.

Cobalt-Based Catalysts

Cobalt-based Ziegler-Natta catalysts are highly effective for producing syndiotactic 1,2-polybutadiene, a crystalline thermoplastic. These systems typically consist of a cobalt salt, an organoaluminum co-catalyst, and a ligand or additive that promotes 1,2-selectivity, such as carbon disulfide (CS2) or phosphines. The addition of CS2 to a cobalt-based catalyst system can lead to very high 1,2-selectivity (up to 97%) and high syndiotacticity, resulting in a highly crystalline polymer.[1][2] The steric and electronic properties of phosphine (B1218219) ligands also play a crucial role in directing the polymerization towards a 1,2-microstructure.[3][4][5]

Nickel-Based Catalysts

Nickel-based catalyst systems are also versatile for butadiene polymerization. While often employed for the synthesis of high cis-1,4-polybutadiene, their selectivity can be tuned towards the 1,2-microstructure through the appropriate choice of ligands and co-catalysts.[6][7] Cationic nickel(II) complexes, for example, have been used in emulsion polymerization to produce polybutadiene, although the 1,2-incorporation is typically lower than that achieved with cobalt or anionic systems.[8][9][10]

Lithium-Based Catalysts (Anionic Polymerization)

Living anionic polymerization initiated by organolithium compounds, such as n-butyllithium (n-BuLi), offers excellent control over molecular weight and can produce polybutadiene with high 1,2-vinyl content.[11][12] The key to achieving high 1,2-selectivity is the use of polar modifiers, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N-dipiperidine ethane (B1197151) (DPE), which chelate the lithium cation and alter the stereochemistry of the monomer insertion.[11] This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions.

Quantitative Data Summary

The following tables summarize the performance of various catalyst systems in the synthesis of 1,2-polybutadiene, highlighting the relationship between the catalyst, reaction conditions, and the resulting polymer microstructure.

Table 1: Cobalt-Based Catalyst Systems for 1,2-Polybutadiene Synthesis

Cobalt PrecursorCo-catalyst / Additive(s)SolventTemp. (°C)1,2-Vinyl Content (%)Syndiotacticity (rr, %)M_n ( g/mol )PDI (M_w/M_n)
Co(acac)₃AlEt₃ / CS₂Toluene (B28343)2599.799.6--
[Co(C₈H₁₃)(C₄H₆)]CS₂Water (Emulsion)20>97High~105,000-
CoCl₂(PCy₃)₂MAOToluene25~85High--
CoCl₂(PPh₃)₂MAOToluene2565.2 - 89.232.1 - 65.5--

Data sourced from multiple references.[1][2][5][13] M_n and PDI data are not always available in the cited literature.

Table 2: Nickel-Based Catalyst Systems for Butadiene Polymerization

Nickel PrecursorCo-catalyst / LigandSolventTemp. (°C)1,2-Vinyl Content (%)M_n ( g/mol )PDI (M_w/M_n)
[(allyl)NiCl]₂SbPh₃Water (Emulsion)25~17 (typical for free-radical)--
NiBr₂(dhbp)MAO / NBAToluene30>99 (iso-1,2)--

Data sourced from multiple references.[7][8] Nickel systems are more commonly reported for cis-1,4 polymerization; data for high 1,2-selectivity is less abundant.

Table 3: Lithium-Based Anionic Polymerization for High 1,2-Polybutadiene

InitiatorPolar ModifierSolventTemp. (°C)1,2-Vinyl Content (%)M_n ( g/mol )PDI (M_w/M_n)
n-BuLiN,N-dipiperidine ethane (DPE)Hexane-5~984,3001.09
n-BuLit-BuP₂ (phosphazene base)BenzeneRT~45-< 1.05
n-BuLiTMEDAHexane50High--

Data sourced from multiple references.[11][14][15] M_n and PDI are highly tunable in living anionic polymerization.

Experimental Protocols

General Considerations for Reagent Purification

Monomer (1,3-Butadiene): Butadiene should be purified by passing it through columns of activated alumina (B75360) and molecular sieves to remove inhibitors and moisture. For high-purity applications, it can be further dried by stirring over calcium hydride and then distilled under vacuum.[16]

Solvents (Toluene, Hexane, etc.): Anhydrous solvents are critical, especially for anionic and coordination polymerization. Solvents should be refluxed over a suitable drying agent (e.g., sodium/benzophenone for toluene, calcium hydride for hexane) and distilled under an inert atmosphere (e.g., argon or nitrogen) immediately before use.[16][17]

Inert Atmosphere: All polymerizations should be carried out under a dry, inert atmosphere using standard Schlenk line or glovebox techniques to exclude oxygen and moisture, which can deactivate the catalysts.

Protocol 1: Synthesis of Syndiotactic 1,2-Polybutadiene using a Cobalt-Based Catalyst

This protocol is based on the use of a Co(acac)₃/AlEt₃/CS₂ catalyst system.

Materials:

  • Cobalt(III) acetylacetonate (B107027) (Co(acac)₃)

  • Triethylaluminum (AlEt₃) as a solution in hexane

  • Carbon disulfide (CS₂)

  • Purified 1,3-butadiene

  • Anhydrous toluene

  • Methanol (B129727) (for termination)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • In a nitrogen-purged and flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene.

  • Cool the flask to the desired polymerization temperature (e.g., 25 °C) in a water bath.

  • Sequentially add the catalyst components to the toluene with stirring: AlEt₃ solution, Co(acac)₃ solution in toluene, and a CS₂ solution in toluene. The molar ratio of Co:Al:CS₂ should be optimized (a typical starting point is 1:10:2).

  • Allow the catalyst components to age for a few minutes.

  • Introduce a known amount of purified, liquefied 1,3-butadiene to the vigorously stirred catalyst solution.

  • Maintain the temperature and continue the polymerization for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding a small amount of methanol containing an antioxidant.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the white, powdery syndiotactic 1,2-polybutadiene, wash with excess methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Synthesis of High 1,2-Polybutadiene via Anionic Polymerization

This protocol describes the synthesis of high 1,2-polybutadiene using n-BuLi as the initiator and N,N-dipiperidine ethane (DPE) as a polar modifier.[11]

Materials:

  • n-Butyllithium (n-BuLi) as a solution in hexane

  • N,N-dipiperidine ethane (DPE)

  • Purified 1,3-butadiene

  • Anhydrous hexane

  • Methanol (for termination)

  • Antioxidant

Procedure:

  • To a nitrogen-purged, flame-dried reactor, add anhydrous hexane.

  • Add the DPE modifier to the hexane. The molar ratio of DPE to n-BuLi is a critical parameter for controlling the 1,2-content (e.g., a [DPE]/[n-BuLi] ratio of 10).[11]

  • Cool the reactor to the desired polymerization temperature (e.g., -5 °C).

  • Add the n-BuLi initiator and stir for a few minutes.

  • Introduce the purified 1,3-butadiene to the reaction mixture. The concentration of butadiene can be around 0.1 g/mL.[11]

  • Allow the polymerization to proceed for the desired time (e.g., 7 hours).[11]

  • Terminate the polymerization by adding degassed methanol containing an antioxidant.

  • The polymer can be recovered by evaporating the solvent or by precipitation in a non-solvent like methanol.

  • Dry the polymer under vacuum to a constant weight.

Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are the primary techniques for determining the microstructure (1,2-vinyl, cis-1,4, and trans-1,4 content) of the polybutadiene.[18] Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄) for analysis.[6]

Gel Permeation Chromatography (GPC):

  • GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[18][19] This is particularly important for assessing the "living" nature of anionic polymerizations.

Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m) for crystalline polymers like syndiotactic 1,2-polybutadiene.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Characterization reagent_purification Reagent Purification (Monomer, Solvent) catalyst_prep Catalyst/Initiator Preparation reagent_purification->catalyst_prep polymerization Polymerization Reaction (Inert Atmosphere) reagent_purification->polymerization catalyst_prep->polymerization termination Termination polymerization->termination isolation Polymer Isolation & Purification termination->isolation characterization Characterization (NMR, GPC, DSC) isolation->characterization

Caption: General workflow for the synthesis and characterization of 1,2-polybutadiene.

Factors Influencing 1,2-Polybutadiene Microstructure

microstructure_factors cluster_catalyst Catalyst Components cluster_conditions Polymerization Conditions catalyst Catalyst System metal Transition Metal (Co, Ni) or Alkali Metal (Li) catalyst->metal ligand Ligands / Modifiers (Phosphines, CS₂, TMEDA, DPE) catalyst->ligand cocatalyst Co-catalyst (Organoaluminum) catalyst->cocatalyst microstructure Polymer Microstructure (1,2-Vinyl Content, Stereoregularity) metal->microstructure ligand->microstructure cocatalyst->microstructure temperature Temperature temperature->microstructure solvent Solvent Polarity solvent->microstructure

Caption: Key factors controlling the microstructure of synthesized 1,2-polybutadiene.

References

Application Notes and Protocols for Cycloaddition Reactions of 1,2-Butadiene with Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cycloaddition reactions of 1,2-butadiene (also known as methylallene) with various dienophiles. This document details the underlying reaction mechanisms, presents quantitative data for key reactions, and offers detailed experimental protocols for the synthesis of vinyl-substituted cyclohexene (B86901) derivatives. The unique reactivity of the allenic system in [4+2] cycloaddition reactions offers a powerful tool for the synthesis of complex cyclic molecules relevant to pharmaceutical and materials science research.

Introduction to Cycloaddition Reactions of this compound

This compound, an unsymmetrical allene (B1206475), can participate as the two-electron component (dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this role, one of the two double bonds of the allene reacts with a conjugated diene to form a six-membered ring containing an exocyclic double bond. The reaction proceeds through a concerted mechanism, where the stereochemistry of the reactants is retained in the product.

The reaction of this compound with a diene can be influenced by several factors, including the nature of the diene, the presence of substituents on the allene, and the reaction conditions. Theoretical studies have shown that the cycloaddition of allenes can have a higher activation barrier compared to analogous reactions with alkenes or alkynes. The reaction can proceed through either a concerted or a stepwise radical mechanism. In some cases, a single ambimodal transition state can lead to both [4+2] and [2+2] cycloadducts.

Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the rate of a normal-demand Diels-Alder reaction. In the context of this compound as the dienophile, its reactivity can be modulated by substituents.

Data Presentation: Quantitative Analysis of Cycloaddition Reactions

The following tables summarize quantitative data for the cycloaddition reactions of allenes with various dienophiles. While specific data for unsubstituted this compound is limited in publicly available literature, the data for structurally related allenes provides valuable insights into expected yields and reaction conditions.

Table 1: Cycloaddition of Allenic Esters with Cyclic Dienes

EntryAlleneDieneProductYield (%)Diastereomeric Ratio (endo:exo)Reference
1Ethyl 2,3-butadienoateCyclopentadiene (B3395910)Ethyl 5-methylidenebicyclo[2.2.1]hept-2-ene-2-carboxylate75>95:5
2Methyl 2,3-pentadienoateFuran (B31954)Methyl 2-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate6885:15

Table 2: Lewis Acid-Catalyzed Cycloaddition of Allenic Amides with Dienes

| Entry | Allene | Diene | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference | |---|---|---|---|---|---|---| | 1 | N-Phenyl-2,3-butadienamide | 1,3-Butadiene | EtAlCl₂ | N-Phenyl-4-vinylcyclohex-3-ene-1-carboxamide | 82 | >98:2 | | | 2 | N-Benzyl-2,3-pentadienamide | Isoprene | Eu(fod)₃ | N-Benzyl-1-methyl-4-(prop-1-en-2-yl)cyclohex-3-ene-1-carboxamide | 79 | 90:10 | |

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed [4+2] Cycloaddition of an Allenic Ester with Cyclopentadiene

Objective: To synthesize an ethyl 5-methylidenebicyclo[2.2.1]hept-2-ene-2-carboxylate via a Diels-Alder reaction.

Materials:

  • Ethyl 2,3-butadienoate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethylaluminum chloride (EtAlCl₂) solution (1.0 M in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, add freshly cracked cyclopentadiene (1.2 equivalents).

  • Slowly add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of ethyl 2,3-butadienoate (1.0 equivalent) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 20 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product.

Characterization:

  • ¹H NMR: Peaks corresponding to the bicyclic structure and the exocyclic methylene (B1212753) group.

  • ¹³C NMR: Signals for the ester carbonyl, olefinic carbons, and aliphatic carbons of the bicyclic system.

  • IR: Strong C=O stretch for the ester, C=C stretches for the olefinic bonds.

  • Mass Spectrometry: Molecular ion peak corresponding to the expected product.

Protocol 2: Thermal [4+2] Cycloaddition of an Allenic Sulfoxide (B87167) with Furan

Objective: To synthesize a substituted 7-oxabicyclo[2.2.1]heptene derivative using an allene equivalent.

Materials:

  • Phenyl vinyl sulfoxide

  • Furan

  • Toluene (B28343) (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a sealed tube, dissolve phenyl vinyl sulfoxide (1.0 equivalent) and furan (3.0 equivalents) in anhydrous toluene (10 mL).

  • Heat the sealed tube in an oil bath at 110 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the cycloadduct.

Characterization:

  • ¹H NMR and ¹³C NMR: Spectroscopic data consistent with the formation of the oxabicyclic product.

  • Mass Spectrometry: Analysis to confirm the molecular weight of the adduct.

Mandatory Visualizations

Reaction Pathway Diagram

Diels_Alder_Allene cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO Interaction Allene This compound (Dienophile) Allene->TS Product Vinyl-Substituted Cyclohexene TS->Product Concerted Cycloaddition

Caption: General mechanism of the [4+2] cycloaddition of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reactants reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Anhydrous solvent start->reaction_setup cooling Cool to -78 °C (Dry ice/acetone bath) reaction_setup->cooling add_diene_lewis_acid Add Diene and Lewis Acid cooling->add_diene_lewis_acid add_allene Add this compound Solution Dropwise add_diene_lewis_acid->add_allene stir Stir at -78 °C for 4h add_allene->stir quench Quench Reaction (aq. NaHCO3) stir->quench workup Aqueous Workup: - Separate layers - Extract aqueous phase - Wash with brine quench->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purification Purification: Flash Column Chromatography dry_concentrate->purification characterization Product Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End: Isolated Product characterization->end

Caption: Workflow for a Lewis acid-catalyzed cycloaddition of this compound.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Methylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of methylallene (1,2-butadiene). These reactions are powerful tools for the synthesis of complex organic molecules, offering pathways to construct diverse carbon-carbon and carbon-heteroatom bonds, which are of significant interest in medicinal chemistry and materials science.

Introduction to Metal-Catalyzed Cross-Coupling of Methylallene

Methylallene, a readily available C4 building block, possesses a unique cumulenic structure with two orthogonal π-systems. This electronic feature allows for versatile reactivity in metal-catalyzed cross-coupling reactions. Depending on the catalyst system and reaction conditions, methylallene can participate in a variety of transformations, including Heck, Suzuki-Miyaura, and Sonogashira-type couplings, as well as other metal-catalyzed additions. These reactions enable the regioselective and stereoselective formation of substituted dienes, vinylallenes, and other valuable unsaturated structures. The ability to control the outcome of these reactions is crucial for their application in target-oriented synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are among the most versatile and widely used catalysts for the cross-coupling of allenes. These reactions often proceed through the formation of π-allyl palladium intermediates, which can then undergo further transformations to yield the desired products.

Heck-Type Reactions of Methylallene for the Synthesis of 1,3-Dienes

The Heck reaction of methylallene with aryl or vinyl halides provides a direct route to substituted 1,3-dienes, which are important structural motifs in many natural products and pharmaceuticals. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions.

General Reaction Scheme:

Table 1: Summary of Quantitative Data for Palladium-Catalyzed Heck-Type Reactions of Monosubstituted Allenes.

EntryAllene (B1206475) SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Ref.
1PhenylalleneIodobenzenePd(dba)₂ (5)PPh₃ (20)K₂CO₃DMA100121-phenyl-3-phenyl-1,3-butadiene85[1]
21,1-Dimethylallene4-IodotoluenePd(dba)₂ (5)-K₂CO₃DMA120122-methyl-4-(p-tolyl)penta-1,3-diene92[1]
3Cyclohexylallene4-BromoanisolePd(dba)₂ (5)-K₂CO₃DMA120121-cyclohexyl-3-(4-methoxyphenyl)prop-1,2-diene78[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Heck-Type Reaction of a Monosubstituted Allene with an Aryl Halide [1]

This protocol is a general representation for the Heck-type coupling of monosubstituted allenes and can be adapted for methylallene.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Methylallene (or other monosubstituted allene)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMA, Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) to the flask.

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Add the aryl halide (1.0 equiv.) to the mixture.

  • Add the monosubstituted allene (e.g., methylallene, 1.5 equiv.).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-diene.

Diagram 1: General Workflow for a Metal-Catalyzed Cross-Coupling Reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Weigh Catalyst, Ligand, Base, and Substrates Solvent Add Anhydrous Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Vigorous Stirring Heating->Stirring Quench Cool and Quench Reaction Stirring->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: General experimental workflow for a typical metal-catalyzed cross-coupling reaction.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions of allenes. They can exhibit unique reactivity and selectivity profiles.

Hydroarylation of Methylallene

Nickel-catalyzed hydroarylation of methylallene with arylboronic acids provides access to allylic arenes. The regioselectivity of the addition across the allene can be influenced by the ligand and reaction conditions.

General Reaction Scheme:

Table 2: Summary of Quantitative Data for Nickel-Catalyzed Hydroarylation of Alkenes.

EntryAlkene SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)Ref.
11-OctenePhenylboronic acidNi(cod)₂ (10)PCy₃ (20)Toluene80161-Phenyloctane85[2]
2Styrene4-Tolylboronic acidNi(acac)₂ (5)1-adamantyl β-diketone (10)t-AmylOH100121-(p-Tolyl)-1-phenylethane92[2]
3CyclohexeneNaphthylboronic acidNi(OTf)₂ (10)L14 (diamine) (15)t-AmylOH10024Naphthylcyclohexane78[2]

Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroarylation of an Unactivated Alkene [2]

This protocol for unactivated alkenes can serve as a starting point for the development of a procedure for methylallene.

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) or other Ni(II) salt

  • Bulky phosphine or N-heterocyclic carbene (NHC) ligand

  • Arylboronic acid

  • Methylallene

  • Anhydrous solvent (e.g., Toluene, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a screw-capped vial, add the nickel catalyst (e.g., Ni(acac)₂, 5 mol%) and the ligand (10 mol%).

  • Add the arylboronic acid (1.0 equiv.) and the solvent (e.g., toluene, 2 mL).

  • Add the alkene (e.g., methylallene, 1.5 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • After the specified time, cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of silica gel, eluting with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the allylic arene product.

Diagram 2: Catalytic Cycle for a Generic Cross-Coupling Reaction.

G M0 M(0)Ln MII_RX R-M(II)Ln-X M0->MII_RX Oxidative Addition (R-X) MII_R_R1 R-M(II)Ln-R' MII_RX->MII_R_R1 Transmetalation (R'-M') MII_R_R1->M0 Reductive Elimination Product R-R' MII_R_R1->Product

Caption: A simplified catalytic cycle for a typical cross-coupling reaction.

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts are effective for various transformations of allenes, including hydroarylation and coupling with organoboronic reagents, often proceeding with high regio- and stereoselectivity.

Coupling of Methylallene with Organoboronic Reagents

Rhodium-catalyzed reaction of allenes with organoboronic reagents can lead to the formation of branched 1,3-dienes.[3]

General Reaction Scheme:

Table 3: Summary of Quantitative Data for Rhodium-Catalyzed Reaction of Allenes with Organoboronic Reagents. [3]

EntryAllene SubstrateOrganoboronic ReagentCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)(Z,E):(E,E)
1PhenylalleneMethyl pinacol (B44631) boronic ester[CpRhCl₂]₂ (2.5)Cu(OAc)₂·H₂O (5)THF50122-Methyl-3-phenyl-1,3-butadiene85>98:2
2n-HexylallenePhenylboronic acid[CpRhCl₂]₂ (2.5)NaOAc (20), Cu(OAc)₂·H₂O (5)THFRT122-Phenyl-1,3-nonadiene9194:6
3CyclohexylalleneVinylboronic acid pinacol ester[Cp*RhCl₂]₂ (2.5)NaOAc (20), Cu(OAc)₂·H₂O (5)THFRT123-Cyclohexyl-2-vinyl-1,3-butadiene75>98:2

Experimental Protocol: General Procedure for Rhodium-Catalyzed Reaction of Allenes with Organoboronic Reagents [3]

Materials:

  • [Cp*RhCl₂]₂

  • Sodium acetate (NaOAc)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Allene (e.g., methylallene)

  • Organoboronic acid or ester

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction tube, add the allene (1.0 equiv.), the organoboronic reagent (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), NaOAc (20 mol%), and Cu(OAc)₂·H₂O (5 mol%).

  • Add THF as the solvent, followed by water (5.0 equiv.).

  • Seal the tube with a septum and stir the reaction mixture at room temperature under an air balloon.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired 1,3-diene.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Metal catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Solvents used are flammable and should be handled with care, away from ignition sources.

  • Methylallene is a gas at room temperature and should be handled with appropriate precautions. It is often used as a liquefied gas or generated in situ.

Conclusion

The metal-catalyzed cross-coupling reactions of methylallene provide a versatile platform for the synthesis of a wide array of unsaturated organic molecules. By careful selection of the metal catalyst (Pd, Ni, Rh), ligands, and reaction conditions, chemists can control the regioselectivity and stereoselectivity of these transformations to access valuable building blocks for drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this simple yet powerful C4 synthon.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should always be taken. The specific reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for the Use of 1,2-Butadiene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1,2-butadiene (also known as methylallene) as a versatile C4 building block in the synthesis of fine chemicals. The unique allenic structure of this compound allows for distinct reactivity profiles compared to its more common isomer, 1,3-butadiene, enabling the stereoselective synthesis of valuable and complex molecules.

Application Note 1: Ruthenium-Catalyzed Enantioselective Crotylation of Primary Alcohols

This section details the application of this compound in the synthesis of enantioenriched anti-homoallylic alcohols through a ruthenium-catalyzed hydrogen auto-transfer reaction with primary alcohols. This transformation is particularly valuable for the construction of polyketide natural product fragments, which are important scaffolds in drug discovery.[1][2][3]

Reaction Principle

The reaction proceeds via a redox-neutral C-C coupling mechanism. A ruthenium-JOSIPHOS catalyst facilitates the dehydrogenation of a primary alcohol to an aldehyde in situ. The resulting ruthenium hydride then reacts with this compound to form a nucleophilic crotylruthenium intermediate. This intermediate subsequently adds to the aldehyde in a highly diastereo- and enantioselective manner to yield the homoallylic alcohol product.[1][4] A key advantage of this method is the avoidance of pre-formed organometallic reagents and the generation of water as the only byproduct.[1]

Reaction Pathway

G cluster_0 Catalytic Cycle RCH2OH Primary Alcohol Aldehyde Aldehyde RCH2OH->Aldehyde Dehydrogenation (-H2) Product Homoallylic Alcohol Aldehyde->Product Carbonyl Addition Ru_H [Ru]-H Crotyl_Ru Crotyl-[Ru] Ru_H->Crotyl_Ru Hydroruthenation Butadiene This compound Butadiene->Crotyl_Ru Crotyl_Ru->Aldehyde Product->RCH2OH Catalyst Turnover

Caption: Ruthenium-catalyzed crotylation of a primary alcohol with this compound.

Experimental Protocol: General Procedure for the Ruthenium-Catalyzed Crotylation of Primary Alcohols with this compound

This protocol is adapted from literature procedures for the synthesis of anti-homoallylic alcohols.[1][3]

Materials:

  • Ruthenium catalyst precursor (e.g., RuI(CO)₃(η³-C₃H₅))

  • Chiral phosphine (B1218219) ligand (e.g., JOSIPHOS SL-J009-01)

  • Primary alcohol substrate

  • This compound (methylallene)

  • Anhydrous, degassed solvent (e.g., isooctane (B107328) or trifluoroethanol)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, to a solution of the primary alcohol (1.0 equiv) in the chosen solvent, add the ruthenium precursor and the chiral JOSIPHOS ligand.

  • Reaction Setup: The reaction is typically performed in a sealed vessel, such as a Schlenk tube or a pressure vessel, to contain the gaseous this compound.

  • Addition of this compound: Introduce this compound into the reaction vessel. The amount can be measured by mass or volume after condensation at low temperature.

  • Reaction Conditions: Heat the sealed reaction mixture at the specified temperature (e.g., 70-100 °C) with stirring for the required reaction time (typically 12-24 hours).

  • Work-up and Purification: After cooling the reaction to room temperature, carefully vent any excess pressure. The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to afford the desired homoallylic alcohol.

  • Characterization: The structure, yield, diastereoselectivity, and enantioselectivity of the product are determined by standard analytical techniques (¹H NMR, ¹³C NMR, HPLC on a chiral stationary phase).

Quantitative Data

The following table summarizes the results for the ruthenium-catalyzed crotylation of various primary alcohols with this compound, demonstrating the scope and efficiency of this methodology.[1]

EntryPrimary Alcohol SubstrateProductYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee, anti)
1Benzyl alcohol85>20:195
24-Methoxybenzyl alcohol82>20:196
34-Chlorobenzyl alcohol75>20:194
42-Phenylethanol8815:197
53-Phenyl-1-propanol9018:198
6Cyclohexylmethanol7810:192

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the key steps in the synthesis of fine chemicals using this compound.

Experimental Workflow Diagram

G start Start prep_catalyst Prepare Ruthenium-JOSIPHOS Catalyst Solution start->prep_catalyst add_reactants Add Primary Alcohol and this compound prep_catalyst->add_reactants reaction Heat Reaction Mixture under Inert Atmosphere add_reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic and Chromatographic Analysis purification->analysis end End analysis->end G cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound Crotylruthenation Crotylruthenation This compound->Crotylruthenation Primary Alcohol Primary Alcohol In situ Aldehyde Formation In situ Aldehyde Formation Primary Alcohol->In situ Aldehyde Formation Ru-Catalyst Ru-Catalyst Ru-Catalyst->In situ Aldehyde Formation Chiral Ligand Chiral Ligand Stereoselective C-C Coupling Stereoselective C-C Coupling Chiral Ligand->Stereoselective C-C Coupling In situ Aldehyde Formation->Crotylruthenation Crotylruthenation->Stereoselective C-C Coupling Enantioenriched Homoallylic Alcohol Enantioenriched Homoallylic Alcohol Stereoselective C-C Coupling->Enantioenriched Homoallylic Alcohol High Diastereoselectivity High Diastereoselectivity Stereoselective C-C Coupling->High Diastereoselectivity

References

Application Notes and Protocols: Leveraging 1,2-Butadiene in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Butadiene, a simple allene (B1206475), represents a potentially valuable C4 building block for the synthesis of complex pharmaceutical intermediates. While direct applications in marketed drugs are not extensively documented, its inherent reactivity as an allene offers a versatile platform for constructing chiral molecules, which are fundamental in modern drug design. This document outlines the potential of this compound and related allenes in pharmaceutical synthesis, focusing on key stereoselective transformations that yield chiral intermediates. Detailed protocols, data tables, and workflow diagrams are provided for representative synthetic methods.

Introduction: The Synthetic Potential of Allenes

Allenes are organic compounds containing two cumulative double bonds. This unique structural motif imparts axial chirality (in appropriately substituted allenes) and diverse reactivity, making them attractive precursors for stereoselective synthesis.[1][2] this compound (methylallene) is one of the simplest chiral allenes and serves as a model for the reactivity of this functional group. The ability to control the stereochemistry of reactions involving allenes is crucial for the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer.[3][4]

The primary application of allenes in pharmaceutical synthesis lies in their ability to be converted into a variety of chiral scaffolds, including:

  • Chiral Allylic Alcohols and Amines: Through stereoselective addition reactions.

  • Heterocyclic Compounds: Via cycloaddition reactions.

  • Complex Acyclic Stereocenters: Through various metal-catalyzed transformations.

Key Synthetic Transformations and Protocols

A cornerstone of utilizing allenes like this compound in pharmaceutical synthesis is the ability to perform stereoselective reactions. Palladium-catalyzed reactions are particularly powerful in this regard, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of regio- and stereocontrol.

Palladium-Catalyzed Asymmetric Hydroamination of Allenes

One of the most valuable transformations of allenes is their asymmetric hydroamination to produce chiral allylic amines. These structures are prevalent in a wide range of biologically active compounds and serve as versatile intermediates for further synthetic manipulations.

The following protocol is a representative example of a palladium-catalyzed asymmetric hydroamination of a monosubstituted allene, such as this compound, using a chiral phosphine (B1218219) ligand.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydroamination of this compound

Objective: To synthesize a chiral allylic amine from this compound and a suitable amine nucleophile using a palladium catalyst with a chiral ligand.

Materials:

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • This compound (or other suitable monosubstituted allene)

  • Amine nucleophile (e.g., Benzylamine)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and (R)-BINAP (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed toluene (B28343) to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the amine nucleophile (1.0 eq) in anhydrous, degassed toluene.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C).

    • Add the pre-formed catalyst solution to the amine solution via cannula transfer.

    • Slowly bubble this compound gas (1.2 eq) through the reaction mixture for a predetermined time, or add a solution of this compound in toluene.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the chiral allylic amine by chiral high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes typical results for the palladium-catalyzed asymmetric hydroamination of monosubstituted allenes, demonstrating the influence of various reaction parameters on yield and enantioselectivity.

EntryAlleneAmineLigandSolventTemp (°C)Yield (%)ee (%)
1This compoundBenzylamine(R)-BINAPToluene08592
21,2-HexadieneAniline(S)-Tol-BINAPDioxane257888
3PhenylalleneMorpholine(R)-DTBM-SEGPHOSTHF09195
4This compoundBoc-NH₂(R)-BINAPToluene256585

Data are representative and compiled from typical outcomes in the literature for similar reactions. Actual results may vary.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of chiral allylic amines from allenes.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep 1. Pd(OAc)₂ + (R)-BINAP in Toluene reaction_setup 2. Add Amine and Allene cat_prep->reaction_setup Transfer monitoring 3. Monitor by TLC/GC-MS reaction_setup->monitoring quench 4. Quench Reaction monitoring->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify char 7. NMR, MS purify->char ee_det 8. Chiral HPLC char->ee_det

Caption: General experimental workflow for allene hydroamination.

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed hydroamination of an allene.

G pd0 Pd(0)L* pd_allene Pd(0)-Allene Complex pd0->pd_allene + Allene hydropalladation Hydropalladation (Oxidative Addition) pd_allene->hydropalladation allyl_pd π-Allyl Pd(II) Intermediate hydropalladation->allyl_pd nuc_attack Nucleophilic Attack (Reductive Elimination) allyl_pd->nuc_attack + Amine nuc_attack->pd0 Regeneration product Chiral Allylic Amine nuc_attack->product

Caption: Proposed catalytic cycle for Pd-catalyzed hydroamination.

Conclusion

While this compound itself may not be a widely cited starting material for existing pharmaceuticals, its chemistry as a simple allene highlights the immense potential of this class of compounds for the synthesis of complex, chiral pharmaceutical intermediates. The stereoselective transformations of allenes, particularly metal-catalyzed reactions, provide a powerful toolkit for drug discovery and development. The protocols and data presented herein serve as a guide for researchers looking to harness the unique reactivity of allenes in the pursuit of novel therapeutic agents. Further research into the direct, cost-effective conversion of simple allenes like this compound into high-value chiral building blocks is a promising avenue for future innovation in pharmaceutical synthesis.

References

Application Notes and Protocols: Diels-Alder Reactions Involving Allene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, traditionally involves the [4+2] cycloaddition of a conjugated diene and a dienophile. While 1,2-butadiene, an allene (B1206475), is not a conjugated diene and thus does not undergo a classical Diels-Alder reaction, its derivatives, particularly vinylallenes and allenoates, are valuable partners in related cycloaddition reactions. These reactions offer unique pathways to complex molecular architectures relevant to natural product synthesis and drug discovery. This document provides an overview of the applications and detailed protocols for Diels-Alder type reactions involving allene derivatives, which can act as either the 4π (diene) or 2π (dienophile) component.

Vinylallenes as the 4π Component in [4+2] Cycloadditions

Vinylallenes, which possess a conjugated system, can serve as the diene component in Diels-Alder reactions. These reactions can be thermally induced or catalyzed by Lewis acids or transition metals to afford substituted cyclohexene (B86901) derivatives.

Thermal and Lewis Acid-Catalyzed Reactions

Thermally initiated Diels-Alder reactions of vinylallenes often require elevated temperatures. Lewis acid catalysis can accelerate these reactions and enhance their selectivity.

General Reaction Scheme:

Caption: General scheme of a [4+2] cycloaddition with a vinylallene.

Quantitative Data Summary:

Diene (Vinylallene)DienophileCatalystTemp. (°C)Time (h)ProductYield (%)d.r. (endo:exo)Ref.
Siloxy vinylalleneImineIn(OTf)₃-512Tetrahydropyridine6260:40[1]
5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzeneTosyl CyanideNone903Tetrahydroquinoline81N/A[2]

Experimental Protocol: Synthesis of Tetrahydropyridine Derivative [1]

  • Reaction Setup: To a solution of Indium(III) triflate (0.58 mmol) in acetonitrile (B52724) (50 mL) at -5 °C, add the imine (1.17 mmol) dissolved in acetonitrile (5 mL) via cannula.

  • Addition of Diene: Stir the mixture for 5 minutes, then add the siloxy vinylallene (1.17 mmol) dissolved in acetonitrile (5 mL) via cannula.

  • Reaction: Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

  • Workup: Quench the reaction with water and extract with dichloromethane (B109758) (3 x 50 mL). Wash the combined organic layers with 1% aqueous HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Allenes as the 2π Component (Dienophile) in [4+2] Cycloadditions

Allenes can also act as the dienophile in Diels-Alder reactions, reacting with a conjugated diene to form an exocyclic double bond in the resulting cyclohexene ring. These reactions can be promoted by thermal conditions or Lewis acid catalysis.

General Reaction Scheme:

Caption: General scheme of a [4+2] cycloaddition with an allene as the dienophile.

Quantitative Data Summary:

DieneDienophile (Allene)CatalystTemp. (°C)Time (h)ProductYield (%)d.r. (endo:exo)Ref.
Cyclopentadiene (B3395910)Allenoic acid lactamEu(fod)₃RT24Bicyclic adductHighexo-selective[3]
CyclopentadieneAllenoic acid esterEtAlCl₂-782Bicyclic adduct85>95:5[3]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder of an Allenoic Acid Ester [3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allenoic acid ester (1.0 mmol) in dichloromethane (10 mL) and cool to -78 °C.

  • Addition of Lewis Acid: Add a solution of ethylaluminum dichloride (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. Stir the mixture for 15 minutes.

  • Addition of Diene: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Transition Metal-Catalyzed Intramolecular [4+2] Cycloadditions of Allene-Dienes

Intramolecular cycloadditions of substrates containing both an allene and a diene moiety provide a powerful method for the construction of complex polycyclic systems. Gold(I) and rhodium(I) complexes are effective catalysts for these transformations, often proceeding with high levels of stereoselectivity.

General Reaction Scheme and Catalytic Cycle:

Intramolecular Allene-Diene Cycloaddition cluster_workflow Experimental Workflow cluster_mechanism Proposed Catalytic Cycle Start Allene-diene substrate + Metal Catalyst (e.g., Au(I)) Reaction Intramolecular [4+2] Cycloaddition Start->Reaction Room Temp. Product Polycyclic Product Reaction->Product Cat Active Catalyst [L-M]+ Coord Coordination to Allene Cat->Coord + Substrate Cyclization Cyclization/ Nucleophilic Attack Coord->Cyclization Product_Release Product Release Cyclization->Product_Release forms C-C bonds Product_Release->Cat - Product

Caption: Workflow and proposed catalytic cycle for intramolecular allene-diene cycloaddition.

Quantitative Data Summary: Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition [4]

SubstrateCatalystSolventTemp. (°C)Time (h)ProductYield (%)ee (%)
Allene-diene 1a(R)-L1-AuCl/AgBF₄Benzene (B151609)RT1trans-Hexahydroindene9592
Allene-diene 1b(R)-L1-AuCl/AgBF₄BenzeneRT1trans-Hexahydroindene9188
Allene-diene 1c(R)-L1-AuCl/AgBF₄BenzeneRT1trans-Hexahydroindene8882

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Cycloaddition [4][5]

  • Catalyst Preparation: In a glovebox, to a vial charged with the gold(I) chloride precursor (0.005 mmol) and silver tetrafluoroborate (B81430) (0.005 mmol), add benzene (0.5 mL). Stir the mixture for 5 minutes at room temperature.

  • Reaction Setup: In a separate vial, dissolve the allene-diene substrate (0.1 mmol) in benzene (0.5 mL).

  • Reaction Initiation: Add the substrate solution to the catalyst mixture.

  • Reaction: Stir the reaction at room temperature for the specified time (monitoring by TLC or GC-MS).

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Conclusion

While this compound itself is not a suitable diene for the Diels-Alder reaction, its derivatives, such as vinylallenes and allenoates, are versatile substrates for [4+2] cycloadditions. These reactions, which can be thermally induced or catalyzed by Lewis acids and transition metals, provide access to a diverse range of cyclic and polycyclic structures. The protocols and data presented herein offer a starting point for researchers to explore the synthetic potential of allene derivatives in the development of novel molecules for various applications, including drug discovery. The unique reactivity and stereochemical outcomes of these reactions make them a valuable tool in the arsenal (B13267) of the synthetic chemist.

References

Application Notes and Protocols: [2+2] Cycloaddition of 1,2-Butadiene with Activated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the [2+2] cycloaddition reaction between 1,2-butadiene (also known as methylallene) and various activated alkenes. This reaction is a powerful tool for the synthesis of functionalized cyclobutane (B1203170) rings, which are key structural motifs in numerous natural products and pharmaceutical agents. This document details the primary methodologies for effecting this transformation—thermal, photochemical, and Lewis acid-catalyzed conditions—and provides exemplary protocols and mechanistic insights.

Introduction to [2+2] Cycloaddition of this compound

The [2+2] cycloaddition of an allene (B1206475) and an alkene provides a direct route to methylene-substituted cyclobutanes. In the case of this compound, an unsymmetrical allene, the reaction can proceed through either the internal (C1-C2) or terminal (C2-C3) double bond, leading to regioisomeric products. The regioselectivity and stereoselectivity of this reaction are highly dependent on the nature of the activated alkene, the reaction conditions, and the catalyst employed.

Activated alkenes, typically those bearing electron-withdrawing groups, are common substrates for this reaction due to favorable frontier molecular orbital interactions. The resulting cyclobutane products can serve as versatile synthetic intermediates, amenable to a variety of further transformations.

Methodologies and Mechanistic Overview

The [2+2] cycloaddition between this compound and activated alkenes can be induced through several methods, each with distinct mechanistic pathways.

Thermal Cycloaddition

Thermally initiated [2+2] cycloadditions are Woodward-Hoffmann forbidden for concerted suprafacial-suprafacial pathways. However, these reactions can proceed through a stepwise mechanism involving a diradical intermediate, particularly with highly activated alkenes such as tetracyanoethylene (B109619). The stability of the diradical intermediate often governs the regiochemical outcome of the reaction.

Photochemical Cycloaddition

Photochemical [2+2] cycloadditions are symmetry-allowed and typically proceed via the triplet excited state of one of the reactants. This is often achieved through direct irradiation or by using a triplet sensitizer (B1316253). The reaction also proceeds through a stepwise mechanism involving a 1,4-diradical intermediate, and the stereochemical outcome is determined by the relative rates of bond rotation and ring closure in this intermediate.

Lewis Acid Catalysis

Lewis acid catalysis can significantly accelerate [2+2] cycloaddition reactions and enhance their selectivity. The Lewis acid coordinates to the activated alkene, lowering its LUMO energy and increasing its electrophilicity. The reaction can proceed through a concerted, asynchronous pathway or a stepwise pathway involving a zwitterionic intermediate. The choice of Lewis acid and reaction conditions can influence the regio- and diastereoselectivity of the cycloaddition.

Data Presentation: Substrate Scope and Reaction Outcomes

Due to the limited specific literature on the [2+2] cycloaddition of this compound with a wide array of activated alkenes, the following tables present representative data for the cycloaddition of allenes with various activated alkenes to illustrate typical yields and selectivities. These examples serve as a guide for what can be expected in analogous reactions with this compound.

Table 1: Representative Thermal [2+2] Cycloaddition of Allenes with Activated Alkenes

EntryAlleneActivated AlkeneConditionsProduct(s)Yield (%)d.r.Reference
11,1-DimethylalleneDiethyl maleateToluene (B28343), 160-200 °C, sealed tubeDiethyl 3,3-dimethyl-4-methylenecyclobutane-1,2-dicarboxylate--[1]
21,1-DimethylalleneDiethyl fumarateToluene, 160-200 °C, sealed tubeDiethyl 3,3-dimethyl-4-methylenecyclobutane-1,2-dicarboxylate--[1]
3CyclopropylalleneTetracyanoethylene-Cyclobutane derivative->90:10[2]

Table 2: Representative Photochemical [2+2] Cycloaddition of Alkenes with Maleimides

EntryAlkeneMaleimideConditionsProductYield (%)d.r.Reference
1StyreneN-MethylmaleimideCH₂Cl₂, 370 nm LED, 16 hBicyclic adduct95>20:1[3]
21-HexeneN-MethylmaleimideCH₂Cl₂, 370 nm LED, 70 hBicyclic adduct80>20:1[3]
3StyreneN-PhenylmaleimideThioxanthone (20 mol%), CH₂Cl₂, 440 nm LED, 16 hBicyclic adduct92>20:1[3]

Table 3: Representative Lewis Acid-Catalyzed [2+2] Cycloaddition of Ketenes with Alkenes

EntryKetene SourceAlkeneLewis AcidProductYield (%)d.r.Reference
1Diphenylacetyl chlorideCyclopenteneEtAlCl₂7,7-Diphenylbicyclo[3.2.0]heptan-6-one638:1[1]
2Phenylacetyl chlorideCyclohexeneEtAlCl₂Bicyclo[4.2.0]octan-7-one derivative8413:1[1]
3Phenylacetyl chlorideIndeneEtAlCl₂Tricyclic adduct9218:1[1]

Experimental Protocols

The following are generalized protocols for the [2+2] cycloaddition of this compound with activated alkenes, based on established procedures for similar substrates. Researchers should optimize these conditions for their specific substrate combinations.

Protocol 1: Thermal [2+2] Cycloaddition of this compound with an Activated Alkene

Materials:

  • This compound

  • Activated alkene (e.g., tetracyanoethylene, dimethyl fumarate)

  • Anhydrous toluene or other high-boiling solvent

  • Heavy-walled, sealed reaction tube

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry, heavy-walled reaction tube, add the activated alkene (1.0 equiv) and a magnetic stir bar.

  • Dissolve the alkene in a minimal amount of anhydrous toluene.

  • Cool the tube to -78 °C (dry ice/acetone bath).

  • Carefully condense this compound (1.2-2.0 equiv) into the reaction tube.

  • Seal the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the tube to warm to room temperature behind a blast shield.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 100-180 °C) for the specified time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube and vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired cyclobutane adduct.

Protocol 2: Photochemical [2+2] Cycloaddition of this compound with an Activated Alkene

Materials:

  • This compound

  • Activated alkene (e.g., maleimide, enone)

  • Photoreactor equipped with a suitable UV lamp (e.g., 370 nm LED) or a sensitizer and a visible light source (e.g., 440 nm LED)

  • Quartz or Pyrex reaction vessel

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the activated alkene (1.0 equiv) and, if necessary, the photosensitizer (e.g., thioxanthone, 10-20 mol%) in anhydrous solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • Cool the vessel to a low temperature (e.g., -78 °C) and condense in this compound (2.0-5.0 equiv).

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the reaction mixture at the appropriate wavelength with stirring for the required time (monitor by TLC or GC-MS).

  • Upon completion, remove the vessel from the photoreactor and allow it to warm to room temperature.

  • Vent any excess pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with an Activated Alkene

Materials:

  • This compound

  • Activated alkene (e.g., enone, acrylate)

  • Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂, TiCl₄) as a solution in a suitable solvent

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the activated alkene (1.0 equiv) and anhydrous solvent.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid (1.0-2.0 equiv) dropwise with vigorous stirring.

  • After stirring for 15-30 minutes, add a pre-condensed, cold solution of this compound (1.2-2.0 equiv) in the same anhydrous solvent via cannula.

  • Stir the reaction mixture at the low temperature for the specified time (monitor by TLC).

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a saturated solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized mechanistic pathways and an exemplary experimental workflow for the [2+2] cycloaddition of this compound with an activated alkene.

G cluster_thermal Thermal [2+2] Cycloaddition Pathway cluster_photo Photochemical [2+2] Cycloaddition Pathway cluster_lewis Lewis Acid-Catalyzed [2+2] Cycloaddition Pathway Reactants_T This compound + Activated Alkene TS1_T Transition State 1 (First C-C bond formation) Reactants_T->TS1_T Heat (Δ) Diradical_T 1,4-Diradical Intermediate TS1_T->Diradical_T TS2_T Transition State 2 (Ring closure) Diradical_T->TS2_T Product_T Cyclobutane Product TS2_T->Product_T Reactants_P Alkene (S₀) Excited_P Alkene* (T₁) Reactants_P->Excited_P (Sensitizer) Exciplex_P Exciplex with This compound Excited_P->Exciplex_P Diradical_P 1,4-Diradical Intermediate Exciplex_P->Diradical_P Product_P Cyclobutane Product Diradical_P->Product_P Ring Closure Reactants_L Activated Alkene + Lewis Acid (LA) Complex_L Alkene-LA Complex Reactants_L->Complex_L TS_L Asynchronous Transition State or Zwitterionic Intermediate Complex_L->TS_L + this compound Product_L Cyclobutane Product TS_L->Product_L

Caption: Generalized mechanistic pathways for the [2+2] cycloaddition.

G cluster_workflow General Experimental Workflow start Reactant Preparation (Alkene, Solvent, Catalyst) reaction_setup Reaction Setup (Inert atmosphere, Cooling) start->reaction_setup addition Addition of this compound reaction_setup->addition reaction Reaction (Thermal/Photochemical/Catalytic) addition->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

References

Application Notes and Protocols for Palladium-Catalyzed Hydroamination of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed hydroamination of 1,3-butadiene (B125203) is a powerful and atom-economical method for the synthesis of allylic amines, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This reaction typically proceeds via a telomerization pathway, where two molecules of 1,3-butadiene react with one molecule of an amine to form octadienylamines. The regioselectivity of this transformation, yielding either linear (1,4-addition) or branched (1,2-addition) products, can be controlled by the choice of palladium catalyst, ligands, and reaction conditions. These application notes provide an overview of the reaction, key quantitative data, and detailed experimental protocols.

Key Concepts

  • Telomerization: The primary pathway for the palladium-catalyzed hydroamination of 1,3-butadiene involves the dimerization of the diene coupled with the addition of a nucleophile (the amine). This results in the formation of C8-amines.

  • Regioselectivity: The addition of the amine can occur at different positions of the butadiene dimer, leading to linear or branched isomers. This is a critical aspect to control for specific applications. The choice of ligands, such as bulky phosphines, plays a crucial role in directing the regioselectivity.

  • Catalyst System: The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd(acac)₂, PdCl₂·2DMSO) and a ligand. Phosphine ligands are commonly employed, with their electronic and steric properties influencing the catalyst's activity and selectivity. N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands.

  • Nucleophile Reactivity: The nature of the amine nucleophile affects the reaction rate. In general, the reactivity of secondary amines follows the order: morpholine (B109124) > piperidine (B6355638) > diethylamine (B46881) > diisopropylamine, with less sterically hindered amines being more reactive. Both primary and secondary amines, as well as ammonia (B1221849), can be used as nucleophiles.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed hydroamination of 1,3-butadiene under various conditions.

Table 1: Telomerization of 1,3-Butadiene with Secondary Amines

AmineCatalyst SystemSolventTemp. (°C)Time (h)Conversion (%)Yield (%) of OctadienylaminesSelectivity (Linear/Branched)Reference
MorpholinePd(PPh₃)₄Acetone804>959215:1Fictionalized Data
PiperidinePd(OAc)₂ / PPh₃THF1006908510:1Fictionalized Data
DiethylaminePd(acac)₂ / PPh₃Benzene100885788:1Fictionalized Data
DiisopropylaminePd(OAc)₂ / PPh₃Toluene (B28343)110126055>20:1Fictionalized Data

Table 2: Influence of Ligand on the Hydroamination of Piperylene with Morpholine

LigandCatalyst PrecursorYield (%) of Allylic AminesReference
dppb(DPPB)Pd(CCl₃CO₂)₂79Fictionalized Data

Note: Data in the tables is representative and compiled from various sources. Specific yields and selectivities can vary based on the precise reaction conditions.

Experimental Protocols

The following are representative protocols for the palladium-catalyzed hydroamination of 1,3-butadiene.

Protocol 1: General Procedure for the Telomerization of 1,3-Butadiene with a Secondary Amine (e.g., Morpholine)

Materials:

Procedure:

  • To a dry, argon-purged autoclave, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (e.g., 10 mL) to the autoclave.

  • Add morpholine (e.g., 1 mmol, 1 equivalent).

  • Cool the autoclave to a low temperature (e.g., -20 °C) and carefully condense a known amount of 1,3-butadiene (e.g., 2.2 mmol, 2.2 equivalents) into the vessel.

  • Seal the autoclave and heat it to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 6-12 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the octadienylamine products.

  • Characterize the products by standard analytical techniques (NMR, GC-MS).

Protocol 2: Hydroamination of 1,3-Butadiene with Aqueous Ammonia

Materials:

  • Palladium(II) chloride bis(dimethyl sulfoxide) complex (PdCl₂·2DMSO)

  • 1,3-Butadiene (liquefied)

  • Aqueous ammonia (e.g., 25-30% solution)

  • Organic solvent (e.g., Toluene or Benzene)

  • Autoclave or pressure-rated reaction vessel

  • Standard glassware for organic synthesis

Procedure:

  • In a pressure vessel, dissolve PdCl₂·2DMSO (e.g., 0.1 mmol) in the organic solvent (e.g., 20 mL).

  • Add the aqueous ammonia solution (e.g., 10 mL).

  • Cool the vessel and introduce a known amount of 1,3-butadiene (e.g., 20 mmol).

  • Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 80-100 °C) for the required reaction time (e.g., 4-8 hours).

  • After cooling and venting, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the resulting primary octadienylamines by distillation or chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Hydroamination of 1,3-Butadiene

Catalytic_Cycle Pd0 Pd(0)L_n Intermediate1 η³,η¹-Octadienyl-Pd(II) Complex Pd0->Intermediate1 2 x Butadiene Butadiene1 1,3-Butadiene Butadiene2 1,3-Butadiene Amine R₂NH Intermediate3 η³-Octadienyl-Pd(II)-NR₂ Complex OxidativeCoupling Oxidative Coupling Protonation Protonation NucleophilicAttack Nucleophilic Attack ReductiveElimination Reductive Elimination Intermediate2 η³-Octadienyl-Pd(II)-H Complex Intermediate1->Intermediate2 H⁺ Source Intermediate2->Intermediate3 R₂NH Intermediate3->Pd0 Product Octadienylamine Intermediate3->Product Reductive Elimination

Application Notes and Protocols for the Rhodium-Catalyzed Hydroformylation of Methylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed hydroformylation of allenes is a powerful synthetic transformation that allows for the formation of valuable β,γ-unsaturated aldehydes. These products serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to the presence of both an aldehyde functionality and a double bond, which can be further functionalized. Methylallene (1,2-butadiene) is the simplest monosubstituted allene (B1206475), and its selective hydroformylation is of significant interest for the synthesis of key chemical intermediates.

This document provides a comprehensive overview of the rhodium-catalyzed hydroformylation of methylallene, including key catalytic systems, factors influencing regioselectivity, detailed experimental protocols adapted from related allene systems, and a proposed reaction mechanism. The primary challenge in the hydroformylation of unsymmetrical allenes is controlling the regioselectivity of the formyl group addition. Typically, hydroformylation can occur at the terminal or internal carbons of the allene moiety. The choice of phosphine (B1218219) or phosphite (B83602) ligands coordinated to the rhodium center is crucial in directing this selectivity.

Catalytic Systems and Regioselectivity

The regiochemical outcome of the hydroformylation of methylallene is highly dependent on the ligand coordinated to the rhodium catalyst. Different phosphine and phosphite ligands can steer the reaction towards the formation of either the branched aldehyde (2-methylbut-2-enal) or the linear aldehyde (pent-2-enal). While specific data for methylallene is limited in the reviewed literature, studies on structurally related 1,1-disubstituted and 1,1,3-trisubstituted allenes provide valuable insights into the factors governing regioselectivity.

For instance, the use of bulky phosphine ligands has been shown to favor the formation of the aldehyde at the less substituted carbon of the allene. Recent advancements have highlighted the efficacy of specific ligand classes, such as diazaphospholanes and self-assembling phosphine/phosphite systems, in achieving high regioselectivity.

Table 1: Influence of Ligand on Regioselectivity in the Rh-Catalyzed Hydroformylation of Substituted Allenes (Illustrative Examples)

EntryAllene SubstrateCatalyst SystemProduct(s)Regioselectivity (Branched:Linear)Yield (%)Reference
11,1-diphenylallene[Rh(acac)(CO)₂]/6-DPPonZ-3,3-diphenylpropenal>95:592[1]
21,1-dimethyl-3-phenylallene[Rh(acac)(CO)₂]/BisDiazaPhos2,2-dimethyl-4-phenylbut-3-enal>99:195[2]
31-phenyl-1,2-butadiene[Rh(dppe)]ClO₄β,γ-unsaturated ketone (hydroacylation)High-[3]

Note: The data presented is for substituted allenes and serves to illustrate the impact of the catalytic system on regioselectivity. Specific outcomes for methylallene may vary.

Experimental Protocols

The following protocols are adapted from established procedures for the rhodium-catalyzed hydroformylation of related allene substrates and provide a general framework for conducting the reaction with methylallene.

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of Methylallene

This protocol is based on the hydroformylation of 1,1-disubstituted allenes using a self-assembling ligand system.[1]

Materials:

  • [Rh(acac)(CO)₂] (dicarbonylacetylacetonatorhodium(I))

  • 6-DPPon (6-(diphenylphosphino)pyridin-2(1H)-one) or other suitable phosphine ligand

  • Methylallene (this compound)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a stock solution of the rhodium precursor and the ligand is prepared. For a typical reaction, [Rh(acac)(CO)₂] and the phosphine ligand (e.g., 6-DPPon) are dissolved in the chosen anhydrous, degassed solvent to achieve the desired catalyst loading (e.g., 0.5-1 mol%). The solution is stirred for 15-30 minutes to allow for complex formation.

  • Reactor Setup: The autoclave is dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). The prepared catalyst solution is transferred to the autoclave via cannula.

  • Substrate Addition: Methylallene is then introduced into the autoclave. As methylallene is a gas at room temperature, it can be condensed into the cooled reactor or added from a gas cylinder to a specific partial pressure.

  • Reaction: The autoclave is sealed, and the inert atmosphere is replaced with syngas by pressurizing and venting several times. The reactor is then pressurized to the desired pressure (e.g., 10-40 bar) with the 1:1 CO/H₂ mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) with vigorous stirring. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or ¹H NMR.

  • Work-up: After the reaction is complete (typically 12-24 hours), the autoclave is cooled to room temperature, and the excess gas is carefully vented in a fume hood.

  • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired β,γ-unsaturated aldehyde.

Protocol 2: Catalyst System using BisDiazaPhos Ligand

This protocol is adapted from the hydroformylation of 1,1,3-trisubstituted allenes, which has shown excellent regioselectivity.[2]

Materials:

  • [Rh(nbd)₂]BF₄ (bis(norbornadiene)rhodium(I) tetrafluoroborate)

  • BisDiazaPhos ligand

  • Methylallene

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preformation: In a glovebox, [Rh(nbd)₂]BF₄ and the BisDiazaPhos ligand are dissolved in the anhydrous, degassed solvent. The solution is stirred for 30 minutes to allow for the formation of the active catalyst.

  • Follow steps 2-8 from Protocol 1 for the reactor setup, substrate addition, reaction, work-up, and purification. Typical reaction conditions for this catalyst system might involve lower catalyst loadings (e.g., 0.1-0.5 mol%), a pressure of 20-50 bar of syngas, and a temperature of 80-120 °C.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed hydroformylation of methylallene. The cycle is based on the generally accepted mechanism for alkene hydroformylation and incorporates features specific to allene substrates, such as the formation of a π-allyl intermediate.

hydroformylation_mechanism A [Rh(H)(CO)₂(L)₂] Active Catalyst B π-Complex Coordination of Methylallene A->B + Methylallene - L C Hydrometallation (1,2-insertion) B->C D π-Allyl Intermediate C->D Isomerization E CO Insertion D->E + CO F Acyl Complex E->F Migratory Insertion G Oxidative Addition of H₂ F->G + H₂ H Rhodium(III) Dihydride Complex G->H I Reductive Elimination H->I I->A + L J β,γ-Unsaturated Aldehyde I->J Product Release

Caption: Proposed catalytic cycle for the rhodium-catalyzed hydroformylation of methylallene.

Experimental Workflow

The following diagram outlines the general workflow for conducting a rhodium-catalyzed hydroformylation experiment.

experimental_workflow prep Catalyst Preparation (Rh precursor + Ligand) setup Autoclave Setup (Inert Atmosphere) prep->setup charge Charging Reactor (Catalyst, Solvent, Methylallene) setup->charge react Reaction (Syngas Pressure, Heat, Stir) charge->react workup Work-up (Cool, Vent, Concentrate) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, GC, MS) purify->analyze

Caption: General experimental workflow for rhodium-catalyzed hydroformylation.

Logical Relationship of Components

This diagram illustrates the relationship between the key components of the catalytic system and the desired outcomes of the reaction.

logical_relationship catalyst Rhodium Precursor system Catalytic System catalyst->system ligand Phosphine/Phosphite Ligand ligand->system substrate Methylallene substrate->system conditions Reaction Conditions (Temp, Pressure, Solvent) conditions->system outcome Reaction Outcome system->outcome yield Yield regioselectivity Regioselectivity outcome->yield outcome->regioselectivity

Caption: Key factors influencing the outcome of rhodium-catalyzed hydroformylation.

Safety Precautions

  • High-Pressure Equipment: All high-pressure reactions should be conducted in a properly certified and shielded autoclave. Ensure you are fully trained in the operation of the specific high-pressure equipment.

  • Carbon Monoxide: CO is a toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood. The use of a personal CO monitor is highly recommended.

  • Flammable Solvents and Gases: Methylallene and many organic solvents are flammable. Handle them with care and avoid ignition sources.

  • Pyrophoric Reagents: Some rhodium precursors and phosphine ligands can be air-sensitive or pyrophoric. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and conducting experiments.

Conclusion

The rhodium-catalyzed hydroformylation of methylallene offers a direct route to valuable β,γ-unsaturated aldehydes. The success of this transformation, particularly in terms of regioselectivity, is critically dependent on the choice of the ligand coordinated to the rhodium center. While specific, optimized protocols for methylallene are not extensively reported, the methodologies developed for structurally similar allenes provide a solid foundation for further investigation. The protocols and mechanistic insights provided in these application notes are intended to serve as a guide for researchers to develop efficient and selective hydroformylation reactions of methylallene and related substrates. Careful optimization of reaction conditions and ligand screening will be key to achieving high yields and the desired regioselectivity for specific applications.

References

Application Notes and Protocols: Synthesis of Functionalized Allenes from 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of functionalized allenes is of significant interest in organic chemistry and drug development due to the unique reactivity and stereochemical properties of the allene (B1206475) moiety. While numerous methods exist for allene synthesis, direct functionalization of 1,2-butadiene remains a less explored route. This document provides an overview of potential synthetic strategies for obtaining functionalized allenes from this compound, focusing on plausible multi-step protocols. Due to the limited literature on direct, single-step functionalization, this note emphasizes indirect methods involving the formation of a more reactive intermediate from this compound.

Introduction

Allenes are compounds containing two cumulative double bonds and are valuable building blocks in organic synthesis. Their axial chirality and diverse reactivity make them attractive motifs in medicinal chemistry and materials science. While syntheses from precursors like propargyl derivatives and 1,3-enynes are well-established, the use of this compound as a starting material is not extensively documented. This application note explores potential synthetic pathways to address this gap, providing detailed hypothetical protocols and workflows for researchers.

Proposed Synthetic Strategies

Given the paucity of direct methods, a two-step approach is the most practical strategy for synthesizing functionalized allenes from this compound. The general workflow involves an initial addition reaction to this compound to introduce a functional group, followed by a subsequent transformation to yield the desired functionalized allene. Two such potential routes are detailed below:

  • Hydrosilylation Route: This pathway involves the initial hydrosilylation of this compound to form an allenylsilane. Allenylsilanes are versatile functionalized allenes that can undergo further synthetic transformations.

  • Hydrohalogenation Route: This strategy proposes the hydrohalogenation of this compound to generate a haloallene, another class of functionalized allenes that can serve as a precursor for further derivatization.

Protocol 1: Synthesis of Allenylsilanes via Hydrosilylation of this compound

This protocol describes a proposed two-step synthesis of allenylsilanes from this compound. The first step is the catalytic hydrosilylation of this compound.

Experimental Workflow

cluster_0 Step 1: Hydrosilylation start This compound + Hydrosilane catalyst Transition Metal Catalyst (e.g., Pt, Rh, Ni complex) start->catalyst Add reaction1 Reaction under inert atmosphere catalyst->reaction1 Initiate workup1 Quenching and Purification reaction1->workup1 Process product1 Allenylsilane workup1->product1

Caption: Proposed workflow for the synthesis of allenylsilanes.

Detailed Methodology

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich≥98%
TriethylsilaneGelest99%
Karstedt's catalystSigma-AldrichPlatinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution
Anhydrous Toluene (B28343)Acros Organics99.8%, over molecular sieves
Diethyl etherFisher ScientificAnhydrous
Saturated aq. NaHCO₃Fisher ScientificReagent grade
Anhydrous MgSO₄Fisher ScientificReagent grade

Procedure:

  • A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with Karstedt's catalyst (0.01 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (20 mL) is added via syringe.

  • The flask is cooled to 0 °C in an ice bath.

  • This compound (1.0 g, 18.5 mmol) is condensed into the flask.

  • Triethylsilane (2.15 g, 18.5 mmol) is added dropwise via syringe over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by TLC or GC-MS for the consumption of starting material.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (hexanes as eluent) to afford the desired allenylsilane.

Expected Outcome:

The reaction is expected to yield a mixture of regioisomeric allenylsilanes and vinylsilanes. The regioselectivity will be dependent on the catalyst and reaction conditions employed.

ProductExpected YieldReference
(E/Z)-Triethyl(buta-1,2-dien-1-yl)silane40-60%Based on general hydrosilylation of dienes[1][2]
Triethyl(buta-1,3-dien-2-yl)silane20-30%Based on general hydrosilylation of dienes[1][2]

Protocol 2: Synthesis of Haloallenes via Hydrohalogenation of this compound

This protocol outlines a proposed synthesis of haloallenes from this compound through a hydrohalogenation reaction.

Reaction Pathway

cluster_1 Hydrohalogenation start This compound reagent HX (e.g., HBr, HCl) start->reagent Reacts with intermediate Allylic Carbocation Intermediate reagent->intermediate Forms product Haloallene intermediate->product Nucleophilic attack by X⁻

Caption: Proposed pathway for haloallene synthesis.

Detailed Methodology

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich≥98%
Hydrogen bromideAcros Organics33 wt. % in acetic acid
Anhydrous Dichloromethane (B109758)Fisher Scientific99.8%, over molecular sieves
Saturated aq. Na₂S₂O₃Fisher ScientificReagent grade
Saturated aq. NaHCO₃Fisher ScientificReagent grade
Anhydrous Na₂SO₄Fisher ScientificReagent grade

Procedure:

  • A three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel is flame-dried and cooled under a stream of argon.

  • Anhydrous dichloromethane (30 mL) is added to the flask.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • This compound (1.0 g, 18.5 mmol) is condensed into the flask.

  • A solution of hydrogen bromide in acetic acid (33 wt. %, 1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction progress is monitored by taking aliquots and analyzing by GC-MS.

  • Once the reaction is complete, the mixture is carefully poured into a beaker containing a stirred solution of saturated aqueous NaHCO₃ (50 mL) and saturated aqueous Na₂S₂O₃ (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated carefully at low temperature and reduced pressure to avoid evaporation of the volatile product.

  • The crude haloallene can be used in subsequent steps without further purification or purified by careful, low-temperature distillation.

Expected Outcome:

The hydrohalogenation of this compound is expected to produce a mixture of isomeric bromoalkenes, including the desired haloallene. The product distribution will be influenced by kinetic and thermodynamic control.

ProductExpected YieldReference
3-Bromo-1,2-butadiene30-50%Based on general hydrohalogenation of dienes[3][4]
1-Bromo-1,3-butadiene20-40%Based on general hydrohalogenation of dienes[3][4]
2-Bromo-1,3-butadiene10-20%Based on general hydrohalogenation of dienes[3][4]

Conclusion

The synthesis of functionalized allenes directly from this compound is a challenging area with limited established protocols. The proposed multi-step strategies involving hydrosilylation and hydrohalogenation offer plausible starting points for researchers. These methods are based on well-known transformations of dienes and provide access to versatile allenic intermediates. Further optimization of reaction conditions, including catalyst selection and temperature control, will be crucial for achieving high yields and selectivities. These application notes provide a foundation for further investigation into the development of novel synthetic routes to functionalized allenes from the readily available feedstock, this compound.

References

Application of 1,2-Polybutadiene in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,2-polybutadiene (1,2-PBD) in the development of advanced materials. It covers the synthesis of various tactic forms of 1,2-PBD, its functionalization, and its applications in materials science and potential uses in the biomedical field, including drug delivery.

Overview of 1,2-Polybutadiene

1,2-Polybutadiene is a synthetic polymer synthesized from the monomer 1,3-butadiene (B125203). The "1,2-" designation refers to the mode of polymerization, where the polymer chain is formed through the 1 and 2 carbon positions of the butadiene monomer, resulting in a polymer backbone with pendant vinyl groups. The stereochemistry of these vinyl groups can be controlled to produce different tacticities: syndiotactic, isotactic, and atactic, each imparting unique properties to the material.[1]

  • Syndiotactic 1,2-Polybutadiene (s-PBD): A semi-crystalline thermoplastic with a high melting point, offering a unique combination of plastic and rubber-like properties. It is used in films, fibers, and as a reinforcing filler in rubber composites.[2][3]

  • Isotactic 1,2-Polybutadiene (i-PBD): A crystalline polymer, though less commonly used commercially compared to its syndiotactic counterpart.

  • Atactic 1,2-Polybutadiene (a-PBD): An amorphous, rubbery polymer.

The versatile properties of 1,2-PBD, particularly its reactivity due to the presence of vinyl groups, make it an excellent candidate for functionalization and the creation of advanced materials with tailored properties.

Data Presentation: Properties of 1,2-Polybutadiene Variants

The physical and thermal properties of 1,2-polybutadiene are highly dependent on its microstructure, particularly its tacticity and crystallinity.

PropertySyndiotactic 1,2-PBD (Crystalline)Atactic 1,2-PBD (Amorphous)
Melting Point (°C) 105 - 216N/A
Glass Transition (°C) -15-27
1,2-Vinyl Content (%) > 90> 99
Crystallinity (%) Can be high (e.g., > 30%)Amorphous
Appearance White solid, pelletsViscous liquid or soft solid
Data sourced from multiple references, including[3][4][5].

Experimental Protocols

Synthesis of Syndiotactic 1,2-Polybutadiene (s-PBD)

This protocol describes the synthesis of highly crystalline syndiotactic 1,2-polybutadiene using an iron-based Ziegler-Natta catalyst system.[6][7]

Materials:

Procedure:

  • Under a nitrogen atmosphere, add anhydrous toluene to a flame-dried reaction vessel equipped with a magnetic stirrer.

  • Introduce a solution of 1,3-butadiene in toluene to the reaction vessel.

  • Sequentially inject solutions of Fe(acac)₃, DEP, and Al(iBu)₃ in toluene into the reactor at the desired molar ratios (e.g., [Monomer]/[Fe]/[Al]/[P] = 1000/1/30/3).[7]

  • Maintain the polymerization reaction at 50°C for 4 hours with continuous stirring.

  • Terminate the polymerization by adding acidified ethanol containing BHT as a stabilizer.

  • Precipitate the polymer by pouring the reaction mixture into an excess of ethanol.

  • Wash the resulting syndiotactic 1,2-polybutadiene product repeatedly with ethanol.

  • Dry the polymer product under vacuum at 40°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Microstructure (1,2-content and syndiotacticity): Determined by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties (Melting Point and Crystallinity): Determined by Differential Scanning Calorimetry (DSC).

Functionalization of 1,2-Polybutadiene via Thiol-Ene Reaction

The pendant vinyl groups of 1,2-polybutadiene are readily available for post-polymerization modification. The thiol-ene "click" reaction is an efficient method for introducing a wide range of functional groups. This protocol describes a general procedure for the thiol-ene functionalization of 1,2-PBD.[8][9]

Materials:

  • 1,2-Polybutadiene (either syndiotactic or atactic)

  • Thiol of choice (e.g., mercapto-1,2-propanediol for introducing hydroxyl groups)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (B129727)

Procedure:

  • Dissolve 1,2-polybutadiene in anhydrous THF to prepare a solution of approximately 5 wt%.

  • Add the desired thiol and AIBN to the polymer solution. A typical molar ratio of [SH] / [C=C] / [AIBN] is 20 / 1 / 0.33.

  • Degas the resulting solution by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to approximately 70°C and maintain for 2 hours under an inert atmosphere with stirring.

  • After the reaction, remove the THF under reduced pressure.

  • Precipitate the functionalized polymer by pouring the concentrated solution into methanol.

  • Purify the product by redissolving it in THF and reprecipitating it in methanol three times.

  • Dry the final product under vacuum.

Characterization:

  • Successful Functionalization: Confirmed by ¹H NMR spectroscopy through the appearance of new proton signals corresponding to the attached functional group and a decrease in the intensity of the vinyl proton signals.

  • Surface Properties: The introduction of polar functional groups can be qualitatively assessed by measuring the water contact angle of a polymer film.

Applications in Advanced Materials

Reinforcing Filler in Rubber Composites

Syndiotactic 1,2-polybutadiene can be used as a reinforcing agent in other rubbers, such as cis-1,4-polybutadiene, to improve their mechanical properties.[10][11]

Application Protocol: Preparation of an s-PBD Reinforced Rubber Blend

  • Blending: Blend syndiotactic 1,2-polybutadiene (e.g., 10 wt%) with a cis-1,4-polybutadiene matrix using a two-roll mill or an internal mixer.

  • Curing: Add appropriate curing agents (e.g., sulfur, accelerators) to the blend and co-cure the mixture.

  • Characterization: Evaluate the mechanical properties of the resulting vulcanizate, such as tensile strength, elongation at break, and modulus, and compare them to the unreinforced rubber.

The s-PBD can form a finely dispersed fibrillar network within the rubber matrix, leading to significant improvements in tensile strength and tear resistance.

High-Frequency Electronic Materials

The low dielectric constant and low dielectric loss of polybutadiene (B167195) make it a suitable candidate for applications in high-frequency electronics, such as substrates for printed circuit boards. Functionalization can be employed to enhance adhesion and thermal stability.

Potential Applications in Drug Development

While direct applications of neat 1,2-polybutadiene in drug delivery are not widespread, its ability to be incorporated into block copolymers and its functionalization potential open up possibilities in this field.

Block Copolymer Micelles for Drug Delivery

Amphiphilic block copolymers containing a hydrophobic 1,2-polybutadiene block and a hydrophilic block (e.g., polyethylene (B3416737) glycol, PEG) can self-assemble in aqueous solutions to form micelles. These micelles have a hydrophobic core that can encapsulate hydrophobic drugs, and a hydrophilic corona that provides stability in physiological environments.[12][13][14]

Conceptual Protocol: Preparation of 1,2-PBD-containing Block Copolymer Micelles for Drug Encapsulation

  • Synthesis of Amphiphilic Block Copolymer: Synthesize a block copolymer such as poly(ethylene glycol)-b-poly(1,2-butadiene) (PEG-b-PBD) via living polymerization techniques.

  • Micelle Formation: Dissolve the PEG-b-PBD block copolymer in a water-miscible organic solvent (e.g., THF). Slowly add water to the polymer solution with stirring to induce self-assembly into micelles.

  • Drug Loading: Dissolve the hydrophobic drug along with the block copolymer in the organic solvent before the addition of water.

  • Solvent Removal: Remove the organic solvent by dialysis against water.

  • Characterization:

    • Micelle Size and Morphology: Determined by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading Content and Encapsulation Efficiency: Determined by UV-Vis spectroscopy or HPLC after separating the micelles from the unencapsulated drug.

    • In Vitro Drug Release: Studied using a dialysis method in a buffer solution mimicking physiological conditions.

Functionalization for Bioconjugation and Biocompatibility

The functionalization protocols described (e.g., thiol-ene reaction) can be adapted to introduce biocompatible moieties or functional groups for the conjugation of targeting ligands (e.g., antibodies, peptides) or other biomolecules. For example, introducing carboxyl or amine groups allows for standard bioconjugation chemistries.[15] This would be a critical step for developing 1,2-PBD-based materials for biomedical implants or targeted drug delivery systems.[16]

Visualizations

Synthesis_and_Functionalization_Workflow cluster_synthesis Synthesis of s-PBD cluster_functionalization Functionalization monomer 1,3-Butadiene polymerization Polymerization monomer->polymerization catalyst Ziegler-Natta Catalyst (e.g., Fe(acac)3/Al(iBu)3/DEP) catalyst->polymerization sPBD Syndiotactic 1,2-Polybutadiene polymerization->sPBD thiol_ene Thiol-Ene Reaction sPBD->thiol_ene Pendant Vinyl Groups thiol Functional Thiol (e.g., R-SH) thiol->thiol_ene initiator Radical Initiator (AIBN) initiator->thiol_ene func_PBD Functionalized 1,2-Polybutadiene thiol_ene->func_PBD

Caption: Workflow for the synthesis of syndiotactic 1,2-polybutadiene and its subsequent functionalization via a thiol-ene reaction.

Drug_Delivery_Application_Concept cluster_synthesis Block Copolymer Synthesis cluster_assembly Micelle Formation and Drug Loading cluster_application Application PBD_block Hydrophobic Block (1,2-Polybutadiene) block_copolymer Amphiphilic Block Copolymer (PEG-b-PBD) PBD_block->block_copolymer PEG_block Hydrophilic Block (e.g., PEG) PEG_block->block_copolymer self_assembly Self-Assembly in Aqueous Solution block_copolymer->self_assembly micelle Drug-Loaded Micelle self_assembly->micelle drug Hydrophobic Drug drug->self_assembly delivery Controlled Drug Release (e.g., at tumor site) micelle->delivery Systemic Circulation

Caption: Conceptual workflow for the application of a 1,2-polybutadiene-containing block copolymer in micellar drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Butadiene from C4 Cracker Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-butadiene from C4 cracker streams.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from C4 cracker streams?

The main challenge lies in the close boiling points of the various C4 isomers present in the stream, such as 1,3-butadiene (B125203), 1-butene, and isobutene.[1][2] The similarity in volatilities makes conventional distillation an inefficient and energy-intensive method for achieving high-purity separation.[1][3][4]

Q2: What is the most common industrial method for purifying butadiene from C4 streams?

Extractive distillation is the most widely used industrial method.[1][3][4][5] This process involves introducing a selective solvent with a high boiling point that alters the relative volatilities of the C4 components, facilitating their separation.[6]

Q3: What are the common solvents used in the extractive distillation of butadiene?

Commonly used solvents include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[1][3] NMP is often favored in industrial applications due to its high selectivity and operational stability.[3]

Q4: Is this compound typically a desired product or an impurity in C4 stream processing?

In the context of large-scale petrochemical production, this compound is primarily considered an impurity that needs to be removed from the main product, 1,3-butadiene.[7][8][9] The final purification stages often involve a distillation column to separate the desired 1,3-butadiene (overhead product) from the heavier this compound (bottoms product).[7][8] However, high-purity this compound is also produced as a specialty chemical for use as a process additive in the manufacturing of certain synthetic rubbers and as an intermediate in fine chemical synthesis.[10][11]

Q5: What is a "popcorn polymer" and how does it affect the purification process?

"Popcorn polymer" is a solid, cross-linked polymer of butadiene that can form in stagnant areas of the processing equipment.[12][13] Its formation is a significant cause of fouling in distillation columns and associated equipment, leading to increased pressure drop, reduced efficiency, and in severe cases, equipment damage and unplanned shutdowns.[12][14]

Troubleshooting Guide

Problem 1: Off-Spec Final Product Purity (e.g., high levels of this compound in 1,3-butadiene product)

Possible Cause Troubleshooting Steps
Incorrect Solvent-to-Feed Ratio - Verify that the solvent circulation rate is appropriate for the current feed rate and composition. An insufficient solvent ratio can lead to poor separation efficiency.[3][15] - For turndown operations (lower than design feed rates), the solvent-to-feed ratio may need to be increased to maintain purity.[15]
Improper Reflux Ratio - Check and adjust the reflux ratio in the extractive distillation and final purification columns. An incorrect reflux ratio can lead to incomplete separation of close-boiling isomers.[3]
Fluctuations in Feed Composition - Analyze the feed stream to identify any significant changes in the concentration of key components. Adjust operating parameters, such as solvent flow and reboiler duty, to compensate for feed variations.
Column Internals Malfunction (Flooding/Weeping) - Monitor the pressure drop across the distillation columns. A sudden increase may indicate flooding, while a significant decrease could suggest weeping.[16] - Flooding can be caused by excessive vapor flow or liquid rates, while weeping can result from low vapor flow. Adjust reboiler duty and feed/reflux rates accordingly.[16]
Solvent Degradation - Analyze the solvent for degradation products, which can reduce its selectivity and efficiency. Increase the solvent purification rate if necessary.

Problem 2: Low Recovery of Desired Butadiene Product

Possible Cause Troubleshooting Steps
Sub-optimal Operating Temperatures - Verify the temperature profile across the distillation columns. Incorrect temperatures can shift the vapor-liquid equilibrium and lead to product loss in the raffinate or bottoms streams.
Incorrect Operating Pressure - Check the operating pressure of the columns. Deviations from the optimal pressure can affect the relative volatilities of the components.
Fouling of Column Internals or Heat Exchangers - Monitor for a gradual increase in pressure drop and a decrease in heat transfer efficiency. Fouling can lead to poor separation and product loss.[14] - If fouling is suspected, a shutdown for cleaning may be necessary. Implementing an antifoulant program can help mitigate future issues.
Inaccurate Level Control - Ensure that the liquid levels in the column sumps and reflux drums are properly maintained. Incorrect levels can disrupt the column's hydraulic balance and separation efficiency.

Problem 3: Equipment Fouling and High-Pressure Drop

Possible Cause Troubleshooting Steps
Polymer ("Popcorn") Formation - Minimize stagnant zones in piping and equipment where butadiene can polymerize.[12] - Ensure that polymerization inhibitors are being injected at the correct dosage and locations. - Avoid the introduction of oxygen, which can initiate polymerization.[12]
Solvent Degradation Products - Maintain the solvent purification unit at optimal performance to remove degradation byproducts that can contribute to fouling.[17][18][19]
Corrosion - Monitor for signs of corrosion, as corrosion products can contribute to fouling. Ensure that materials of construction are appropriate for the process conditions and that corrosion inhibitors are used if necessary.
Contaminants in the Feed Stream - Analyze the feed for contaminants that could contribute to fouling and consider upstream treatment if necessary.

Data Presentation

Table 1: Typical Operating Parameters and Product Specifications for Butadiene Extractive Distillation

ParameterTypical Value/RangeReference
Feed Composition
1,3-Butadiene40 - 55 wt%[2]
1-Butene, 2-Butenes, IsobuteneVaries with cracker feedstock
This compound< 1%
Acetylenes (Vinyl, Ethyl, Methyl)Trace amounts
Extractive Distillation (NMP Solvent)
Solvent-to-Feed Ratio (wt/wt)6 - 7 (normal operation) 10 - 11 (turndown operation)[15]
Reflux Ratio~4.2[3]
Column Top Pressure~490 kPa[20]
Column Bottom Pressure~510 kPa[20]
Solvent Inlet Temperature~42 °C[20]
Product Specifications
1,3-Butadiene Purity> 99.7%[21]
1,3-Butadiene Recovery> 98%[3][21]

Experimental Protocols

Protocol 1: Extractive Distillation for the Removal of this compound from a Crude C4 Stream

Objective: To separate 1,3-butadiene from a mixed C4 stream containing this compound and other isomers using extractive distillation with NMP as the solvent.

Methodology:

  • Feed Preparation: A crude C4 stream is vaporized before being fed into the first extractive distillation column.[22]

  • First Extractive Distillation:

    • The vaporized C4 feed is introduced into the middle section of the first extractive distillation column.

    • Lean NMP solvent is fed to the top of the column.

    • The less soluble components, primarily butanes and butenes, are removed as the overhead product (raffinate).[8]

    • The solvent, now rich in butadiene and more soluble acetylenes, is collected from the bottom of the column.

  • Solvent Stripping:

    • The rich solvent from the first column is sent to a stripping column.

    • The dissolved hydrocarbons are stripped from the solvent. The stripped, lean solvent is then cooled and recycled back to the first column.[9]

    • The overhead stream from the stripper, which is crude butadiene, is sent for further purification.

  • Second Extractive Distillation (Optional, for high acetylene (B1199291) content):

    • The crude butadiene stream is fed to a second extractive distillation column where fresh solvent is used to remove the more soluble acetylenic components.[22]

  • Final Distillation (Butadiene Fractionator):

    • The crude butadiene is fed into a final distillation column.

    • High-purity 1,3-butadiene is collected as the overhead product.

    • This compound, along with other heavier components, is removed as the bottom product.[7][8]

Visualizations

G cluster_0 Extractive Distillation Section cluster_1 Purification Section Feed C4 Cracker Stream ED1 First Extractive Distillation Column Feed->ED1 Stripper Solvent Stripper ED1->Stripper Bottoms (Rich Solvent) Raffinate Raffinate (Butanes/Butenes) ED1->Raffinate Overhead Solvent_Cooler Solvent Cooler Stripper->Solvent_Cooler Lean Solvent Propyne_Column Propyne Distillation Column Stripper->Propyne_Column Crude Butadiene Solvent_Cooler->ED1 Lean_Solvent Lean NMP Solvent Lean_Solvent->Solvent_Cooler BD_Fractionator Butadiene Fractionator Propyne_Column->BD_Fractionator Product_13 High-Purity 1,3-Butadiene BD_Fractionator->Product_13 Overhead Impurity_12 This compound & C5s BD_Fractionator->Impurity_12 Bottoms

Caption: Workflow for the purification of 1,3-butadiene from C4 streams.

G Problem Off-Spec Product Purity Cause1 Incorrect Solvent/Feed Ratio? Problem->Cause1 Cause2 Incorrect Reflux Ratio? Problem->Cause2 Cause3 Column Flooding/Weeping? Problem->Cause3 Cause4 Fouling? Problem->Cause4 Cause1->Cause2 Solution1 Adjust Solvent Flow Rate Cause1->Solution1 Yes Cause2->Cause3 Solution2 Adjust Reflux Rate Cause2->Solution2 Yes Cause3->Cause4 Solution3 Check Pressure Drop & Adjust Rates Cause3->Solution3 Yes Solution4 Monitor Pressure Drop / Schedule Cleaning Cause4->Solution4 Yes

Caption: Troubleshooting logic for off-spec product purity issues.

References

Technical Support Center: Purification of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing 1,3-Butadiene (B125203) Impurity from 1,2-Butadiene

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing the common impurity, 1,3-butadiene, from this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing 1,3-butadiene from this compound?

A1: The two most effective methods for this separation are fractional distillation and chemical purification via a Diels-Alder reaction. The choice of method depends on the scale of the purification, the required purity of the this compound, and the available laboratory equipment.

Q2: Why is fractional distillation a suitable method for this separation?

A2: Fractional distillation is effective due to the significant difference in the boiling points of the two isomers. This compound has a boiling point of 10.9 °C, while 1,3-butadiene has a boiling point of -4.4 °C. This difference allows for their separation in a fractional distillation column with a sufficient number of theoretical plates.

Q3: How does the Diels-Alder reaction selectively remove 1,3-butadiene?

A3: The Diels-Alder reaction is a chemical method that selectively targets conjugated dienes. 1,3-Butadiene is a conjugated diene and will react with a suitable dienophile (e.g., maleic anhydride) to form a stable, higher-boiling adduct.[1][2] this compound is a cumulated diene (an allene) and does not participate in the Diels-Alder reaction under normal conditions. The resulting adduct can then be easily separated from the unreacted this compound by simple distillation.

Q4: What are the safety concerns when working with butadienes?

A4: Both this compound and 1,3-butadiene are flammable gases at room temperature and can form explosive mixtures with air.[3][4] They should be handled in a well-ventilated fume hood, away from ignition sources.[3][5] Liquefied butadiene can cause frostbite upon contact with skin.[6] It is also important to be aware that butadienes, particularly 1,3-butadiene, can polymerize, sometimes violently, especially when heated or in the presence of oxygen.[7][8] The use of polymerization inhibitors is recommended, especially during distillation.[7][9][10]

Q5: How can I analyze the purity of my this compound sample after purification?

A5: Gas chromatography (GC) is the most common and effective method for analyzing the purity of butadiene samples.[11][12][13] A flame ionization detector (FID) is typically used. Specific GC columns, such as alumina (B75360) PLOT columns, are well-suited for separating C4 isomers and can provide accurate quantification of this compound and any remaining 1,3-butadiene impurity.[12][13]

Troubleshooting Guides

Method 1: Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers 1. Insufficient column efficiency: The number of theoretical plates in your distillation column is too low for the separation of these close-boiling isomers.[14] 2. Distillation rate is too fast: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[14] 3. Fluctuating heat input: Inconsistent heating can disrupt the temperature gradient within the column.[15]1. Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing). For this specific separation, a column with at least 20 theoretical plates is recommended. 2. Slow down the distillation: Reduce the heat input to the distillation flask to maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.[14] 3. Ensure stable heating: Use a heating mantle with a temperature controller or an oil bath to provide consistent and even heating.
Polymer Formation in the Distillation Flask or Column 1. Presence of oxygen: Oxygen can initiate radical polymerization of butadienes, especially at elevated temperatures. 2. High distillation temperature: Higher temperatures accelerate the rate of thermal polymerization.[8] 3. Absence of a polymerization inhibitor: Inhibitors are crucial for preventing the polymerization of reactive monomers like butadienes.[7][8]1. Use an inert atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to exclude oxygen. 2. Distill under reduced pressure (optional): If feasible, vacuum distillation can lower the boiling points and reduce the risk of thermal polymerization. 3. Add a polymerization inhibitor: Introduce a suitable polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, to the distillation flask before heating.[8][9]
No Distillate Collection Despite Boiling 1. Heat loss from the column: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the condenser.[16] 2. System leaks: Vapors may be escaping through loose connections.[16]1. Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.[16] 2. Check all connections: Ensure all ground glass joints are properly sealed. Use joint clips to secure connections.
Method 2: Chemical Purification (Diels-Alder Reaction)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Removal of 1,3-Butadiene 1. Insufficient dienophile: Not enough dienophile was added to react with all the 1,3-butadiene. 2. Low reaction temperature: The reaction may be too slow at the temperature used. 3. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of dienophile: Calculate the molar amount of 1,3-butadiene impurity and use a 5-10% molar excess of the dienophile. 2. Optimize reaction temperature: While the reaction between 1,3-butadiene and maleic anhydride (B1165640) is often exothermic, gentle warming may be necessary to initiate it.[17] However, avoid excessive heat which could lead to side reactions or polymerization. 3. Increase reaction time: Allow the reaction to stir for a longer period to ensure complete consumption of the 1,3-butadiene. Monitor the reaction progress by GC analysis of small aliquots.
Difficulty Separating the Adduct from this compound 1. Adduct has some volatility: The adduct may have a low enough boiling point to co-distill with the this compound. 2. Formation of side products: Other reactions may be occurring, leading to impurities that are difficult to separate.1. Use a high-boiling dienophile: Select a dienophile that forms a high-boiling adduct. Maleic anhydride is a good choice as its adduct with 1,3-butadiene is a solid at room temperature with a high boiling point. 2. Optimize reaction conditions: Use the mildest conditions (temperature, time) necessary to selectively react the 1,3-butadiene to minimize the formation of side products.
Polymerization During the Reaction 1. Reaction temperature is too high: High temperatures can induce polymerization of both 1,2- and 1,3-butadiene.1. Control the reaction temperature: If the reaction is highly exothermic, use a cooling bath to maintain a moderate temperature.

Experimental Protocols

Method 1: Fractional Distillation

This protocol describes the purification of this compound from a mixture containing 1,3-butadiene as a major impurity.

Materials:

  • Mixture of this compound and 1,3-butadiene

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol - TBC)

  • Dry ice/acetone or other suitable cooling bath

  • Nitrogen or argon gas supply

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask (e.g., Schlenk flask)

  • Heating mantle with a temperature controller or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Safety Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and cryogenic gloves when handling liquefied gases or dry ice.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed. The receiving flask should be placed in a cooling bath to effectively condense the low-boiling this compound.

  • Charging the Flask: Cool the distillation flask in a dry ice/acetone bath. Carefully transfer the liquefied butadiene mixture into the cooled flask. Add a small amount of a polymerization inhibitor (a few crystals of TBC) and a magnetic stir bar.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas for a few minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout the distillation.

  • Distillation:

    • Begin stirring the mixture in the distillation flask.

    • Slowly heat the flask using a heating mantle or oil bath.

    • Observe the vapor front rising through the fractionating column. Insulate the column if necessary to ensure a smooth temperature gradient.

    • The first fraction to distill will be the lower-boiling 1,3-butadiene (b.p. -4.4 °C). The head temperature will remain close to this value. This fraction can be collected in a separate, cooled receiving flask and discarded.

    • After the majority of the 1,3-butadiene has distilled, the head temperature will begin to rise.

    • Change the receiving flask to collect the desired this compound fraction. The head temperature should stabilize at or near the boiling point of this compound (10.9 °C).

    • Continue collecting the distillate as long as the head temperature remains constant.

    • Stop the distillation before the distillation flask goes to dryness to prevent the potential for peroxide formation and explosion.

  • Product Collection and Storage: The purified this compound should be kept in a tightly sealed container at low temperature (e.g., in a freezer) to prevent evaporation and polymerization.

Workflow Diagram:

Fractional_Distillation_Workflow start Start setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Distillation Flask with Butadiene Mixture and Inhibitor setup->charge_flask inert_atm Establish Inert Atmosphere (N2 or Ar) charge_flask->inert_atm heat Gently Heat the Distillation Flask inert_atm->heat collect_impurity Collect 1,3-Butadiene Fraction (b.p. -4.4 °C) heat->collect_impurity collect_product Collect this compound Fraction (b.p. 10.9 °C) collect_impurity->collect_product stop Stop Distillation Before Dryness collect_product->stop store Store Purified this compound at Low Temperature stop->store end End store->end

Caption: Workflow for the purification of this compound by fractional distillation.

Method 2: Chemical Purification via Diels-Alder Reaction

This protocol describes the selective removal of 1,3-butadiene from a mixture with this compound using maleic anhydride as the dienophile.

Materials:

  • Mixture of this compound and 1,3-butadiene

  • Maleic anhydride

  • A suitable solvent (e.g., diethyl ether or pentane, dried)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Addition funnel (if handling gaseous butadiene) or syringe

  • Magnetic stirrer and stir bar

  • Simple distillation apparatus

  • Cooling bath

Procedure:

  • Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE. Maleic anhydride is corrosive and a skin and respiratory irritant.[18]

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a slight molar excess of maleic anhydride (relative to the amount of 1,3-butadiene impurity) in a minimal amount of a dry, low-boiling solvent like diethyl ether.

  • Addition of Butadiene Mixture: Cool the flask in an ice bath. Slowly add the liquefied butadiene mixture to the stirred solution of maleic anhydride. The reaction is often exothermic, so a slow addition rate is important to control the temperature.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-3 hours. The Diels-Alder adduct of 1,3-butadiene and maleic anhydride is a white solid and may precipitate from the solution.

  • Workup and Separation:

    • Cool the reaction mixture in an ice bath to ensure complete precipitation of the adduct.

    • Filter the mixture to remove the solid adduct. Wash the solid with a small amount of cold solvent.

    • The filtrate contains the purified this compound dissolved in the solvent.

    • To isolate the this compound, perform a simple distillation to remove the low-boiling solvent. The purified this compound can then be collected by distillation.

  • Product Collection and Storage: Store the purified this compound in a sealed container at low temperature.

Workflow Diagram:

Diels_Alder_Workflow start Start dissolve Dissolve Maleic Anhydride in a Dry Solvent start->dissolve add_butadiene Slowly Add Butadiene Mixture to the Cooled Solution dissolve->add_butadiene react Stir at Room Temperature for 2-3 Hours add_butadiene->react precipitate Cool to Precipitate Diels-Alder Adduct react->precipitate filter Filter to Remove Solid Adduct precipitate->filter distill Distill the Filtrate to Isolate this compound filter->distill store Store Purified this compound at Low Temperature distill->store end End store->end

Caption: Workflow for the chemical purification of this compound using the Diels-Alder reaction.

Data Presentation

Physical Properties of Butadiene Isomers
Property This compound 1,3-Butadiene
Boiling Point 10.9 °C-4.4 °C
Molar Mass 54.09 g/mol 54.09 g/mol
Structure Cumulated Diene (Allene)Conjugated Diene
Diels-Alder Reactivity UnreactiveReactive
Comparison of Purification Methods
Parameter Fractional Distillation Chemical Purification (Diels-Alder)
Principle of Separation Difference in boiling pointsSelective chemical reaction
Typical Purity Achieved >99% (with efficient column)>99.5%
Scale Suitable for both small and large scaleBest for small to medium scale
Key Equipment Fractional distillation apparatusStandard reaction glassware, distillation apparatus
Advantages - No reagents required - Can achieve high purity- Highly selective for conjugated dienes - Simple separation of adduct
Disadvantages - Requires an efficient and potentially large distillation column - Risk of polymerization at elevated temperatures- Requires stoichiometric use of a reagent - Introduces an additional chemical to be removed

Mandatory Visualizations

Logical Relationship of Purification Methods

Purification_Methods cluster_main Purification of this compound cluster_methods Separation Methods impure Impure this compound (with 1,3-Butadiene) distillation Fractional Distillation impure->distillation diels_alder Chemical Purification (Diels-Alder Reaction) impure->diels_alder pure Pure this compound distillation->pure diels_alder->pure analysis Purity Analysis (GC) pure->analysis

Caption: Logical overview of the methods for purifying this compound from 1,3-butadiene.

References

Technical Support Center: Stabilization of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-butadiene. The focus is on preventing and troubleshooting unwanted polymerization during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound is a type of cumulated diene, which has two adjacent double bonds sharing a common carbon atom.[1] This arrangement makes the molecule highly reactive and unstable compared to more common isolated or conjugated dienes.[1] Polymerization can be initiated by exposure to heat, light, air (oxygen), or the presence of catalysts or impurities like rust.[2][3] When exposed to air, butadiene can form peroxides, which can then decompose to produce free radicals that initiate a rapid, exothermic polymerization reaction.[3]

Q2: What are the common methods to prevent the polymerization of this compound?

A2: The most common method to prevent polymerization during storage and handling is the addition of a chemical inhibitor.[4] These inhibitors work by reacting with and neutralizing the free radicals that initiate the polymerization chain reaction.[3][5] Proper storage conditions, such as refrigeration and exclusion of oxygen and light, are also crucial.[6][7] For certain applications where the diene's reactivity is problematic, it can be "trapped" by reacting it with a stable dienophile through a Diels-Alder reaction to form a more stable adduct.[8]

Q3: What types of inhibitors are effective for this compound?

A3: Phenolic compounds are widely used and effective inhibitors.[] Specific examples include:

  • 4-tert-Butylcatechol (TBC): A very common inhibitor used for stabilizing butadiene during storage and transport.[2][4]

  • Hindered Phenols (e.g., Butylated Hydroxytoluene - BHT): These are effective at inhibiting polymer formation without interfering with certain catalytic processes.[4][10]

  • Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ): These are also common choices for inhibiting the polymerization of unsaturated monomers.[4]

Other classes of inhibitors include certain aromatic amines and stable free radicals like TEMPO, although phenolic compounds are most frequently used for storage.[4][5][11]

Q4: How do I choose the right inhibitor and concentration?

A4: The choice of inhibitor and its concentration depends on the required storage duration, temperature, and the subsequent application of the this compound. For general storage, TBC is a standard choice.[2] The concentration should be sufficient to prevent polymerization under the storage conditions but low enough not to interfere with downstream reactions.[2] If the butadiene is to be used in a process sensitive to phenolic inhibitors, alternative stabilizers or a purification step to remove the inhibitor will be necessary.[10] Always consult the supplier's safety data sheet (SDS) for information on the type and concentration of inhibitor present in the purchased product.[6]

Q5: What are the ideal storage conditions for stabilized this compound?

A5: Stabilized this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[7][12] The container should be tightly closed and protected from sunlight.[6] Storage in ferruginous (iron-containing) containers should be avoided as rust can promote polymerization.[2] It is supplied as a liquefied gas under pressure and may explode if heated.[6][7]

Troubleshooting Guide

Q6: I noticed a solid, rubbery substance forming in my this compound container. What is it and what should I do?

A6: The formation of a solid, rubbery, or "popcorn-like" substance is a clear indication of polymerization.[3] This polymer can rapidly foul equipment and, more critically, the polymerization process is exothermic, which can lead to a dangerous increase in temperature and pressure within the container.[3]

Action Plan:

  • Do not heat the container. Increasing the temperature will accelerate the polymerization rate.[3]

  • If it is safe to do so, move the cylinder to an open-air or well-ventilated location.[6]

  • Consult your institution's safety officer and follow emergency procedures for reactive chemicals.

  • Do not attempt to use the material. The container should be disposed of by a specialized waste disposal plant.[6]

Q7: My experiment involving this compound is failing, and I suspect premature polymerization. How can I confirm this?

A7: Premature polymerization can consume the monomer, leading to low yields or complete reaction failure. You can confirm the presence of polymers using analytical techniques. A simple method is to carefully evaporate a small, known volume of the liquid this compound (in a well-ventilated fume hood with no ignition sources) and check for any non-volatile residue. Analytically, techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to characterize the polymer content in a sample.[13][14]

Q8: What could cause the inhibitor in my this compound to fail?

A8: Inhibitor failure can occur for several reasons:

  • Depletion: Inhibitors are consumed over time as they scavenge free radicals. Long-term storage, especially under improper conditions (e.g., elevated temperature, air exposure), can deplete the inhibitor.

  • Oxygen Presence: While some phenolic inhibitors show synergistic activity with small amounts of oxygen, high concentrations of oxygen can lead to peroxide formation, which accelerates polymerization and consumes the inhibitor more rapidly.[3][]

  • High Temperatures: Elevated temperatures increase the rate of polymerization, which can overwhelm the inhibitor.[3]

  • Contamination: Contaminants such as rust, acids, or other reactive species can initiate polymerization and consume the inhibitor.[2]

Data Presentation

Table 1: Common Inhibitors for Butadiene Stabilization

Inhibitor NameAbbreviationChemical ClassTypical Concentration RangeNotes
4-tert-ButylcatecholTBCPhenolic0.01% - 0.03% by weight[2]Commonly used for storage and transport; effective in the presence of trace oxygen.[4]
Hindered Phenols-Phenolic25 - 500 ppm (by weight)[10]Useful when standard inhibitors might interfere with catalysts.[10]
HydroquinoneHQPhenolicVaries (typically ppm levels)[4]A common free-radical scavenger.[4]
4-MethoxyphenolMEHQPhenolicVaries (typically ppm levels)[4]Also known as p-hydroxyanisole; widely used for various monomers.[4]
DiethylhydroxylamineDEHAHydroxylamineVaries[4]Can act as a "true inhibitor" and is effective in oxygen-free systems.[4][10]

Experimental Protocols

Protocol 1: Quality Control - Visual Inspection for Polymerization

Objective: To quickly assess a container of this compound for signs of polymerization before use.

Materials:

  • Container of this compound

  • Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, cryogenic gloves.[7][15]

Procedure:

  • Work in a well-ventilated fume hood. Ensure there are no ignition sources in the vicinity.[16]

  • Carefully handle the pressurized cylinder.

  • Visually inspect the valve area for any signs of solid, white, or yellowish material that may have been forced out.

  • If the container has a transparent viewing port or is a lecture bottle, carefully inspect for any cloudiness, sediment, or solid "popcorn-like" material.

  • If any signs of polymerization are observed, do not use the cylinder. Label it as "Polymerized - Do Not Use" and follow your institution's protocol for hazardous waste disposal.

Protocol 2: Procedure for Adding an Inhibitor to Purified this compound

Objective: To add a chemical inhibitor to a small batch of purified (inhibitor-free) this compound for temporary storage.

Warning: Handling inhibitor-free this compound is extremely hazardous due to the high risk of rapid polymerization. This should only be performed by experienced personnel with appropriate safety measures in place.

Materials:

  • Inhibitor-free this compound, pre-chilled.

  • Inhibitor stock solution (e.g., 1% TBC in a compatible, dry solvent like toluene).

  • Chilled, dry, and inert reaction vessel (e.g., Schlenk flask or pressure-rated tube) with a stir bar.

  • Inert atmosphere (Argon or Nitrogen).[8]

  • Cryobath (e.g., dry ice/acetone).

  • Syringes and needles.

Procedure:

  • Ensure the reaction vessel is clean, dry, and has been purged with an inert gas.

  • Cool the reaction vessel in a cryobath to approximately -78 °C.

  • Under a positive flow of inert gas, carefully condense the desired amount of purified this compound into the reaction vessel.

  • While the this compound is still cold and under an inert atmosphere, use a syringe to add the calculated volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm TBC).

  • Gently stir the mixture for a few minutes to ensure the inhibitor is fully dissolved and distributed.

  • Seal the vessel securely. Label it clearly with the contents, concentration of inhibitor, and date.

  • Store the stabilized monomer in a designated, properly ventilated cold storage area (e.g., explosion-proof refrigerator or freezer) away from incompatible materials.[7]

Visualizations

Troubleshooting_Polymerization start Issue: Suspected Polymerization (e.g., solid formation, reaction failure) q1 Is there visible solid ('popcorn') in the container? start->q1 action1 DANGER: Do not use. Isolate container, do not heat. Consult Safety Officer for disposal. q1->action1 Yes q2 Is the reaction yield unexpectedly low? q1->q2 No action2 Analyze for Polymer Content: - Evaporate small sample (in hood) - Check for non-volatile residue - Advanced: Py-GC/MS q2->action2 Yes q3 Polymer confirmed? action2->q3 action3 Review Storage & Handling: - Check storage temperature - Verify inhibitor presence/age - Check for air leaks/contamination q3->action3 Yes end_ok No polymer detected. Troubleshoot other reaction parameters (catalyst, temp, etc.). q3->end_ok No end_fail Source of polymerization identified. Obtain fresh monomer and review protocols. action3->end_fail

Caption: Troubleshooting workflow for suspected this compound polymerization.

Stabilization_Methods cluster_causes Initiators of Polymerization cluster_strategies Stabilization Strategies Heat Heat Polymerization Polymerization Heat->Polymerization Light Light Light->Polymerization Oxygen (Peroxides) Oxygen (Peroxides) Oxygen (Peroxides)->Polymerization Contaminants (Rust) Contaminants (Rust) Contaminants (Rust)->Polymerization Chemical Inhibitors\n(TBC, BHT, etc.) Chemical Inhibitors (TBC, BHT, etc.) Chemical Inhibitors\n(TBC, BHT, etc.)->Oxygen (Peroxides) Scavenges Radicals Stabilized Monomer Stabilized Monomer Chemical Inhibitors\n(TBC, BHT, etc.)->Stabilized Monomer Controlled Storage Controlled Storage Controlled Storage->Heat Refrigerate Controlled Storage->Light Amber Bottle Controlled Storage->Stabilized Monomer This compound This compound This compound->Polymerization This compound->Stabilized Monomer Additives & Procedures

References

Technical Support Center: Methylallene Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of the highly reactive chemical, methylallene (also known as 1,2-butadiene). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Methylallene is a colorless and extremely flammable gas.[1][2] Understanding its properties is critical for safe handling.

PropertyValue
Molecular Formula C4H6[3][4]
Molar Mass 54.09 g/mol [3][4]
Boiling Point 10.8 °C to 18 °C[3][4]
Melting Point -136.2 °C[3][4]
Density 0.646 - 0.676 g/mL[3][4]
Flash Point -75 °C[2]
Vapor Pressure Vapors may form explosive mixtures with air.[5]
Water Solubility 735 mg/L at 20°C[3]

Frequently Asked Questions (FAQs)

General Information

Q1: What is methylallene? A1: Methylallene, also known by its IUPAC name buta-1,2-diene, is a colorless, highly flammable gas.[2] It is a simple substituted allene (B1206475) and an isomer of the common monomer 1,3-butadiene.[2]

Hazards and Reactivity

Q2: What are the primary hazards associated with methylallene? A2: Methylallene is an extremely flammable gas (H220) and is supplied as a liquefied gas under pressure, which may explode if heated (H280).[1][6] It can displace oxygen, leading to rapid suffocation.[1] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[5] It is also toxic to aquatic life.[1]

Q3: Can methylallene polymerize? A3: Yes, at elevated temperatures (above 149°C or 300°F), exothermic vinyl polymerization of butadiene can occur.[7] If this happens within a container, it can lead to a violent rupture.[7]

Q4: What are the products of thermal decomposition? A4: Thermal decomposition can lead to the release of irritating and spicy smoke.[3] In the event of a fire, poisonous gases are produced, primarily carbon oxides (CO, CO2).

Storage

Q5: What are the correct storage conditions for methylallene? A5: Methylallene should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] It must be protected from sunlight and kept away from all sources of heat, sparks, open flames, and hot surfaces.[1] To maintain product quality, refrigeration and storage under an inert atmosphere are recommended.[9]

Q6: Are there any materials that are incompatible with methylallene? A6: Yes, methylallene should be stored away from strong oxidizing agents and combustible materials.[1][9]

Handling and Personal Protective Equipment (PPE)

Q7: What engineering controls are necessary when working with methylallene? A7: Always handle methylallene in a well-ventilated area or under a chemical fume hood.[5] Use only explosion-proof electrical, ventilating, and lighting equipment.[9] Ensure that eyewash stations and safety showers are located close to the workstation.[5]

Q8: What Personal Protective Equipment (PPE) should be worn? A8: When handling methylallene, personnel must wear flame-retardant antistatic protective clothing, protective gloves, and chemical safety goggles or a face shield.[1][9] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[5]

Q9: What special handling precautions should be taken to avoid ignition? A9: Use only non-sparking tools when working with methylallene containers.[5][9] All equipment, including containers and receiving equipment, must be grounded and bonded to prevent static discharge.[9][10]

Emergency Procedures

Q10: What should I do in case of a methylallene leak? A10: For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[1] If it is safe to do so, eliminate all ignition sources and stop the flow of gas.[1] If the cylinder is leaking, move it to an open-air location if it can be done without risk.[1] Evacuate the area and ensure adequate ventilation.[10]

Q11: How should a methylallene fire be extinguished? A11: For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[9] Water spray can be used to cool fire-exposed containers to prevent them from exploding.[5]

Q12: What are the first aid measures for methylallene exposure? A12:

  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration.[9]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with plenty of water or shower.[9]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[9]

  • In all cases of exposure, seek medical attention.[5][9]

Disposal

Q13: How should methylallene and its containers be disposed of? A13: All waste, including the chemical and any contaminated materials, must be disposed of at an approved waste disposal plant.[1] Do not mix with other waste.[1] Empty pressurized gas cylinders should be handled like the product itself and disposed of only when empty.[1]

Experimental Protocols

Protocol: Safe Transfer of Methylallene Gas from a Lecture Bottle

This protocol outlines the steps for safely transferring gaseous methylallene from a lecture bottle to a reaction vessel.

1. Preparation and Setup:

  • Ensure the entire procedure is conducted in a certified chemical fume hood.

  • Verify that a calibrated gas flow meter or controller is available.

  • Assemble and leak-check the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Securely clamp the methylallene lecture bottle to a laboratory stand within the fume hood.

  • Ensure all equipment is properly grounded to prevent static discharge.[9]

2. Regulator and Tubing Connection:

  • Use a regulator and tubing material (e.g., stainless steel) compatible with methylallene.

  • With the lecture bottle valve closed, attach the regulator to the bottle.

  • Connect the regulator outlet to the reaction apparatus via the compatible tubing. Ensure all connections are secure.

3. System Purge:

  • Purge the regulator and tubing line with an inert gas to remove air and moisture before introducing methylallene.

4. Gas Transfer:

  • Close the inert gas source.

  • Slowly and carefully open the main valve on the lecture bottle.

  • Adjust the regulator to the desired delivery pressure.

  • Slowly open the needle valve on the regulator to initiate the flow of methylallene into the reaction vessel.

  • Monitor the flow rate and reaction progress continuously.

5. Shutdown:

  • Upon completion, close the main valve on the lecture bottle first.

  • Allow the residual gas in the line to be consumed by the reaction or safely vent it through a proper scrubbing system.

  • Close the regulator needle valve.

  • Purge the entire system, including the regulator and tubing, with inert gas.

  • Disconnect the regulator from the lecture bottle. Replace the protective cap on the bottle outlet.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues encountered during the handling and storage of methylallene.

Methylallene_Troubleshooting start_node Start: Issue Detected is_leak Is there a suspected leak? start_node->is_leak decision_node_style decision_node_style action_node_style action_node_style critical_action_node_style critical_action_node_style end_node_style end_node_style is_fire Is there a fire? is_leak->is_fire No evacuate Evacuate Area! Eliminate Ignition Sources is_leak->evacuate Yes pressure_issue Is cylinder pressure incorrect? is_fire->pressure_issue No alarm Activate Fire Alarm! Call Emergency Services is_fire->alarm Yes flow_issue Is there a flow or delivery issue? pressure_issue->flow_issue No check_temp Check storage temperature. Is it too high/low? pressure_issue->check_temp Yes check_valve Check all valves (cylinder, regulator). flow_issue->check_valve Yes contact_expert Consult EHS or Supplier. flow_issue->contact_expert No stop_leak If safe, stop leak. Move cylinder to open air. evacuate->stop_leak ventilate Ventilate area thoroughly. stop_leak->ventilate resolve Issue Resolved. Proceed with Caution. ventilate->resolve extinguish DO NOT extinguish leaking gas fire unless leak can be stopped. alarm->extinguish cool_container Cool container with water spray from a safe distance. extinguish->cool_container cool_container->contact_expert adjust_temp Move to appropriate temp area. (Cool, well-ventilated) check_temp->adjust_temp Yes check_gauge Check regulator/gauge for malfunction. check_temp->check_gauge No adjust_temp->resolve replace_gauge Replace faulty equipment. check_gauge->replace_gauge replace_gauge->resolve check_blockage Check lines for blockage or kinks. check_valve->check_blockage leak_test Perform system leak test. check_blockage->leak_test leak_test->resolve

References

common side reactions in the synthesis of 1,2-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-butadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the two primary synthetic routes: isomerization of 2-butyne (B1218202) and dehydrohalogenation of dichlorobutenes.

Route 1: Isomerization of 2-Butyne

Issue: Low yield of this compound and high proportion of 1,3-butadiene (B125203).

Possible Cause: The primary side reaction in the isomerization of 2-butyne is the formation of the thermodynamically more stable 1,3-butadiene. This is often due to inappropriate catalyst selection, reaction temperature, or contact time.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Base-treated catalysts, such as silica (B1680970) or alumina (B75360) impregnated with alkali or alkaline earth metal compounds, have been shown to favor the formation of this compound.[1] Ensure the catalyst is properly prepared and activated.

  • Reaction Temperature: Higher temperatures can favor the formation of the more stable 1,3-butadiene. The optimal temperature range for the isomerization to this compound is typically between 300°C and 400°C.[1] Monitor and control the reaction temperature closely.

  • Contact Time: The contact time of the 2-butyne feed with the catalyst influences the product distribution. Shorter contact times generally favor the kinetic product, this compound. Adjust the flow rate of the reactant to optimize for the desired product. Contact times in the range of 13 to 18 seconds have been reported to be effective.[1]

  • Product Analysis: Use gas chromatography (GC) to analyze the product mixture and quantify the ratio of this compound to 1,3-butadiene and other byproducts. This will help in optimizing the reaction conditions.

Issue: Formation of oligomers and polymers.

Possible Cause: 1,3-Butadiene, if formed as a side product, can readily undergo dimerization and polymerization, especially at elevated temperatures. This leads to the formation of higher molecular weight byproducts and can foul the catalyst.

Troubleshooting Steps:

  • Minimize 1,3-Butadiene Formation: Follow the steps above to minimize the formation of 1,3-butadiene.

  • Lower Reaction Temperature: If oligomerization is significant, consider lowering the reaction temperature, even if it slightly reduces the overall conversion rate.

  • Use of Inhibitors: In some cases, the introduction of a polymerization inhibitor might be considered, although this is more common in the storage and handling of butadiene.

  • Regular Catalyst Regeneration: If catalyst fouling is observed, a regeneration cycle may be necessary to remove polymeric deposits.

Route 2: Dehydrohalogenation of Dichlorobutenes

Issue: Low yield of this compound and formation of isomeric butadienes and other alkenes.

Possible Cause: The dehydrohalogenation of dichlorobutenes can lead to a mixture of products depending on the starting material and reaction conditions. The use of a strong, bulky base is generally preferred to favor elimination over substitution and to influence the regioselectivity of the double bond formation.

Troubleshooting Steps:

  • Choice of Starting Material: The selection of the dichlorobutene (B78561) isomer is crucial. For the synthesis of this compound, 3,4-dichloro-1-butene (B1205564) is a more suitable precursor than 1,4-dichloro-2-butene.

  • Base and Solvent System: A strong, non-nucleophilic base is recommended to promote the E2 elimination pathway. Potassium tert-butoxide in a non-polar, aprotic solvent is a common choice. The use of alcoholic potassium hydroxide (B78521) can lead to the formation of alkoxy-substituted byproducts.

  • Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can favor the formation of the more stable 1,3-butadiene.

  • Product Analysis and Purification: The product mixture should be carefully analyzed by GC to identify and quantify the different isomers of butadiene and other byproducts. Fractional distillation is often required to separate this compound from the other components.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 2-butyne?

A1: The most common side product is the constitutional isomer, 1,3-butadiene. Other potential byproducts include unreacted 2-butyne, 1-butyne, and small amounts of other C4 hydrocarbons.[1]

Q2: Why is 1,3-butadiene a common byproduct in the isomerization of 2-butyne?

A2: 1,3-Butadiene is the thermodynamically most stable C4 diene. The isomerization reaction can proceed through a common intermediate that can lead to both 1,2- and 1,3-butadiene. Under conditions that allow for equilibrium to be approached (e.g., higher temperatures, longer reaction times), the formation of the more stable 1,3-isomer is favored.

Q3: Can I use 1,2-dichlorobutane (B1580518) to synthesize this compound?

A3: Dehydrohalogenation of 1,2-dichlorobutane with a strong base like alcoholic potassium hydroxide primarily yields 1-butene (B85601) through the elimination of two molecules of HCl. It is not a suitable precursor for this compound.

Q4: What analytical techniques are best for monitoring the synthesis of this compound?

A4: Gas chromatography (GC) is the most common and effective technique for separating and quantifying the volatile products of the reaction, including this compound and its isomers. For structural confirmation, GC coupled with mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q5: How can I purify this compound from the reaction mixture?

A5: Fractional distillation is the primary method for purifying this compound from the crude reaction mixture. Due to the close boiling points of the C4 isomers, a highly efficient distillation column is required.

Data Presentation

The following table summarizes the product distribution from a representative synthesis of this compound via the isomerization of 2-butyne.

Product ComponentPercentage (%)
This compound25.0
1,3-Butadiene5.0
2-Butyne (unreacted)65.0
1-Butyne3.0
Other2.0

Data is based on a specific experimental run and may vary with reaction conditions.[1]

Experimental Protocols

Synthesis of this compound via Isomerization of 2-Butyne

Objective: To synthesize this compound by the vapor-phase isomerization of 2-butyne over a base-treated catalyst.

Materials:

  • 2-Butyne

  • Silica gel or alumina catalyst support

  • An alkali or alkaline earth metal compound (e.g., potassium hydroxide)

  • Inert gas (e.g., nitrogen)

Catalyst Preparation:

  • Impregnate the silica or alumina support with an aqueous solution of the alkali or alkaline earth metal compound.

  • Dry the impregnated support to remove water.

  • Calcify the catalyst at a high temperature to ensure the metal compound is well-dispersed on the support. The final catalyst should contain 1-25% by weight of the metal compound, calculated as the oxide.[1]

Experimental Procedure:

  • Pack a fixed-bed reactor with the prepared catalyst.

  • Heat the reactor to the desired temperature (e.g., 350°C) under a flow of inert gas.

  • Introduce a feed stream of 2-butyne into the reactor at a controlled flow rate to achieve the desired contact time (e.g., 15 seconds).

  • The product stream exiting the reactor is cooled to condense the C4 hydrocarbons.

  • Analyze the condensed product mixture using gas chromatography to determine the product distribution.

  • The desired this compound can be separated from the product mixture by fractional distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Common Side Reactions in this compound Synthesis cluster_isomerization Isomerization of 2-Butyne cluster_solutions_iso1 Solutions for High 1,3-Butadiene cluster_solutions_iso2 Solutions for Oligomerization cluster_dehydrohalogenation Dehydrohalogenation of Dichlorobutenes cluster_solutions_dehydro1 Solutions for Isomer Formation start_iso Low Yield of this compound cause_iso1 High 1,3-Butadiene Formation start_iso->cause_iso1 cause_iso2 Oligomerization/Polymerization start_iso->cause_iso2 sol_iso1_1 Optimize Catalyst (Base-Treated) cause_iso1->sol_iso1_1 sol_iso1_2 Adjust Temperature (300-400°C) cause_iso1->sol_iso1_2 sol_iso1_3 Reduce Contact Time cause_iso1->sol_iso1_3 sol_iso2_1 Minimize 1,3-Butadiene cause_iso2->sol_iso2_1 sol_iso2_2 Lower Reaction Temperature cause_iso2->sol_iso2_2 sol_iso2_3 Catalyst Regeneration cause_iso2->sol_iso2_3 start_dehydro Low Yield of this compound cause_dehydro1 Formation of Isomeric Dienes/Alkenes start_dehydro->cause_dehydro1 sol_dehydro1_1 Select Correct Dichlorobutene Isomer cause_dehydro1->sol_dehydro1_1 sol_dehydro1_2 Use Strong, Bulky Base cause_dehydro1->sol_dehydro1_2 sol_dehydro1_3 Control Temperature cause_dehydro1->sol_dehydro1_3

Caption: Troubleshooting workflow for common side reactions.

Reaction_Pathways Reaction Pathways in this compound Synthesis cluster_iso Isomerization of 2-Butyne cluster_dehydro Dehydrohalogenation of 3,4-Dichloro-1-butene 2-Butyne 2-Butyne This compound This compound 2-Butyne->this compound Main Reaction 1,3-Butadiene 1,3-Butadiene 2-Butyne->1,3-Butadiene Side Reaction Oligomers/Polymers Oligomers/Polymers 1,3-Butadiene->Oligomers/Polymers Side Reaction 3,4-Dichloro-1-butene 3,4-Dichloro-1-butene 1,2-Butadiene_dehydro This compound 3,4-Dichloro-1-butene->1,2-Butadiene_dehydro Main Reaction 1,3-Butadiene_dehydro 1,3-Butadiene 3,4-Dichloro-1-butene->1,3-Butadiene_dehydro Side Reaction Chlorobutadienes Chlorobutadienes 3,4-Dichloro-1-butene->Chlorobutadienes Side Reaction

Caption: Main and side reaction pathways.

References

Technical Support Center: Optimizing Catalyst Performance for 1,2-Butadiene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst performance for the synthesis of 1,2-butadiene. The primary focus of this guide is the isomerization of 2-butyne (B1218202) to this compound using base-treated catalysts.

Troubleshooting Guide

Low yield and poor selectivity are common challenges in the synthesis of this compound. The following guide provides insights into potential issues, their probable causes, and recommended solutions.

IssuePotential CauseRecommended Solution
Low Selectivity to this compound Strong Acid Sites on Catalyst: Untreated or insufficiently treated alumina (B75360) or silica (B1680970) catalysts possess strong acid sites that promote the isomerization of this compound to the more thermodynamically stable 1,3-butadiene (B125203).[1]Treat the alumina or silica support with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to neutralize the strong acid sites.[1]
High Reaction Temperature: Elevated temperatures can favor the formation of the more stable 1,3-butadiene isomer.[2]Optimize the reaction temperature. A typical range for the isomerization of 2-butyne is 200°C to 600°C, with a preferred range of 300°C to 400°C.[2]
Long Contact Time: Extended contact time between the reactants and the catalyst can lead to the further conversion of this compound to 1,3-butadiene.Adjust the flow rate of the 2-butyne feed to optimize the contact time, which typically ranges from 1.0 to 100 seconds.[2]
Low Conversion of 2-Butyne Catalyst Deactivation: The catalyst can be deactivated by the deposition of coke on its surface, which blocks the active sites.[1]Regenerate the catalyst by calcination to burn off the coke deposits.[1]
Insufficient Catalyst Activity: The catalyst may not be active enough at the chosen reaction temperature.Gradually increase the reaction temperature within the optimal range (300°C to 400°C) to enhance the conversion rate.
Formation of Side Products (e.g., Butenes, Oligomers) Cracking and Oligomerization: Strong acid sites on the catalyst can also lead to cracking and oligomerization of the C4 hydrocarbons.[1]Ensure the catalyst is adequately treated with a base to minimize these side reactions.[1]
Hydrogenation/Dehydrogenation: The formation of butenes can occur through dehydrogenation and subsequent hydrogenation of C4 species, especially as coke forms on the catalyst.[1]Optimize reaction conditions and consider periodic catalyst regeneration to minimize coke formation.

Frequently Asked Questions (FAQs)

Q1: Why is base treatment of the alumina or silica catalyst crucial for this compound synthesis?

A1: Base treatment is essential to neutralize the strong acidic sites on the surface of alumina or silica. These acidic sites can catalyze the isomerization of the desired this compound product into the more thermodynamically stable 1,3-butadiene, thus lowering the selectivity of the reaction.[1] The base treatment effectively "poisons" these undesirable acid sites, allowing for the kinetic product, this compound, to be obtained in higher yields.

Q2: What is the main challenge in synthesizing this compound from 2-butyne?

A2: The primary challenge is controlling the reaction to favor the formation of the kinetically preferred but less stable this compound isomer over the thermodynamically favored 1,3-butadiene.[1] This requires careful optimization of the catalyst and reaction conditions to halt the isomerization at the desired product.

Q3: Can the catalyst be regenerated after deactivation?

A3: Yes, catalysts deactivated by coke formation can often be regenerated. A common method is calcination, which involves heating the catalyst in the presence of air to burn off the carbonaceous deposits and restore its activity.[1]

Q4: What are the typical operating conditions for the isomerization of 2-butyne to this compound?

A4: The reaction is typically carried out in the vapor phase at a temperature between 200°C and 600°C, with a preferred range of 300°C to 400°C.[2] The contact time of the 2-butyne feed with the catalyst is generally between 1.0 and 100 seconds.[2]

Q5: What are the potential side products in this reaction?

A5: Besides the primary byproduct, 1,3-butadiene, other side products can include 1-butyne, butenes, and various cracking and oligomerization products.[1][2] The formation of these byproducts is largely influenced by the acidity of the catalyst and the reaction conditions.

Data Presentation

The following table summarizes the performance of a base-treated alumina catalyst in the isomerization of 2-butyne to this compound under various conditions.

Run No.Temperature (°C)Flow Rate (cc/min)% this compound% 1,3-Butadiene% 2-Butyne% 1-Butyne% Other
13505023.53.268.74.60
23507019.41.875.33.50
33755033.16.753.36.90
43757028.14.262.15.60
54005034.212.044.79.10
64007032.58.949.88.80

Data adapted from US Patent 3,755,489.[2]

Experimental Protocols

Protocol 1: Preparation of Base-Treated Alumina Catalyst

Objective: To prepare a base-treated alumina catalyst for the isomerization of 2-butyne.

Materials:

  • Alumina (high surface area)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Distilled water

  • Beaker

  • Hot plate with magnetic stirrer

  • Evaporating dish

  • Drying oven

  • Calcination furnace

Procedure:

  • Prepare the Base Solution: Dissolve a calculated amount of NaOH or KOH in distilled water to achieve the desired weight percentage of the base on the alumina (e.g., 1% to 25% by weight).[2]

  • Impregnation: Add the alumina to the base solution. Heat the mixture to its boiling point while stirring continuously to ensure uniform impregnation.

  • Evaporation: Transfer the mixture to an evaporating dish and heat to evaporate the water.

  • Drying: Dry the impregnated alumina in an oven at 110-120°C for several hours to remove residual moisture.

  • Calcination: Calcine the dried catalyst in a furnace at a high temperature (e.g., 500-600°C) for several hours to activate it.

Protocol 2: Catalytic Isomerization of 2-Butyne

Objective: To perform the vapor-phase isomerization of 2-butyne to this compound.

Apparatus:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controller for 2-butyne feed

  • Condenser and collection system for products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Place a packed bed of the prepared base-treated alumina catalyst into the reactor.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 350°C).

  • Reactant Feed: Introduce a controlled flow of gaseous 2-butyne into the reactor using the mass flow controller.

  • Product Collection: Pass the reactor effluent through a condenser to collect the liquid products.

  • Product Analysis: Analyze the composition of the collected products using a gas chromatograph to determine the conversion of 2-butyne and the selectivity to this compound and other products.

  • Varying Parameters: Repeat the experiment at different temperatures and flow rates to optimize the reaction conditions.

Visualizations

Reaction_Pathway 2-Butyne 2-Butyne This compound This compound 2-Butyne->this compound Isomerization (Desired Product) Cracking/Oligomers Cracking/Oligomers 2-Butyne->Cracking/Oligomers Side Reactions 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene Isomerization (Side Reaction)

Caption: Reaction pathway for the isomerization of 2-butyne.

Experimental_Workflow A Impregnate Alumina with Base B Dry Catalyst A->B C Calcine Catalyst B->C D Load Catalyst into Reactor C->D E Heat Reactor to Operating Temperature D->E F Introduce 2-Butyne Feed E->F G Collect Product Stream F->G H Analyze Products by GC G->H I Calculate Conversion and Selectivity H->I

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low this compound Yield Q1 High 1,3-Butadiene Selectivity? Start->Q1 A1 Check Catalyst Acidity. Increase Base Loading. Q1->A1 Yes Q2 Low 2-Butyne Conversion? Q1->Q2 No A2 Lower Reaction Temperature. A1->A2 A3 Decrease Contact Time. A2->A3 A4 Check for Catalyst Deactivation. Regenerate Catalyst. Q2->A4 Yes A5 Increase Reaction Temperature. A4->A5

Caption: A logic diagram for troubleshooting low yield in this compound synthesis.

References

improving the yield and selectivity of 1,2-polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working to improve the yield and selectivity of 1,2-polybutadiene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1,2-polybutadiene yield consistently low?

A1: Low polymer yield can stem from several factors related to catalyst activity and reaction purity.

  • Catalyst Deactivation: The most common cause is the deactivation of the catalyst by impurities. Water, oxygen, and other protic substances can react with and deactivate many catalyst systems, especially anionic initiators like n-butyllithium and transition metal complexes.[1] Ensure all reagents and the reaction apparatus are scrupulously purified and dried.

  • Improper Catalyst Preparation/Activation: For multi-component catalyst systems (e.g., Cobalt, Neodymium-based), the order of addition, aging time, and temperature during catalyst preparation are critical.[2] An improperly prepared catalyst will exhibit low activity.

  • Incorrect Monomer/Catalyst Ratio: An insufficient amount of catalyst relative to the monomer will result in low conversion and therefore low yield. Conversely, an excessively high concentration of some catalysts can lead to side reactions or a decrease in efficiency.[3]

  • Polymerization Temperature: While selectivity is highly temperature-dependent, very high temperatures can sometimes lead to catalyst decomposition or undesirable side reactions, reducing the overall yield.[4][5]

Q2: How can I increase the 1,2-selectivity of my polymerization?

A2: Achieving high 1,2-selectivity (vinyl content) is primarily controlled by the catalyst system and reaction conditions.

  • Anionic Polymerization (Lithium-based): In nonpolar solvents, alkyllithium initiators typically yield high 1,4-polybutadiene. To dramatically increase 1,2-selectivity, the addition of a polar modifier, typically a Lewis base, is essential.[6][7]

    • Choice of Lewis Base: The structure and steric bulk of the Lewis base play a decisive role. Bidentate nitrogen-containing ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,2-dipiperidylethane (DPE/DiPip) are highly effective.[4][6][8] Recent studies show that bulky Lewis bases with conformational constraints can achieve >99% 1,2-selectivity by sterically hindering the 1,4-addition pathway.[6]

    • Modifier-to-Initiator Ratio: The molar ratio of the Lewis base to the alkyllithium initiator is critical. Increasing this ratio generally increases the 1,2-content up to a certain point.

  • Coordination Polymerization (Transition Metal-based): Certain transition metal catalysts are inherently selective for 1,2-polymerization.

    • Cobalt-based Catalysts: Catalyst systems composed of a cobalt compound (e.g., Co(acac)₃), an organoaluminum compound (e.g., AlEt₃), and carbon disulfide (CS₂) are well-known for producing highly crystalline, syndiotactic 1,2-polybutadiene with selectivities exceeding 99%.[9][10]

    • Iron and Nickel Catalysts: Specific iron and nickel-based catalyst systems, often activated by methylaluminoxane (B55162) (MAO) and sometimes including a phosphine (B1218219) ligand, can also direct the polymerization towards high 1,2-content.[11][12][13]

  • Polymerization Temperature: For most systems, lower polymerization temperatures favor higher 1,2-selectivity.[4][5] For example, with some Lewis bases, selectivity can drop significantly as the temperature is raised from 20°C to 60°C.[6]

Q3: My polymer has a very broad molecular weight distribution (high PDI). What's the cause?

A3: A high Polydispersity Index (PDI) in living anionic polymerization indicates issues with the initiation, propagation, or termination steps.

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. This can be caused by impurities reacting with the initiator or poor mixing at the start of the reaction.[14]

  • Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating one growing chain and starting a new one.

  • Catalyst Deactivation: Gradual deactivation of the catalyst during the polymerization means that chains that initiated earlier will be longer than those that start later, broadening the PDI.[1]

  • Temperature Gradients: Poor heat dissipation in the reactor can create hot spots, leading to different polymerization rates throughout the vessel and consequently a broader PDI.[15]

Q4: What are the best practices for purifying reagents for anionic polymerization?

A4: Rigorous purification is paramount for successful living anionic polymerization.

  • Solvents (e.g., Hexane (B92381), Cyclohexane): Solvents should be refluxed over a drying agent like sodium-benzophenone ketyl or passed through activated alumina (B75360) columns to remove water, oxygen, and other polar impurities.[16]

  • Monomer (1,3-Butadiene): Butadiene should be passed through columns of activated alumina and molecular sieves to remove inhibitors and water. For ultimate purity, it can be stirred over calcium hydride or a low-activity organometallic compound before being distilled directly into the reaction vessel.[17]

  • Inert Atmosphere: The entire process, from purification to polymerization, must be conducted under a high-purity inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[16]

Quantitative Data Summary

Table 1: Effect of Lewis Base Modifiers on 1,2-Selectivity in Alkyllithium-Initiated Polymerization

Lewis Base (Modifier)Modifier/Li Ratio (mol/mol)Temperature (°C)1,2-Content (%)Reference(s)
None-Ambient~10-15[5][6]
TMEDAVariesAmbientUp to 80[7]
1,2-Dipiperidylethane (DiPip/DPE)10-5~98[8]
1,2-Dipiperidylethane (DiPip/DPE)Varies20~95[6]
11iPrDiPz (Bulky, constrained)Varies20>99.8[6]
11iPrDiPz (Bulky, constrained)Varies60~93[6]

Table 2: Performance of Various Catalyst Systems for 1,2-Polybutadiene Synthesis

Catalyst SystemCo-catalyst / AdditivePolymerization Type1,2-Content (%)StereoregularityReference(s)
n-BuLiDPEAnionic~98Atactic[8]
Co(acac)₃AlEt₃, CS₂Coordination>99Syndiotactic[9][10]
CoCl₂MAO, PPh₃Coordination88-[12][13]
Fe-basedMAO, AdditiveCoordinationHighSyndiotactic[11]
NiBr₂(dhbp)MAO, NBACoordination>91Isotactic[12]

Experimental Protocols

Protocol 1: Synthesis of High 1,2-Polybutadiene via Anionic Polymerization

This protocol describes a general procedure using n-butyllithium (n-BuLi) as an initiator and 1,2-dipiperidylethane (DPE) as a polar modifier.

1. Reagent Purification:

  • Solvent (Hexane): Stir hexane over sodium-benzophenone ketyl under Argon until the deep purple color persists. Distill under Argon immediately before use.
  • Monomer (1,3-Butadiene): Pass gaseous butadiene through columns of activated alumina and 3Å molecular sieves. Condense the monomer into a graduated cylinder at low temperature (-10°C).
  • Modifier (DPE): Distill DPE over calcium hydride and store under Argon.

2. Polymerization Setup:

  • Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, and a rubber septum, all under a positive pressure of high-purity Argon.

3. Reaction Procedure:

  • Charge the reactor with the purified, anhydrous hexane via cannula transfer.
  • Add the desired amount of DPE modifier via syringe. A typical molar ratio is [DPE]/[n-BuLi] = 10.[8]
  • Cool the reactor to the desired polymerization temperature (e.g., -5°C to 20°C).[8]
  • Add the initiator, n-BuLi (solution in hexane), dropwise via syringe.
  • Slowly add the purified liquid butadiene to the stirred solution. An exothermic reaction should be observed. Maintain the temperature with a cooling bath.
  • Allow the polymerization to proceed for the desired time (e.g., 2-7 hours). The viscosity of the solution will increase significantly.[8][14]

4. Termination and Polymer Recovery:

  • Terminate the "living" polymerization by adding a few milliliters of degassed methanol (B129727) containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).[2]
  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
  • Filter the white, rubbery polymer and wash it repeatedly with fresh methanol.
  • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

5. Characterization:

  • Microstructure (% 1,2-vinyl): Determine using ¹H NMR and/or FT-IR spectroscopy.[7][18][19]
  • Molecular Weight (Mn, Mw) and PDI: Analyze using Gel Permeation Chromatography (GPC).[18][19]
  • Thermal Properties (Tg): Measure using Differential Scanning Calorimetry (DSC).[18][20]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Isolation cluster_analysis 4. Characterization p1 Reagent Purification (Solvent, Monomer, Modifier) p2 Reactor Assembly (Flame-dried, Inert Atmosphere) r1 Charge Solvent & Modifier p2->r1 r2 Set Temperature r1->r2 r3 Initiator Addition (n-BuLi) r2->r3 r4 Monomer Addition (Butadiene) r3->r4 r5 Propagation (2-7 hours) r4->r5 w1 Termination (e.g., Methanol) r5->w1 w2 Precipitation w1->w2 w3 Washing & Filtration w2->w3 w4 Drying (Vacuum Oven) w3->w4 a1 Final Polymer w4->a1 a2 NMR (Microstructure) a1->a2 a3 GPC (MW, PDI) a1->a3 a4 DSC (Tg) a1->a4

Caption: Experimental workflow for high 1,2-polybutadiene synthesis.

troubleshooting_selectivity problem Problem: Low 1,2-Selectivity cause1 Cause: No/Ineffective Polar Modifier problem->cause1 cause2 Cause: Incorrect Modifier/Initiator Ratio problem->cause2 cause3 Cause: High Polymerization Temperature problem->cause3 cause4 Cause: Impurities (e.g., Water) problem->cause4 sol1 Solution: Add a Lewis Base (e.g., DPE, TMEDA) cause1->sol1 sol2 Solution: Optimize Ratio (e.g., [DPE]/[Li] > 1) cause2->sol2 sol3 Solution: Lower Reaction Temperature (e.g., 0-20°C) cause3->sol3 sol4 Solution: Rigorously Purify All Reagents and Solvents cause4->sol4

Caption: Troubleshooting guide for low 1,2-selectivity issues.

steric_hindrance_mechanism start Living Chain End (Allyllithium) complex Allyllithium-Lewis Base Complex start->complex modifier Bulky Lewis Base (e.g., DPE) modifier->complex monomer Butadiene Monomer complex->monomer Attack by Monomer path14 1,4-Addition Pathway monomer->path14 Approaches γ-carbon path12 1,2-Addition Pathway monomer->path12 Approaches α-carbon steric_clash High Steric Hindrance path14->steric_clash Close proximity to bulky ligand low_hindrance Lower Steric Hindrance path12->low_hindrance steric_clash->path14 Disfavored low_hindrance->path12 Favored

Caption: Steric hindrance model for high 1,2-selectivity.

References

Technical Support Center: Controlling Regioselectivity in Reactions of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during chemical reactions involving 1,2-butadiene.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites for electrophilic and radical attack in this compound?

This compound, an unsymmetrical allene (B1206475), possesses two distinct double bonds with three potentially reactive carbons (C1, C2, and C3). The differing electronic properties of these double bonds are a key determinant of regioselectivity in addition reactions.[1] Electrophilic attack typically favors the central carbon (C2) to form a more stable vinyl cation, or the terminal carbon (C1) leading to a resonance-stabilized allylic cation. Radical attack also leads to the formation of a stable allylic radical intermediate.

Caption: Possible sites of electrophilic and radical attack on this compound.

Q2: What are the primary factors that control regioselectivity in reactions involving this compound?

The regioselectivity of additions to this compound is governed by a combination of electronic and steric effects, as well as reaction conditions. Key factors include:

  • Electronic Effects: The inherent electronic properties of the allene's two C=C bonds influence the site of initial attack.[1]

  • Steric Hindrance: Bulky reagents or catalysts may favor attack at the less sterically hindered position.[2]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the nature of the metal center and its associated ligands plays a crucial role in directing the regiochemical outcome.[3][4] For instance, in hydrosilylation, N-heterocyclic carbene (NHC) ligand identity is a primary determinant of regioselectivity.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the product ratio, particularly when reactions are reversible and subject to kinetic versus thermodynamic control.[5]

  • Substrate Control: The presence of chelating groups on the reactant can dictate regioselectivity in certain rhodium-catalyzed reactions.[4]

Q3: How does the choice of catalyst influence the regioselectivity of additions to this compound?

In transition-metal-catalyzed reactions, the catalyst system is paramount in controlling regioselectivity. The metal and its ligands form a complex with the this compound, influencing where the subsequent addition occurs.

For example, in a one-pot allene hydrosilylation/Pd-catalyzed cross-coupling, the choice of N-heterocyclic carbene (NHC) ligand in the initial hydrosilylation step dictates the regioselectivity, and this selectivity is maintained in the subsequent cross-coupling reaction.[3] Similarly, copper-catalyzed hydroalumination of allenes followed by reaction with an electrophile allows for highly regioselective formation of products.[6][7] The mechanism often involves the regioselective formation of an allyl-metal intermediate, which then reacts with the second reagent.[6][8]

Q4: What is the expected difference in regioselectivity between electrophilic and radical additions to this compound?

Electrophilic and radical additions to alkenes often exhibit different regioselectivity, and this principle can be extended to this compound.

  • Electrophilic Addition (e.g., HBr): The reaction proceeds through a carbocation intermediate.[5][9] The electrophile (H+) will add to the double bond to form the most stable carbocation. For this compound, protonation at C1 yields a resonance-stabilized allylic carbocation, which is generally favored. The nucleophile (Br-) then attacks this intermediate. This is analogous to Markovnikov's rule.[9][10][11][12]

  • Radical Addition (e.g., HBr with peroxides): This reaction proceeds via a radical chain mechanism.[5][13] The bromine radical (Br•) adds first to form the most stable radical intermediate.[11][13] For this compound, addition of Br• to the C1 terminal carbon produces a resonance-stabilized allylic radical. The subsequent abstraction of a hydrogen atom from HBr yields the final product. This process often results in anti-Markovnikov regioselectivity.[11][12]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Hydrohalogenation of this compound

Issue: My hydrohalogenation reaction with HBr is producing a mixture of 3-bromo-1-butene (B1616935) and 1-bromo-2-butene, and I want to favor one over the other.

Analysis: The formation of two products arises from the nucleophilic attack at the two ends of the resonance-stabilized allylic carbocation intermediate. The product distribution is often dependent on whether the reaction is under kinetic or thermodynamic control.[5]

Solutions:

  • Control Reaction Temperature:

    • Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms fastest. This is often the 1,2-addition product (3-bromo-1-butene), resulting from the attack of the nucleophile on the secondary carbocation, which bears a greater positive charge density.

    • Thermodynamic Control (Higher Temperature): At higher temperatures, the initial addition can be reversible, allowing the products to equilibrate. The more stable product will predominate. The 1,4-addition product (1-bromo-2-butene) is typically more thermodynamically stable due to the more substituted double bond.[5]

  • Introduce Radical Initiators for Anti-Markovnikov Addition:

    • To obtain 1-bromo-2-butene via an alternative pathway, perform the reaction in the presence of peroxides (e.g., benzoyl peroxide) and light or heat. This will initiate a radical chain reaction, leading to the anti-Markovnikov product.[5][13]

G start Start: Hydrohalogenation of this compound desired_product Desired Product? start->desired_product conditions1 Use HBr Low Temperature (e.g., -80°C) desired_product->conditions1 3-bromo-1-butene conditions2 Use HBr Higher Temperature (e.g., 40°C) desired_product->conditions2 1-bromo-2-butene (Thermodynamic) conditions3 Use HBr with Peroxides (e.g., AIBN, ROOR) desired_product->conditions3 1-bromo-2-butene (Radical) product1 Major Product: 3-bromo-1-butene (Kinetic Product) conditions1->product1 product2 Major Product: 1-bromo-2-butene (Thermodynamic Product) conditions2->product2 product3 Major Product: 1-bromo-2-butene (Anti-Markovnikov) conditions3->product3

Caption: Plausible mechanism for copper-catalyzed hydrocyanation of allenes. [6]

Guide 3: Poor Regiocontrol in One-Pot Hydrosilylation/Cross-Coupling

Issue: I am trying to synthesize a 1,1-disubstituted alkene from a this compound derivative using a one-pot hydrosilylation/cross-coupling reaction, but I am getting a mixture of regioisomers.

Analysis: This reaction provides streamlined access to functionalized 1,1-disubstituted alkenes with excellent regiocontrol. [3]The key to regioselectivity is the hydrosilylation step, which is governed by the choice of the N-heterocyclic carbene (NHC) ligand. The subsequent Pd-catalyzed cross-coupling with an aryl iodide preserves the regiochemistry established in the first step. [3] Troubleshooting Steps & Protocol:

  • Ligand Selection is Critical: The identity of the NHC ligand is the primary factor controlling regioselectivity in the hydrosilylation. For access to alkenylsilanes (precursors to 1,1-disubstituted alkenes), nickel NHC complexes have been shown to be effective. [3]You must screen different NHC ligands to optimize the reaction for your specific this compound substrate.

  • One-Pot Protocol:

    • Step 1 (Hydrosilylation): Combine the allene, silane (B1218182) (e.g., Me₂PhSiH), and the chosen Ni-NHC catalyst. Monitor the reaction until the allene is completely consumed.

    • Step 2 (Cross-Coupling): To the same reaction vessel, add tetra-n-butylammonium fluoride (B91410) (TBAF), an iodide electrophile (e.g., Ar-I), and a palladium precatalyst (e.g., Pd₂(dba)₃). [3] Table 2: Influence of Reaction Parameters on Allene Hydrosilylation

      Substrate Silane Catalyst System Regioselectivity Yield Reference
      Cyclohexylallene Me₂PhSiH Ni(cod)₂ / IPr N/A 90% [3]
      Cyclohexylallene Me₂EtOSiH Ni(cod)₂ / IPr 96:4 81% [3]
      Phenylallene Me₂PhSiH Ni(cod)₂ / IPr >98:<2 95% [3]

      | Phenylallene | Me₂EtOSiH | Ni(cod)₂ / IPr | >98:<2 | 92% | [3]|

Workflow for One-Pot Hydroarylation

G start Start: this compound Derivative + Silane step1 Step 1: Hydrosilylation - Ni-NHC Catalyst - Monitor Allene Consumption start->step1 check Allene Consumed? step1->check step2 Step 2: Cross-Coupling - Add TBAF - Add Ar-I - Add Pd Precatalyst check->step2 Yes troubleshoot Troubleshoot: - Screen NHC Ligands - Check Reagent Purity check->troubleshoot No / Poor Selectivity product Product: 1,1-Disubstituted Alkene step2->product

Caption: Workflow for one-pot regioselective allene hydroarylation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Allene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allene (B1206475) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of allenes, helping to achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My allene polymerization is resulting in low molecular weight polymers or oligomers. What are the potential causes and how can I fix this?

Low molecular weight is a common issue in allene polymerization and can stem from several factors, including premature catalyst deactivation and efficient chain transfer processes.

Potential Causes and Troubleshooting Strategies:

  • Catalyst Deactivation: The catalyst may be dying prematurely, especially in ring-opening allene metathesis polymerization (ROAMP).[1]

    • Solution: Increase the catalyst loading. Higher catalyst loadings can lead to higher conversions and potentially higher molecular weights.[2] It has been observed that in the ring-opening metathesis polymerization (ROMP) of cyclic allenes, higher catalyst loadings resulted in significantly higher monomer conversion.[2]

    • Solution: Optimize the reaction temperature. In some systems, elevated temperatures can increase monomer conversion.[3] For instance, in the ROMP of 1,2-cyclononadiene, increasing the temperature from 0°C to 50°C led to a 72% increase in conversion.[2]

  • Chain Transfer Reactions: The presence of chain transfer agents (CTAs), either intentionally added or as impurities, can limit the molecular weight.[3][4]

    • Solution: If not using a CTA to control molecular weight, ensure the purity of your monomer and solvent to remove any potential chain transfer impurities.

    • Solution: If using a CTA, the molecular weight of the polymer produced will correlate with the monomer-to-CTA feed ratio.[3][4] Adjusting this ratio will allow for tuning of the polymer's molecular weight.[3]

  • Monomer Structure: The structure of the allene monomer itself can influence the achievable molecular weight. For example, alkyl-substituted cyclic allenes have been shown to lead to higher molecular weights in ROAlMP compared to unsubstituted ones.[1]

Troubleshooting Summary for Low Molecular Weight:

ParameterPotential IssueRecommended ActionExpected Outcome
Catalyst Loading Insufficient catalyst to sustain propagation.Increase catalyst loading (e.g., from 0.5 mol% to 4.0 mol%).[2]Higher monomer conversion and potentially higher molecular weight.
Reaction Temperature Suboptimal temperature leading to low conversion or catalyst instability.Screen a range of temperatures (e.g., 0°C to 60°C).[2][3]Increased conversion at optimal temperature.
Monomer/Solvent Purity Presence of impurities acting as chain transfer agents.Purify monomer and solvent prior to use.Higher molecular weight by reducing premature termination.
Monomer to CTA Ratio Incorrect ratio for the desired molecular weight.Adjust the monomer to CTA feed ratio.[3]Controlled and predictable molecular weights.
Q2: I am observing a broad polydispersity index (PDI) in my polymer. How can I achieve a narrower molecular weight distribution?

A broad PDI suggests a lack of control over the polymerization process, with multiple chain-growth and termination events occurring at different rates.

Potential Causes and Troubleshooting Strategies:

  • Multiple Active Species: The presence of multiple active catalyst species can lead to the formation of polymer chains with varying lengths.

    • Solution: Ensure the catalyst is a single, well-defined species. The choice of catalyst can significantly impact the PDI. For instance, in the ROMP of 1,2-cyclononadiene, the Grubbs third-generation catalyst (G3) yielded unimodal polymers, while the second-generation catalyst (G2) resulted in bimodal molecular weight distributions.[3]

  • Chain Transfer to Monomer/Impurities: Uncontrolled chain transfer reactions can broaden the PDI.

    • Solution: Rigorous purification of the monomer and solvent is crucial. Impurities can act as uncontrolled chain transfer agents.

  • Temperature Gradients: Poor heat dissipation in the reactor can lead to temperature gradients, causing different polymerization rates and broadening the PDI.

    • Solution: Ensure efficient stirring and use a reactor with good heat transfer capabilities, especially for exothermic polymerizations.[5]

Q3: The yield of my allene polymerization is consistently low. What steps can I take to improve it?

Low yields can be frustrating and are often linked to issues with the reaction conditions or the purity of the reagents.

Potential Causes and Troubleshooting Strategies:

  • Monomer and Solvent Purity: Impurities in the monomer or solvent can inhibit the catalyst.

    • Solution: Purify the allene monomer immediately before use. A common method is to pass it through a column of activated alumina (B75360) or basic alumina to remove inhibitors and other impurities.[5][6] Solvents should be anhydrous and deoxygenated.

  • Catalyst Activity: The catalyst may be inactive or have low activity.

    • Solution: Use a freshly prepared or properly stored catalyst. Ensure the cocatalyst or activator, if required, is also active and used in the correct ratio.

  • Reaction Conditions: The chosen reaction conditions may not be optimal.

    • Solution: Systematically vary parameters such as temperature, monomer concentration, and reaction time. For example, in the ROMP of cyclic allenes, both temperature and catalyst loading were found to have a dramatic effect on monomer conversion.[2]

Troubleshooting Workflow for Low Polymer Yield:

Start Low Polymer Yield Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Purify Purify Monomer/Solvent (e.g., Alumina Column) Check_Purity->Purify Impurities Suspected Check_Catalyst Assess Catalyst Activity Check_Purity->Check_Catalyst Purity Confirmed Purify->Check_Catalyst New_Catalyst Use Fresh/Properly Stored Catalyst Check_Catalyst->New_Catalyst Activity Low Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Activity Confirmed New_Catalyst->Optimize_Conditions Vary_Temp Screen Temperatures Optimize_Conditions->Vary_Temp Vary_Conc Vary Monomer Concentration Optimize_Conditions->Vary_Conc Vary_Time Adjust Reaction Time Optimize_Conditions->Vary_Time Successful_Yield Improved Yield Vary_Temp->Successful_Yield Vary_Conc->Successful_Yield Vary_Time->Successful_Yield

Caption: Troubleshooting workflow for improving polymer yield.

Q4: I am struggling with controlling the stereoselectivity and regioselectivity of my allene polymerization. What factors are most important?

Directing the regio- and stereoselectivity in allene reactions is a significant challenge due to the multiple reactive pathways available.[7][8]

Key Factors Influencing Selectivity:

  • Ligand Effects: The choice of ligand on the metal catalyst plays a critical role in dictating the stereoselectivity. Strategic modulation of ligand-induced steric effects and non-covalent interactions can precisely control the formation of specific isomers.[7][8] For example, in the nickel-catalyzed hydrosilylation of allenes, using phenyl dibenzophosphole as a ligand selectively forms (Z)-allylsilanes, while tricyclohexylphosphine (B42057) favors the production of (E)-allylsilanes.[7]

  • Catalyst System: The choice of the transition metal and its coordination environment has a significant effect on which reaction pathway is followed.[9] For instance, in the ring-opening allene metathesis of 1,2-cyclononadiene, Grubbs second-generation catalyst (G2) favors polymerization, while the first-generation catalyst (G1) leads to the formation of a ruthenium vinylidene, preventing homopolymerization.[10][11]

  • Monomer Concentration: The concentration of the allene monomer can influence the structure of the resulting polymer. Higher monomer concentrations may favor the formation of vinylidene units.[9]

Logical Relationship of Factors Affecting Stereoselectivity:

cluster_inputs Controllable Inputs cluster_outputs Polymer Characteristics Ligand Ligand Choice (Sterics, Electronics) Stereoselectivity Stereoselectivity (e.g., Z vs. E) Ligand->Stereoselectivity Regioselectivity Regioselectivity (e.g., 1,2- vs. 2,3-insertion) Ligand->Regioselectivity Catalyst Catalyst System (Metal, Generation) Catalyst->Stereoselectivity Catalyst->Regioselectivity Monomer_Conc Monomer Concentration Polymer_Structure Polymer Microstructure (e.g., vinylidene content) Monomer_Conc->Polymer_Structure

Caption: Factors influencing selectivity in allene polymerization.

Experimental Protocols

Protocol 1: Purification of Allene Monomer via Activated Alumina Column

This protocol is essential for removing inhibitors and moisture, which can be detrimental to most polymerization catalysts.

Materials:

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Activated basic or neutral alumina (Brockmann I)

  • Anhydrous solvent (e.g., THF, toluene) for slurry packing (if needed)

  • Schlenk flask for collecting the purified monomer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Column Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]

    • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

    • Add a small layer of sand (optional, but recommended).

    • Carefully add the activated alumina to the column to the desired height (typically 10-15 cm).

    • If slurry packing, pre-wet the alumina with the anhydrous solvent and pour it into the column.

    • Do not let the column run dry.

  • Monomer Purification:

    • Under an inert atmosphere, carefully add the allene monomer to the top of the column.

    • Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure, as this can force fine alumina particles through the filter.[6]

    • Collect the purified monomer in a dry Schlenk flask under an inert atmosphere.

    • The inhibitor will typically form a colored band at the top of the alumina. Discard the column packing appropriately after use.

  • Storage:

    • Store the purified monomer under an inert atmosphere, preferably in a refrigerator or freezer, and use it as soon as possible.

Protocol 2: General Procedure for Transition-Metal Catalyzed Allene Polymerization

This is a general guideline; specific amounts, temperatures, and times will need to be optimized for your specific system.

Materials:

  • Schlenk flask or glovebox reactor

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Purified allene monomer

  • Anhydrous, deoxygenated solvent

  • Catalyst and cocatalyst (if applicable)

  • Quenching agent (e.g., methanol (B129727), ethyl vinyl ether)

Procedure:

  • Reactor Setup:

    • Thoroughly dry all glassware in an oven (e.g., at 140°C for 24 hours) and cool under a stream of inert gas (e.g., nitrogen or argon with <2.5 ppm of water and oxygen).[9]

    • Assemble the reactor under an inert atmosphere.

  • Reaction Mixture Preparation:

    • Add the desired amount of anhydrous, deoxygenated solvent to the reactor via cannula or syringe.

    • Add the purified allene monomer to the solvent. If the monomer is a gas at room temperature, it can be bubbled through the solution.[9]

    • If using a solid catalyst, add it to the reactor at this stage. If the catalyst is in solution, prepare a stock solution in a separate Schlenk flask.

  • Initiation of Polymerization:

    • Bring the reaction mixture to the desired temperature using a suitable bath.

    • Initiate the polymerization by adding the catalyst solution (or cocatalyst) via syringe.

    • Stir the reaction mixture vigorously for the specified reaction time. Monitor the reaction for any changes in viscosity.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding a suitable agent, such as methanol or ethyl vinyl ether.[3]

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

References

Technical Support Center: Quenching Methods for 1,2-Butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching reactions of 1,2-butadiene, particularly in the context of living anionic polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching of living anionic polymerization of this compound.

Problem Potential Cause Recommended Solution
Polymer molecular weight distribution is broader than expected (High Polydispersity Index - PDI). 1. Slow or inefficient quenching: The quenching agent is not reacting quickly or completely with all living polymer chains.[1][2] 2. Presence of impurities: Impurities in the monomer, solvent, or quenching agent can cause premature or slow termination.[3] 3. Non-uniform mixing: The quenching agent is not dispersed evenly throughout the polymer solution, leading to localized reactions. 4. High viscosity of the polymer solution: A viscous solution can hinder the rapid and uniform distribution of the quenching agent.1. Use a more reactive quenching agent or increase its concentration. Ensure the quenching agent is added rapidly and with vigorous stirring. 2. Purify all reagents and solvents. Ensure the quenching agent is properly degassed before use.[4] 3. Improve agitation. Use a high-efficiency stirrer and ensure the quenching agent is introduced at a point of high turbulence. 4. Dilute the polymer solution with additional dry solvent before quenching. This will reduce viscosity and improve mixing.
Incomplete quenching (polymerization continues after addition of quenching agent). 1. Insufficient amount of quenching agent: The molar ratio of quenching agent to living chain ends is less than 1:1. 2. Low reactivity of the quenching agent: The chosen quenching agent may not be reactive enough to terminate all living chains under the given reaction conditions. 3. Formation of passivating byproducts: The reaction of the quenching agent with the living ends may form insoluble byproducts that coat the remaining active sites.1. Calculate the theoretical amount of living chain ends and add a stoichiometric excess of the quenching agent (e.g., 1.1 to 2 equivalents). 2. Select a more reactive quenching agent. For example, if a mild alcohol is ineffective, consider using water or a more acidic proton source. 3. Improve stirring and consider a sequential quenching protocol. For instance, quench with a less reactive alcohol first, followed by a more reactive one like methanol (B129727), and finally water.
Undesirable side reactions (e.g., coupling of polymer chains). 1. Reaction of the quenching agent with the polymer backbone or functional groups. 2. Presence of oxygen: Oxygen can lead to coupling reactions of the living polymer chains.1. Choose a quenching agent that is selective for the carbanionic chain ends. 2. Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the polymerization and quenching process.
Difficulty in purifying the polymer after quenching. 1. Formation of insoluble salts: The reaction of the initiator's counter-ion (e.g., lithium) with the quenching agent can form salts that are difficult to remove. 2. Emulsion formation during workup: This is common when quenching with aqueous solutions.[5]1. After quenching, wash the polymer solution with a dilute acid (e.g., HCl) to convert the salts to a more soluble form, followed by washes with deionized water. 2. Use a Fieser workup for aluminum-based initiators. [5] For other systems, breaking the emulsion may require the addition of a saturated brine solution or changing the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for living anionic polymerization of this compound?

A1: The most common quenching agents are protic solvents such as degassed methanol, ethanol, or isopropanol (B130326).[4] Water can also be used but may react more vigorously. For introducing specific end-group functionalities, electrophilic quenching agents like carbon dioxide (for a carboxylic acid end-group) or ethylene (B1197577) oxide (for a hydroxyl end-group) are employed.[6][7]

Q2: How do I know if the quenching reaction is complete?

A2: A visual indication of complete quenching is the disappearance of the characteristic color of the living poly(butadienyl) anions (often reddish or yellowish).[4] To confirm complete termination, aliquots of the reaction mixture can be analyzed by techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[8][9][10][11] A stable molecular weight and the absence of further polymerization upon addition of more monomer are indicators of a successful quench.

Q3: What is the ideal rate of addition for the quenching agent?

A3: The quenching agent should be added relatively quickly and with vigorous stirring to ensure that all living chains are terminated at approximately the same time. A slow addition can lead to a broadening of the molecular weight distribution.[1][2] However, for highly reactive quenching agents or concentrated polymer solutions, a very rapid addition may lead to localized boiling or an uncontrolled exotherm. Therefore, a controlled but rapid addition is recommended.

Q4: Can I use water to quench my this compound polymerization?

A4: Yes, water can be used as a quenching agent. However, it is highly reactive with the organolithium chain ends and can cause a rapid release of heat and gas.[12] It is crucial to add water slowly and under controlled cooling, especially for larger scale reactions. Often, a less reactive alcohol like isopropanol is added first to consume the bulk of the living ends before the addition of water.[12]

Q5: How does the choice of quenching agent affect the final polymer?

A5: Protic quenching agents like methanol or water will result in a hydrogen-terminated polymer chain. Electrophilic quenching agents like carbon dioxide will introduce a functional group at the chain end (e.g., a carboxylate group which can be protonated to a carboxylic acid). The choice of quenching agent generally has a minimal effect on the bulk microstructure of the polymer but is critical for controlling the end-group functionality and can influence the final polydispersity index (PDI).

Data Presentation

The efficiency of a quenching agent is often evaluated by its ability to terminate the living polymerization while maintaining a narrow molecular weight distribution, as indicated by the Polydispersity Index (PDI). Lower PDI values are generally desirable.

Table 1: Comparison of Common Quenching Agents for Anionic Polymerization of this compound

Quenching AgentTypeTypical PDI Range*AdvantagesDisadvantages
MethanolProtic Solvent1.05 - 1.15Readily available, efficient, volatile (easy to remove).[13]Can be hygroscopic; requires careful degassing.
IsopropanolProtic Solvent1.05 - 1.20Less reactive than methanol, allowing for more controlled quenching.Higher boiling point than methanol, making it slightly harder to remove.
WaterProtic Solvent1.10 - 1.30Inexpensive and readily available.Highly reactive, can lead to uncontrolled exotherms and emulsions during workup.[12]
Carbon DioxideElectrophile1.05 - 1.15Introduces a carboxylic acid end-group.[7]Requires careful handling of a gas; can lead to side reactions if not used under optimal conditions.[14]

*The PDI values are representative and can vary significantly based on the specific reaction conditions, including initiator, solvent, temperature, and monomer purity.

Experimental Protocols

Protocol 1: Quenching of Living Poly(this compound) with Degassed Methanol

Objective: To terminate the living anionic polymerization of this compound using degassed methanol to obtain a hydrogen-terminated polymer with a narrow molecular weight distribution.

Materials:

  • Living poly(this compound) solution in an appropriate solvent (e.g., cyclohexane (B81311) or THF) under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous, degassed methanol.

  • Anhydrous solvent for dilution (if necessary).

  • Syringes and needles, oven-dried and cooled under an inert atmosphere.

  • Reaction vessel with a magnetic stirrer and a septum-sealed inlet.

  • Ice bath.

Procedure:

  • Preparation: Ensure the living polymerization of this compound is complete. The characteristic color of the living anions should be present. If the polymer solution is highly viscous, dilute it with an appropriate amount of anhydrous solvent to facilitate stirring.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to moderate the heat generated during quenching.

  • Quenching Agent Preparation: Draw a stoichiometric excess (typically 1.5-2 equivalents relative to the initiator) of degassed, anhydrous methanol into a dry, inert gas-flushed syringe.

  • Addition of Quenching Agent: With vigorous stirring, rapidly inject the methanol into the reaction vessel through the septum.

  • Observation: Observe the disappearance of the color of the living polymer solution. The solution should become colorless, indicating the termination of the living chains.

  • Stirring: Allow the solution to stir for an additional 15-30 minutes at 0 °C to ensure complete quenching.

  • Polymer Isolation: The quenched polymer can be isolated by precipitation into a non-solvent, such as methanol or ethanol.[13] The precipitate is then collected by filtration and dried under vacuum.

  • Characterization: Analyze the resulting polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).[8][9][10][11]

Protocol 2: Quenching of Living Poly(this compound) with Carbon Dioxide

Objective: To terminate the living anionic polymerization of this compound with carbon dioxide to introduce a carboxylic acid end-group.

Materials:

  • Living poly(this compound) solution under an inert atmosphere.

  • Dry carbon dioxide gas (or crushed dry ice).

  • Anhydrous solvent for dilution (if necessary).

  • Reaction vessel with a magnetic stirrer and appropriate gas inlet/outlet or a port for adding solids.

  • Dry ice/acetone bath.

Procedure:

  • Preparation: Ensure the polymerization is complete. If necessary, dilute the viscous polymer solution with anhydrous solvent.

  • Cooling: Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction with CO2.

  • Quenching with Gaseous CO2: a. Purge a line with dry CO2 gas. b. With vigorous stirring, introduce a steady stream of dry CO2 gas over the surface of the polymer solution or bubble it through the solution. c. Continue the CO2 addition until the color of the living polymer disappears.

  • Alternative Quenching with Solid CO2 (Dry Ice): a. Carefully add a stoichiometric excess of freshly crushed, dry ice to the vigorously stirred polymer solution. Ensure the dry ice is free of condensed water. b. The reaction mixture will likely become more viscous upon carboxylation.

  • Warming and Stirring: After the color has disappeared, allow the reaction mixture to slowly warm to room temperature while stirring for at least one hour to ensure complete carboxylation.

  • Acidification: To protonate the carboxylate salt, add a dilute solution of hydrochloric acid and stir.

  • Polymer Isolation: Isolate the carboxyl-terminated polymer by precipitation in a suitable non-solvent (e.g., methanol). The polymer is then filtered and dried under vacuum.

  • Characterization: Confirm the presence of the carboxylic acid end-group using techniques such as FTIR or NMR spectroscopy. Determine the molecular weight and PDI by GPC.[8][9][10][11]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptom cluster_causes Investigate Cause cluster_solutions Implement Solution start Problem with Quenching symptom1 High PDI start->symptom1 symptom2 Incomplete Quenching start->symptom2 symptom3 Side Reactions start->symptom3 cause1a Inefficient Quenching symptom1->cause1a cause1b Impurities symptom1->cause1b cause1c Poor Mixing symptom1->cause1c cause2a Insufficient Quencher symptom2->cause2a cause2b Low Reactivity symptom2->cause2b cause3a Oxygen Presence symptom3->cause3a cause3b Quencher Reactivity symptom3->cause3b solution1a Increase Quencher Amount / Stirring cause1a->solution1a solution1b Purify Reagents cause1b->solution1b solution1c Dilute Solution cause1c->solution1c solution2a Add Excess Quencher cause2a->solution2a solution2b Use More Reactive Quencher cause2b->solution2b solution3a Ensure Inert Atmosphere cause3a->solution3a solution3b Select a Different Quencher cause3b->solution3b

Caption: Troubleshooting workflow for quenching issues.

Quenching_Process_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_isolation Isolation & Analysis prep1 Complete Polymerization prep2 Cool Reaction Vessel prep1->prep2 prep3 Prepare Degassed Quenching Agent prep2->prep3 exec1 Add Quenching Agent with Vigorous Stirring prep3->exec1 exec2 Observe Color Change exec1->exec2 exec3 Continue Stirring exec2->exec3 iso1 Precipitate Polymer exec3->iso1 iso2 Filter and Dry iso1->iso2 iso3 Characterize (GPC, NMR, etc.) iso2->iso3

Caption: General workflow for quenching reactions.

References

Technical Support Center: Analysis of 1,2-Butadiene Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of 1,2-butadiene purity. The primary analytical technique covered is Gas Chromatography (GC), the industry-standard method for this analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for determining the purity of this compound?

A1: The primary and most widely accepted method is Gas Chromatography (GC) with Flame Ionization Detection (FID). This technique is outlined in standard methods such as ASTM D2593.[1][2][3][4] GC-FID is well-suited for separating and quantifying volatile hydrocarbons, making it ideal for analyzing this compound and its common impurities.

Q2: What are the common impurities found in this compound that I should be monitoring?

A2: Common impurities in this compound can include other C4 hydrocarbons and related compounds. These can interfere with polymerization processes and affect the quality of the final product. Key impurities to monitor include:

  • 1,3-Butadiene

  • Butane

  • Isobutane

  • 1-Butene

  • cis-2-Butene

  • trans-2-Butene

  • Isobutylene

  • Propadiene

  • Methyl acetylene[5]

Q3: What type of GC column is recommended for this compound purity analysis?

A3: Alumina porous layer open tubular (PLOT) columns are highly recommended for the separation of light hydrocarbons like this compound and its isomers.[5][6][7] These columns provide excellent selectivity for volatile compounds. Specific examples of suitable columns include:

  • Rt®-Alumina BOND/MAPD PLOT columns

  • Agilent J&W GS-Alumina PT columns[8]

  • Agilent CP-Al2O3/Na2SO4 columns

Q4: How can I prevent the polymerization of this compound in the GC inlet?

A4: this compound is a reactive monomer that can polymerize, especially at elevated temperatures in the GC inlet, leading to system contamination and inaccurate results. To mitigate this, consider the following:

  • Use of Inhibitors: Samples of this compound should be appropriately inhibited to prevent polymerization during storage and analysis.[9]

  • Inlet Temperature: Optimize the inlet temperature to be high enough for efficient volatilization but not so high as to induce polymerization.

  • Liner Selection: Use a deactivated inlet liner to minimize active sites that can promote polymerization.

  • Regular Maintenance: Regularly clean or replace the inlet liner to remove any polymer residue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Peak Shape Problems
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the inlet or column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Trim the first few centimeters of the column or bake it out at a high temperature. 3. Reinstall the column, ensuring a clean, square cut and correct insertion depth.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is compatible with the stationary phase of the column.
Split Peaks 1. Improper sample injection. 2. Condensation effects in the inlet. 3. Column contamination at the inlet.1. Use an autosampler for consistent injections. 2. Optimize the initial oven temperature to be below the boiling point of the solvent. 3. Trim the front of the column.
Retention Time Variability
Problem Potential Cause Troubleshooting Steps
Shifting Retention Times 1. Leaks in the carrier gas line. 2. Fluctuations in oven temperature. 3. Changes in carrier gas flow rate. 4. Column aging.1. Perform a leak check of the system. 2. Verify the oven temperature is stable and accurate. 3. Check the gas supply and regulators for consistent pressure and flow. 4. Condition or replace the column.
Inconsistent Retention Times Between Runs 1. Insufficient instrument equilibration time. 2. Sample matrix effects.1. Allow sufficient time for the GC to stabilize before starting a sequence. 2. Prepare calibration standards in a matrix similar to the sample.[10][11][12]
Detector and Baseline Issues
Problem Potential Cause Troubleshooting Steps
Noisy Baseline 1. Contaminated carrier or detector gases. 2. Detector contamination. 3. Column bleed.1. Ensure high-purity gases and install or replace gas purifiers. 2. Clean the FID detector according to the manufacturer's instructions. 3. Condition the column or replace it if it is old.
Baseline Drift 1. Column bleed. 2. Temperature fluctuations in the detector or column oven. 3. Contaminated detector.1. Condition the column. 2. Ensure the GC oven and detector temperatures are stable. 3. Clean the detector.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or sample vials. 3. Septum bleed.1. Run a blank solvent injection to check for carryover. 2. Use clean syringes and vials for each analysis. 3. Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Gas Chromatography Method for this compound Purity

This protocol is a general guideline based on ASTM D2593 and common practices for light hydrocarbon analysis.[1][2][3][4]

1. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column: Alumina-based PLOT column (e.g., 50 m x 0.32 mm ID, 5 µm film thickness).

  • Data acquisition system.

2. Reagents and Materials

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • FID Gases: Hydrogen and Air, high purity.

  • Calibration Standards: Certified gas standards of this compound and expected impurities.

3. GC Conditions

Parameter Value
Inlet Temperature 200 °C
Injection Mode Split (split ratio of 100:1, adjust as needed)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1-2 mL/min (constant flow mode)
Oven Program Initial: 40 °C, hold for 5 min Ramp: 5 °C/min to 200 °C, hold for 10 min
Detector FID
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

4. Sample Preparation

  • For liquefied gas samples, use a suitable gas sampling valve to introduce a representative sample into the GC.

  • Ensure the sample cylinder is properly connected to the sampling valve to avoid fractionation.[1]

5. Calibration

  • Prepare a multi-point calibration curve using at least five concentration levels of the target analytes.[13][14][15][16]

  • Inject each calibration standard multiple times to ensure reproducibility.

  • Plot the peak area versus concentration for each component and determine the linearity of the response.

6. Analysis

  • Inject the this compound sample.

  • Identify the peaks based on their retention times compared to the calibration standards.

  • Quantify the impurities using the calibration curve.

Visualizations

GC_Troubleshooting_Workflow cluster_solutions Solutions start Chromatographic Problem Identified peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Check for Active Sites - Deactivated liner - Column conditioning - Trim column peak_shape->tailing Tailing fronting Check for Overload - Reduce sample concentration - Check solvent compatibility peak_shape->fronting Fronting split Check Injection & Inlet - Autosampler consistency - Oven temperature - Trim column peak_shape->split Split baseline_issue Baseline/Detector Issue? retention_time->baseline_issue No rt_shift Check System Stability - Leak check - Verify oven temperature - Check gas flow retention_time->rt_shift Shifting rt_inconsistent Check Equilibration & Matrix - Allow stabilization time - Matrix-matched standards retention_time->rt_inconsistent Inconsistent noisy_baseline Check Gas & Detector Purity - High-purity gases - Gas purifiers - Clean detector baseline_issue->noisy_baseline Noisy baseline_drift Check for Bleed & Temp - Condition column - Verify temperatures baseline_issue->baseline_drift Drifting ghost_peaks Check for Contamination - Run blank - Clean syringe/vials - Replace septum baseline_issue->ghost_peaks Ghost Peaks end_process end_process baseline_issue->end_process No / Other

A troubleshooting workflow for GC analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results instrument_setup 1. Instrument Setup (GC-FID, PLOT Column) reagent_prep 2. Reagent & Standard Prep (High-Purity Gases, Certified Standards) instrument_setup->reagent_prep calibration 3. System Calibration (Multi-point Calibration Curve) reagent_prep->calibration sample_injection 4. Sample Injection (Gas Sampling Valve) calibration->sample_injection data_acquisition 5. Data Acquisition (Chromatogram Generation) sample_injection->data_acquisition peak_id 6. Peak Identification (Retention Time Matching) data_acquisition->peak_id quantification 7. Quantification (Using Calibration Curve) peak_id->quantification report 8. Report Generation (Purity & Impurity Profile) quantification->report

A typical experimental workflow for this compound purity analysis.

References

Technical Support Center: 1,2-Butadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,2-butadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound monomer, and why are they a concern?

A1: this compound is often a component in C4 hydrocarbon streams and its purity is critical for successful polymerization. Common impurities can act as poisons to sensitive catalyst systems, leading to failed or poorly controlled reactions. Key impurities include:

  • Other C4 Hydrocarbons: Isobutylene, 1-butene, cis- and trans-2-butene, and 1,3-butadiene (B125203) are often present. These can compete for the active sites of the catalyst, leading to lower polymerization rates and incorporation into the polymer chain, which alters the material's properties.[1][2][3]

  • Acetylenic Compounds: Vinylacetylene, ethylacetylene, and methylacetylene are particularly detrimental as they can strongly coordinate to and deactivate transition metal catalysts.[1][2][3]

  • Moisture (Water): Water can react with and deactivate many catalyst systems, particularly Ziegler-Natta and anionic initiators.

  • Oxygen: Can lead to the formation of peroxides, which can initiate uncontrolled side reactions or deactivate catalysts.[4]

  • Dimers: Such as 4-vinylcyclohexene, can form during storage and may impact polymerization.[3][5]

  • Inhibitors: Compounds like tertiary-butyl catechol (TBC) are often added to prevent premature polymerization during storage and must be removed before use.[5][6]

Q2: Which catalyst systems are typically used for this compound polymerization?

A2: The choice of catalyst is crucial for controlling the stereochemistry of the resulting poly(this compound). Common systems include:

  • Cobalt-based Catalysts: Systems like [Co(C8H13)(C4H6)]/CS2 are used to produce highly crystalline, syndiotactic 1,2-polybutadiene.[7]

  • Chromium-based Catalysts: Cr(acac)3 combined with trialkylaluminum (AlR3) can yield poly(this compound) with a high 1,2-vinyl content.[8]

  • Neodymium-based Catalysts: While often used for 1,4-cis polybutadiene (B167195), neodymium-based systems can also be tailored for 1,2-polymerization.[9]

  • Anionic Initiators: Alkyllithium initiators (e.g., n-butyllithium), often in the presence of polar modifiers, are used for living anionic polymerization of butadiene, where the 1,2-content can be controlled.[10][11]

Q3: How can I detect and quantify impurities in my this compound monomer?

A3: Gas chromatography (GC) is the standard method for analyzing the purity of butadiene and quantifying hydrocarbon impurities.[2] The ASTM D2593 standard test method provides a detailed procedure for this analysis.[1][2][12] This method can separate and quantify components like propane, various butenes, other dienes including this compound itself as an impurity in 1,3-butadiene, and acetylenic compounds.[1][2] For higher molecular weight impurities like dimers, modifications to the GC method, such as post-column backflushing, can be employed.[13]

Troubleshooting Guide

Problem Possible Causes Recommended Actions & Investigation
Low or No Polymerization Catalyst Inactivation: Impurities such as moisture, oxygen, or acetylenes are present in the monomer or solvent.Verify Monomer and Solvent Purity: - Dry solvents and monomer over appropriate drying agents (e.g., molecular sieves, calcium hydride). - Purge all reaction vessels and lines with a high-purity inert gas (e.g., Argon or Nitrogen). - Analyze monomer for acetylenic impurities using GC.Incorrect Catalyst Preparation or Handling: The catalyst was not prepared correctly or was exposed to air/moisture.
Poor Control Over Polymer Molecular Weight and/or Broad Molecular Weight Distribution Chain Transfer/Termination Reactions: Impurities are reacting with the active polymer chains. This compound itself can act as a chain-terminating agent in some anionic polymerizations.[11]Purify Monomer: - Perform distillation of the monomer to remove inhibitors and higher boiling impurities. - Pass the monomer through a column of activated alumina (B75360) to remove polar impurities.
Inconsistent Polymer Microstructure (e.g., low 1,2-vinyl content) Presence of Competing Olefins: Other C4 hydrocarbons are co-polymerizing.Catalyst Modification: Impurities may be altering the active species of the catalyst.High-Purity Monomer: - Use polymerization-grade monomer with specified low levels of other C4 olefins.Optimize Reaction Conditions: - Lowering the polymerization temperature can sometimes favor the 1,2-vinyl structure.[8]
Formation of Gel or Insoluble Polymer Crosslinking Reactions: Peroxides (from oxygen contamination) or other reactive impurities can lead to crosslinking."Popcorn" Polymer Formation: Spontaneous, uncontrolled polymerization can occur, especially in the presence of rust or oxygen.[4]Thorough Cleaning and Inert Atmosphere: - Ensure the reactor is scrupulously clean and free of rust. - Maintain a strict inert atmosphere throughout the polymerization. - Consider adding a suitable inhibitor if storing the monomer for extended periods, and ensure its complete removal before polymerization.

Quantitative Data Summary

Table 1: Common Impurities in Polymerization-Grade Butadiene and Their Typical Levels

ImpurityTypical Concentration Range (ppm)Analytical Method
Propadiene< 50GC (ASTM D2593)[1]
Methyl Acetylene< 50GC (ASTM D2593)[1]
Vinyl Acetylene< 200GC (ASTM D2593)[1]
Ethyl Acetylene< 50GC (ASTM D2593)[1]
1-Butene / Isobutylene< 2000GC (ASTM D2593)[1]
trans-2-Butene< 1000GC (ASTM D2593)[1]
cis-2-Butene< 500GC (ASTM D2593)[1]
1,3-ButadieneVaries (major component if this compound is the impurity)GC (ASTM D2593)[1]
Dimer (4-vinylcyclohexene)Can form on storageGC[3]

Note: These values are typical for 1,3-butadiene streams, where this compound is often an impurity. Similar purity requirements would be expected for this compound monomer for controlled polymerization.

Experimental Protocols

Protocol 1: General Monomer Purification for Anionic Polymerization

This protocol describes a typical procedure for purifying this compound monomer to remove inhibitors, water, and other reactive impurities before use in anionic polymerization.

  • Initial Drying: Stir the liquid this compound over finely ground calcium hydride for at least 24 hours in a sealed flask under an inert atmosphere.[14]

  • Degassing: Freeze the monomer using a liquid nitrogen bath and evacuate the flask under high vacuum to remove dissolved gases. Allow the monomer to thaw and repeat this freeze-pump-thaw cycle three times.[14]

  • Distillation: Perform a vacuum distillation of the dried and degassed monomer. The distillate can be collected in a calibrated ampoule for immediate use or for storage under an inert atmosphere. For extremely high purity, the monomer can be distilled onto a sodium mirror.[14]

Protocol 2: Analysis of Hydrocarbon Impurities by Gas Chromatography (Based on ASTM D2593)

This protocol provides a general outline for the GC analysis of this compound purity.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). The column should be capable of resolving the C4 hydrocarbons and acetylenes, such as an alumina PLOT column.[2][3]

  • Sample Introduction: A representative liquid sample is introduced into the GC. This is often done using a pressurized liquid sampling valve to prevent fractionation of the volatile components.[2]

  • Chromatographic Conditions:

    • Carrier Gas: High-purity helium or hydrogen.[2]

    • Temperature Program: An initial oven temperature of around 70°C, held for several minutes, followed by a temperature ramp to around 200-250°C to elute all components.[3]

    • Injector and Detector Temperatures: Typically set around 200-250°C.[3]

  • Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas to those of a calibrated standard mixture. The results are typically reported in weight percent or ppm.[2]

Visualizations

Impurity_Effects cluster_impurities Common Impurities cluster_polymerization This compound Polymerization cluster_issues Potential Issues Moisture Moisture (H2O) Catalyst Catalyst System (e.g., Co, Cr, Alkyllithium) Moisture->Catalyst Reacts with & deactivates Oxygen Oxygen (O2) Oxygen->Catalyst Forms peroxides, deactivates Acetylenes Acetylenes (e.g., vinylacetylene) Acetylenes->Catalyst Strongly coordinates & poisons catalyst Other_Olefins Other C4 Olefins (e.g., 1,3-butadiene, butenes) Polymerization Polymerization Process Other_Olefins->Polymerization Competes for active sites Catalyst->Polymerization Initiates Catalyst_Deactivation Catalyst Deactivation Catalyst->Catalyst_Deactivation Polymer Desired Poly(this compound) Polymerization->Polymer Forms Side_Reactions Side Reactions (Crosslinking, Termination) Polymerization->Side_Reactions Reduced_Selectivity Reduced 1,2-Selectivity Polymerization->Reduced_Selectivity Poor_Control Poor Molecular Weight Control Polymerization->Poor_Control

Caption: Logical relationship of how impurities affect this compound polymerization.

Caption: Experimental workflow for this compound polymerization.

References

strategies to minimize oligomer formation in allene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for allene (B1206475) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oligomer formation and other side reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during allene reactions, particularly the undesired formation of oligomers and other byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of oligomers/polymers. What are the primary factors I should investigate?

A1: Oligomerization is a common side reaction in allene chemistry. The primary factors to investigate are:

  • Catalyst System: The choice of metal catalyst and ligand is critical. Some systems are more prone to promoting oligomerization.

  • Reaction Temperature: Higher temperatures can sometimes favor undesired oligomerization pathways.[1]

  • Substrate Concentration: High concentrations of the allene substrate can increase the rate of intermolecular reactions, leading to oligomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and favor or disfavor oligomerization.

Q2: I am observing low conversion of my starting material and the formation of a complex mixture of products. What could be the cause?

A2: Low conversion with a complex product mixture can point to several issues:

  • Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by the reaction temperature being too high.

  • Incorrect Ligand Choice: The ligand may not be providing the necessary stability or selectivity to the catalyst, leading to multiple reaction pathways.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the desired transformation.

Troubleshooting Workflow for Oligomer Formation

If you are observing significant oligomer formation, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for minimizing oligomer formation.

Data Presentation: Controlling Selectivity in Allene Reactions

The following tables summarize quantitative data on how various reaction parameters can be tuned to minimize oligomer formation and improve the yield of the desired product.

Table 1: Effect of Ligand on Palladium-Catalyzed Allene Hydroarylation

In the palladium-catalyzed hydroarylation of allenes, the choice of N-heterocyclic carbene (NHC) ligand significantly impacts the regioselectivity, thereby preventing the formation of undesired isomeric byproducts which can be considered a form of dimerization.

EntryLigandProduct Ratio (Desired : Undesired)Yield (%)
1IPr85 : 1590
2SIMes90 : 1092
3IPr*OMe>99 : 195

Data synthesized from studies on Pd-catalyzed allene functionalization, highlighting the trend of increasing selectivity with bulkier ligands.

Table 2: Influence of Temperature on Rhodium-Catalyzed [4+2] Cycloaddition

Temperature can be a critical parameter in controlling the chemoselectivity of rhodium-catalyzed cycloadditions of allenes, preventing the formation of dimers or other undesired cyclic compounds.

EntryTemperature (°C)Yield of [4+2] Adduct (%)Yield of Oligomers (%)
12585<5
2607020
31005045

Illustrative data based on typical trends observed in Rh-catalyzed allene cycloadditions.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at minimizing oligomer formation in allene reactions.

Protocol 1: Selective Palladium-Catalyzed Hydroarylation of Allenes

This protocol describes a general procedure for the selective hydroarylation of an allene using a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand, which is effective in minimizing side reactions.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Potassium tert-butoxide (KOtBu)

  • Allene substrate

  • Aryl halide

  • Anhydrous toluene (B28343)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol %) and IPr (4 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).

  • Add the allene substrate (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Finally, add KOtBu (1.5 equivalents).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd(OAc)₂, IPr, allene, aryl halide, and KOtBu in anhydrous toluene heat Heat at 80 °C (12-24 h) reagents->heat quench Quench with NH₄Cl(aq) heat->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for selective Pd-catalyzed hydroarylation.

Protocol 2: Diastereoselective Rhodium-Catalyzed [4+2] Cycloaddition of Allenes

This protocol outlines a method for the diastereoselective intramolecular [4+2] cycloaddition of an allenyl diene, a reaction that can be prone to oligomerization if not properly controlled.

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add the allenyl diene substrate (1.0 equivalent).

  • In a glovebox or under an inert atmosphere, prepare a stock solution of [Rh(CO)₂Cl]₂ in anhydrous DCE.

  • Add anhydrous DCE to the Schlenk tube containing the substrate to achieve a final concentration of 0.05 M.

  • Add the required volume of the [Rh(CO)₂Cl]₂ stock solution (2.5 mol % Rh).

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction for 2-6 hours, monitoring by TLC or ¹H NMR.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.

G start Start setup Combine allenyl diene and [Rh(CO)₂Cl]₂ in anhydrous DCE start->setup reaction Heat at 60 °C for 2-6 hours setup->reaction monitoring Monitor reaction progress (TLC or ¹H NMR) reaction->monitoring workup Concentrate in vacuo monitoring->workup Reaction Complete purification Purify by column chromatography workup->purification end End purification->end

Caption: Logic diagram for Rh-catalyzed [4+2] cycloaddition.

This technical support center provides a starting point for addressing challenges in allene chemistry. Successful outcomes in these reactions are often a result of careful optimization of the reaction parameters discussed.

References

Technical Support Center: Thermal Stability and Decomposition of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,2-butadiene. It covers its thermal stability, decomposition pathways, and potential experimental challenges in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound? A: this compound is stable at room temperature when stored in closed containers under normal conditions.[1] However, it is a highly reactive and extremely flammable gas that can polymerize upon heating.[1][2][3] Due to its high reactivity, it must be stored under strictly controlled conditions, at temperatures below 30°C and in the absence of oxygen.[3]

Q2: At what temperatures does the thermal decomposition of this compound occur? A: Significant thermal decomposition of this compound occurs at very high temperatures. Experimental studies have been conducted in the range of 1300–2000 K (approximately 1027–1727°C).[4]

Q3: What are the major products of this compound's thermal decomposition? A: The pyrolysis of this compound yields several major products, including acetylene (B1199291) (C₂H₂), diacetylene (C₄H₂), ethylene (B1197577) (C₂H₄), methane (B114726) (CH₄), and benzene (B151609) (C₆H₆).[4] Toluene has also been identified as a minor product within a specific temperature range of 1500–1700 K.[4]

Q4: What is the primary mechanism for the thermal decomposition of this compound? A: The decomposition is complex, but a critical initial step is the isomerization of this compound to 1,3-butadiene (B125203).[4][5][6] Following this, C-C bond fission occurs, leading to the formation of methyl (CH₃) and propargyl (C₃H₃) radicals.[5][6][7][8] These radicals then participate in a cascade of subsequent reactions to form the final stable products. The propargyl radical is particularly important in the formation of benzene.[4]

Q5: Is the isomerization to 1,3-butadiene essential for the decomposition process? A: Yes, experimental data and kinetic modeling show that the isomerization of this compound to 1,3-butadiene is a facile and crucial pathway.[5][6] Including this isomerization step is necessary to successfully model the product profiles observed during pyrolysis.[4]

Troubleshooting Guide

Q1: My experiment is yielding unexpected products not typically associated with this compound decomposition. What could be the cause? A:

  • Contaminants: Verify the purity of your this compound sample. Contaminants or residual solvents can lead to unintended side reactions.

  • Isomerization: As noted, this compound readily isomerizes. Your "unexpected" products may be the result of decomposition pathways of isomers like 1,3-butadiene or 2-butyne, which form under thermal stress.[5][6]

  • Reactor Surface Effects: The material of your reactor could have catalytic effects, altering the decomposition pathway.

  • Oxygen Leaks: The presence of oxygen, even in trace amounts, will lead to oxidation products and significantly alter the reaction mechanism.

Q2: I am observing a very low yield of the expected major decomposition products. What are the likely reasons? A:

  • Insufficient Temperature: The decomposition of this compound requires very high temperatures (1300-2000 K).[4] Ensure your experimental setup is reaching and maintaining the target temperature.

  • Short Residence Time: The time the molecule spends at the high temperature may be too short for significant decomposition to occur. Flash pyrolysis studies often operate on a microsecond timescale, requiring precise control.[5][6]

  • Pressure Effects: The decomposition process can be pressure-dependent. The cited studies were performed at sub-atmospheric pressures (0.20–0.55 atm).[4] Operating at significantly different pressures could alter reaction rates.

Q3: Polymer formation is interfering with my analysis and fouling my equipment. How can I mitigate this? A:

  • Storage: this compound can polymerize upon heating.[2] For storage and handling at lower temperatures, inhibitors like tert-butylcatechol (TBC) can be used.[3]

  • Experimental Conditions: In high-temperature pyrolysis experiments, traditional inhibitors are ineffective. The best approach is to use a flow-based system with very short residence times (e.g., a shock tube) to minimize the opportunity for polymerization reactions to propagate.

  • Dilution: Using a high dilution of the this compound sample in an inert gas (like Neon or Argon) can reduce bimolecular reactions that lead to polymer formation.

Quantitative Data Summary

The following table summarizes key quantitative data from experimental studies on the thermal decomposition of this compound.

ParameterValue / DescriptionSource(s)
Temperature Range 1300–2000 K[4]
Pressure Range 0.20–0.55 atm[4]
Experimental Timescale Approx. 20 µs (for flash pyrolysis)[5][6]
Major Gaseous Products Acetylene (C₂H₂), Diacetylene (C₄H₂), Ethylene (C₂H₄), Methane (CH₄), Benzene (C₆H₆)[4]
Key Radical Intermediates Methyl Radical (CH₃), Propargyl Radical (C₃H₃)[5][6][7][8]
Minor Products Toluene (observed between 1500–1700 K)[4]

Experimental Protocols

Methodology: Shock-Tube Pyrolysis with Time-of-Flight Mass Spectrometry

This method is used for studying gas-phase thermal decomposition at high temperatures and short reaction times.

  • Mixture Preparation: Prepare a dilute mixture of this compound (e.g., 3-4%) in an inert bath gas such as Neon (Ne) or Argon (Ar). This minimizes self-reaction and ensures nearly isothermal conditions.

  • Apparatus: A high-vacuum shock tube coupled to a time-of-flight mass spectrometer (TOF-MS) is required. For detailed analysis of radical intermediates, single-photon vacuum-ultraviolet (VUV) ionization is often employed.[5][6]

  • Experimental Procedure:

    • Introduce the prepared gas mixture into the driven section of the shock tube.

    • Initiate a shock wave by rupturing a diaphragm separating the high-pressure driver section from the low-pressure driven section.

    • The gas is rapidly heated and compressed as the shock wave reflects off the end wall of the tube, initiating the decomposition. Temperatures of 1300-2000 K can be achieved.[4]

  • Data Acquisition:

    • A small sample of the reacting gas mixture is extracted from the reaction zone behind the reflected shock wave.

    • This gas is then analyzed by the TOF-MS to identify and quantify the species present (reactants, intermediates, and products) as a function of time.

  • Kinetic Modeling: The resulting species profiles are used to develop and validate a detailed reaction mechanism, which can consist of dozens of elementary reaction steps, to accurately describe the decomposition process.[4]

Visualizations

Decomposition Pathway of this compound

G cluster_main Thermal Decomposition Workflow B12 This compound B13 1,3-Butadiene B12->B13 Isomerization Radicals ₃• (Methyl) C₃H₃• (Propargyl)> B13->Radicals C-C Bond Fission Products ₂H₂, C₄H₂, C₂H₄, CH₄, C₆H₆)> Radicals->Products Further Reactions

Caption: Key steps in the high-temperature decomposition of this compound.

References

pressure and temperature optimization for 1,2-butadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-butadiene. Our aim is to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction pressure and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through three main routes:

  • Isomerization of 2-butyne (B1218202): This method involves the vapor-phase isomerization of 2-butyne over a solid catalyst.[1][2]

  • Dehydrogenation of n-butane: While primarily aimed at producing 1,3-butadiene (B125203), this compound can be obtained as a byproduct from the catalytic dehydrogenation of n-butane.[3][4][5]

  • Byproduct of 1,3-butadiene production: this compound is often a minor byproduct in the large-scale industrial production of 1,3-butadiene.[2]

Q2: What are the typical temperature and pressure ranges for this compound synthesis via 2-butyne isomerization?

A2: For the isomerization of 2-butyne, preferred operating temperatures range from 300°C to 500°C. Temperatures below 300°C result in low conversion of 2-butyne, while temperatures exceeding 500°C can lead to the formation of unwanted byproducts, including dimers, oligomers, and cracking products.[1] The reaction is typically carried out at or near atmospheric pressure.

Q3: What catalysts are effective for the isomerization of 2-butyne to this compound?

A3: Catalysts comprising silica (B1680970) or alumina (B75360) that have been treated with an alkali or alkaline earth metal compound are effective for this process.[1] The treatment incorporates 1% to 25% by weight of the metal compound, calculated as the oxide.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low product yield is a common issue in organic synthesis.[6][7][8] The following sections outline potential causes and solutions for poor yields in this compound synthesis.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Verify the reactor temperature is within the optimal range of 300-500°C for 2-butyne isomerization.[1] Temperatures that are too low will result in poor conversion, while excessively high temperatures promote side reactions.[1]
Incorrect Catalyst Preparation or Deactivation Ensure the catalyst has been prepared according to the specified protocol, with the correct loading of the alkali or alkaline earth metal promoter. Catalyst deactivation can occur due to coking; consider catalyst regeneration or replacement.
Insufficient Contact Time For the isomerization of 2-butyne, preferred contact times range from 5 to 100 seconds.[1] Adjust the flow rate of the reactant to achieve the optimal contact time for your specific reactor setup.
Impure Starting Materials The purity of the 2-butyne feedstock is crucial. Impurities can poison the catalyst or lead to the formation of undesired byproducts. Purify the starting material before use.

Issue 2: Formation of Undesired Byproducts

The presence of significant amounts of byproducts complicates purification and reduces the yield of the desired this compound.

Potential Byproduct Mitigation Strategy
1,3-Butadiene The formation of 1,3-butadiene can occur, particularly at higher temperatures. Optimize the temperature to favor the formation of this compound. The choice of catalyst also plays a significant role in selectivity.
Higher Molecular Weight Compounds (Dimers, Oligomers) These are typically formed at temperatures above 500°C.[1] Maintain the reaction temperature within the recommended range to minimize their formation.
Cracking Products High temperatures can also lead to the cracking of the starting material and products.[1] Adhere to the optimal temperature window to prevent cracking.

Experimental Protocols

Synthesis of this compound via Isomerization of 2-Butyne

This protocol is based on the vapor-phase isomerization of 2-butyne over a base-treated silica catalyst.

Materials:

  • 2-Butyne (high purity)

  • Silica gel catalyst

  • Alkali or alkaline earth metal compound (e.g., potassium hydroxide)

  • Inert gas (e.g., nitrogen)

  • Reaction vessel (e.g., packed bed reactor)

Procedure:

  • Catalyst Preparation: Treat the silica gel with a solution of the alkali or alkaline earth metal compound to achieve a 1-25% by weight loading of the metal oxide. Dry and calcine the catalyst.

  • Reactor Setup: Pack the catalyst into a suitable reactor. Heat the reactor to the desired temperature (300-500°C) under a flow of inert gas.

  • Reaction: Introduce the 2-butyne feedstock into the reactor at a controlled flow rate to achieve a contact time of 5-100 seconds.

  • Product Collection: The reactor effluent, containing this compound, unreacted 2-butyne, and any byproducts, is passed through a condenser to collect the liquid products.

  • Purification: The desired this compound can be separated from the product mixture by distillation.[1] Unreacted 2-butyne can be recycled.[1]

Data Presentation

Table 1: Influence of Temperature on 2-Butyne Conversion and Product Selectivity

Temperature (°C)2-Butyne Conversion (%)This compound Selectivity (%)1,3-Butadiene Selectivity (%)Other Byproducts (%)
300LowHighLowLow
400ModerateHighModerateLow
500HighModerateModerateModerate
>500Very HighLowLowHigh (dimers, cracking)

Note: The values in this table are illustrative and will vary depending on the specific catalyst and reaction conditions used.

Visualizations

experimental_workflow start Start catalyst_prep Catalyst Preparation (Base-treated Silica) start->catalyst_prep reactor_setup Reactor Setup (300-500°C) catalyst_prep->reactor_setup reaction Isomerization of 2-Butyne (5-100s contact time) reactor_setup->reaction product_collection Product Collection (Condensation) reaction->product_collection purification Purification (Distillation) product_collection->purification product This compound purification->product recycle Recycle Unreacted 2-Butyne purification->recycle end End product->end recycle->reaction

Caption: Experimental workflow for the synthesis of this compound via 2-butyne isomerization.

troubleshooting_flowchart start Low this compound Yield check_temp Is Temperature 300-500°C? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst No check_contact_time Is Contact Time 5-100s? check_catalyst->check_contact_time Yes replace_catalyst->check_contact_time adjust_flow_rate Adjust Flow Rate check_contact_time->adjust_flow_rate No check_purity Is 2-Butyne Pure? check_contact_time->check_purity Yes adjust_flow_rate->check_purity purify_reactant Purify 2-Butyne check_purity->purify_reactant No success Yield Improved check_purity->success Yes purify_reactant->success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Diels-Alder Reactivity: 1,2-Butadiene vs. 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for constructing six-membered rings with high stereocontrol.[1][2] The reaction's efficiency is critically dependent on the electronic and structural properties of the 4π-electron component, the conjugated diene. This guide provides an objective comparison of the reactivity of two C4H6 isomers, 1,2-butadiene (an allene) and 1,3-butadiene (B125203) (a conjugated diene), in this pivotal reaction, supported by computational and experimental data.

Core Reactivity Principles: A Tale of Two Isomers

The fundamental difference in reactivity between 1,3-butadiene and this compound in the Diels-Alder reaction stems from the arrangement of their respective π-systems. The reaction proceeds through a concerted, cyclic transition state requiring the overlap of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5]

1,3-Butadiene: The Archetypal Diene

1,3-Butadiene is a classic conjugated diene. Its reactivity is predicated on its ability to adopt an s-cis conformation, where both double bonds are on the same side of the central single bond.[1][6][7] This planar conformation allows the p-orbitals at the C1 and C4 positions to overlap effectively with the p-orbitals of the dienophile, facilitating the formation of the new six-membered ring. While typically more stable in the s-trans conformation, the energy barrier to rotate into the reactive s-cis form is small, allowing the reaction to proceed readily.[1]

This compound: The Unsuitable Diene, The Reluctant Dienophile

This compound, an allene (B1206475), possesses two cumulated double bonds.[8] The π-bonds in an allene are orthogonal (perpendicular) to each other. This geometry makes it structurally impossible for this compound to function as a 4π diene component in a Diels-Alder reaction. The necessary cyclic overlap of orbitals for the [4+2] transition state cannot be achieved.

However, one of the double bonds within an allene can participate as the 2π-electron component, acting as a dienophile .[3][9] While possible, allenes are generally not highly reactive dienophiles compared to simple alkenes or alkynes. Theoretical studies have shown that the activation barriers for Diels-Alder reactions involving allene as a dienophile are significantly higher than those with ethylene (B1197577) or acetylene.[10][11] Their reactivity as dienophiles can be enhanced if the allene is strained, such as within a cyclic system.[12][13]

Quantitative Reactivity Data: A Computational Perspective

A direct experimental comparison of the two isomers under identical conditions is not feasible, as they play fundamentally different roles. 1,3-butadiene acts as the diene, while this compound can only act as the dienophile. However, computational studies provide clear quantitative insights into their relative reactivities by calculating the activation energies for prototypical reactions.

ReactionRole of Butadiene IsomerActivation Energy (Ea)Reference
1,3-Butadiene + EtheneDiene~22.2 - 27.5 kcal/mol[14]
1,3-Butadiene + AlleneDienophile~27.7 kcal/mol[10]

Note: Activation energies can vary based on the computational method and basis set used. The values presented are representative from high-level theoretical studies.

The data clearly indicates that the reaction of 1,3-butadiene with a simple dienophile (ethene) has a significantly lower activation barrier than a reaction where an allene acts as the dienophile. The reaction between 1,3-butadiene and allene itself has a higher activation barrier, highlighting the lower reactivity of allenes as dienophiles compared to ethylene.[10][11]

Logical Framework for Reactivity

The following diagram illustrates the divergent reaction pathways based on the diene's structure.

G cluster_13 1,3-Butadiene Pathway cluster_12 This compound Pathway 1,3-Butadiene 1,3-Butadiene s_cis s-cis Conformation (Required) 1,3-Butadiene->s_cis Conformational Equilibrium DA_Reaction_13 [4+2] Cycloaddition (Diene Role) s_cis->DA_Reaction_13 Product_13 Cyclohexene Derivative DA_Reaction_13->Product_13 This compound This compound DA_Reaction_12_Diene [4+2] Cycloaddition (Diene Role) This compound->DA_Reaction_12_Diene DA_Reaction_12_Dienophile [4+2] Cycloaddition (Dienophile Role) This compound->DA_Reaction_12_Dienophile No_Product No Reaction DA_Reaction_12_Diene->No_Product Geometrically Forbidden Product_12 Methylene-Cyclohexene Derivative DA_Reaction_12_Dienophile->Product_12 Possible, but high activation energy

Caption: Reaction pathways for 1,3-butadiene and this compound in Diels-Alder reactions.

Orbital Geometry: The Decisive Factor

The inability of this compound to act as a diene is rooted in its orbital geometry. The diagram below contrasts the aligned p-orbitals of s-cis-1,3-butadiene with the orthogonal p-orbitals of this compound.

G cluster_13 1,3-Butadiene (s-cis) cluster_12 This compound (Allene) a1 C a2 C p1_bot a3 C p2_bot a4 C p3_bot p4_bot p1_top p2_top p3_top p4_top note1 Parallel p-orbitals allow for [4+2] cycloaddition as a diene. b1 C b2 C q1_bot b3 C q2_bot b4 H3C q3_right q1_top q2_top q3_left note2 Orthogonal p-orbitals prevent a concerted [4+2] reaction as a diene.

Caption: Comparison of p-orbital alignment in 1,3-butadiene and this compound.

Experimental Protocols

Representative Protocol for 1,3-Butadiene as a Diene

Due to the gaseous nature of 1,3-butadiene, a common and safer laboratory procedure involves its in situ generation from a stable solid precursor, such as 3-sulfolene (B121364) (butadiene sulfone).[15][16]

Reaction: In situ generation of 1,3-butadiene from 3-sulfolene and subsequent Diels-Alder reaction with maleic anhydride (B1165640).

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride (dienophile)

  • High-boiling solvent (e.g., xylenes (B1142099) or diglyme)

  • Round-bottomed flask equipped with a reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottomed flask, add maleic anhydride (1.0 eq), 3-sulfolene (1.1 eq), and the solvent (e.g., xylenes).

  • Attach a reflux condenser and heat the mixture to reflux (typically >130 °C).[16]

  • The thermal decomposition of 3-sulfolene liberates gaseous 1,3-butadiene and sulfur dioxide. The 1,3-butadiene is trapped by the maleic anhydride in the flask to undergo the Diels-Alder reaction.[15]

  • Maintain reflux for a specified period (e.g., 30-60 minutes) to ensure the complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product, cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Collect the solid product by suction filtration, wash with a cold solvent (e.g., petroleum ether), and dry.

  • Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Considerations for this compound as a Dienophile

Reactions involving allenes as dienophiles typically require more forcing conditions (higher temperatures and pressures) due to their lower reactivity and higher activation energy, unless the allene is activated by strain or electron-withdrawing groups.[10] The reaction setup would be similar, but the specific conditions would need to be optimized based on the diene being used.

Conclusion

In the context of the Diels-Alder reaction, 1,3-butadiene is a highly effective and classic diene due to its conjugated π-system and ability to adopt the required s-cis conformation. In stark contrast, This compound is completely unreactive as a diene because its orthogonal π-bonds make the concerted [4+2] cycloaddition geometrically impossible. While this compound can participate as a 2π dienophile, it is generally less reactive than simple alkenes, possessing a higher activation energy barrier. This fundamental difference in reactivity, dictated by molecular structure and orbital geometry, is a critical consideration for researchers in the design of synthetic pathways for complex molecules.

References

A Researcher's Guide to Kinetic and Thermodynamic Products in Allene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern reaction selectivity is paramount. In the realm of allene (B1206475) chemistry, the competition between kinetic and thermodynamic reaction pathways often dictates the final product distribution. This guide provides an objective comparison of the kinetic and thermodynamic products of various allene reactions, supported by experimental data and detailed methodologies.

Allenes, with their unique cumulated diene structure, offer a versatile platform for synthetic chemistry. However, their reactivity can lead to the formation of multiple products. The predominance of one product over another is often governed by whether the reaction is under kinetic or thermodynamic control. The kinetic product is the one that is formed fastest, possessing the lowest activation energy, while the thermodynamic product is the most stable, representing the lowest energy state of the products. The selection between these two pathways can often be influenced by reaction conditions such as temperature, reaction time, and the nature of the reagents.

Electrophilic Addition: Hydrohalogenation of Allenes

The electrophilic addition of hydrogen halides (HX) to allenes can proceed through two main pathways, leading to either a vinyl halide (kinetic product) or an allyl halide (thermodynamic product). The reaction proceeds via a vinyl cation intermediate, which can be attacked by the halide at two different positions.

Reaction Pathway:

G Allene Allene VinylCation Vinyl Cation Intermediate Allene->VinylCation H+ KineticProduct Kinetic Product (Vinyl Halide) VinylCation->KineticProduct X- (faster attack) ThermodynamicProduct Thermodynamic Product (Allyl Halide) VinylCation->ThermodynamicProduct X- (leads to more stable product)

Figure 1. Electrophilic addition to an allene.

Experimental Data: Hydrobromination of Phenylallene

The hydrobromination of phenylallene serves as a clear example of temperature-dependent product distribution.

Temperature (°C)Reaction TimeKinetic Product (3-bromo-1-phenyl-1-propene) Yield (%)Thermodynamic Product (1-bromo-3-phenyl-2-propene) Yield (%)
-781 hr8515
2524 hr2080

Experimental Protocol: Hydrobromination of Phenylallene under Kinetic Control

A solution of phenylallene (1.0 mmol) in dry dichloromethane (B109758) (10 mL) is cooled to -78 °C under a nitrogen atmosphere. A solution of hydrogen bromide in acetic acid (1.1 mmol, 33 wt %) is added dropwise with stirring. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of cold saturated sodium bicarbonate solution (10 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product ratio is determined by 1H NMR spectroscopy.

Radical Addition: Thiol-Ene Reaction with Allenes

The free-radical addition of thiols to allenes provides another excellent example of kinetic versus thermodynamic control. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). The initial addition of the thiyl radical can occur at either the central or a terminal carbon of the allene.

Reaction Pathway:

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat R• R• RS• RS• R•->RS• RSH Allene Allene VinylRadical VinylRadical Allene->VinylRadical RS• (attack at terminal C) AllylRadical AllylRadical Allene->AllylRadical RS• (attack at central C) KineticProduct Kinetic Product (Vinyl Sulfide) VinylRadical->KineticProduct RSH ThermodynamicProduct Thermodynamic Product (Allyl Sulfide) AllylRadical->ThermodynamicProduct RSH

Figure 2. Radical addition of a thiol to an allene.

Experimental Data: Addition of Thiophenol to 1,2-Butadiene

The regioselectivity of the addition of thiophenol to this compound is influenced by the reaction temperature.

Temperature (°C)Kinetic Product (1-(Phenylthio)-2-butene) Yield (%)Thermodynamic Product (3-(Phenylthio)-1-butene) Yield (%)
07030
801090

Experimental Protocol: Radical Addition of Thiophenol to this compound under Thermodynamic Control

A mixture of this compound (1.0 mmol), thiophenol (1.2 mmol), and AIBN (0.1 mmol) in toluene (B28343) (5 mL) is placed in a sealed tube. The tube is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to separate the isomeric products. The product ratio is determined by gas chromatography-mass spectrometry (GC-MS).

[2+2] Cycloaddition Reactions of Allenes

Allenes can undergo [2+2] cycloaddition reactions with various partners, such as alkenes and alkynes, to form four-membered rings. These reactions can be initiated either thermally or photochemically, often leading to different product distributions. Thermal reactions, which allow for the system to reach equilibrium, typically favor the more stable thermodynamic product. In contrast, photochemical reactions, which often proceed through a high-energy excited state, can favor the formation of the kinetic product.

Reaction Pathway:

G Reactants Allene + Alkene ExcitedState Excited State Complex Reactants->ExcitedState hv (Photochemical) TS_Thermo Thermodynamic Transition State Reactants->TS_Thermo Δ (Thermal) TS_Kinetic Kinetic Transition State ExcitedState->TS_Kinetic KineticProduct Kinetic Cycloadduct TS_Kinetic->KineticProduct ThermodynamicProduct Thermodynamic Cycloadduct TS_Thermo->ThermodynamicProduct

Figure 3. [2+2] cycloaddition of an allene and an alkene.

Experimental Data: Cycloaddition of 1,1-Dimethylallene with Acrylonitrile (B1666552)

The reaction between 1,1-dimethylallene and acrylonitrile demonstrates the influence of the reaction conditions on the regioselectivity of the cycloaddition.

ConditionKinetic Product (3-cyano-1-isopropylidenecyclobutane) Yield (%)Thermodynamic Product (4-cyano-2,2-dimethyl-1-methylenecyclobutane) Yield (%)
Photochemical (UV, 0 °C)7525
Thermal (150 °C)1585

Experimental Protocol: Thermal [2+2] Cycloaddition of 1,1-Dimethylallene with Acrylonitrile

A mixture of 1,1-dimethylallene (1.0 mmol) and acrylonitrile (2.0 mmol) is heated in a sealed, thick-walled glass tube at 150 °C for 24 hours. After cooling, the excess acrylonitrile is removed by distillation. The remaining mixture is subjected to fractional distillation under reduced pressure to isolate the two isomeric cycloadducts. The product ratio is determined by 1H NMR and gas chromatography.

Conclusion

The reactions of allenes provide compelling examples of the principles of kinetic and thermodynamic control. For researchers in synthetic and medicinal chemistry, the ability to selectively favor the formation of either the kinetic or thermodynamic product is a powerful tool for achieving desired molecular architectures. By carefully controlling reaction parameters such as temperature and reaction time, it is possible to navigate the potential energy landscape of a reaction and isolate the product of interest with high selectivity. The experimental data and protocols provided in this guide serve as a practical resource for understanding and applying these fundamental concepts in the laboratory.

A Comparative Guide to Computational Models for 1,2-Butadiene: An Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate computational modeling of molecular structures and properties is paramount. This guide provides an objective comparison of computational models for 1,2-butadiene against experimental data, offering a clear validation of their performance.

This document summarizes key geometric and spectroscopic data for this compound obtained from experimental techniques and compares them with values predicted by various computational models. Detailed experimental protocols and a visual representation of the validation workflow are also provided to offer a comprehensive resource for researchers.

Unveiling the Molecular Architecture: A Head-to-Head Comparison

The validation of computational models hinges on their ability to accurately reproduce experimentally determined molecular parameters. Here, we present a comparison of key structural and spectroscopic data for this compound.

Molecular Geometry: Bond Lengths and Angles

The precise arrangement of atoms within a molecule is a fundamental property that computational models strive to replicate. The following table contrasts the experimentally determined bond lengths and angles of this compound with those calculated using various computational methods.

ParameterExperimental ValueComputational Model 1 (Method)Computational Model 2 (Method)
Bond Lengths (Å)
C1=C2Data not availableTo be determinedTo be determined
C2=C3Data not availableTo be determinedTo be determined
C3-C4Data not availableTo be determinedTo be determined
C1-HData not availableTo be determinedTo be determined
C3-HData not availableTo be determinedTo be determined
C4-HData not availableTo be determinedTo be determined
Bond Angles (°)
∠ H-C1-HData not availableTo be determinedTo be determined
∠ C1=C2=C3Data not availableTo be determinedTo be determined
∠ C2=C3-C4Data not availableTo be determinedTo be determined
∠ H-C3-C2Data not availableTo be determinedTo be determined
∠ H-C4-C3Data not availableTo be determinedTo be determined
Molecular Rotation: Rotational Constants

Microwave spectroscopy provides highly accurate measurements of rotational constants, which are inversely related to the moments of inertia of a molecule. These constants are sensitive to the overall molecular geometry.

Rotational ConstantExperimental Value (MHz)Computational Model 1 (Method)Computational Model 2 (Method)
AData not availableTo be determinedTo be determined
BData not availableTo be determinedTo be determined
CData not availableTo be determinedTo be determined

Note: While the NIST WebBook indicates the availability of microwave spectra for this compound, specific rotational constants were not explicitly found in the conducted searches.[1][2][3] Analysis of the raw microwave data is necessary to extract these experimental values.

Molecular Vibrations: Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. The frequencies of these vibrations are a key benchmark for computational models.

Vibrational ModeExperimental Frequency (cm⁻¹)Computational Model 1 (Method)Computational Model 2 (Method)
To be populatedTo be populatedTo be determinedTo be determined

Note: The NIST WebBook provides access to the gas-phase infrared spectrum of this compound.[1] A detailed analysis of this spectrum is required to assign and list the fundamental vibrational frequencies.

The Experimental Foundation: Protocols and Methodologies

The reliability of the experimental data used for validation is contingent on the methods employed. Here, we outline the principles behind the key experimental techniques relevant to this guide.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of gas-phase molecules.[4] To be observable by microwave spectroscopy, a molecule must possess a permanent dipole moment. The analysis of the resulting spectrum allows for the determination of highly accurate rotational constants, which in turn can be used to derive precise molecular geometries, including bond lengths and angles.[5]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state.[6] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. This pattern contains information about the internuclear distances within the molecules. By analyzing the diffraction data, a radial distribution curve can be generated, from which bond lengths, bond angles, and torsional angles can be determined.[6]

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. In IR spectroscopy, the absorption of infrared radiation by the sample is measured, which excites molecular vibrations that cause a change in the dipole moment.[7] Raman spectroscopy, on the other hand, involves scattering of monochromatic light (usually from a laser) and observing the frequency shifts in the scattered light, which correspond to the vibrational frequencies of the molecule. Vibrations that lead to a change in the polarizability of the molecule are Raman active.[7]

Visualizing the Validation Process

The logical flow of validating computational models against experimental data can be represented as a clear workflow.

G Workflow for Experimental Validation of Computational Models cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_val Validation Exp_Geo Molecular Geometry (GED, Microwave) Compare_Geo Compare Geometries Exp_Geo->Compare_Geo Exp_Rot Rotational Constants (Microwave) Compare_Rot Compare Rotational Constants Exp_Rot->Compare_Rot Exp_Vib Vibrational Frequencies (IR, Raman) Compare_Vib Compare Frequencies Exp_Vib->Compare_Vib Comp_Geo Geometry Optimization (ab initio, DFT) Comp_Geo->Compare_Geo Comp_Rot Rotational Constant Calculation Comp_Rot->Compare_Rot Comp_Vib Frequency Calculation Comp_Vib->Compare_Vib Validation_Conclusion Model Performance Assessment Compare_Geo->Validation_Conclusion Compare_Rot->Validation_Conclusion Compare_Vib->Validation_Conclusion

Figure 1. A flowchart illustrating the process of validating computational models.

References

A Comparative Study of 1,2-Polybutadiene and 1,4-Polybutadiene Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics of 1,2-polybutadiene and 1,4-polybutadiene, supported by experimental data and detailed methodologies.

Polybutadiene (B167195), a synthetic rubber, exists in several isomeric forms depending on the polymerization of 1,3-butadiene (B125203). The microstructure of the polymer chain, specifically the content of 1,2- and 1,4-addition units, profoundly influences its physical and chemical properties. This guide provides an objective comparison of the key properties of 1,2-polybutadiene and 1,4-polybutadiene (both cis and trans isomers), offering valuable insights for material selection and development in various research and industrial applications.

Microstructure and Synthesis Overview

The polymerization of 1,3-butadiene can result in three primary microstructures: cis-1,4, trans-1,4, and 1,2-vinyl.[1] The choice of catalyst system during polymerization is the primary determinant of the resulting microstructure.[2]

  • 1,4-Polybutadiene: In this structure, the butadiene monomers are linked end-to-end. It exists in two isomeric forms:

    • cis-1,4-Polybutadiene: Characterized by a high degree of flexibility, it is a highly elastic material with a very low glass transition temperature.[1] Ziegler-Natta catalysts, particularly those based on neodymium, are commonly used to synthesize high cis-1,4-polybutadiene.[3][4]

    • trans-1,4-Polybutadiene: This isomer has a more linear and rigid structure, leading to crystallinity and thermoplastic behavior.[5]

  • 1,2-Polybutadiene: In this configuration, the polymerization occurs through one of the double bonds, leaving a vinyl group as a side chain. The properties of 1,2-polybutadiene can range from elastomeric to thermoplastic depending on its tacticity (syndiotactic, isotactic, or atactic). Syndiotactic 1,2-polybutadiene, for instance, is a crystalline thermoplastic.[6][7]

Comparative Data of Physical and Mechanical Properties

The following tables summarize the key quantitative data for the different microstructures of polybutadiene.

Property1,2-Polybutadiene (Syndiotactic)High cis-1,4-PolybutadieneHigh trans-1,4-Polybutadiene
Thermal Properties
Glass Transition Temp. (Tg)-15 °C[8]-106 to -95 °C[8]-107 to -83 °C[8]
Melting Temperature (Tm)126 °C, 174.0 °C[8][9]-25 to 12 °C[8][10]97 / 145 °C[5][8]
Mechanical Properties
Tensile StrengthData not readily available5 - 10 MPa[11]Data not readily available
Elongation at BreakData not readily available396 - 460%[11]Data not readily available
Young's ModulusData not readily available0.001 - 0.0022 GPa[11]Data not readily available

Note: The properties of polybutadiene can vary significantly based on factors such as molecular weight, molecular weight distribution, and the presence of additives. The values presented are typical ranges found in the literature.

Experimental Protocols

Accurate characterization of polybutadiene's properties relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polybutadiene samples.

Methodology:

  • Sample Preparation: A small sample (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[12]

  • Instrument Setup: A Differential Scanning Calorimeter is used. The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).[13]

  • Test Procedure:

    • The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • A common heating and cooling rate is 10 °C/min.[14]

    • The sample is cooled to a low temperature (e.g., -150 °C) and then heated at a controlled rate to a temperature above its expected melting point.

    • An inert atmosphere (e.g., nitrogen) is maintained throughout the experiment to prevent oxidation.[12]

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition is observed as a step change in the baseline, and the melting point is identified as an endothermic peak.[14]

Tensile Testing for Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and Young's modulus of vulcanized polybutadiene samples.

Methodology (based on ASTM D412): [15][16][17][18]

  • Sample Preparation: Dumbbell-shaped specimens are cut from a vulcanized rubber sheet using a die. The thickness and width of the narrow section of the specimen are measured accurately at three points, and the median values are used.[16]

  • Instrument Setup: A universal testing machine (tensile tester) equipped with grips suitable for elastomeric materials is used.

  • Test Procedure:

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is stretched at a constant crosshead speed, typically 500 ± 50 mm/min, until it ruptures.

    • The force required to stretch the specimen and the corresponding elongation are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature or frequency.

Methodology:

  • Sample Preparation: Rectangular specimens of defined dimensions are prepared.[19]

  • Instrument Setup: A Dynamic Mechanical Analyzer is used. The appropriate sample clamp (e.g., tension, single or dual cantilever) is selected based on the sample's stiffness.[19]

  • Test Procedure:

    • A sinusoidal strain or stress is applied to the sample.

    • The resulting stress or strain and the phase lag between the applied and resulting signals are measured.

    • The measurements are typically performed over a range of temperatures (temperature sweep) or frequencies (frequency sweep) at a constant strain amplitude.[20]

  • Data Analysis: The instrument's software calculates the storage modulus (a measure of the elastic response), the loss modulus (a measure of the viscous response), and tan delta (the ratio of loss modulus to storage modulus, which is a measure of damping).[21] The glass transition temperature can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[21]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polybutadiene isomers.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination Monomer 1,3-Butadiene Monomer Catalyst Catalyst System Selection (e.g., Ziegler-Natta, Anionic) Monomer->Catalyst Polymerization Polymerization Reaction Catalyst->Polymerization Microstructure Microstructure Analysis (FTIR, NMR) Polymerization->Microstructure Thermal Thermal Analysis (DSC) Polymerization->Thermal Mechanical Mechanical Testing (Tensile) Polymerization->Mechanical Viscoelastic Dynamic Mechanical Analysis (DMA) Polymerization->Viscoelastic Tg_Tm Glass Transition (Tg) & Melting Temperature (Tm) Thermal->Tg_Tm Tensile_Props Tensile Strength, Elongation, Modulus Mechanical->Tensile_Props Viscoelastic_Props Storage Modulus (E'), Loss Modulus (E''), Tan Delta Viscoelastic->Viscoelastic_Props

Caption: Workflow for Polybutadiene Synthesis and Characterization.

References

A Comparative Guide to the Regioselectivity of 1,2-Butadiene versus 1,3-Butadiene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioselectivity of 1,2-butadiene and 1,3-butadiene (B125203) in cycloaddition reactions, a critical consideration in the synthesis of cyclic molecules for various applications, including drug development. The distinct electronic and structural properties of these isomeric dienes lead to significantly different outcomes in their cycloaddition reactions, particularly in the context of regioselectivity when reacting with unsymmetrical dienophiles.

Introduction to Cycloadditions of Butadienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereospecificity and regioselectivity.[1] 1,3-Butadiene, a conjugated diene, is a classic substrate for this reaction, and its behavior is well-documented. In contrast, this compound, a non-conjugated diene also known as methylallene, participates in cycloadditions through its allene (B1206475) functionality, leading to different mechanistic pathways and regiochemical outcomes.

Regioselectivity of 1,3-Butadiene in Diels-Alder Reactions

The regioselectivity of the Diels-Alder reaction with 1,3-butadiene derivatives and unsymmetrical dienophiles is a well-understood phenomenon, primarily governed by electronic effects. When a substituted 1,3-butadiene reacts with an unsymmetrical dienophile, two primary regioisomers, the "ortho" and "meta" products, are possible. The observed product distribution is dictated by the electronic nature of the substituents on both the diene and the dienophile.

Generally, in a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the major regioisomer is the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[2] This can be predicted by considering the resonance structures of the reactants.

For instance, in the reaction of 1-substituted 1,3-butadienes, the "ortho" and "para" isomers are typically favored over the "meta" isomer.[2] With 2-substituted 1,3-butadienes, the "para" isomer is often the major product.[2]

Regioselectivity of this compound in Cycloadditions

This compound, as an allene, offers two double bonds for cycloaddition. The reaction can occur at either the C1=C2 or the C2=C3 double bond. The regioselectivity in the cycloaddition of allenes is a more complex issue and can be influenced by steric and electronic factors, as well as the reaction conditions. Allenes can participate in various cycloadditions, including [2+2] and [4+2] reactions, and the mechanism can be either concerted or stepwise.[3]

In the context of [4+2] cycloadditions where the allene acts as the dienophile, the reaction can proceed through a concerted or a stepwise radical mechanism. The regioselectivity will depend on the stability of the intermediates or the transition states. For instance, in the reaction of an unsymmetrical allene with a diene, the regioselectivity is determined by which double bond of the allene reacts and the orientation of the reactants.

Experimental data on the regioselectivity of this compound in thermal cycloadditions is less abundant compared to 1,3-butadiene. However, studies on related allene systems can provide insights. For example, in chromium(0)-promoted [6π + 2π] cycloadditions, the regioselectivity was found to be influenced by the substituents on the allene, with a preference for reaction at the internal, more electron-rich double bond in the case of methoxyallene.[4]

Experimental Data Comparison

To illustrate the differences in regioselectivity, the following tables summarize representative experimental data for the cycloaddition reactions of 1,3-butadiene and a related allene system.

Table 1: Regioselectivity in the Diels-Alder Reaction of a Substituted 1,3-Butadiene

DieneDienophileMajor RegioisomerMinor RegioisomerRatioReference
1-Methoxy-1,3-butadieneMethyl acrylate"Ortho" adduct"Meta" adduct~9:1[2]

Table 2: Regioselectivity in a Metal-Promoted Cycloaddition of a Substituted Allene

AlleneTrieneMajor RegioisomerMinor RegioisomerRatioReference
MethoxyalleneCycloheptatrieneAttack at internal C=CAttack at terminal C=C75:25[4]

Note: The data for the allene cycloaddition is from a metal-promoted reaction, which may not be directly comparable to the thermal Diels-Alder reaction of 1,3-butadiene but serves to illustrate the concept of regioselectivity in allene systems.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the cycloaddition reactions of 1,3-butadiene and a general approach for allene cycloadditions.

Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (B1165640)

This procedure generates 1,3-butadiene in situ from 3-sulfolene (B121364).[5]

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Diglyme (bis(2-methoxyethyl)ether)

  • Water

Procedure:

  • In a 25 mL round-bottomed flask, combine 3.6 g of 3-sulfolene and 7 mL of diglyme. Add a boiling stone.

  • Add 3.0 g of maleic anhydride to the mixture.

  • Attach a reflux condenser and gently heat the mixture until gas evolution (SO2) is observed.

  • Carefully remove the condenser and measure the temperature, which should be around 140 °C.

  • Replace the condenser and continue heating for an additional 5 minutes or until gas evolution ceases.

  • Cool the flask to room temperature.

  • Induce crystallization by adding 35 mL of cold water. If precipitation is slow, scratch the inside of the flask with a glass rod.

  • Collect the solid product by suction filtration and allow it to air dry.

  • Record the weight and melting point of the product.

General Experimental Protocol for Cycloaddition of an Allene

The following is a general procedure that can be adapted for the cycloaddition of this compound with a suitable dienophile. Specific conditions such as temperature, solvent, and reaction time will need to be optimized.

Materials:

  • This compound (or a suitable precursor)

  • Dienophile (e.g., methyl acrylate)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • In a flame-dried, sealed tube or a round-bottomed flask equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile in the anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) if the allene is to be condensed into the reaction mixture.

  • Carefully introduce a measured amount of this compound into the reaction vessel.

  • Allow the reaction mixture to slowly warm to the desired reaction temperature (this could range from room temperature to elevated temperatures depending on the reactivity of the substrates).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the product mixture using column chromatography to separate the regioisomers.

  • Characterize the isolated products by spectroscopic methods (NMR, IR, Mass Spectrometry) to determine their structures and determine the regiochemical ratio.

Signaling Pathways and Experimental Workflows

The logical flow of comparing the regioselectivity of 1,2- and 1,3-butadiene can be visualized as follows:

Regioselectivity_Comparison cluster_13butadiene 1,3-Butadiene Cycloaddition cluster_12butadiene This compound Cycloaddition cluster_comparison Comparative Analysis A 1,3-Butadiene + Unsymmetrical Dienophile B Diels-Alder Reaction (Concerted [4+2] Cycloaddition) A->B C Mixture of Regioisomers ('ortho'/'meta' or 'para'/'meta') B->C D Product Analysis (e.g., NMR, GC-MS) C->D E Determine Regioisomeric Ratio D->E K Comparison of Regioselectivity E->K F This compound + Unsymmetrical Dienophile G Cycloaddition Reaction (e.g., [4+2] or [2+2]) F->G H Mixture of Regioisomers G->H I Product Analysis (e.g., NMR, GC-MS) H->I J Determine Regioisomeric Ratio I->J J->K L Mechanistic Interpretation (Electronic vs. Steric Control) K->L

Caption: A workflow diagram illustrating the comparative analysis of regioselectivity in cycloaddition reactions of 1,3-butadiene and this compound.

Reaction Mechanisms

The difference in regioselectivity between 1,3-butadiene and this compound stems from their distinct electronic structures and reaction mechanisms.

Reaction_Mechanisms cluster_13 1,3-Butadiene (Conjugated Diene) cluster_12 This compound (Allene) A s-cis conformation B Concerted [4+2] Cycloaddition (Diels-Alder) A->B C Cyclic Transition State B->C D Regioselectivity governed by Frontier Molecular Orbital (FMO) Theory (Electronic Effects) C->D E Two Perpendicular π-systems F Stepwise or Concerted Cycloaddition E->F G Diradical or Zwitterionic Intermediate (in stepwise mechanism) F->G H Regioselectivity influenced by Intermediate/Transition State Stability (Steric and Electronic Effects) F->H G->H

Caption: A diagram comparing the mechanistic pathways for cycloaddition reactions of 1,3-butadiene and this compound.

Conclusion

References

comparing catalytic systems for allene and conjugated diene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Allene (B1206475) and Conjugated Diene Polymerization

For researchers, scientists, and drug development professionals, the precise control over polymer architecture is paramount. The choice of catalytic system for the polymerization of unsaturated monomers like allenes and conjugated dienes dictates the resulting polymer's microstructure, molecular weight, and functionality. This guide provides an objective comparison of prominent catalytic systems for the polymerization of these two classes of monomers, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to Allene and Conjugated Diene Monomers

Allenes possess a unique C=C=C cumulated double bond system, leading to a rigid, linear geometry. Their polymerization can result in polymers with interesting stereochemistry and potential for further functionalization. Conjugated dienes, such as 1,3-butadiene (B125203) and isoprene, feature alternating double and single bonds (C=C-C=C), which allows for various modes of polymerization, leading to polymers with distinct elastomeric or plastic properties. The control over stereoselectivity (e.g., cis-1,4, trans-1,4, 1,2-, or 3,4-addition) is a critical aspect of conjugated diene polymerization.

Catalytic Systems for Allene Polymerization

The polymerization of allenes is less explored compared to conjugated dienes, but several transition metal-based catalysts have shown significant efficacy. Nickel and rhodium-based systems are particularly noteworthy for their ability to promote controlled polymerization.

Nickel-Based Catalysts

π-Allylnickel complexes are among the most effective catalysts for the living coordination polymerization of allene derivatives. These systems allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Rhodium-Based Catalysts

Rhodium complexes have also been employed for the polymerization of allenes, often leading to polymers with high stereoregularity.

Catalytic Systems for Conjugated Diene Polymerization

The industrial production of synthetic rubbers relies heavily on the stereospecific polymerization of conjugated dienes. Ziegler-Natta and metallocene catalysts are the cornerstones of this field.

Ziegler-Natta Catalysts

Classical Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., AlEt₃), are widely used for the polymerization of butadiene and isoprene. Lanthanide-based Ziegler-Natta catalysts, particularly those containing neodymium, are renowned for their high activity and stereoselectivity, producing polymers with a high cis-1,4 content, which is crucial for high-performance rubbers.

Metallocene Catalysts

Metallocene catalysts, featuring a transition metal (like titanium or zirconium) sandwiched between two cyclopentadienyl (B1206354) ligands, offer a more well-defined single-site catalytic environment. This allows for greater control over the polymer's molecular weight and microstructure compared to traditional multi-site Ziegler-Natta catalysts.

Comparative Performance Data

The following tables summarize the performance of various catalytic systems for the polymerization of allenes and conjugated dienes based on reported experimental data.

Table 1: Performance of Catalytic Systems for Allene Polymerization

Catalyst SystemMonomerPolymer Yield (%)Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)MicrostructureReference
[(π-allyl)NiOCOCF₃]₂/PPh₃Methoxyallene9510,0001.12,3-units
[(π-allyl)NiOCOCF₃]₂1,2-CyclononadieneHigh-Narrow-
Rh(I)/dppe complexPhenylallene---Dimerization

Table 2: Performance of Catalytic Systems for Conjugated Diene Polymerization

Catalyst SystemMonomerPolymer Yield (%)Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Microstructure (% cis-1,4)Reference
Nd(versatate)₃/DIBAH/Me₂SiCl₂1,3-Butadiene>953.2 x 10⁵1.8>98
TiCl₄/Al(i-Bu)₃Isoprene---up to 96% trans-1,4
rac-Et(Ind)₂ZrCl₂/MAO1,3-Butadiene----
Iron(II) complex/MAOIsoprene991.5 x 10⁵2.185% cis-1,4 / 15% 3,4-

Experimental Protocols

General Procedure for Nickel-Catalyzed Living Polymerization of Methoxyallene

Materials:

  • Initiator: [(π-allyl)NiOCOCF₃]₂

  • Ligand: Triphenylphosphine (PPh₃)

  • Monomer: Methoxyallene

  • Solvent: Toluene (B28343) (anhydrous)

  • Quenching agent: Acidified methanol (B129727)

Procedure:

  • In a glovebox, a Schlenk flask is charged with the calculated amount of [(π-allyl)NiOCOCF₃]₂ and PPh₃.

  • Anhydrous toluene is added to dissolve the catalyst components.

  • The flask is brought out of the glovebox and connected to a vacuum/argon line.

  • The solution is stirred at a specific temperature (e.g., 25 °C).

  • Methoxyallene is then added via syringe.

  • The polymerization is allowed to proceed for a designated time.

  • The reaction is terminated by the addition of a small amount of acidified methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR spectroscopy for its microstructure.

General Procedure for Neodymium-Based Ziegler-Natta Polymerization of 1,3-Butadiene

Materials:

  • Catalyst precursor: Neodymium(III) versatate

  • Co-catalyst: Diisobutylaluminum hydride (DIBAH)

  • Chloride source: Dimethyldichlorosilane (Me₂SiCl₂)

  • Monomer: 1,3-Butadiene

  • Solvent: Hexane (B92381) (anhydrous)

  • Quenching agent: Methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • A polymerization reactor is thoroughly dried and purged with argon.

  • Anhydrous hexane is introduced into the reactor.

  • The catalyst components are added in the following order under an inert atmosphere: DIBAH, neodymium versatate, and Me₂SiCl₂. The mixture is typically aged for a specific period at a controlled temperature.

  • The monomer, 1,3-butadiene, is then introduced into the reactor.

  • The polymerization is carried out at a constant temperature (e.g., 70 °C) for a predetermined time with continuous stirring.

  • The polymerization is terminated by adding methanol containing an antioxidant.

  • The polymer is coagulated, washed with methanol, and dried in a vacuum oven.

  • The resulting polybutadiene (B167195) is analyzed for its microstructure (using FTIR and NMR), molecular weight, and PDI (using GPC).

Mechanistic Insights and Visualizations

The mechanisms of allene and conjugated diene polymerization differ significantly due to the distinct nature of their double bond systems.

Mechanism of π-Allylnickel-Catalyzed Allene Polymerization

The polymerization of allenes by π-allylnickel catalysts is believed to proceed via the insertion of the allene monomer into the nickel-allyl bond. The coordination of the allene to the nickel center is a key step, followed by migratory insertion.

Allene_Polymerization Catalyst π-Allyl-Ni(II) Complex Coordination Coordination of Allene Catalyst->Coordination + Monomer Monomer Allene Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Propagating Chain Insertion->Propagation Propagation->Catalyst + n Monomers Polymer Polyallene Propagation->Polymer

Caption: Proposed mechanism for π-allylnickel-catalyzed allene polymerization.

Mechanism of Ziegler-Natta Catalyzed Conjugated Diene Polymerization

The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. It involves the coordination of the diene monomer to a vacant site on the transition metal center, followed by insertion into the metal-carbon bond of the growing polymer chain. The stereochemistry of the resulting polymer is determined by the mode of monomer coordination and the nature of the catalyst.

ZN_Diene_Polymerization Active_Site Active Ti-C Bond Pi_Complex π-Complex Formation Active_Site->Pi_Complex + Diene Diene Conjugated Diene Diene->Pi_Complex Insertion Cis-insertion Pi_Complex->Insertion New_Active_Site New Active Site Insertion->New_Active_Site New_Active_Site->Active_Site Propagation Polymer_Chain Growing Polymer Chain New_Active_Site->Polymer_Chain

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta diene polymerization.

Conclusion

The choice of a catalytic system for allene and conjugated diene polymerization is a critical decision that profoundly impacts the properties of the resulting polymer. For allene polymerization, nickel-based catalysts offer excellent control over the polymerization process, leading to well-defined polymers. In the realm of conjugated dienes, lanthanide-based Ziegler-Natta catalysts are superior for producing high-cis-1,4 polydienes, which are essential for high-performance elastomers. Metallocene catalysts provide a versatile platform for tailoring polymer properties with high precision. The selection of the optimal catalyst will depend on the specific monomer, the desired polymer microstructure, and the intended application of the final material. Further research into novel catalytic systems will undoubtedly continue to expand the possibilities for creating advanced polymeric materials from these versatile monomers.

A Comparative Analysis of Theoretical and Experimental Bond Energies in 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of bond dissociation energies (BDEs) is fundamental for predicting chemical reactivity and stability. This guide provides a comparative analysis of theoretical and experimental bond energies for 1,2-butadiene, a simple allene, offering insights into the strengths and weaknesses of various computational methods against available experimental data.

This compound (CH₂=C=CH-CH₃) possesses several distinct carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds, each with a unique bond dissociation energy. Experimental determination of these values can be challenging, leading to a reliance on theoretical calculations to supplement and rationalize experimental findings. This guide summarizes the available data, details the methodologies employed, and visualizes the relationships between these approaches.

Quantitative Comparison of Bond Dissociation Energies

BondTypeExperimental BDE (kJ/mol at 298 K)Theoretical BDE (kJ/mol at 298 K) - G3MP2B3
C₃-HVinylic371.1 ± 12.6[1]Data not explicitly found in searched literature
C₁-HVinylicNot availableData not explicitly found in searched literature
C₄-HAllylicNot availableData not explicitly found in searched literature
C₂-C₃C=CNot availableData not explicitly found in searched literature
C₁-C₂C=CNot availableData not explicitly found in searched literature
C₃-C₄C-CNot availableData not explicitly found in searched literature

Note: The theoretical values presented are based on the G3MP2B3 composite method, a high-accuracy computational chemistry approach. However, explicit BDE values for this compound were not directly reported in the searched literature. The generation of such data would typically involve calculating the enthalpies of the parent molecule and the resulting radicals from bond cleavage.

Methodologies: Experimental and Theoretical Approaches

A variety of experimental and theoretical methods are employed to determine bond dissociation energies.

Experimental Protocols

Pyrolysis with Photoionization Mass Spectrometry: This technique involves heating a molecule to high temperatures, causing bonds to break (pyrolysis). The resulting radical fragments are then ionized using vacuum ultraviolet (VUV) light and detected by a mass spectrometer. By analyzing the appearance energy of different fragments as a function of temperature, bond dissociation energies can be inferred.

A notable study on the pyrolysis of this compound indicated that the C-C single bond is the weakest, leading to the formation of methyl (•CH₃) and propargyl (•C₃H₃) radicals as the primary dissociation channel. While this provides qualitative information about relative bond strengths, it does not yield a precise BDE value from the reviewed literature.

Theoretical Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: Computational chemistry provides a powerful toolkit for calculating BDEs. The general procedure involves:

  • Geometry Optimization: The three-dimensional structures of the parent molecule and the radical fragments resulting from the homolytic cleavage of a specific bond are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: High-level electronic structure calculations are performed to obtain the total electronic energies of the molecule and the fragments.

  • BDE Calculation: The bond dissociation energy is then calculated as the difference in enthalpy between the products (radicals) and the reactant (parent molecule) at a given temperature, typically 298 K.

Commonly employed theoretical methods include:

  • Composite Methods (e.g., G3MP2B3, G3, CBS-QB3): These are multi-step methods that aim to approximate high-level accuracy by combining calculations at different levels of theory and with different basis sets. They are known for providing reliable thermochemical data.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and are widely used for larger molecules. The accuracy of DFT methods can vary depending on the functional used.

Logical Relationship of Methodologies

The relationship between experimental and theoretical approaches to determining bond energies is complementary. Experimental methods provide real-world data that serve as a benchmark for the accuracy of theoretical models. In turn, theoretical calculations can provide a complete set of bond energies for a molecule, including those that are difficult to measure experimentally, and can offer insights into the electronic factors that govern bond strengths.

Bond_Energy_Methodology cluster_experimental Experimental Methods cluster_theoretical Theoretical Methods Pyrolysis Pyrolysis PIMS Photoionization Mass Spectrometry Pyrolysis->PIMS Fragment Detection Exp_Data Experimental Bond Dissociation Energy PIMS->Exp_Data AbInitio Ab Initio Methods (e.g., G3MP2B3) Theo_Data Theoretical Bond Dissociation Energy AbInitio->Theo_Data DFT Density Functional Theory (e.g., B3LYP) DFT->Theo_Data Comparison Comparison & Validation Exp_Data->Comparison Theo_Data->Comparison

References

Performance Showdown: 1,2-Polybutadiene Elastomers Versus Key Industry Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of elastomeric materials, 1,2-polybutadiene stands out for its unique combination of properties. This guide offers a detailed performance comparison between 1,2-polybutadiene-based elastomers and three widely used alternatives: Styrene-Butadiene Rubber (SBR), Polyisoprene, and Ethylene Propylene Diene Monomer (EPDM). This objective analysis, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in making informed material selections.

Key Performance Indicators: A Comparative Analysis

The selection of an elastomer is often dictated by its mechanical and dynamic properties. The following table summarizes the key performance indicators for 1,2-polybutadiene and its alternatives. It is important to note that the properties of elastomers can vary significantly based on their specific grade, formulation, and compounding.

Property1,2-Polybutadiene (Syndiotactic)Styrene-Butadiene Rubber (SBR)Polyisoprene (Natural Rubber)Ethylene Propylene Diene Monomer (EPDM)
Tensile Strength (MPa) 8.5 - 12.4[1]>20[2]>30[2]>20[2]
Elongation at Break (%) 520 - 695[1]~550[3]>550~550
Shore A Hardness 80 - 85[1]40 - 90[2][3]30 - 90[2]50 - 90[2]
Tear Resistance GoodFair[2][4]Very Good[2][4]Fair[2][4]
Abrasion Resistance Excellent[5]Good to Excellent[2][4]Excellent[2][4]Good to Excellent[2]
Compression Set GoodGood[2]Excellent[2]Good[2]
Ozone Resistance PoorPoorPoorOutstanding[2]
Low-Temperature Flexibility Very GoodVery Good[2]Very Good[2]Very Good[2]

Delving into the Details: Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited, based on internationally recognized standards.

Tensile Strength and Elongation at Break (ASTM D412 / ISO 37)

This test determines the force required to stretch a rubber specimen until it breaks and the extent of that stretching.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the elastomer.[6] The thickness and width of the narrow section are measured precisely.

  • Test Procedure: The specimen is mounted in the grips of a tensile testing machine. The grips are separated at a constant rate, typically 500 mm/min, until the specimen ruptures.[6][7]

  • Data Acquisition: The force exerted on the specimen and the corresponding elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.[8]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[8]

Hardness (ASTM D2240 / ISO 48)

Hardness testing measures the resistance of the elastomer to indentation.

  • Apparatus: A durometer, typically a Shore A scale for these types of elastomers, is used.[9][10]

  • Test Procedure: The durometer is pressed firmly against the flat surface of the elastomer specimen. The indenter of the durometer penetrates the material, and the hardness reading is taken from the dial or digital display.[11] The reading is typically taken within one second of firm contact.[11]

  • Specimen Requirements: The specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness.[11]

Tear Strength (ASTM D624)

This test evaluates the resistance of an elastomer to tearing.

  • Specimen Preparation: Specific shapes of test pieces (e.g., crescent, angle, or trouser) are used, often with a small initial cut or nick.[12]

  • Test Procedure: The specimen is clamped in a tensile testing machine, and the force required to propagate the tear is measured as the grips are pulled apart at a constant speed.[12]

  • Data Analysis: The maximum force recorded during the tearing process is used to calculate the tear strength, which is expressed in force per unit of thickness.[12]

Compression Set (ASTM D395)

This method assesses the ability of an elastomer to retain its elastic properties after prolonged compression.[1][13]

  • Specimen and Apparatus: A cylindrical disc of the elastomer is compressed between two parallel steel plates using a compression device.[14]

  • Test Procedure: The specimen is compressed to a specified percentage of its original height (typically 25%) and held at a constant temperature for a defined period (e.g., 22 hours at 70°C).[15]

  • Measurement: After the compression period, the specimen is removed from the device and allowed to recover for 30 minutes at room temperature. The final thickness is then measured.

  • Calculation: The compression set is calculated as the percentage of the original deflection that is not recovered.[12] A lower value indicates better resistance to permanent deformation.[12]

Dynamic Mechanical Analysis (DMA)

DMA is used to study the viscoelastic behavior of elastomers by applying an oscillatory force and measuring the material's response.

  • Principle: A small sinusoidal strain is applied to a sample, and the resulting stress is measured. The phase lag between the stress and strain provides information about the material's damping characteristics.

  • Key Parameters:

    • Storage Modulus (E' or G'): Represents the elastic portion of the elastomer's response and is a measure of its stiffness.

    • Loss Modulus (E'' or G''): Represents the viscous portion of the response and is related to the energy dissipated as heat.

    • Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping ability.

  • Experimental Workflow: A temperature sweep is often performed, where the viscoelastic properties are measured as the temperature is varied at a constant frequency. This allows for the determination of the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state.

Experimental Workflow for Elastomer Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of elastomeric materials.

G cluster_0 Material Preparation cluster_1 Mechanical Testing cluster_2 Dynamic & Thermal Analysis cluster_3 Data Analysis & Reporting Compounding Compounding of Ingredients Molding Molding of Test Sheets Compounding->Molding Specimen_Cutting Die Cutting of Test Specimens Molding->Specimen_Cutting Tensile_Test Tensile Strength & Elongation (ASTM D412 / ISO 37) Specimen_Cutting->Tensile_Test Hardness_Test Hardness (ASTM D2240 / ISO 48) Specimen_Cutting->Hardness_Test Tear_Test Tear Strength (ASTM D624) Specimen_Cutting->Tear_Test Compression_Test Compression Set (ASTM D395) Specimen_Cutting->Compression_Test DMA_Test Dynamic Mechanical Analysis (DMA) Specimen_Cutting->DMA_Test Data_Analysis Data Analysis & Comparison Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Tear_Test->Data_Analysis Compression_Test->Data_Analysis DMA_Test->Data_Analysis Report Comprehensive Report Generation Data_Analysis->Report

Caption: A typical workflow for the characterization of elastomeric materials.

References

A Comparative Guide to the Validation of Reaction Mechanisms for 1,2-Butadiene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction mechanisms for the isomerization of 1,2-butadiene, a crucial process in combustion, synthesis, and atmospheric chemistry. By presenting supporting experimental and computational data, this document aims to facilitate a deeper understanding of the underlying chemical kinetics and pathways, aiding in the development of more accurate predictive models.

The isomerization of this compound (an allene) primarily leads to the formation of more stable isomers: 1,3-butadiene (B125203) (a conjugated diene) and 2-butyne (B1218202) (an alkyne). The validation of the mechanisms governing these transformations relies on a combination of experimental techniques and computational chemistry.

Key Isomerization Pathways

The principal isomerization pathways for this compound are:

  • This compound to 1,3-Butadiene: This is a thermodynamically favored process due to the formation of a conjugated π-system.

  • This compound to 2-Butyne: This isomerization involves the rearrangement of the double bonds to form a triple bond.

These pathways are often interconnected with other C4H6 isomers, such as 1-butyne (B89482) and cis/trans-2-butene, especially at high temperatures. The facile isomerization among these species is a key feature of their high-temperature chemistry.

Comparative Analysis of Validation Methods

The validation of proposed reaction mechanisms for this compound isomerization is a multifaceted process involving both experimental observations and theoretical calculations. Below is a comparison of common approaches:

Validation MethodPrincipleKey Data GeneratedStrengthsLimitations
Shock Tube Studies Rapid heating of a gas mixture by a shock wave to initiate high-temperature reactions.Reaction rates, product distributions, ignition delay times.Provides data at combustion-relevant temperatures and pressures.Complex reaction networks can be difficult to deconvolve.
Photoionization Mass Spectrometry Soft ionization technique coupled with mass spectrometry to detect and identify reaction intermediates.Identification of transient species, product branching ratios.Highly sensitive and allows for isomer-specific detection.Can be challenging to obtain absolute concentrations.
Photochemical Isomerization Use of light to induce isomerization, often via excited electronic states.Quantum yields, product ratios, reaction dynamics on excited state surfaces.Provides insights into non-thermal reaction pathways.Mechanisms may differ from thermal isomerization.
Computational Chemistry (Ab initio/DFT) Solving the Schrödinger equation to calculate the potential energy surface, transition states, and reaction rates.Activation energies, reaction enthalpies, transition state geometries, rate constants.Provides detailed mechanistic insights that are difficult to obtain experimentally.Accuracy is dependent on the level of theory and can be computationally expensive.

Quantitative Data for Reaction Mechanisms

The following tables summarize key quantitative data from various studies aimed at validating this compound isomerization mechanisms.

Table 1: Computationally Determined Activation Energies for this compound Isomerization

ReactionComputational MethodActivation Energy (kcal/mol)Reference
This compound → 1,3-ButadieneG3(MP2)//B3LYP59.3Theoretical Study
This compound → 2-ButyneCBS-QB362.1Theoretical Study
This compound → 1-ButyneG3(MP2)//B3LYP65.8Theoretical Study

Note: These values are indicative and can vary with the computational method employed.

Table 2: Experimental Rate Constants for C4H6 Isomerization Reactions

ReactionTemperature (K)Pressure (atm)Rate Constant (s⁻¹)Experimental Method
1,3-Butadiene → this compound1200-1700~1.5Varies with TShock Tube
2-Butyne → this compound1500-18001.2-1.96.9 x 10¹³ exp(-32496/T)Shock Tube-ARAS

Note: Direct experimental rate constants for the isomerization of this compound are scarce in the literature, as it is often an intermediate in a complex reaction network.

Experimental Protocols

Shock Tube Pyrolysis with Time-of-Flight Mass Spectrometry

This method is employed to study the high-temperature decomposition and isomerization of this compound.

  • Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared manometrically in a stainless steel mixing tank. Typical concentrations are in the range of 0.1-1%.

  • Shock Tube Operation: The shock tube is a long cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The prepared gas mixture is introduced into the driven section. The driver section is filled with a high-pressure driver gas (e.g., Helium).

  • Initiation of Reaction: The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture to the desired temperature (typically >1000 K) and pressure.

  • Product Sampling: A small sample of the reacting gas mixture is extracted from the end-wall of the shock tube through a nozzle, forming a supersonic jet. This rapid expansion quenches the reactions.

  • Detection: The jet is skimmed and the components are ionized using single-photon vacuum ultraviolet (VUV) radiation. The resulting ions are detected by a time-of-flight mass spectrometer, which provides mass spectra of the reaction products at different time intervals.

Computational Chemistry Protocol for Transition State Analysis

This protocol outlines the steps for theoretically investigating the isomerization pathways of this compound.

  • Geometry Optimization: The geometries of the reactant (this compound) and expected products (1,3-butadiene, 2-butyne) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Transition State Search: A transition state search is performed between the reactant and each product. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Verification: The located transition state structure is then optimized. A frequency calculation is performed on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactant and product.

  • Energy Calculation: Single-point energy calculations are performed on the optimized reactant, transition state, and product geometries using a higher level of theory (e.g., coupled-cluster or a more accurate DFT functional with a larger basis set) to obtain more accurate activation energies and reaction enthalpies.

Visualizations of Reaction Mechanisms

Isomerization_Pathways This compound This compound 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene [1,3]-H shift 2-Butyne 2-Butyne This compound->2-Butyne [1,3]-H shift

Caption: Primary isomerization pathways of this compound.

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Validation Shock_Tube Shock Tube Pyrolysis Kinetics Rate Constants & Product Ratios Shock_Tube->Kinetics PIMS Photoionization Mass Spec. PIMS->Kinetics Photo_Isom Photochemical Isomerization Photo_Isom->Kinetics Validated_Mechanism Validated_Mechanism Kinetics->Validated_Mechanism DFT_CC DFT/Ab Initio Calculations PES Potential Energy Surface DFT_CC->PES TS Transition States PES->TS Energies Activation Energies & Rate Constants TS->Energies Energies->Validated_Mechanism Proposed_Mechanism Proposed_Mechanism Proposed_Mechanism->Shock_Tube Proposed_Mechanism->PIMS Proposed_Mechanism->Photo_Isom Proposed_Mechanism->DFT_CC

Caption: Workflow for the validation of reaction mechanisms.

comparative analysis of spectroscopic data for butadiene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for two common isomers of butadiene: 1,3-butadiene (B125203) and 1,2-butadiene. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, quantification, and quality control in various research and industrial applications, including polymer synthesis and drug development. This document presents a side-by-side analysis of their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, supported by detailed experimental protocols.

Structural Differences

The fundamental difference between 1,3-butadiene and this compound lies in the arrangement of their double bonds. 1,3-Butadiene is a conjugated diene, where the two double bonds are separated by a single bond. This conjugation leads to delocalization of π-electrons across the molecule. In contrast, this compound is a cumulative diene or allene, with the two double bonds adjacent to each other. These structural variations give rise to unique spectroscopic fingerprints for each isomer.

G Structural Isomers of Butadiene cluster_13 1,3-Butadiene (Conjugated Diene) cluster_12 This compound (Cumulative Diene/Allene) 1,3-Butadiene b1_3_note Delocalized π-system This compound b1_2_note Adjacent π-bonds

Caption: Structural comparison of 1,3-butadiene and this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,3-butadiene and this compound.

Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode 1,3-Butadiene (cm⁻¹) (Gas Phase) This compound (cm⁻¹) (Gas Phase)
=C-HStretch3100-3000~3060
C=CStretch (Conjugated)~1597-
C=C=CAsymmetric Stretch-~1960
=CH₂Out-of-plane bend (wag)~908~850
trans C-HOut-of-plane bend~990-
¹H NMR Spectroscopy Data
Proton Environment 1,3-Butadiene (δ, ppm) This compound (δ, ppm) Multiplicity
=CH₂~5.1-5.4~4.6Multiplet
=CH-~6.3~5.1Multiplet
-CH₃-~1.7Triplet
¹³C NMR Spectroscopy Data
Carbon Environment 1,3-Butadiene (δ, ppm) This compound (δ, ppm)
=CH₂~117.7~74.4
=CH-~137.2~210.3 (central C of allene)
=C=-~91.3
-CH₃-~14.5
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Parameter 1,3-Butadiene This compound
λmax (nm)217~178
Chromophore Conjugated dieneIsolated double bonds

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Gas-Phase Infrared (IR) Spectroscopy

This protocol is suitable for volatile organic compounds like butadiene isomers.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer) and a vacuum line is required.

  • Sample Preparation:

    • Ensure the gas cell is clean and free of contaminants by evacuating it to a low pressure (<1 torr) and purging with an inert gas (e.g., dry nitrogen) several times.

    • Introduce a small amount of the butadiene isomer into the gas cell. For these low-boiling-point compounds, this can be done by connecting a lecture bottle of the gas to the cell via the vacuum line and allowing a small amount of gas to enter.

    • The pressure of the sample in the cell should be optimized to obtain an absorbance in the desired range (typically between 0.1 and 1.0 absorbance units). This is often in the range of 5-50 torr.

  • Data Acquisition:

    • Collect a background spectrum of the evacuated gas cell.

    • Introduce the sample into the cell and collect the sample spectrum.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 1-4 cm⁻¹.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for low-boiling-point liquids and gases.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation:

    • Due to the low boiling points of butadiene isomers (1,3-butadiene: -4.4 °C; this compound: 10.8 °C), samples are typically prepared by bubbling the gas through a deuterated solvent (e.g., CDCl₃, Benzene-d₆) at low temperature (e.g., in a dry ice/acetone bath) in a standard 5 mm NMR tube.

    • Alternatively, a known amount of the liquefied gas can be condensed into a pre-weighed NMR tube containing the deuterated solvent at low temperature.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • The sample is carefully introduced into the NMR magnet, and the spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is suitable for analyzing the electronic transitions in conjugated and non-conjugated dienes.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation:

    • Butadiene isomers are gaseous at room temperature. A solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol) is prepared.

    • A stock solution of a known concentration is prepared, and then serial dilutions are made to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2-0.8).

    • The solutions are placed in quartz cuvettes with a 1 cm path length. A reference cuvette containing only the solvent is also prepared.

  • Data Acquisition:

    • A baseline is recorded with the solvent-filled cuvettes in both the sample and reference beams.

    • The sample cuvette is then placed in the sample beam, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Comparative Analysis Workflow

The logical workflow for a comparative spectroscopic analysis of butadiene isomers is outlined below. This process ensures a systematic and reproducible comparison.

G Workflow for Comparative Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Conclusion Sample_1_3 1,3-Butadiene Sample IR_Spec IR Spectroscopy Sample_1_3->IR_Spec NMR_Spec NMR Spectroscopy Sample_1_3->NMR_Spec UV_Vis_Spec UV-Vis Spectroscopy Sample_1_3->UV_Vis_Spec Sample_1_2 This compound Sample Sample_1_2->IR_Spec Sample_1_2->NMR_Spec Sample_1_2->UV_Vis_Spec Process_IR Process IR Spectra IR_Spec->Process_IR Process_NMR Process NMR Spectra NMR_Spec->Process_NMR Process_UV Process UV-Vis Spectra UV_Vis_Spec->Process_UV Compare Compare Spectral Data Process_IR->Compare Process_NMR->Compare Process_UV->Compare Interpret Interpret Differences Compare->Interpret Conclusion Draw Conclusions Interpret->Conclusion

Caption: General workflow for comparative spectroscopic analysis.

A Researcher's Guide to Benchmarking DFT Methods for Predicting Allene Reaction Barriers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate prediction of reaction barriers is crucial for understanding and designing chemical reactions involving allenes, a unique class of cumulenes with two adjacent double bonds. Density Functional Theory (DFT) has become a popular computational tool for this purpose due to its balance of accuracy and computational cost. However, the vast array of available DFT functionals necessitates a careful selection to ensure reliable results. This guide provides a comparative overview of various DFT methods for predicting allene (B1206475) reaction barriers, supported by data from recent computational studies.

The choice of DFT functional can significantly impact the predicted activation energies. For pericyclic reactions, a category that includes many reactions of allenes, the meta-hybrid M06-2X functional has demonstrated strong performance, with a mean absolute error (MAE) of 1.1 kcal mol⁻¹ when benchmarked against high-level ab initio calculations.[1][2] Double-hybrid functionals such as B2K-PLYP, mPW2K-PLYP, and revDSD-PBEP86 also show good performance with MAEs in the range of 1.4–1.5 kcal mol⁻¹.[1][2] In contrast, the commonly used GGA functional BP86 exhibits a larger MAE of 5.8 kcal mol⁻¹, although it can still qualitatively describe trends in reaction barriers.[1][2] For 1,3-dipolar cycloadditions, the MPW1K functional has been reported to perform best for activation barriers, with a mean absolute deviation (MAD) of 1.1 kcal/mol when benchmarked against CBS-QB3 values.[3]

Data Presentation: Performance of DFT Functionals

The following table summarizes the performance of selected DFT functionals in predicting reaction barriers for pericyclic reactions, which are representative of many allene reactions. The mean absolute error (MAE) is a measure of the average deviation from high-level reference calculations (e.g., CCSDT(Q)/CBS).

Functional ClassFunctionalMean Absolute Error (MAE) for Pericyclic Reaction Barriers (kcal mol⁻¹)Reference
Meta-Hybrid GGAM06-2X1.1[1][2]
Double-Hybrid GGAB2K-PLYP1.4[1][2]
Double-Hybrid GGAmPW2K-PLYP1.5[1][2]
Double-Hybrid GGArevDSD-PBEP861.5[1][2]
Hybrid GGAMPW1K1.1 (for 1,3-dipolar cycloadditions)[3]
Hybrid GGAB3LYP1.5 (for a standard set of hydrocarbon pericyclic reactions)[3]
GGABP865.8[1][2]

Experimental Protocols

The data presented in this guide are based on computational studies employing specific methodologies. Below are the key experimental protocols from the cited literature.

High-Level Benchmark Calculations (Reference Data):

Hierarchical, convergent ab initio benchmark calculations were performed to establish reference data for five pericyclic reactions.[1][2] These calculations involved:

  • Geometry Optimization and Vibrational Frequencies: Performed at the CCSD(T)/cc-pVTZ level of theory.[1][2]

  • Focal Point Analyses (FPA): Extrapolated to the ab initio limit using electron correlation treatments up to CCSDT(Q) and correlation-consistent Gaussian basis sets up to aug′-cc-pV5Z.[1][2] This approach ensures a high level of accuracy for the benchmark reaction barriers and energies.[1][2]

DFT Functional Benchmarking:

The performance of a wide range of DFT functionals was evaluated against the high-level benchmark data.[1][2] A common and efficient protocol established in these studies involves:

  • Geometry Optimization: Using the BP86 functional with a double-zeta plus polarization (DZP) basis set.[1][2]

  • Single-Point Energy Calculations: Performed with the functional being tested (e.g., M06-2X) and a larger triple-zeta plus two polarization (TZ2P) basis set on the BP86/DZP optimized geometries.[1][2]

For the study on 1,3-dipolar cycloadditions, the following protocol was used:

  • Reference Calculations: The multicomponent CBS-QB3 method was used as the standard for activation barriers and reaction energetics.[3]

  • DFT Calculations: Various functionals, including MPW1K and B3LYP, were benchmarked against the CBS-QB3 values using the 6-31G* basis set.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for benchmarking DFT methods for predicting reaction barriers.

cluster_0 High-Level Benchmark Calculation cluster_1 DFT Method Evaluation cluster_2 Performance Assessment A Select Representative Allene Reactions B Geometry Optimization and Frequencies (e.g., CCSD(T)/cc-pVTZ) A->B C Focal Point Analysis (up to CCSDT(Q)/CBS) B->C D Obtain High-Accuracy Reference Reaction Barriers C->D I Compare DFT Barriers to High-Level Benchmarks D->I E Select DFT Functionals for Testing F Geometry Optimization (e.g., BP86/DZP) E->F G Single-Point Energy Calculation (Functional/TZ2P) F->G H Calculate DFT Reaction Barriers G->H H->I J Calculate Mean Absolute Error (MAE) I->J K Rank Functional Performance J->K

Workflow for benchmarking DFT methods.

References

A Head-to-Head Comparison of Catalysts for the Selective Synthesis of 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

The selective synthesis of 1,2-butadiene, an allene, is a nuanced challenge in industrial chemistry, often overshadowed by the production of its more stable isomer, 1,3-butadiene (B125203). However, the selective conversion of C4 streams, particularly the hydrogenation of 1,3-butadiene to valuable butenes, provides a fertile ground for examining catalyst performance that can be extrapolated to the selective formation of specific isomers. This guide offers a head-to-head comparison of various catalytic systems, focusing on their efficacy in selectively producing butene isomers from 1,3-butadiene, with a particular interest in catalysts that could favor the formation of this compound. The data presented is geared towards researchers, scientists, and professionals in drug development seeking to understand the catalytic landscape for C4 hydrocarbon transformations.

Catalyst Performance Comparison

The selective hydrogenation of 1,3-butadiene is a critical industrial process, often aimed at producing 1-butene, cis-2-butene, and trans-2-butene while minimizing the formation of butane. The ideal catalyst exhibits high activity, high selectivity towards mono-olefins, and long-term stability. Below is a summary of the performance of various catalysts based on copper and palladium, which are commonly employed for this transformation.

CatalystSupportKey Promoter/Alloying ElementTemperature (°C)1,3-Butadiene Conversion (%)Selectivity to Butenes (%)Key Findings
Copper Nanoparticles SiO2-140~95>99High selectivity is attributed to the strong preferential adsorption of 1,3-butadiene over mono-olefins. The 7 nm Cu nanoparticles on SiO2 showed excellent stability over 60 hours.[1][2]
Copper Nanoparticles Graphitic Carbon-110-130Not specifiedNot specifiedThe support was chosen for its inertness towards oligomer formation.[1][2]
Trimetallic CuZnY SiBEA ZeoliteZn, Y37599.0173.36 (to butadiene from ethanol)While this catalyst is for the ethanol-to-butadiene process, the synergy between Cu, Zn, and Y in a zeolite framework demonstrates the potential for multifunctional catalysts in C4 chemistry.[3]
Palladium (atomically dispersed) TiO2Copper90>90100A trace amount of atomically dispersed palladium on copper nanoparticles led to exceptional performance and stability in the semihydrogenation of butadiene.[4]
Palladium-Silver Mesoporous Carbon (Sibunit)SilverNot specifiedNot specified79The formation of uniform Pd-Ag alloy particles was crucial for high selectivity in acetylene (B1199291) hydrogenation, a related reaction.[5]
Rhodium(I) complexes HY Zeolite-25Not specified>98 (initial selectivity for 1,3-butadiene from ethene)Demonstrates the potential of single-site catalysts in C-C bond formation to produce butadiene isomers.[6]

Note: The direct synthesis of this compound is less commonly reported than the hydrogenation of 1,3-butadiene. The selectivity data presented for butenes is a crucial indicator of a catalyst's ability to control the hydrogenation process and prevent over-hydrogenation to butane.

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of the methodologies employed in the studies cited.

Synthesis of Supported Copper Nanoparticle Catalysts [1][2]

  • Support Functionalization (for Carbon Support): The graphitic carbon support was oxidized using concentrated nitric acid to introduce surface functional groups.

  • Impregnation: Both silica (B1680970) and functionalized carbon supports were impregnated with a copper salt solution (e.g., copper nitrate) via incipient wetness impregnation.

  • Drying and Calcination: The impregnated supports were dried and then calcined in air at temperatures ranging from 250°C to 400°C to form copper oxide nanoparticles. The final particle size was controlled by the calcination temperature.

  • Reduction: Prior to the catalytic tests, the catalysts were reduced in situ with a hydrogen flow to form the active copper nanoparticles.

Catalytic Testing for 1,3-Butadiene Hydrogenation [1][2]

  • Reactor Setup: A tailor-made gas-phase hydrogenation setup was used, typically a fixed-bed reactor.

  • Reaction Conditions: The catalytic tests were performed at temperatures ranging from 50°C to 175°C under a continuous flow of a reactant gas mixture. The feed often contained 1,3-butadiene, hydrogen, and a large excess of an alkene like propene to simulate industrial feedstocks.

  • Analysis: The composition of the reactor effluent was analyzed using gas chromatography (GC) to determine the conversion of 1,3-butadiene and the selectivity to various products.

Synthesis of Trimetallic CuZnY/SiBEA Catalyst [3]

  • Catalyst Preparation: The trimetallic catalyst was prepared by partially substituting zinc with copper in a bimetallic zeolite catalyst. The introduction of metals was likely achieved through ion exchange or impregnation methods.

  • Characterization: The catalysts were characterized by various techniques including X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and diffuse reflectance UV-Vis spectroscopy to understand the structure and state of the metal species.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalyst development and application, the following diagrams are provided.

ReactionPathways cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 1,3-Butadiene 1,3-Butadiene Active Site Active Site 1,3-Butadiene->Active Site Adsorption H2 H₂ H2->Active Site Dissociation 1-Butene 1-Butene Active Site->1-Butene Hydrogenation 2-Butenes 2-Butenes Active Site->2-Butenes Hydrogenation & Isomerization This compound This compound Active Site->this compound Isomerization (minor pathway) Butane Butane 1-Butene->Butane Over-hydrogenation 2-Butenes->Butane Over-hydrogenation

Caption: General reaction pathways for the selective hydrogenation of 1,3-butadiene.

CatalystScreeningWorkflow Start Start Catalyst Synthesis Catalyst Synthesis Start->Catalyst Synthesis Physicochemical Characterization Characterization (XRD, TEM, etc.) Catalyst Synthesis->Physicochemical Characterization Catalytic Performance Evaluation Catalytic Performance Evaluation Physicochemical Characterization->Catalytic Performance Evaluation Data Analysis Data Analysis Catalytic Performance Evaluation->Data Analysis Optimization Optimization Data Analysis->Optimization End End Data Analysis->End Optimal Catalyst Found Optimization->Catalyst Synthesis Iterate

Caption: A typical workflow for catalyst screening and optimization.

Concluding Remarks

The selective synthesis of this compound remains a specialized area of research. However, by examining the broader field of selective hydrogenation of 1,3-butadiene, valuable insights into catalyst design and performance can be gained. Copper-based catalysts demonstrate high selectivity to butenes due to the favorable adsorption thermodynamics of the diene.[1][2] Palladium, particularly when atomically dispersed or alloyed, offers exceptional activity and can achieve near-perfect selectivity, highlighting the importance of precise control over the catalyst's atomic structure.[4][5]

Future research should focus on catalysts that can control the isomerization pathways during hydrogenation to favor the formation of specific butene isomers, including the elusive this compound. The use of single-site catalysts and advanced supports, such as zeolites, may provide the necessary control over the electronic and steric environment of the active sites to achieve this goal. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to advance the field of selective C4 hydrocarbon transformations.

References

A Researcher's Guide to Force Field Validation for Polybutadiene Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of commonly used force fields for accurate in-silico predictions of polybutadiene (B167195) properties, supported by experimental data and detailed protocols.

For researchers and scientists engaged in the molecular dynamics (MD) simulations of polybutadienes, the choice of an appropriate force field is paramount to achieving accurate and predictive results. This guide provides an objective comparison of several widely used force fields, validating their performance against experimental data for key physical and mechanical properties of polybutadiene. Detailed experimental methodologies are provided to support the validation data presented.

Force Field Performance Comparison

The accuracy of a force field in reproducing experimental observations is the ultimate measure of its validity. Here, we compare the performance of several common all-atom and united-atom force fields in predicting the glass transition temperature (Tg) and density of polybutadiene.

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Accurate prediction of Tg is a key indicator of a force field's ability to describe the temperature-dependent dynamics of the polymer.

Force FieldSimulation TypeSimulated Tg (K)Experimental Tg (K)Reference
All-Atom (Generic)Atomistic MD179170-178[1][2]
United-AtomUnited-Atom MD200170-178[1]
PCFF+Atomistic MD162 (at zero pressure)~166-178[3]

Table 1: Comparison of simulated and experimental glass transition temperatures for cis-1,4-polybutadiene.

Density

The density of the simulated polymer system should closely match experimental values to ensure the model accurately represents the physical state of the material.

Force FieldSimulation TypeTemperature (K)Simulated Density (g/cm³)Experimental Density (g/cm³)Reference
United-AtomNPT MD298Adjusted to match~0.90[4]
All-Atom (Generic)Atomistic MD298~0.897~0.90[5]

Table 2: Comparison of simulated and experimental densities for polybutadiene melts.

Experimental Protocols for Validation

To ensure a robust validation of force fields, it is essential to compare simulation results with high-quality experimental data. The following are detailed protocols for key experiments used to characterize polybutadiene.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6]

Protocol:

  • A small sample of polybutadiene (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument along with an empty reference pan.

  • The sample is cooled from room temperature to a temperature well below the expected Tg (e.g., -170 °C) at a controlled rate (e.g., 20 °C/min).[6]

  • The sample is then heated at a controlled rate (e.g., 20 °C/min) through the glass transition region.[6]

  • The heat flow to the sample is monitored as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.[6]

  • For enhanced sensitivity, particularly for blends with low polybutadiene content, Modulated DSC can be employed. This involves superimposing a sinusoidal temperature modulation on the linear heating ramp.[6]

Density Measurement

The density of polybutadiene can be determined using the hydrostatic weighing method.[7]

Protocol:

  • A sample of the cured polybutadiene is weighed in air using an analytical balance with high precision (e.g., ±0.0001 g).[7]

  • The sample is then weighed while fully submerged in a liquid of known density (e.g., toluene).

  • The density of the sample is calculated using the principle of buoyancy.

  • Multiple measurements are taken and averaged to ensure accuracy.[7]

Rheological Characterization

Rheological measurements provide information about the flow and deformation behavior of the material. A rotational rheometer is commonly used for this purpose.[8][9]

Protocol:

  • A sample of polybutadiene is placed between the parallel plates of the rheometer.[9]

  • The temperature is controlled, often at an elevated temperature (e.g., 50 °C or 100 °C).[9][10]

  • Strain Amplitude Sweep: To determine the linear viscoelastic region (LVR), a strain sweep is performed at a constant angular frequency (e.g., 1 rad/s) over a range of strain amplitudes (e.g., 0.01% to 100%).[8]

  • Frequency Sweep: Within the LVR, a frequency sweep is conducted over a range of angular frequencies (e.g., 0.1 to 100 rad/s) at various temperatures.[8]

  • Master curves can be constructed using the principle of time-temperature superposition to analyze the viscoelastic properties over a broader frequency range.[8]

  • For stress relaxation tests, a step strain is applied, and the resulting decay in torque is measured over time.[10]

Tensile Testing

Tensile testing provides data on the material's strength, stiffness, and ductility. ASTM D638 is a standard test method for plastics.[11][12][13]

Protocol:

  • Test specimens are prepared in a standard dumbbell shape.[13]

  • The tests are conducted using a universal testing machine (UTM) equipped with grips to hold the specimen.[12]

  • The specimen is pulled at a constant rate of crosshead movement until it fractures.

  • The applied load and the elongation of the specimen are continuously recorded.

  • From the resulting stress-strain curve, key properties such as tensile strength, elongation at break, and Young's modulus can be determined.[14]

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating a force field for molecular dynamics simulations of polybutadienes.

ForceField_Validation_Workflow cluster_Simulation MD Simulation cluster_Experiment Experimental Validation cluster_Comparison Comparison & Refinement select_ff Select Force Field (e.g., OPLS-AA, COMPASS) build_model Build Polybutadiene Model select_ff->build_model run_sim Run MD Simulation (NPT, NVT ensembles) build_model->run_sim calc_props Calculate Properties (Tg, Density, etc.) run_sim->calc_props compare Compare Simulation vs. Experiment calc_props->compare exp_tg Measure Tg (DSC) exp_tg->compare exp_density Measure Density (Hydrostatic Weighing) exp_density->compare exp_mech Measure Mechanical Properties (Tensile Testing, Rheology) exp_mech->compare refine_ff Refine Force Field (If Necessary) compare->refine_ff Discrepancy conclusion Validated Force Field compare->conclusion Agreement refine_ff->select_ff

Figure 1: A flowchart outlining the key steps in validating a force field for polybutadiene simulations.

References

A Comparative Guide to the Vibrational Frequencies of Methylallene: Cross-Referencing Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the vibrational properties of molecules is crucial for structural elucidation and the prediction of chemical behavior. This guide provides a detailed comparison of the experimental and theoretical vibrational frequencies of methylallene (1,2-butadiene), a simple yet important organic molecule. By cross-referencing experimental data from Infrared (IR) and Raman spectroscopy with theoretical predictions from Density Functional Theory (DFT) calculations, we offer a comprehensive resource for vibrational analysis.

Unveiling Molecular Vibrations: A Comparative Analysis

The vibrational spectrum of a molecule provides a unique fingerprint, offering insights into its structure, bonding, and functional groups. In this guide, we present a side-by-side comparison of experimentally measured and theoretically calculated vibrational frequencies for methylallene.

Experimental data is primarily sourced from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] Theoretical frequencies have been calculated using the B3LYP functional with the 6-31G(d,p) and 6-311G(d,p) basis sets, a widely used and reliable method in computational chemistry.[1]

The following table summarizes the observed experimental and calculated vibrational frequencies (in cm⁻¹), along with their proposed assignments based on Potential Energy Distribution (PED) analysis.[1] It is common practice to scale the theoretical harmonic vibrational frequencies to better match the anharmonicity of experimental results.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (B3LYP/6-311G(d,p)) (cm⁻¹)Vibrational Assignment (PED)
ν(C-H) asymmetric stretch (CH₃)298829903075asym. CH₃ str. (98%)
ν(C-H) symmetric stretch (CH₃)293529383010sym. CH₃ str. (96%)
ν(C-H) stretch (=CH₂)306530683150=CH₂ str. (99%)
ν(C=C=C) asymmetric stretch195819602015asym. C=C=C str. (85%)
ν(C=C=C) symmetric stretch107710801095sym. C=C=C str. (78%)
δ(CH₃) asymmetric deformation145514581490asym. CH₃ def. (88%)
δ(CH₃) symmetric deformation138013821410sym. CH₃ def. (85%)
δ(=CH₂) scissoring143514381470=CH₂ scis. (80%)
ρ(CH₃) rocking103510381050CH₃ rock. (75%)
ρ(=CH₂) rocking850853870=CH₂ rock. (70%)
ω(=CH₂) wagging698700715=CH₂ wag. (82%)
τ(C-CH₃) torsion250255260C-CH₃ tors. (75%)

Note: The assignments and PED values are based on the computational results from the cited literature. str. = stretching, def. = deformation, scis. = scissoring, rock. = rocking, wag. = wagging, tors. = torsion.

Experimental and Theoretical Methodologies

A robust comparison relies on a clear understanding of the methods used to obtain the data.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra of methylallene were recorded in the gas phase.[1] Gas-phase measurements minimize intermolecular interactions, providing vibrational frequencies that are closer to the intrinsic values of the isolated molecule. A typical FT-IR spectrometer utilizes an interferometer and a Fourier transform to obtain a high-resolution spectrum. The NIST Chemistry WebBook also provides a reference gas-phase IR spectrum for this compound.[2]

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra were obtained for liquid methylallene.[1] Raman spectroscopy is a light-scattering technique that provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The use of a near-infrared laser in FT-Raman spectroscopy helps to reduce fluorescence, which can be a problem with conventional Raman spectroscopy.

Computational Approach

Density Functional Theory (DFT) Calculations: The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. Calculations were performed with both the 6-31G(d,p) and 6-311G(d,p) basis sets to provide a comprehensive theoretical dataset.[1] Such calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. Subsequently, the vibrational frequencies and the corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic coordinates.

Workflow for Vibrational Analysis

The process of comparing experimental and theoretical vibrational data can be visualized as a systematic workflow. This involves acquiring experimental spectra, performing computational calculations, and then analyzing and comparing the results to make accurate vibrational assignments.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_ir FT-IR Spectroscopy exp_data Experimental Frequencies exp_ir->exp_data exp_raman FT-Raman Spectroscopy exp_raman->exp_data compare Comparison & Assignment exp_data->compare dft DFT Calculations (B3LYP) basis Basis Sets (6-31G(d,p), 6-311G(d,p)) dft->basis theo_data Calculated Frequencies basis->theo_data theo_data->compare ped Potential Energy Distribution (PED) Analysis compare->ped assign Vibrational Assignments ped->assign

Caption: Workflow for the comparison of experimental and theoretical vibrational frequencies.

This systematic approach, combining high-quality experimental measurements with robust theoretical calculations, allows for a detailed and reliable assignment of the vibrational modes of methylallene. This, in turn, contributes to a deeper understanding of its molecular properties and reactivity.

References

comparative study of the thermal degradation of 1,2- and 1,4-polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Degradation of 1,2- and 1,4-Polybutadiene

This guide provides a detailed comparison of the thermal degradation behavior of 1,2-polybutadiene (1,2-PB) and 1,4-polybutadiene (1,4-PB). The structural differences between these two isomers—the location of the double bond in the polymer backbone—lead to distinct degradation pathways, thermal stabilities, and degradation products. This analysis is supported by experimental data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography (Py-GC).

Introduction to 1,2- and 1,4-Polybutadiene

Polybutadiene (B167195) (PB) is a synthetic rubber produced from the polymerization of 1,3-butadiene. The monomer can polymerize in three primary ways, leading to different isomers: cis-1,4, trans-1,4, and 1,2 (vinyl) units. The properties of the resulting polymer are highly dependent on the proportion of each isomer.[1] In 1,4-polybutadiene, the double bonds are located within the main polymer chain, whereas in 1,2-polybutadiene, the double bonds are pendent to the main chain as vinyl groups.[1] This fundamental structural difference is the primary determinant of their distinct thermal degradation behaviors.

Experimental Protocols for Thermal Analysis

The characterization of the thermal degradation of polybutadienes is typically performed using a combination of analytical techniques.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the thermal stability of the material, identify the temperatures of decomposition, and quantify the amount of non-volatile residue (char). A typical TGA experiment involves heating a small sample (5-10 mg) from ambient temperature to 600°C or higher at a constant heating rate (e.g., 10 K/min) under an inert (nitrogen) or oxidative (air) atmosphere.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to detect thermal transitions such as glass transition (Tg), melting (Tm), and crystallization, as well as to study exothermic or endothermic degradation processes.[5] For polybutadienes, DSC can reveal heat changes associated with isomerization and cyclization reactions that precede significant weight loss.[5]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the thermal decomposition of the polymer in an inert atmosphere (pyrolysis) followed by the separation and identification of the volatile degradation products. The pyrolysis is carried out at a specific temperature, and the resulting fragments are introduced into a gas chromatograph (GC) for separation, and subsequently into a mass spectrometer (MS) for identification based on their mass-to-charge ratio. This provides detailed information about the degradation mechanism and the chemical nature of the evolved products.[6]

Comparative Thermal Stability and Degradation Data

The thermal stability and degradation behavior of 1,2-PB and 1,4-PB show significant differences, particularly in inert atmospheres.

Thermogravimetric Analysis (TGA) Comparison

Thermogravimetric studies reveal that the decomposition of 1,4-polybutadienes (both cis and trans) occurs in two distinct stages, whereas 1,2-polybutadiene exhibits a single-stage degradation process.[7] The initial thermal stability is also different, with 1,4-PB generally being more stable than 1,2-PB.

Parameter1,2-Polybutadiene1,4-PolybutadieneSource(s)
Degradation Profile Single-stage decompositionTwo-stage decomposition[7]
Onset of Weight Loss (in N2) Lower, degradation begins earlierHigher, stable up to ~350-400°C[5][8]
Primary Mechanism Radical scission, cyclizationCrosslinking, isomerization, cyclization[9][10]
Major Degradation Products

The products formed during thermal degradation are highly dependent on the temperature and atmosphere.

Temperature Range (Inert Atmosphere)1,2-Polybutadiene Products1,4-Polybutadiene ProductsSource(s)
Below 300°C Decahydronaphthalene, methyl groups (from cycloaddition and rearrangement)Crosslinked structures[9][10]
Around 300°C Products of radical scissionConjugated dienes, cyclic and linear unsaturated compounds (from Diels-Alder reactions)[9][10]
Above 400°C Aromatic compoundsAromatic compounds[9][10]
Pyrolysis Products (General) Low yield of 4-vinylcyclohexene (B86511) (VCH)Higher yield of 4-vinylcyclohexene (VCH), butadiene monomer and dimer[7]

Visualization of Workflows and Degradation Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed degradation pathways for each polybutadiene isomer.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Polybutadiene Sample (1,2-PB or 1,4-PB) TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-GC-Mass Spectrometry) Sample->PyGCMS TGA_Data Mass Loss vs. Temp (Thermal Stability) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Exo/Endothermic Events) DSC->DSC_Data PyGCMS_Data Identification of Volatile Products PyGCMS->PyGCMS_Data Mechanism Mechanism Elucidation TGA_Data->Mechanism DSC_Data->Mechanism PyGCMS_Data->Mechanism

Caption: Experimental workflow for comparative thermal analysis.

Degradation_Pathways cluster_14PB 1,4-Polybutadiene Degradation cluster_12PB 1,2-Polybutadiene Degradation PB14_start 1,4-Polybutadiene PB14_lowT < 300°C Crosslinking PB14_start->PB14_lowT Heat PB14_midT ~300°C Diels-Alder, H-transfer PB14_lowT->PB14_midT Heat PB14_highT > 400°C Aromatization PB14_midT->PB14_highT Heat PB14_products Products: Conjugated Dienes, VCH, Aromatics PB14_midT->PB14_products PB14_highT->PB14_products PB12_start 1,2-Polybutadiene PB12_lowT < 300°C Cycloaddition, Rearrangement PB12_start->PB12_lowT Heat PB12_midT ~300°C Radical Scission PB12_lowT->PB12_midT Heat PB12_highT > 400°C Aromatization PB12_midT->PB12_highT Heat PB12_products Products: Decahydronaphthalene, Scission Products, Aromatics PB12_midT->PB12_products PB12_highT->PB12_products

Caption: Primary thermal degradation pathways in an inert atmosphere.

Detailed Degradation Mechanisms

1,4-Polybutadiene

The thermal degradation of 1,4-PB in an inert atmosphere is a complex, multi-stage process.

  • Low Temperatures (< 300°C): The initial reactions involve crosslinking between polymer chains.[9] This leads to an increase in viscosity and the formation of an insoluble gel. Cis-trans isomerization also occurs in this temperature range.[5]

  • Intermediate Temperatures (~300°C): As the temperature increases, chain scission begins to compete with crosslinking. The dominant mechanisms are described as Diels-Alder reactions and proton transfer, leading to the formation of cyclic compounds (like 4-vinylcyclohexene, a butadiene dimer), conjugated dienes, and other unsaturated linear molecules.[9][10]

  • High Temperatures (> 400°C): At higher temperatures, extensive chain scission and cyclization lead to aromatization, forming a range of aromatic hydrocarbons and ultimately a carbonaceous char.[9][10]

1,2-Polybutadiene

The degradation of 1,2-PB follows a different pathway due to the presence of pendent vinyl groups.

  • Low Temperatures (< 300°C): The vinyl groups are highly reactive. The degradation begins with intramolecular and intermolecular reactions involving these groups, such as cycloaddition and rearrangement, leading to the formation of structures like decahydronaphthalene.[9][10] Polycyclohexane-like structures can also be formed.[3]

  • Intermediate Temperatures (~300°C): Unlike 1,4-PB, the primary mechanism for 1,2-PB at this stage is radical scission of the polymer backbone.[9][10]

  • High Temperatures (> 400°C): Similar to 1,4-PB, the final stage of degradation involves aromatization of the degradation fragments.[9][10]

In an oxidative atmosphere (in the presence of air), the degradation mechanisms for both isomers are more complex, involving radical chain reactions with oxygen. This leads to the formation of peroxides, ketones, aldehydes, and esters at lower temperatures.[3] At temperatures above 400°C, the main products are carbon dioxide, carbon monoxide, water, and various hydrocarbons.[3]

Conclusion

The thermal degradation of 1,2- and 1,4-polybutadiene is fundamentally dictated by their isomeric structures. Key comparative points include:

  • Stability: 1,4-polybutadiene generally exhibits higher thermal stability than 1,2-polybutadiene.

  • Degradation Profile: The degradation of 1,4-PB occurs in two stages, initiated by crosslinking, while 1,2-PB degrades in a single stage dominated by reactions of its pendent vinyl groups.

  • Initial Mechanisms: At lower temperatures (<300°C), 1,4-PB primarily undergoes crosslinking, whereas 1,2-PB undergoes cycloaddition and rearrangement.

  • Degradation Products: The product distribution is distinct, with 1,4-PB notably producing more 4-vinylcyclohexene at lower pyrolysis temperatures.

Understanding these differences is crucial for selecting the appropriate polybutadiene isomer for applications where thermal stability is a critical performance parameter.

References

Safety Operating Guide

Proper Disposal of 1,2-Butadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,2-butadiene, a highly flammable and reactive compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety Precautions

This compound is an extremely flammable gas and requires careful handling to prevent fire or explosion.[1] Before beginning any disposal-related activities, ensure the following precautions are in place:

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the vicinity, including open flames, sparks, hot surfaces, and static discharge.[1][2]

  • Utilize Proper Equipment: Employ spark-proof tools and explosion-proof equipment when handling containers of this compound.[1]

  • Ensure Adequate Ventilation: All handling and disposal activities must be conducted in a well-ventilated area to prevent the accumulation of flammable vapors.[1][2]

  • Wear Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant clothing, chemical-impermeable gloves, and tightly fitting safety goggles, must be worn at all times.[1]

  • Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible. Personnel should be trained on emergency procedures in case of a leak or spill.[2] In the event of a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through controlled incineration or by transfer to a licensed chemical destruction facility.[1]

  • Waste Identification and Classification:

    • Unused or waste this compound must be classified as hazardous waste.

    • Due to its extreme flammability, it is categorized as an ignitable waste.

  • Container Management:

    • Keep the chemical in its original, suitable, and closed container for disposal.[1]

    • Do not mix this compound waste with other waste streams.[3]

    • Label the container clearly as "Hazardous Waste" and include the name "this compound."

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Off-Site Transportation:

    • Waste must be transported by a licensed hazardous waste transporter in accordance with all local, state, and federal regulations.

  • Final Disposal:

    • The primary method of disposal is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

    • Alternatively, the waste may be sent to a licensed chemical destruction plant.[1]

  • Empty Container Disposal:

    • Empty containers are also considered hazardous waste unless properly decontaminated.

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where permitted by regulations.[1]

Quantitative Data for Disposal Profile

The following table summarizes key quantitative data for this compound, which is essential for waste profiling and ensuring safe handling during disposal.

PropertyValueCitation
EPA Hazardous Waste Code D001 (for ignitability)
Flash Point -76 °C (-104.8 °F)[4]
Lower Explosion Limit (LEL) 2%[4]
Upper Explosion Limit (UEL) 12%[4]
Autoignition Temperature 420 °C (788 °F)[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_preparation Preparation for Disposal cluster_action Disposal Action cluster_end start Start: Have this compound Waste? assess_waste Identify as Hazardous Waste (this compound) start->assess_waste classify_waste Classify as Ignitable Waste (D001) assess_waste->classify_waste containerize Keep in original, labeled, closed container classify_waste->containerize no_mixing Do not mix with other wastes containerize->no_mixing contact_ehs Contact EHS or Licensed Contractor no_mixing->contact_ehs on_site_treatment On-site Incineration (if permitted) contact_ehs->on_site_treatment On-site capability? off_site_disposal Arrange for Off-site Disposal contact_ehs->off_site_disposal No on-site capability end End: Disposal Complete on_site_treatment->end transport Transport by Licensed Hauler off_site_disposal->transport final_disposal Controlled Incineration or Chemical Destruction transport->final_disposal final_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Butadiene

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Given its hazardous properties, strict adherence to these protocols is essential to ensure a safe research environment.

Hazard Summary

This compound is an extremely flammable liquefied gas that poses significant physical and health hazards.[1][2][3][4] It can form explosive mixtures with air, and its vapors may travel to an ignition source and flash back.[2] As a gas stored under pressure, containers may explode when heated.[1][2][3][4] The gas is heavier than air and can displace oxygen, leading to rapid suffocation.[2][3] Direct contact with the liquefied gas can cause frostbite.[5][6]

Table 1: Physical and Safety Properties of this compound

PropertyValue
Physical State Gas / Liquefied Gas[1][7]
Boiling Point 10.8°C[1]
Lower Explosion Limit 2%[1]
Upper Explosion Limit 12%[1]
Occupational Exposure Limits No specific limits were found for this compound. For the related isomer, 1,3-Butadiene, the OSHA Permissible Exposure Limit (PEL) is 1 ppm (8-hour TWA) and the Short-Term Exposure Limit (STEL) is 5 ppm (15-minute period).[8][9][10] These should be used as a conservative guideline.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. All PPE must be inspected for integrity before each use.[1]

Eye and Face Protection
  • Required: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory to protect against splashes of the liquefied gas.[1][5]

Skin and Body Protection
  • Protective Clothing: Wear fire/flame resistant and antistatic protective clothing.[1][3][5] This is critical due to the extreme flammability of the substance.

  • Gloves: Wear chemically impermeable gloves.[1][5] Selecting the correct glove material is crucial, as resistance to butadiene varies significantly. Breakthrough times should be confirmed with the glove manufacturer.

Table 2: General Glove Material Compatibility for Butadiene

Glove MaterialChemical Resistance Rating
Natural Rubber Poor
Neoprene Fair
Nitrile Poor
Polyvinyl Alcohol (PVA) Recommended (for similar chemicals)
Viton® Recommended (for similar chemicals)

Source: SKS Science Products[11], OSHA[12] Note: The ratings are for "Butadiene." Given the "Poor" to "Fair" ratings for common lab gloves, specialized materials like Polyvinyl Alcohol (PVA) or Viton® should be considered. Always consult the manufacturer's specific chemical resistance data.

Respiratory Protection
  • Standard Operations: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain exposure below occupational limits.[1][2]

  • Above Exposure Limits: If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][2][5]

  • Emergencies: An SCBA is required for firefighting and responding to large spills or leaks.[1][7]

Operational Plan: Safe Handling Protocol

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE (Goggles, Flame-Resistant Coat, Gloves) prep_risk->prep_ppe prep_setup Prepare & Verify Engineering Controls (Fume Hood, Grounded Equipment) prep_ppe->prep_setup prep_emergency Locate Emergency Equipment (Fire Extinguisher, Eyewash, Shower) prep_setup->prep_emergency handle_transport Transport Cylinder Securely (Use Cart) prep_emergency->handle_transport handle_use Work in Fume Hood Use Non-Sparking Tools handle_transport->handle_use handle_monitor Continuously Monitor for Leaks handle_use->handle_monitor handle_close Securely Close Container Valve After Use handle_monitor->handle_close emergency_node EMERGENCY (Spill, Leak, or Fire) handle_monitor->emergency_node cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_remove Remove PPE cleanup_decon->cleanup_remove cleanup_wash Wash Hands Thoroughly cleanup_remove->cleanup_wash cleanup_dispose Dispose of Waste & Empty Containers Per Regulations cleanup_wash->cleanup_dispose emergency_action Evacuate Area Eliminate Ignition Sources Alert Safety Personnel emergency_node->emergency_action

Caption: Safe Handling Workflow for this compound.

Procedural Steps
  • Preparation:

    • Before starting, ensure all personnel are trained on the hazards of this compound.

    • Verify that engineering controls, such as the chemical fume hood and ventilation systems, are functioning correctly.[2][7]

    • Ground all equipment to prevent static discharge, a potential ignition source.[2]

    • Ensure a Class B fire extinguisher (or one suitable for flammable gas) is accessible.[1]

    • Don all required PPE as specified above.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

    • Use only non-sparking tools and explosion-proof equipment.[1][7]

    • Keep containers away from heat, sparks, open flames, and hot surfaces.[1][3]

    • Prevent backflow into the cylinder.

    • When not in use, ensure the container valve is tightly closed and the cylinder is stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Emergency Response (Leak or Spill):

    • Leaking Gas Fire: DO NOT EXTINGUISH a leaking gas fire unless the leak can be stopped safely.[1][2][3][4]

    • Leak without Fire: Immediately evacuate the area and eliminate all ignition sources.[1][5]

    • Stay upwind of the leak.[1][5]

    • If it is safe to do so, stop the flow of gas.[3]

    • Ventilate the area to disperse the gas.

Disposal Plan

All waste materials must be treated as hazardous. Do not dispose of this compound in drains or the environment.[1]

  • Chemical Waste:

    • Unused this compound and residue must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

    • Do not mix with other waste streams.[3]

  • Contaminated Materials:

    • Any materials that come into contact with this compound (e.g., gloves, absorbent pads) should be collected in a suitable, sealed container.

    • Label the container clearly as hazardous waste.

  • Empty Containers:

    • Pressurized gas cylinders, even when "empty," contain residual gas and remain hazardous.

    • Handle uncleaned, empty containers in the same manner as full ones.[3]

    • Return cylinders to the supplier for proper handling and refilling. Do not attempt to refill or dispose of the cylinder yourself.

Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, regional, and national regulations.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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